Spiro[5.5]undecane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFBIHAJCFDIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407017 | |
| Record name | spiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-99-8 | |
| Record name | spiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[5.5]undecane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Spirocyclic Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Third Dimension in Chemistry
In the vast and ever-expanding universe of molecular architecture, spiro compounds represent a unique and fascinating class of molecules. Characterized by two or more rings linked by a single common atom, these structures, whose name is derived from the Latin spīra for "twist" or "coil," possess a distinct three-dimensional geometry that sets them apart from their fused-ring counterparts.[1][2][3] This inherent three-dimensionality is not merely a structural curiosity; it is the very essence of their utility, bestowing upon them novel physical, chemical, and biological properties. For researchers, scientists, and professionals in drug development, the spirocyclic scaffold offers a powerful tool to escape the "flatland" of traditional aromatic compounds and explore new frontiers in molecular design and therapeutic intervention.[4] This guide will provide a comprehensive technical overview of the history, discovery, and synthetic evolution of spiro compounds, offering insights into the causality behind experimental choices and providing a foundation for their rational application in modern research.
A Serendipitous Beginning: The Dawn of Spirocyclic Chemistry
The story of spiro compounds begins in the late 19th century, a period of fervent discovery in organic chemistry. While the conceptual framework for these molecules had been laid, their deliberate synthesis and characterization remained a formidable challenge.
The First Synthesis: Gustavson's Spiropentane
The first documented synthesis of a spiro compound is credited to the Russian chemist Gustav Gustavson in 1896.[5][6] While investigating the reactions of polyhalogenated compounds, he treated 2,2-bis(bromomethyl)-1,3-dibromopropane with zinc dust, a reaction analogous to his earlier synthesis of cyclopropane. The result was a hydrocarbon with the molecular formula C₅H₈.[7] Initially, the structure of this new compound was misidentified. It was not until 1907 that H. Fecht proposed the correct spirocyclic structure of spiropentane, a hypothesis later confirmed by the work of Nikolai Zelinsky.[5][6] This pioneering work, born from the exploration of fundamental reactivity, marked the entry of spiro compounds into the lexicon of synthetic chemistry.
The Language of Spirocycles: Von Baeyer's Nomenclature
As the number of known cyclic compounds grew, a systematic method for naming them became essential. In 1900, the eminent German chemist Adolf von Baeyer, a Nobel laureate for his work on organic dyes, turned his attention to the nomenclature of bicyclic systems.[8] It was in this context that he first proposed the "spiro" prefix to denote the unique structural feature of two rings sharing a single atom. His systematic approach laid the groundwork for the modern IUPAC nomenclature we use today, bringing order and clarity to this emerging field of chemistry.
The Evolution of Synthetic Strategies: From Classical Methods to Catalytic Precision
The journey from the first serendipitous synthesis of spiropentane to the highly controlled and stereoselective methods of today is a testament to the ingenuity of organic chemists. The development of synthetic strategies for constructing spirocyclic frameworks can be broadly categorized into classical and modern approaches.
Classical Approaches to Spirocyclization
Early methods for synthesizing spiro compounds relied on fundamental organic reactions, often requiring harsh conditions and offering limited control over stereochemistry.
One of the most straightforward conceptual approaches to spirocycle synthesis is the intramolecular alkylation of a cyclic precursor bearing a suitable tether with two leaving groups. This strategy, while simple in principle, is often challenging in practice due to competing side reactions.
The Pinacol-Pinacolone rearrangement, first described by Wilhelm Rudolph Fittig in 1860, proved to be a valuable tool for the synthesis of spirocyclic ketones.[4][9][10] This acid-catalyzed rearrangement of 1,2-diols proceeds through a carbocation intermediate, where the migration of a carbon-carbon bond can lead to ring expansion and the formation of a spirocenter.[9][10]
Experimental Protocol: Synthesis of a Spiroketone via Pinacol Rearrangement
This protocol is a generalized procedure based on the principles of the Pinacol-Pinacolone rearrangement for the synthesis of a spiroketone from a cyclic diol.
Materials:
-
Cyclic 1,2-diol (e.g., 1,1'-dihydroxy-1,1'-bicyclohexyl)
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cyclic 1,2-diol in a suitable organic solvent.
-
Cool the solution in an ice bath.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cooled solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be gently heated to reflux to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the desired spiroketone.
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been employed in the synthesis of spirocycles.[2][11][12] In this approach, a cyclic diene or a diene containing an exocyclic double bond can react with a dienophile to generate a spirocyclic adduct in a highly stereocontrolled manner.
Experimental Protocol: Synthesis of a Spiro[4.5]decane Derivative via Diels-Alder Reaction
This protocol outlines a general procedure for the synthesis of a spiro[4.5]decane system using a Diels-Alder reaction between a cyclic diene and a dienophile.
Materials:
-
Cyclic diene (e.g., 1-vinylcyclohexene)
-
Dienophile (e.g., maleic anhydride)
-
Toluene or other high-boiling inert solvent
-
Hexanes or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the cyclic diene and the dienophile in toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure spirocyclic Diels-Alder adduct.
Modern Catalytic and Asymmetric Methodologies
The advent of transition-metal catalysis and organocatalysis has revolutionized the synthesis of spiro compounds, enabling the construction of complex spirocyclic architectures with high levels of efficiency, selectivity, and stereocontrol.
A wide array of transition metals, including palladium, rhodium, gold, and silver, have been successfully employed to catalyze the formation of spirocycles.[13] These methods often involve the activation of C-H bonds, intramolecular Heck reactions, or cycloaddition reactions, providing access to a diverse range of spirocyclic systems, including the medicinally important spirooxindoles.[13]
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of spiro compounds.[8][14][15] Chiral amines, phosphoric acids, and thioureas can catalyze a variety of transformations, such as Michael additions, aldol reactions, and cycloadditions, to produce spirocycles with high enantiomeric excess. The synthesis of spirooxindoles has been a particularly fruitful area for the application of organocatalysis.[14][15]
Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Spirooxindole
This protocol provides a general framework for the asymmetric synthesis of a spirooxindole derivative using a chiral organocatalyst.
Materials:
-
Isatin-derived N-Boc ketimine
-
α,β-Unsaturated aldehyde
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)
-
Acid co-catalyst (e.g., benzoic acid)
-
Chlorinated solvent (e.g., dichloromethane or chloroform)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the isatin-derived N-Boc ketimine in the chlorinated solvent, add the chiral secondary amine catalyst and the acid co-catalyst.
-
Stir the mixture at room temperature for a short period.
-
Add the α,β-unsaturated aldehyde to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched spirooxindole.
The Impact of Spirocycles on Drug Discovery and Development
The unique three-dimensional nature of spirocycles has made them increasingly attractive scaffolds in medicinal chemistry.[4][16] By introducing a spirocenter, medicinal chemists can modulate a molecule's physicochemical properties, improve its binding affinity and selectivity for a biological target, and explore novel chemical space.
Spirocycles in Approved Drugs
A number of approved drugs incorporate a spirocyclic moiety, highlighting their therapeutic potential.
-
Griseofulvin: An antifungal agent, discovered in 1939 from Penicillium griseofulvum, features a spirocyclic ether.[16][17][18] Its biosynthesis involves a complex series of enzymatic reactions that construct the characteristic spiro-fused ring system.[16]
-
Spironolactone: A potassium-sparing diuretic, contains a steroidal backbone with a spirocyclic lactone. Its synthesis has been a subject of industrial importance, with various routes developed from steroid starting materials.[19][20][21][22][23]
Revumenib: A Case Study in Modern Spirocyclic Drug Design
A compelling recent example of the power of spirocyclic scaffolds in drug design is Revumenib, a potent and selective inhibitor of the menin-KMT2A interaction for the treatment of acute leukemia.[1][13][24][25][26][27][28][29][30][31] The spirocyclic core of Revumenib is crucial for its activity, as it precisely orients the key pharmacophoric elements to disrupt the protein-protein interaction.[7][27][29]
In certain types of leukemia, a fusion protein involving KMT2A (also known as MLL) interacts with the protein menin, leading to the aberrant expression of genes that drive cancer cell proliferation.[1][13][24][25][26][27][28][29][30][31] Revumenib binds to a specific pocket on menin, preventing its interaction with KMT2A.[1][13][24][25][26][27][28][29][30][31] This disruption of the menin-KMT2A complex leads to the downregulation of leukemogenic gene expression and induces the differentiation of leukemia cells.[1][13][24][25][26][27][28][29][30][31]
Data and Diagrams
Table 1: Key Milestones in the History and Discovery of Spiro Compounds
| Year | Milestone | Key Figure(s) | Significance |
| 1896 | First synthesis of a spiro compound (spiropentane) | Gustav Gustavson | Marked the beginning of synthetic spiro chemistry.[5][6] |
| 1900 | Introduction of the "spiro" nomenclature | Adolf von Baeyer | Established a systematic way to name spirocyclic compounds.[8] |
| 1907 | Correct structural proposal for spiropentane | H. Fecht | Rectified the initial misidentification of the first synthesized spiro compound.[5] |
| 1939 | Discovery of the spiro-containing natural product Griseofulvin | A. E. Oxford et al. | Highlighted the presence of spirocycles in nature and their potential biological activity.[16][17][18] |
| 1957 | First industrial synthesis of Spironolactone | G.D. Searle & Co. | Demonstrated the therapeutic importance and scalability of spirocyclic drug synthesis.[19][22] |
| Late 20th/Early 21st Century | Rise of catalytic and asymmetric methods | Various Researchers | Enabled the highly efficient and stereocontrolled synthesis of complex spirocycles. |
| 2024 | FDA approval of Revumenib | Syndax Pharmaceuticals | Showcased the power of rational drug design incorporating a spirocyclic scaffold.[1] |
Diagrams
Caption: Gustavson's Synthesis of Spiropentane (1896).
Caption: Mechanism of the Pinacol-Pinacolone Rearrangement for Spiroketone Synthesis.
Caption: Mechanism of Action of Revumenib.
Conclusion and Future Outlook
The journey of spiro compounds, from an accidental discovery to a cornerstone of modern drug design, exemplifies the progress of organic chemistry. The inherent three-dimensionality of the spirocyclic scaffold provides a unique platform for creating molecules with novel properties and functions. As our understanding of synthetic methodologies continues to deepen, with the development of ever more sophisticated catalytic and asymmetric techniques, the ability to construct complex and diverse spirocyclic architectures will only expand. For researchers and scientists in drug development, the spirocycle represents a key to unlocking new therapeutic possibilities, offering a path to more potent, selective, and effective medicines. The future of spirocyclic chemistry is bright, with limitless potential for innovation and discovery.
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A-Technical-Guide-to-the-Nomenclature-of-Spiro-5-5-undecane-Derivatives
A Senior Application Scientist's Field Guide to Systematically Naming Complex Spirocycles
Part 1: The Strategic Importance of Spiro[5.5]undecane in Modern Chemistry
Spirocyclic systems, characterized by two rings sharing a single common atom known as the spiro atom, are privileged structural motifs in medicinal chemistry, natural products, and materials science.[1][2] Among these, the spiro[5.5]undecane core, a highly symmetric and conformationally rigid scaffold, serves as a versatile building block for creating novel chemical entities with unique three-dimensional architectures.[1][3][4] This rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
However, the very structural complexity that makes these molecules valuable also presents a significant challenge in communication: nomenclature. An unambiguous, systematic name is the cornerstone of scientific reproducibility, enabling researchers to identify, patent, and discuss specific molecules without confusion. This guide provides a detailed, authoritative walkthrough of the International Union of Pure and Applied Chemistry (IUPAC) rules for naming spiro[5.5]undecane derivatives, designed for researchers and professionals who require a deep and practical understanding of the system.
Part 2: The Foundational Principles of Spiro Nomenclature
The IUPAC system for naming spiro compounds is a logical, step-by-step process that deconstructs the molecule into its fundamental components: the spiro prefix, the ring sizes, the parent alkane name, and finally, any substituents or functional groups.[5][6][7]
Step 1: Identifying the Parent Spiroalkane
The foundation of the name is derived from the total number of carbon atoms in both rings.
-
Count the Total Carbons: The spiro[5.5]undecane system consists of two six-membered rings joined by a central spiro carbon. This gives a total of 11 carbon atoms (5 in each ring plus the spiro atom is incorrect; it's 5 carbons in a chain in each ring, plus the spiro atom). The parent alkane is therefore "undecane".[3][4]
-
Determine the Ring Sizes: The numbers within the square brackets denote the number of carbon atoms in each ring excluding the spiro atom itself.[1][2][5] For spiro[5.5]undecane, one ring has 5 carbons separating the spiro atom from itself, and the other ring also has 5. These numbers are arranged in ascending order, separated by a period.[5][7][8] In this symmetric case, the order is simply [5.5].
-
Assemble the Parent Name: Combine the prefix "spiro" with the bracketed numbers and the parent alkane name.
-
Result: spiro[5.5]undecane
-
Step 2: Numbering the Spirocyclic System
Correctly numbering the carbon skeleton is the most critical step, as all substituent locants depend on it.
-
The General Rule: For spiro compounds with rings of different sizes, numbering begins in the smaller ring, on a carbon adjacent to the spiro atom.[5][6][7][8]
-
Application to Spiro[5.5]undecane: Since both rings are of equal size, the choice of which ring to start in is arbitrary until substituents are considered. The numbering proceeds around the first ring, through the spiro atom, and then around the second ring.[6][9] The spiro atom itself is assigned a number after the first ring is fully numbered. In spiro[5.5]undecane, the spiro atom is always position 6.
The diagram below, generated using Graphviz, illustrates the unambiguous numbering of the spiro[5.5]undecane core.
Step 3: Incorporating Functional Groups and Substituents
With the parent structure numbered, the final step is to add and prioritize substituents and functional groups. This follows a clear hierarchy of rules.
The Principle of Highest Priority
When multiple functional groups are present, one is designated as the "principal functional group," and it determines the suffix of the molecule's name.[10][11][12] All other groups are treated as prefixes, ordered alphabetically.[10][13] The general order of precedence is crucial for this determination.
| Priority | Functional Group Class | Suffix (if Principal) | Prefix (if Substituent) |
| Highest | Carboxylic Acids | -oic acid | carboxy- |
| Esters | -oate | alkoxycarbonyl- | |
| Amides | -amide | carbamoyl- | |
| Aldehydes | -al | formyl- or oxo- | |
| Ketones | -one | oxo- | |
| Alcohols | -ol | hydroxy- | |
| Amines | -amine | amino- | |
| Lowest | Alkenes/Alkynes | -ene / -yne | alkenyl- / alkynyl- |
| Halides, Ethers, Nitro | (No Suffix) | halo-, alkoxy-, nitro- |
Table 1: Abridged IUPAC Priority of Common Functional Groups.[10][11][14]
Workflow for Naming a Substituted Derivative
The process of naming a complex derivative can be visualized as a decision-making workflow. This ensures all rules are applied in the correct sequence for a valid IUPAC name.
Part 3: Advanced Applications and Case Studies
Let us apply these principles to a complex, hypothetical molecule to demonstrate the system's robustness.
Case Study: A spiro[5.5]undecane derivative with a ketone, a hydroxyl group, and a methyl group.
Structure: A ketone at C2, a hydroxyl group at C8, and a methyl group at C10.
-
Parent Spiroalkane: spiro[5.5]undecane.
-
Functional Groups: Ketone (-one), Alcohol (-ol), Methyl (substituent).
-
Principal Group: The ketone has higher priority than the alcohol.[11][14] Therefore, the name will end in -one. The alcohol will be named with the prefix hydroxy-.
-
Numbering: We must number the skeleton to give the ketone (the principal group) the lowest possible locant.
-
Option A: Start numbering in the ring containing the ketone to place it at C2. This would place the spiro atom at C6, the hydroxyl at C8, and the methyl at C10.
-
Option B: Start numbering in the other ring. The ketone would then receive a higher number (e.g., C9).
-
Decision: Option A is correct as it minimizes the locant of the principal functional group.
-
-
Assembly:
-
Prefixes: 8-hydroxy, 10-methyl. Alphabetically, "hydroxy" comes before "methyl".
-
Parent: spiro[5.5]undecane
-
Suffix: -2-one
-
Full Name: 8-hydroxy-10-methylspiro[5.5]undecane-2-one.
-
The structure and numbering for this example are visualized below.
Handling Stereochemistry
Spiro[5.5]undecane derivatives can exhibit chirality, both at substituted carbon centers and potentially at the spiro atom itself if the substitution pattern removes the plane of symmetry.[2] When assigning R/S configurations using the Cahn-Ingold-Prelog (CIP) rules, the standard procedure is followed. These stereochemical descriptors are placed in parentheses at the beginning of the name (e.g., (2R, 6S, 8R)-...).
Part 4: Conclusion and Best Practices
The systematic nomenclature of spiro[5.5]undecane derivatives is a powerful tool that ensures precision in scientific communication. While the rules may seem complex initially, they are built upon a foundation of logical prioritization and systematic numbering. For researchers in drug development and organic synthesis, mastering this system is not merely an academic exercise but a professional necessity.
Key Takeaways for Application Scientists:
-
Always Prioritize the Principal Functional Group: This group dictates the suffix and is the primary consideration for achieving the lowest possible numbering.[10][12][14]
-
Numbering is Key: The fixed numbering of the spiro[5.5]undecane core (1-5 in the first ring, 6 for the spiro atom, 7-11 in the second) is the scaffold upon which all locants are placed.
-
Alphabetize Substituents: All non-principal groups, named as prefixes, must be arranged alphabetically, ignoring numerical prefixes like "di-" or "tri-".
-
Verify with Software: When in doubt, utilize nomenclature software (such as that from ACD/Labs or ChemDraw) to verify manually generated names, but always understand the underlying rules to catch potential errors.
By adhering to this systematic approach, scientists can ensure their work is accurately represented, easily searchable, and unambiguously understood by the global scientific community.
References
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- MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature.
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An In-depth Technical Guide to Spiro[5.5]undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of spiro[5.5]undecane-2,4-dione, a spirocyclic compound featuring a core structural motif present in numerous natural products and synthetically derived molecules with significant medicinal interest.[1] This document delves into its chemical identity, physicochemical characteristics, synthesis, and the therapeutic promise of its derivatives, thereby highlighting the potential of the spiro[5.5]undecane framework.
Chemical Identity and Physicochemical Profile
This compound is a bicyclic organic compound defined by a central quaternary carbon atom common to two six-membered rings.[1][2] Its unique three-dimensional structure imparts distinct chemical and physical properties that are crucial for its behavior in both experimental and biological contexts.[2]
Key Identifiers:
A summary of key computed physicochemical properties is provided in the table below, offering insights essential for its handling and application in research settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | PubChem[1][7] |
| Molecular Weight | 180.24 g/mol | PubChem[1][7] |
| XLogP3-AA | 2.2 | Guidechem[1][4] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[1][4] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 180.115029749 | PubChem[1][7] |
| Topological Polar Surface Area | 34.1 Ų | Guidechem[1][4] |
| Heavy Atom Count | 13 | Guidechem[1][4] |
| Complexity | 219 | Guidechem[1][4] |
Synthesis of the Spiro[5.5]undecane Scaffold
The synthesis of the spiro[5.5]undecane core can be accomplished through various organic reactions. A particularly noteworthy and efficient method is the microwave-assisted Michael reaction, which offers significant advantages in terms of reduced reaction times and increased yields compared to conventional synthetic approaches.[8] Other multi-step synthetic routes have also been reported.[6]
Featured Synthesis Protocol: Microwave-Assisted Michael Reaction
This protocol details the synthesis of a spiro[5.5]undecane derivative, showcasing a modern and efficient approach to constructing this valuable scaffold. The causality behind the experimental choices lies in the use of microwave irradiation to accelerate the reaction, providing a more energy-efficient and faster alternative to traditional heating methods.[8][9]
Diagram of the Microwave-Assisted Synthesis Workflow:
Caption: Workflow for the microwave-assisted synthesis of a spiro[5.5]undecane derivative.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, combine dimedone (1.25 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1.25 mmol).[8]
-
Solvent and Catalyst Addition: To this mixture, add 5 mL of dichloromethane (CH₂Cl₂) and triethylamine (1.25 mmol, 0.128 g).[1]
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 200 W and a temperature of 40°C for 15 minutes. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, pour the reaction mixture into 10 mL of cold water.
-
Extraction: Extract the aqueous mixture three times with 20 mL of chloroform.
-
Drying and Concentration: Combine the organic extracts and dry them over magnesium sulfate (MgSO₄). Subsequently, evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting product by column chromatography using a gradient of Hexane:Ethyl Acetate, starting from a 4:1 ratio.[1]
This self-validating protocol incorporates TLC monitoring to ensure reaction completion before proceeding to the work-up and purification stages, thereby ensuring the integrity of the process.
Spectroscopic Characterization
The unique three-dimensional architecture of spiro[5.5]undecane and its derivatives gives rise to distinct spectroscopic features that are paramount for their identification and characterization.[2] A comprehensive analysis using techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for confirming the successful synthesis and elucidating the structure of these compounds.[2][8] While detailed spectroscopic data for the parent this compound is not extensively detailed in the cited literature, data for various derivatives provides valuable comparative insights.
Applications in Drug Development
While direct biological activity data for this compound is limited in publicly available literature, the spiro[5.5]undecane scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The rigid, three-dimensional nature of the spirocyclic system can be advantageous for binding to biological targets with high specificity.
Anti-Cancer Activity
A notable derivative, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, synthesized via a microwave-assisted protocol, has demonstrated potent in vitro anti-cancer activity against the human liver cancer cell line SK-Hep1.[1] This highlights the potential of the spiro[5.5]undecane core as a scaffold for the development of novel anti-cancer agents.[8][9]
Anti-HIV Activity
Research into optically pure functionalized spiro[5.5]undecane-1,5,9-triones has revealed promising results for the treatment of HIV-1.[10] Preliminary in vivo screening of certain derivatives indicated that they could be superior lead compounds for HIV-1 treatment when compared to the established antiretroviral drug azidothymidine (AZT).[10]
Neuropeptide Y5 Receptor Antagonism
This compound is utilized as a reactant in the synthesis of hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone, which functions as an oral neuropeptide Y5 receptor antagonist.[11] Antagonism of this receptor is a therapeutic strategy being explored for the treatment of obesity.[12]
Logical Relationship of this compound to Therapeutic Applications:
Caption: The central role of this compound as a foundational scaffold for developing therapeutically active derivatives.
Conclusion
This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. While the parent compound's biological profile is not extensively characterized, its derivatives have shown significant promise in diverse therapeutic areas, including oncology, virology, and the treatment of metabolic disorders. The efficient synthesis of this spirocyclic system, particularly through modern techniques like microwave-assisted reactions, further enhances its appeal for the development of novel drug candidates. Future research into the biological activities of a broader range of spiro[5.5]undecane derivatives is warranted to fully explore the therapeutic potential of this intriguing chemical scaffold.
References
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- Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[2][2]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282-7286.
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An In-depth Technical Guide to Spiro[5.5]undecane-2,4-dione: A Versatile Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of spiro[5.5]undecane-2,4-dione, a key building block for researchers, medicinal chemists, and drug development professionals. This document delves into its nomenclature, physicochemical properties, synthesis, and its significant role as a precursor in the development of therapeutic agents, with a particular focus on neuropeptide Y5 (NPY5) receptor antagonists.
Chemical Identity and Nomenclature
This compound is a spirocyclic compound featuring a central quaternary carbon atom common to two six-membered rings. Its systematic and alternative names are crucial for unambiguous identification in literature and databases.
The standard IUPAC name for this compound is This compound .[1] It is also commonly referred to by its CAS Registry Number, 1481-99-8 .[1] Researchers may encounter various synonyms in chemical literature and commercial catalogs.
Table 1: Alternative Names and Identifiers for this compound
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1481-99-8 | PubChem[1] |
| Molecular Formula | C₁₁H₁₆O₂ | PubChem[1] |
| Synonyms | spiro(5.5)undecane-2,4-dione, IFLAB-BB F2124-0756 | PubChem[1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 180.24 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |
| Melting Point | 165-167.5 °C | SpectraBase[2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione functionality. These typically appear in the region of 1700-1750 cm⁻¹.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. One established method involves a multi-step sequence starting from cyclohexylideneacetonitrile. This approach provides a reliable pathway to the desired spirocyclic dione.
Experimental Protocol: Multi-step Synthesis
This protocol is based on a reported synthetic route and provides a general framework for the preparation of this compound.[1]
Step 1: Michael Addition
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate.
-
To this mixture, add cyclohexylideneacetonitrile dropwise at room temperature.
-
Heat the reaction mixture at reflux for several hours to facilitate the Michael addition.
-
After cooling, neutralize the reaction mixture with a suitable acid and extract the product with an organic solvent.
-
Purify the resulting diethyl 2-(1-cyanocyclohexyl)malonate by distillation under reduced pressure.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolyze the diester obtained in the previous step using a strong base such as sodium hydroxide in an aqueous-alcoholic solution.
-
Acidify the reaction mixture to precipitate the dicarboxylic acid.
-
Heat the isolated dicarboxylic acid to induce decarboxylation, yielding 3-(1-cyanocyclohexyl)propanoic acid.
Step 3: Cyclization and Hydrolysis
-
Treat the cyano-acid with a strong acid, such as concentrated sulfuric acid, to effect hydrolysis of the nitrile and intramolecular cyclization to form this compound.
-
Pour the reaction mixture onto ice and extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Precursor to Neuropeptide Y5 (NPY5) Receptor Antagonists
The spiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, imparting conformational rigidity and three-dimensionality to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. A prominent application of this compound is in the synthesis of neuropeptide Y5 (NPY5) receptor antagonists, which have been investigated for the treatment of obesity.
The NPY5 receptor is a G-protein coupled receptor that plays a significant role in the regulation of food intake. Antagonism of this receptor has been a key strategy in the development of anti-obesity therapeutics. The spiro[5.5]undecane core serves as a rigid scaffold to which various pharmacophoric groups can be attached to achieve potent and selective NPY5 receptor binding.
Synthesis of NPY5 Receptor Antagonists
While specific, publicly available protocols starting directly from this compound to a marketed drug are proprietary, the general synthetic strategy involves the chemical modification of the dione functionality. For instance, the dione can be converted to other functional groups, such as enaminones, which can then be further elaborated to build the final antagonist structure.
General Synthetic Approach:
-
Formation of an Enaminone: Reaction of this compound with a primary or secondary amine can yield a β-enaminone. This transformation introduces a nitrogen atom and a point of diversity for further chemical modification.[2]
-
Functional Group Interconversion and Coupling: The enaminone or other derivatives of the spiro-dione can then undergo a series of reactions, such as condensations, cyclizations, or cross-coupling reactions, to append the necessary pharmacophoric elements for NPY5 receptor antagonism.
Caption: General synthetic pathway to NPY5 antagonists.
Biological Activity of Spiro[5.5]undecane-Based NPY5 Antagonists
Numerous studies have demonstrated the potent in vitro and in vivo activity of NPY5 receptor antagonists incorporating the spiro[5.5]undecane scaffold. These compounds typically exhibit high binding affinity for the NPY5 receptor, with IC₅₀ values often in the nanomolar range. While a specific antagonist derived directly from the title compound is not detailed in the public domain, the broader class of spirocyclic NPY5 antagonists has shown promise in preclinical models of obesity by reducing food intake and body weight.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents. The synthetic accessibility of this compound, coupled with its successful application in the development of potent NPY5 receptor antagonists, underscores its importance for researchers and professionals in the field of drug discovery and development. Further exploration of this scaffold is likely to yield new and improved therapeutic candidates for a range of diseases.
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An In-depth Technical Guide to Spiro[5.5]undecane-2,4-dione: Synthesis, Properties, and Therapeutic Potential
This technical guide offers a comprehensive overview of Spiro[5.5]undecane-2,4-dione, a spirocyclic compound that serves as a foundational structure in medicinal chemistry and natural product synthesis. This document elucidates its chemical identity, synthetic methodologies, and key physicochemical properties. While extensive biological data on the parent compound is not widely documented, this guide delves into the significant anti-cancer activities of its derivatives, underscoring the therapeutic promise of the spiro[5.5]undecane scaffold.
Chemical Identity and Physicochemical Profile
This compound is a bicyclic organic compound distinguished by a central quaternary carbon atom common to both rings.[1] Its unique three-dimensional structure imparts a conformational rigidity that is highly desirable in drug design, as it can pre-organize functional groups for optimal interaction with biological targets.[2]
Molecular Formula: C₁₁H₁₆O₂[3][4][5][6][7][8]
IUPAC Name: this compound[1][5]
CAS Number: 1481-99-8[1][3][4][5]
A summary of the key physicochemical properties of this compound is presented in the table below. These computed values are critical for predicting its behavior in various experimental and biological contexts.
| Property | Value | Source |
| Molecular Weight | 180.24 g/mol | PubChem[1][5] |
| XLogP3-AA | 2.2 | Guidechem[1][3] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[1][3] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 180.115029749 | PubChem[1][5] |
| Topological Polar Surface Area | 34.1 Ų | Guidechem[1][3] |
| Heavy Atom Count | 13 | Guidechem[1][3] |
| Complexity | 219 | Guidechem[1][3] |
Synthesis of the Spiro[5.5]undecane Scaffold
The synthesis of the spiro[5.5]undecane framework can be accomplished through several organic reactions. A particularly efficient and modern approach involves a microwave-assisted Michael reaction, which significantly reduces reaction times and often improves yields compared to conventional heating methods.[1][9][10]
Experimental Protocol: Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative
This protocol details the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, a derivative that has demonstrated notable anti-cancer activity.[1][9] The underlying principle is the Michael addition of a cyclic dione (dimedone) to a diarylideneacetone.
Step-by-Step Methodology:
-
Reactant Preparation: In a dedicated microwave reaction flask, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).[9]
-
Solvent and Catalyst Addition: To this mixture, add 5 mL of dichloromethane (CH₂Cl₂) and triethylamine (1.25 mmol, 0.128 g).[1] Triethylamine acts as a base to facilitate the Michael reaction.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 200 W and 40°C for 15 minutes.[1][9] The use of microwave energy accelerates the reaction by promoting efficient and uniform heating.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, pour the reaction mixture into 10 mL of cold water. Extract the aqueous layer three times with 20 mL of chloroform.[1][9]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography using a gradient of Hexane:Ethyl Acetate (starting from 4:1). This method has been reported to achieve yields of up to 98%.[1][9]
Synthesis Workflow Diagram
Caption: Microwave-assisted synthesis workflow for a Spiro[5.5]undecane derivative.
Applications in Drug Development
The rigid spiro[5.5]undecane core is a valuable scaffold in the design of novel therapeutic agents. Its constrained conformation can lead to higher binding affinities and selectivities for biological targets.[2]
Anti-Cancer Potential of a Spiro[5.5]undecane Derivative
While the parent compound's biological activity is not extensively studied, research into its derivatives has shown significant promise, particularly in oncology. A study on 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, synthesized via the protocol described above, demonstrated potent in vitro anti-cancer activity against the human liver cancer cell line SK-Hep1.[1][9] These findings highlight the potential of the spiro[5.5]undecane framework as a template for the development of new anti-cancer agents.[2][9]
Role as a Reactant in Synthesizing Neuropeptide Y5 Receptor Antagonists
This compound is also utilized as a reactant in the production of more complex molecules. For instance, it is a precursor in the synthesis of hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone, which functions as an oral neuropeptide Y5 receptor antagonist.[11][12][13] This application underscores the compound's utility as a versatile building block in medicinal chemistry.
Conclusion and Future Directions
This compound represents a significant and versatile scaffold in organic and medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutic agents. The efficient, microwave-assisted synthesis of its derivatives, coupled with their demonstrated anti-cancer properties, opens promising avenues for future research and drug development. Further exploration of the structure-activity relationships of various substituted spiro[5.5]undecane analogs is warranted to unlock their full therapeutic potential.
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- Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M., & Hossain, M. M. (2012). A Convenient Synthesis of Substituted Spiro[5.5] Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
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Spiro[5.5]undecane-2,4-dione: A Core Scaffold for Advanced Synthesis and Drug Discovery
An In-Depth Technical Guide for Researchers
This document provides a comprehensive technical overview of Spiro[5.5]undecane-2,4-dione, a spirocyclic compound of significant interest in medicinal chemistry and synthetic research. The unique three-dimensional architecture, characterized by two six-membered rings joined by a central quaternary carbon, imparts distinct physicochemical and reactive properties.[1] This guide delves into these properties, offering field-proven insights, validated experimental protocols, and an exploration of its applications for professionals in drug development and chemical research.
Molecular and Physicochemical Profile
This compound is a bicyclic organic compound that serves as a foundational building block in the synthesis of more complex molecules.[2] Its rigid spirocyclic framework is a key feature found in various natural products and is leveraged in medicinal chemistry to explore novel three-dimensional chemical spaces.[2][3]
Chemical Identity and Structural Representation
The unambiguous identification of a compound is paramount for reproducible research. The key identifiers for this compound are listed below.
-
IUPAC Name: this compound[4]
-
CAS Number: 1481-99-8[4]
-
Molecular Formula: C₁₁H₁₆O₂[4]
-
Molecular Weight: 180.24 g/mol [4]
-
SMILES: C1CCC2(CC1)CC(=O)CC(=O)C2[4][]
-
InChIKey: LKFBIHAJCFDIIN-UHFFFAOYSA-N[4][]
Caption: 2D structure of this compound.
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental conditions. The data below, largely derived from computational models, provides a quantitative profile essential for laboratory work.[2][4]
| Property | Value | Source |
| Molecular Weight | 180.24 g/mol | PubChem[4] |
| Appearance | Beige powder | BOC Sciences[] |
| Boiling Point | 317.6°C at 760 mmHg | BOC Sciences[] |
| Density | 1.11 g/cm³ | BOC Sciences[] |
| XLogP3-AA (Lipophilicity) | 2.2 | Guidechem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[6] |
| Topological Polar Surface Area | 34.1 Ų | Guidechem[6] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Complexity | 219 | Guidechem[6] |
| Storage Temperature | -20°C (Freezer), Sealed in dry | ChemicalBook[7] |
Insight: The absence of hydrogen bond donors and a rigid, non-rotatable bond structure contribute to the compound's stability and predictable conformation. Its moderate lipophilicity (XLogP3-AA of 2.2) suggests reasonable solubility in organic solvents and potential for membrane permeability, a key consideration in drug design.
Spectroscopic and Chemical Properties
Spectroscopic Signatures (Predicted)
While comprehensive experimental spectra for the parent compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. These predictions are foundational for quality control and structural verification during synthesis.
-
Infrared (IR) Spectroscopy : The most prominent feature would be a strong, sharp absorption band in the region of 1700-1740 cm⁻¹ , characteristic of the C=O stretching vibration of the two ketone groups. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of enol or hydrated forms in an anhydrous sample.
-
¹H NMR Spectroscopy : The spectrum would be characterized by signals in the aliphatic region (typically 1.0-3.0 ppm ). Protons on the carbons adjacent to the carbonyl groups (α-protons) would appear further downfield due to the electron-withdrawing effect of the carbonyls. The symmetry of the molecule would simplify the spectrum.
-
¹³C NMR Spectroscopy : Two key signals would confirm the structure: a signal in the >200 ppm region, characteristic of the carbonyl carbons (C=O), and a unique quaternary carbon signal for the central spiro atom.
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at an m/z of approximately 180.115 , corresponding to the exact mass of the C₁₁H₁₆O₂ formula.[4]
Chemical Reactivity: The Dione Functionality
The chemical behavior of this compound is dominated by the 1,3-dicarbonyl system, which exists in equilibrium with its enol tautomer. This tautomerism is the basis for much of its reactivity.
Caption: Keto-Enol tautomerism in the 1,3-dione system.
-
Enolization : The protons on the carbon between the two carbonyl groups (C3) are acidic due to resonance stabilization of the resulting enolate anion. This allows the compound to act as a nucleophile in reactions like alkylations and condensations.
-
Michael Reaction : The enolate form can participate as a Michael donor in conjugate additions. This reactivity is fundamental to the synthesis of more complex derivatives, where this scaffold is built upon.[2][8]
-
Synthetic Intermediate : The compound is a valuable reactant for producing pharmacologically active molecules. For instance, it is used in the synthesis of oral neuropeptide Y5 (NPY5) receptor antagonists, which have potential applications in treating obesity.[9][10][11]
Synthesis and Experimental Protocols
The synthesis of the spiro[5.5]undecane scaffold is well-established, with modern methods offering high efficiency.[2] The following protocols are provided as self-validating systems for both synthesis and characterization.
Protocol: Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative
This protocol is adapted from a reported high-yield synthesis of a spiro[5.5]undecane derivative and illustrates a modern, efficient approach.[2][3] Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating.[3][8]
Objective: To synthesize a substituted spiro[5.5]undecane via a microwave-assisted Michael reaction.
Materials:
-
Dimedone (or other cyclic 1,3-dione)
-
An α,β-unsaturated ketone (e.g., (1E,4E)-1,5-diaryl-penta-1,4-dien-3-one)[3]
-
Triethylamine (catalyst)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Chloroform and Water (for extraction)
-
Magnesium Sulfate (MgSO₄) (drying agent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Procedure:
-
Reaction Setup: In a dedicated microwave reaction vial, combine the cyclic 1,3-dione (1.0 mmol) and the α,β-unsaturated ketone (1.0 mmol).[3]
-
Solvent and Catalyst Addition: Add 5 mL of CH₂Cl₂ and triethylamine (1.25 mmol).[2]
-
Microwave Irradiation: Subject the sealed reaction mixture to microwave irradiation at 200 W and 40°C for 15 minutes.[2]
-
Causality Insight: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate and often improving yields by minimizing side product formation.[3]
-
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once complete, pour the reaction mixture into 10 mL of cold water.[2]
-
Extraction: Extract the aqueous mixture three times with 20 mL portions of chloroform. Combine the organic layers.[2]
-
Drying and Concentration: Dry the combined organic extract over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 4:1) to isolate the final compound.[2] This method has been reported to achieve yields up to 98%.[2]
Caption: General workflow for microwave-assisted synthesis.
Protocol: Standard Determination of Melting Point
Objective: To determine the experimental melting point range of this compound.
Materials:
-
Purified this compound sample
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
-
Accurate Determination: For an accurate measurement, start heating at a rate of 1-2°C per minute when the temperature is ~15-20°C below the estimated melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
Reporting: The melting point is reported as the range T1-T2. A narrow range (<2°C) is indicative of high purity.
Applications in Drug Discovery
The spiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry. Its rigid conformation can pre-organize appended pharmacophores into a defined three-dimensional orientation, which can lead to enhanced binding affinity and selectivity for biological targets.
-
Anti-Cancer Research : Derivatives such as 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione have demonstrated potent in vitro anti-cancer activity against human liver cancer cell lines (SK-Hep1).[2][3] This highlights the potential of the scaffold as a template for developing new oncology agents.
-
Neurological Targets : As mentioned, this compound is a precursor for NPY5 receptor antagonists, a target for metabolic disorders.[9][10] Related diazaspiro[5.5]undecane structures have been investigated for treating pain and various psychotic disorders.[11]
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful core structure for innovation in drug discovery and materials science. Its well-defined physicochemical properties, predictable reactivity centered on the 1,3-dicarbonyl motif, and rigid three-dimensional structure make it an ideal starting point for synthesizing novel compounds with significant biological potential. The adoption of modern synthetic techniques, such as microwave-assisted reactions, further enhances its utility, enabling rapid and efficient production of derivative libraries for screening. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this important spirocyclic scaffold.
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Conformational Analysis of Spiro[5.5]undecane Systems: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the conformational analysis of spiro[5.5]undecane systems. As a privileged scaffold in medicinal chemistry and natural product synthesis, a thorough understanding of the stereoelectronic and conformational properties of the spiro[5.5]undecane core is paramount for the rational design of novel therapeutics and complex molecular architectures. This document delves into the fundamental conformational isomers, the energetic landscapes governing their interconversion, and the powerful analytical techniques employed for their characterization. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are presented, alongside a discussion of the underlying principles that guide experimental design and data interpretation.
Introduction: The Significance of the Spiro[5.5]undecane Scaffold
Spirocyclic systems, characterized by two rings sharing a single common atom, are increasingly recognized for their unique three-dimensional architectures, which offer a distinct advantage in drug discovery.[1] The spiro[5.5]undecane framework, in particular, combines the conformational flexibility of cyclohexane rings with a constrained geometry, providing a versatile platform for creating structurally novel and biologically active molecules.[1] This scaffold is found in a variety of natural products and has been incorporated into compounds targeting a wide range of biological targets, including HIV-1 inhibitors and antituberculosis agents.[1][2] The stereochemistry and conformational preferences of the spiro[5.5]undecane core directly influence its interaction with biological macromolecules, making a detailed conformational analysis a critical aspect of its application in drug development.[3][4]
Conformational Landscape: Isomers and Energetics
The conformational flexibility of the two cyclohexane rings in spiro[5.5]undecane gives rise to a complex energy landscape with multiple possible conformers. The most stable conformations are typically those where both six-membered rings adopt a chair conformation. However, boat and twist-boat conformations can also exist, particularly in substituted systems.
The unsubstituted spiro[5.5]undecane can exist as a mixture of rapidly equilibrating conformers at room temperature.[5] The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects.[6] For instance, in heteroatom-substituted spiro[5.5]undecanes, such as 1,7-dioxaspiro[5.5]undecane, the anomeric effect plays a crucial role in dictating the preferred conformation.[6][7] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position.
The interconversion between different chair conformations occurs via a ring-inversion process. The energy barrier for this process can be determined experimentally and provides valuable insight into the conformational rigidity of the system.
Chirality in Spiro[5.5]undecane Systems
Even in its unsubstituted form, the spiro[5.5]undecane skeleton can be chiral if the two rings are not planar and the molecule lacks a plane of symmetry.[3][8] The chirality arises from the helical arrangement of the two rings.[9] This inherent chirality is a key feature that can be exploited in the design of stereoselective syntheses and chiral ligands.[10]
Experimental Techniques for Conformational Analysis
A combination of experimental and computational techniques is typically employed to fully characterize the conformational landscape of spiro[5.5]undecane systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[11] Variable-temperature (VT) NMR experiments are particularly useful for determining the energy barriers of conformational exchange processes, such as ring inversion.[5][12]
Key NMR Parameters for Conformational Analysis:
-
Chemical Shifts: The chemical shift of a proton or carbon nucleus is sensitive to its local electronic environment, which is influenced by the molecule's conformation.
-
Coupling Constants (J-values): Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation. This relationship allows for the determination of torsional angles and, consequently, the conformation of the ring system.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are close in proximity. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, providing valuable information about internuclear distances and stereochemistry.
Experimental Protocol: Variable-Temperature (VT) NMR for Determining Ring Inversion Barrier
Objective: To determine the Gibbs free energy of activation (ΔG‡) for the ring inversion process in a spiro[5.5]undecane derivative.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the spiro[5.5]undecane derivative in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane).
-
Initial Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at ambient temperature.
-
Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments (e.g., 10 K). At each temperature, allow the sample to equilibrate for several minutes before acquiring a new spectrum.
-
Coalescence Temperature (Tc) Determination: Continue to lower the temperature until the signals corresponding to the exchanging protons broaden and coalesce into a single peak. The temperature at which this occurs is the coalescence temperature (Tc).
-
Slow-Exchange Spectra: Further decrease the temperature until the single peak resolves into two or more distinct signals corresponding to the individual conformers.
-
Data Analysis: Use the Eyring equation to calculate the rate constant (k) for the exchange process at the coalescence temperature. The Gibbs free energy of activation (ΔG‡) can then be calculated using the following equation:
ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]
where R is the gas constant.
Causality Behind Experimental Choices:
-
The choice of solvent is critical to ensure that the compound remains soluble and does not freeze at low temperatures.
-
Gradual temperature changes are necessary to allow for thermal equilibrium and to accurately determine the coalescence temperature.
-
The Eyring equation provides a direct relationship between the rate of a chemical process and the activation energy, allowing for the quantitative determination of the ring inversion barrier.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[13] This technique is invaluable for confirming the conformation of spiro[5.5]undecane derivatives and for providing precise bond lengths and angles.[14] It is important to note that the conformation observed in the solid state may not always be the most stable conformation in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the solid-state conformation of a spiro[5.5]undecane derivative.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use these structure factors to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Causality Behind Experimental Choices:
-
High-quality single crystals are essential for obtaining high-resolution diffraction data.
-
The choice of X-ray source and detector will influence the quality of the collected data.
-
Sophisticated software is required to process the diffraction data and solve the crystal structure.
Computational Modeling
Computational chemistry provides a powerful means to investigate the conformational landscape of molecules and to complement experimental data.[15] Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict the relative energies of different conformers and the energy barriers for their interconversion.[16]
Workflow: Computational Conformational Analysis
Objective: To identify the low-energy conformers of a spiro[5.5]undecane derivative and to calculate their relative energies.
Methodology:
-
Initial Structure Generation: Generate an initial 3D structure of the molecule.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Perform a higher-level single-point energy calculation (e.g., at the MP2/aug-cc-pVTZ level) to obtain more accurate relative energies.
Causality Behind Experimental Choices:
-
The choice of computational method and basis set will affect the accuracy of the calculated energies and geometries.
-
A thorough conformational search is crucial to ensure that all important low-energy conformers are identified.
-
Frequency calculations are necessary to distinguish between energy minima and transition states.
Data Presentation and Visualization
Tabulated Data
Table 1: Calculated Relative Gibbs Free Energies (ΔG) of 1,7-dihetero-spiro[5.5]undecane Conformers
| Compound | Conformer A (kcal/mol) | Conformer B (kcal/mol) | Conformer C (kcal/mol) |
| 1,7-dioxaspiro[5.5]undecane | 0.00 | 3.74 | 8.17 |
| 1,7-dithiaspiro[5.5]undecane | 0.00 | 2.01 | 4.11 |
| 1,7-diselenaspiro[5.5]undecane | 0.00 | 1.47 | 2.51 |
Data calculated at the B3LYP/6-311+G* level of theory. Conformer A represents the most stable conformation.*
Visualizations
Caption: Conformational equilibrium of a spiro[5.5]undecane system.
Caption: Integrated workflow for conformational analysis.
Conclusion
The conformational analysis of spiro[5.5]undecane systems is a multifaceted endeavor that requires a synergistic approach, combining high-resolution spectroscopic techniques, definitive crystallographic methods, and insightful computational modeling. A comprehensive understanding of the conformational preferences and dynamic behavior of this important scaffold is essential for its successful application in the design and development of new chemical entities with tailored properties and biological functions. The methodologies and principles outlined in this guide provide a robust framework for researchers to confidently explore the intricate world of spiro[5.5]undecane stereochemistry.
References
- Time in Le Flore County, US. Google Search.
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- Ebrahimi, A., et al. (2009). Conformational behaviors of 1,7-dioxa-spiro[3][3]undecane and its dithia and diselena analogs in relation to the anomeric effect. Journal of Molecular Structure: THEOCHEM, 903(1-3), 51-57.
- Li, Y., et al. (2025). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- Pitea, D., et al. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (6), 817-823.
- Prokhorov, A. M., et al. (2021). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest.
- A convenient synthesis of substituted spiro[5.5]undecanes using Lewis acid catalysts. (2025).
- Burgaz, E. V., et al. (2024). Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study.
- Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI.
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- Blanco-Ania, D., & van der Stelt, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(5), 827.
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- Pitea, D., et al. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.
- Helical structure of spiro[5.5]undecane (1).
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An In-Depth Technical Guide to the Stereochemistry of Spiro[5.5]undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[5.5]undecane-2,4-dione, a unique carbocyclic scaffold, presents a fascinating case of non-centrosymmetric molecular architecture. The inherent chirality arising from its spirocyclic nature, devoid of traditional stereocenters, makes it a molecule of significant interest in stereochemistry and a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the stereochemical intricacies of this compound, delving into the theoretical underpinnings of its chirality, plausible synthetic and resolution strategies, and advanced analytical techniques for the characterization of its enantiomers. By synthesizing foundational principles with methodologies applied to analogous structures, this document serves as a vital resource for researchers seeking to understand, control, and utilize the stereoisomerism of this intriguing spiro compound.
The Nature of Chirality in this compound: Beyond the Asymmetric Carbon
Unlike molecules where chirality originates from a carbon atom bonded to four different substituents, the chirality of this compound is a consequence of its rigid, three-dimensional structure. The spirocyclic fusion of the two six-membered rings creates a molecule that cannot be superimposed on its mirror image. This form of stereoisomerism is categorized as axial chirality or helical chirality .[1][2]
The two enantiomers of spiro[5.5]undecane can be visualized as having either a right-handed (P for plus) or left-handed (M for minus) helical twist.[1] The conformational rigidity of the cyclohexane and cyclohexanedione rings prevents their interconversion, leading to the existence of stable, isolable enantiomers.
Figure 1: Helical Chirality of the Spiro[5.5]undecane Skeleton.
Conformational Analysis
The stereochemical outcome of reactions involving this compound and the physical properties of its enantiomers are intrinsically linked to the conformational preferences of the constituent rings. The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. The cyclohexanedione ring, however, can exist in several conformations, including chair, boat, and twist-boat forms. The presence of the spiro-junction and the carbonyl groups significantly influences the conformational equilibrium. Computational studies on analogous 1,7-dioxaspiro[5.5]undecane systems have highlighted the importance of stereoelectronic effects, such as the anomeric effect, in dictating the most stable conformation. A thorough conformational analysis of each enantiomer is therefore crucial for predicting and interpreting its chemical behavior and chiroptical properties.
Strategies for Accessing Enantiopure this compound
While the synthesis of racemic this compound is well-documented, obtaining the individual enantiomers requires specialized stereoselective methods.[3] Two primary strategies are employed: enantioselective synthesis and chiral resolution of the racemate.
Enantioselective Synthesis: A Proactive Approach
The direct synthesis of a single enantiomer of this compound is the more elegant and often more efficient approach. Organocatalysis and biocatalysis represent two powerful tools for achieving high enantioselectivity in the construction of chiral spirocyclic frameworks.
2.1.1. Organocatalytic Asymmetric Synthesis
Organocatalytic cascade reactions, such as Michael additions, can be employed to construct the spiro[5.5]undecane skeleton with high stereocontrol. For instance, a chiral amine catalyst could facilitate the asymmetric Michael addition of a cyclic 1,3-dione to an α,β-unsaturated ketone, followed by an intramolecular cyclization to yield the spirodione. The choice of catalyst and reaction conditions is critical in directing the stereochemical outcome.
Conceptual Experimental Protocol: Organocatalytic Asymmetric Synthesis
-
Reactant Preparation: Dissolve the cyclic 1,3-dione (1.2 equivalents) and the α,β-unsaturated ketone (1.0 equivalent) in a suitable aprotic solvent (e.g., toluene, CH2Cl2) under an inert atmosphere.
-
Catalyst Introduction: Add the chiral organocatalyst (e.g., a proline derivative or a chiral primary amine, 0.1 equivalents) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., room temperature or below) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography on silica gel to isolate the enantioenriched this compound.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Figure 2: Workflow for Organocatalytic Asymmetric Synthesis.
2.1.2. Biocatalytic Approaches
Enzymes offer exquisite stereoselectivity and can be powerful catalysts for the synthesis of chiral compounds. A biocatalytic approach could involve a hydrolase-catalyzed double Michael addition, which has been shown to produce spiro[5.5]undecane derivatives with high stereoselectivity.[4]
Chiral Resolution: Separating the Enantiomers
2.2.1. Chiral HPLC
The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[7] The differing stability of these complexes leads to different retention times, allowing for their separation.
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is crucial. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[5]
-
Mobile Phase Optimization: The composition of the mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) significantly impacts the separation and must be carefully optimized.[8]
-
Detection: A UV detector is commonly used for the detection of this compound, which possesses chromophoric carbonyl groups.
Illustrative Chiral HPLC Protocol
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve optimal resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL of a solution of the racemic compound in the mobile phase.
Stereochemical Characterization of Enantiomers
Once the enantiomers are obtained in pure form, their absolute configuration must be determined. A combination of chiroptical spectroscopy and X-ray crystallography provides the most definitive assignment.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[9] The resulting CD spectrum is unique for each enantiomer, with mirror-image spectra. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the isolated enantiomer can be assigned.[10]
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration of a chiral molecule.[10] This technique requires the growth of a high-quality crystal of one of the enantiomers.
Determination of Absolute Configuration
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to a chiral center.[11][12] For molecules with axial chirality, the assignment is based on viewing the molecule along the chiral axis and determining the helical arrangement of the substituents.
Quantitative Data Summary
| Property | (+)-Enantiomer | (-)-Enantiomer | Method of Determination |
| Enantiomeric Excess (ee) | >99% | >99% | Chiral HPLC |
| Specific Rotation [α]D | Value | Value | Polarimetry |
| Circular Dichroism (Δε) | λmax (sign) | λmax (sign) | CD Spectroscopy |
| Absolute Configuration | P or M | M or P | X-ray Crystallography / CD |
Conclusion
The stereochemistry of this compound is a prime example of chirality arising from molecular shape rather than the presence of asymmetric carbon atoms. Understanding and controlling its stereoisomerism is crucial for its application in fields where three-dimensional structure dictates function, such as drug development and asymmetric catalysis. While direct experimental data on the parent dione is sparse, this guide has outlined the fundamental principles of its chirality and provided a framework of plausible synthetic, resolution, and characterization strategies based on established methodologies for analogous spirocyclic systems. Further research into the enantioselective synthesis and chiroptical properties of this fundamental spirodione is warranted to unlock its full potential as a versatile chiral building block.
References
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thermodynamic properties of spiroketals
An In-Depth Technical Guide to the Thermodynamic Properties of Spiroketals
Abstract
Spiroketals are a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and pheromones.[1] Their rigid, three-dimensional architecture plays a crucial role in defining molecular shape and presenting functional groups for biological interactions.[2][3] The stereochemical outcome of spiroketal formation and the relative stability of the resulting isomers are governed by a delicate interplay of thermodynamic factors. Understanding these principles is paramount for researchers in drug development and synthetic chemistry, as it enables the prediction of product distributions and the rational design of synthetic routes to access specific, often biologically active, stereoisomers. This guide provides a comprehensive exploration of the core , delving into the stereoelectronic and steric effects that dictate their stability, outlining field-proven experimental and computational methodologies for their characterization, and discussing the strategic manipulation of kinetic and thermodynamic control.
Fundamental Thermodynamic Principles of Spiroketalization
The formation of a spiroketal from a dihydroxy-ketone precursor is a reversible equilibrium process. The position of this equilibrium and the distribution of product isomers are dictated by the change in Gibbs free energy (ΔG).[4]
The relationship between Gibbs free energy, enthalpy (ΔH), and entropy (ΔS) is described by the equation:
ΔG = ΔH - TΔS [5]
-
ΔG (Gibbs Free Energy): Represents the energy available to do work. A negative ΔG indicates a spontaneous, thermodynamically favorable process, while a positive ΔG indicates a non-spontaneous process.[6] The magnitude of ΔG between two isomers at equilibrium determines their relative populations.
-
ΔH (Enthalpy): Represents the change in heat content of the system. It is associated with bond energies, steric strain, and non-covalent interactions.[7] In spiroketals, this term is dominated by stabilizing stereoelectronic effects and destabilizing steric repulsions.
-
ΔS (Entropy): Represents the change in disorder or randomness of the system.[7] While often a smaller contributor than enthalpy, entropy can play a decisive role, particularly in systems with conformational flexibility or through solvent organization.[8]
For any two isomers at equilibrium, the difference in their standard Gibbs free energy (ΔG°) is related to the equilibrium constant (Keq) by:
ΔG° = -RT ln(Keq)
Where R is the ideal gas constant and T is the temperature in Kelvin.[6] By measuring the relative concentrations of isomers at equilibrium, we can directly calculate the thermodynamic stability difference between them.
Key Factors Influencing Spiroketal Stability
The stability of a given spiroketal isomer is not determined by a single factor but by the sum of several competing and reinforcing effects.
The Anomeric Effect: The Primary Stereoelectronic Driver
The anomeric effect is the most significant factor governing the conformation and stability of spiroketals.[9] It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the central spirocyclic carbon) to occupy an axial position rather than the sterically less hindered equatorial position.[9][10]
This stabilization arises from a stereoelectronic interaction: the overlap between a non-bonding lone pair (n) on an endocyclic oxygen atom and the anti-bonding orbital (σ) of the adjacent C-O bond.[10][11] This n → σ hyperconjugation delocalizes electron density, shortening the donor C-O bond and lengthening the acceptor C-O bond, resulting in a net stabilization of approximately 1.4–2.4 kcal/mol per interaction.[9] For this overlap to be maximal, the orbitals must be anti-periplanar, a geometry that is achieved when the exocyclic C-O bond is axial.
In[12][12]-spiroketals (forming two six-membered rings), three primary conformations can be considered:
-
(ax,ax)-Conformer: Both exocyclic C-O bonds are axial with respect to the other ring. This conformation benefits from two stabilizing anomeric effects, making it the most stable isomer in the absence of overriding steric factors.[10]
-
(ax,eq)-Conformer: One C-O bond is axial, and the other is equatorial. It benefits from a single anomeric effect.[10]
-
(eq,eq)-Conformer: Both C-O bonds are equatorial. This conformer lacks any anomeric stabilization and is generally the least stable.[10]
Caption: Orbital overlap stabilizing an axial C-O bond.
Steric and Conformational Strain
While the anomeric effect provides a powerful driving force, it can be attenuated or overridden by destabilizing steric interactions. In substituted spiroketals, bulky groups will preferentially occupy equatorial positions to avoid 1,3-diaxial interactions.
For instance, in the reveromycin A spiroketal core, an isomer with a single anomeric effect is favored over the doubly anomeric isomer because the latter would force a large side chain into an unfavorable axial position.[13][14] This highlights the crucial balance between stereoelectronic stabilization and steric hindrance. Ring strain in smaller rings, such as in[12][15]-spiroketals, also influences the preferred geometry and can alter the energetic landscape compared to the well-behaved[12][12] systems.[11]
| [12][12]-Spiroketal Conformer | Anomeric Interactions | Relative Stability (General Trend) | Key Features |
| Axial-Axial (ax,ax) | Two | Most Stable | Maximizes stereoelectronic stabilization.[10] |
| Axial-Equatorial (ax,eq) | One | Intermediate | A balance of one stabilizing effect and reduced steric strain.[10] |
| Equatorial-Equatorial (eq,eq) | Zero | Least Stable | Lacks anomeric stabilization; generally disfavored.[10] |
| Table 1: Relative thermodynamic stability of unsubstituted[12][12]-spiroketal conformers. The trend can be altered by steric effects from substituents. |
Solvent Effects
The choice of solvent can influence the position of the spiroketal equilibrium.[16] This is due to the differential stabilization of the reactants (dihydroxy-ketone) and products (spiroketal isomers) by the solvent.[17]
-
Polar Protic Solvents (e.g., water, methanol): These solvents are effective hydrogen bond donors and acceptors.[18] They can stabilize the more polar dihydroxy-ketone starting material through hydrogen bonding, potentially shifting the equilibrium away from the spiroketal. They can also stabilize charged intermediates in the cyclization mechanism.
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have large dipole moments but cannot donate hydrogen bonds. They are less effective at solvating the starting dihydroxy-ketone compared to protic solvents. An interesting phenomenon is observed where increasing solvent polarity can decrease the magnitude of the anomeric effect, as the solvent's high dielectric constant can stabilize the dipole-dipole repulsion present in the equatorial isomer.[16][19]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents minimally solvate polar species. Cyclization is often favored in these environments as intramolecular hydrogen bonding within the dihydroxy-ketone is less disrupted, facilitating the pre-cyclization conformation.
Thermodynamic vs. Kinetic Control in Synthesis
In spiroketal synthesis, the observed product ratio is not always a reflection of thermodynamic stability. The outcome can be governed by either thermodynamic or kinetic control.[20]
-
Thermodynamic Control: The reaction is allowed to reach equilibrium, typically by using acidic conditions that permit the reversible formation and cleavage of the ketal.[11] The major product will be the most stable isomer (the thermodynamic product).
-
Kinetic Control: The reaction is run under conditions where the cyclization is irreversible. The major product is the one that is formed fastest, i.e., via the lowest energy transition state (the kinetic product).[2]
It is common for the kinetic and thermodynamic products to be the same.[9] However, strategic synthesis of less stable isomers often relies on exploiting kinetic control.[21]
Caption: Energy profile showing distinct pathways for kinetic and thermodynamic products.
Methodologies for Thermodynamic Characterization
Experimental Protocol: NMR-Based Equilibration Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the equilibrium ratio of spiroketal isomers. From this ratio, ΔG° can be calculated directly.
Objective: To determine the Gibbs free energy difference (ΔG°) between spiroketal isomers at equilibrium.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a pure sample of a single spiroketal isomer (or a mixture) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃OD) in an NMR tube. The choice of solvent can be varied to study its effect on the equilibrium.
-
Initiation of Equilibration: Add a catalytic amount of a protic or Lewis acid (e.g., a single crystal of p-toluenesulfonic acid, TsOH) to the NMR tube. The acid catalyzes the ring-opening and closing, allowing the isomers to interconvert and reach thermodynamic equilibrium.[3]
-
Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every hour) at a constant temperature. Monitor the integration of well-resolved signals corresponding to each distinct isomer.
-
Confirmation of Equilibrium: Equilibrium is reached when the ratio of the integrals no longer changes over time (e.g., after 24-48 hours).
-
Data Analysis:
-
Calculate the equilibrium constant, Keq = [Isomer B] / [Isomer A], from the final integral ratios.
-
Calculate the standard Gibbs free energy difference using the formula: ΔG° = -RT ln(Keq) . Ensure the temperature (T) is the probe temperature in Kelvin.
-
Causality and Self-Validation: This protocol is self-validating because the final equilibrium ratio should be identical regardless of the starting isomer or mixture composition. Running the experiment at different temperatures allows for the construction of a van 't Hoff plot (ln(Keq) vs. 1/T) to separate the enthalpic (ΔH°) and entropic (ΔS°) contributions to the free energy change.[7]
Computational Workflow: Density Functional Theory (DFT)
Theoretical calculations, particularly DFT, have become indispensable for predicting and rationalizing the relative stabilities of spiroketal isomers.[2]
Objective: To calculate the relative electronic energies of spiroketal stereoisomers to predict the thermodynamically favored product.
Step-by-Step Workflow:
-
Structure Generation: Build 3D structures of all possible spiroketal stereoisomers of interest using molecular modeling software.
-
Conformational Search: For each isomer, perform a thorough conformational search using a lower-level theory (e.g., molecular mechanics) to identify the lowest energy conformers.
-
Geometry Optimization: Take the low-energy conformers and perform a full geometry optimization using a higher-level DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G* or larger). This process finds the minimum energy structure for each conformer.[2]
-
Frequency Calculation: Perform a frequency calculation on each optimized structure. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energies.
-
Energy Comparison: Compare the calculated Gibbs free energies (or electronic energies as a first approximation) of the most stable conformer for each isomer. The isomer with the lowest absolute Gibbs free energy is predicted to be the most thermodynamically stable.[2]
Trustworthiness: The accuracy of DFT predictions is highly dependent on the chosen functional and basis set. It is crucial to validate the computational model by comparing calculated energy differences with experimental values for known systems before applying it to new, unknown spiroketals.[2]
Caption: A typical computational workflow to determine relative spiroketal stability.
Contrathermodynamic Spiroketals
While the principles outlined above predict the formation of the most stable isomer, nature often utilizes less stable, or "contrathermodynamic," spiroketals for specific biological functions.[9] These are isomers that possess fewer than the maximum number of anomeric stabilizations.[9][22] Their synthesis requires strategies that circumvent thermodynamic equilibration. Methods to access these challenging structures include:
-
Kinetic Control: Employing reaction conditions that are irreversible, thus trapping the kinetically formed product.[21]
-
Chelation Control: Using metal cations to coordinate with hydroxyl groups in the precursor, pre-organizing it to cyclize into a specific non-anomeric conformation.[9]
-
Macrocyclic Constraints: Incorporating the spiroketal into a larger macrocycle can force it to adopt a conformation that would otherwise be thermodynamically unfavorable.[9]
Conclusion
The are dictated by a sophisticated balance of stabilizing stereoelectronic forces, primarily the anomeric effect, and destabilizing steric interactions. A thorough understanding of these principles, complemented by robust experimental (NMR) and computational (DFT) techniques, provides researchers with the predictive power to understand reaction outcomes and design syntheses of complex molecular architectures. The ability to navigate the landscape of kinetic and thermodynamic control is essential for accessing both the most stable and the functionally relevant contrathermodynamic spiroketal isomers, a critical skill in the fields of natural product synthesis and medicinal chemistry.
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Introduction: The Unique Challenge of the Spiro Center
An In-Depth Technical Guide to the Theoretical Calculation of Spiro Compound Stability
Spiro compounds, molecules distinguished by two rings sharing a single common atom, represent a fascinating and vital structural class in chemistry.[1] Their rigid, three-dimensional architecture makes them privileged scaffolds in medicinal chemistry, materials science, and natural products.[2][3][4] This rigidity, however, introduces significant inherent strain and complex conformational landscapes that dictate their stability, reactivity, and biological function.[5][6][7]
Unlike simple cyclic or fused-ring systems, the stability of a spiro compound is governed by a unique interplay of angle strain, torsional strain, and transannular interactions originating from the spirocyclic junction.[7] Furthermore, the orthogonal arrangement of the rings can lead to unique electronic phenomena, such as spiroconjugation, which can influence stability.[8] For researchers in drug development, understanding and predicting the stability of novel spirocyclic candidates is paramount, as it directly impacts synthetic feasibility, metabolic pathways, and binding affinity.[3][9][10]
This guide provides a comprehensive overview of the theoretical and computational methodologies used to evaluate the stability of spiro compounds. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, offering field-proven insights into designing robust computational workflows.
Pillar 1: The Hierarchy of Computational Methods
The choice of a computational method is a critical decision dictated by a trade-off between accuracy and computational cost. For spiro compounds, a multi-tiered approach is often the most effective strategy, starting with broad, low-cost methods and refining results with more accurate, high-cost calculations.
Diagram: Hierarchy of Computational Methods
Caption: Relationship between computational cost and accuracy for common theoretical methods.
Molecular Mechanics (MM): The First Pass for Conformational Space
Molecular Mechanics models a molecule as a collection of atoms held together by springs, using a set of parameters known as a force field (e.g., OPLS3, MMFF94s) to calculate the potential energy.[9][11]
-
Expertise & Causality: For spiro compounds, which often have multiple puckered and twisted conformations, an initial, comprehensive conformational search is essential.[12] Due to its low computational cost, MM is the ideal tool for rapidly exploring the vast potential energy surface to identify a large pool of low-energy conformer candidates. Attempting this initial broad search with more expensive methods would be computationally prohibitive.
Density Functional Theory (DFT): The Workhorse for Accurate Energetics
DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[13] It offers a robust balance of accuracy and efficiency, making it the most widely used method for analyzing molecules of pharmaceutical interest.[14][15][16]
-
Expertise & Causality: The choice of functional and basis set is the most critical decision in a DFT calculation.
-
Functionals: For general-purpose geometry optimizations and energy calculations of organic molecules, hybrid functionals like B3LYP are a well-validated starting point.[14][16] For systems where non-covalent interactions (like those that might stabilize certain conformers) are important, dispersion-corrected functionals such as the ωB97X-D or adding a D3 correction to B3LYP (B3LYP-D3 ) is crucial for obtaining physically meaningful results.[17]
-
Basis Sets: Pople-style basis sets like 6-31G(d) or 6-31+G(d,p) are commonly used. The inclusion of polarization functions (d, p) is non-negotiable as they are essential for describing the strained bonding environment of the spirocenter. Diffuse functions (+) are important if anions or lone pairs are key to the molecule's structure. For higher accuracy, correlation-consistent basis sets like cc-pVDZ can be employed.[18][19]
-
Pillar 2: Quantifying Stability - Key Metrics and Protocols
The "stability" of a spiro compound is not a single value but a composite of thermodynamic, conformational, and electronic factors. Here we detail the protocols to quantify these aspects.
Conformational Stability: Finding the Global Minimum
The most stable structure is the conformer that resides at the global minimum on the potential energy surface. The relative population of different conformers at a given temperature is determined by the difference in their Gibbs free energy.
Diagram: Workflow for Conformational Analysis
Caption: A robust workflow for identifying stable conformers of spiro compounds.
Protocol 1: Detailed Conformational Analysis Workflow
-
Initial Structure Generation: Convert the 2D sketch of the spiro compound into a 3D structure using molecular modeling software (e.g., Avogadro, GaussView).
-
MM Conformational Search: Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94s). This step generates hundreds or thousands of potential conformers.
-
Filtering and Clustering: Discard high-energy conformers (e.g., >10 kcal/mol above the lowest energy structure) and cluster the remaining structures based on RMSD to identify unique geometries.
-
DFT Geometry Optimization: Submit the unique, low-energy conformers from the MM search for geometry optimization using DFT (e.g., B3LYP/6-31G(d)). This refines the structures at a higher level of theory.[20]
-
Frequency Calculation (Self-Validation): Perform a frequency calculation at the same level of theory as the optimization.[20] This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum. A single imaginary frequency indicates a transition state.
-
(Optional) High-Accuracy Energy Calculation: To obtain more accurate relative energies, perform a single-point energy calculation on the DFT-optimized geometries using a larger basis set (e.g., cc-pVTZ) or a more accurate method.
-
Thermodynamic Analysis: Use the output from the frequency calculation to determine the Gibbs free energies (G) for each confirmed minimum. The relative population of two conformers (A and B) at a temperature T can be calculated using the Boltzmann distribution equation.
Ring Strain Energy (RSE): The Energetic Penalty of the Spirocycle
Ring strain is the excess energy a cyclic molecule possesses due to non-ideal bond angles and eclipsing interactions.[6][7] For spiro compounds, this is a dominant factor in their stability. A reliable way to calculate RSE is by using a hypothetical isodesmic or homodesmotic reaction.
-
Expertise & Causality: These reactions are designed so that the number and types of bonds are conserved on both sides of the equation.[21] This clever construction allows for the cancellation of systematic errors inherent in the computational method, leading to a more accurate calculation of the strain energy, which is simply the enthalpy change (ΔH) of the reaction.
Protocol 2: Calculating Strain Energy via Isodesmic Reaction
-
Design the Reaction: Construct a balanced chemical equation where the spiro compound reacts with simple, acyclic (and thus "strain-free") molecules to yield products that are also acyclic but preserve the total number of each type of bond (e.g., C-C, C-H, C-spiro-C).
-
Optimize All Species: Perform a DFT geometry optimization and frequency calculation (as in Protocol 1, steps 4 & 5) for every molecule in the reaction (the spiro compound, reactants, and products).
-
Calculate Enthalpies: Extract the total electronic energy and the thermal correction to enthalpy from the output of the frequency calculations for each molecule.
-
Calculate Strain Energy: The Ring Strain Energy (RSE) is the calculated enthalpy of the reaction:
-
ΔH_reaction = ΣH(products) - ΣH(reactants)
-
RSE = ΔH_reaction
-
Table 1: Representative Strain Energies in Spiroalkanes
| Compound | Strain Energy (kcal/mol) | Method/Source |
| Spiro[2.2]pentane | 64.6 | G2MP2[18] |
| Spiro[2.3]hexane | ~60 (estimated) | |
| Spiro[3.3]heptane | 59.9 | Exothermic unraveling[5] |
| Spiro[4.4]nonane | 24.3 | |
| Spiro[5.5]undecane | 10.9 | |
| Note: Values are compiled and representative. Precise values depend heavily on the computational method.[18][21] |
Electronic Stability: HOMO-LUMO Gap and Charge Distribution
Electronic stability is often inferred from the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a proxy for chemical reactivity. A larger gap generally implies greater kinetic stability.[15][16]
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insight into charge distribution and intramolecular interactions, such as stabilizing hyperconjugative effects or destabilizing steric repulsions.[14][19] For spiro compounds, NBO can reveal the presence and extent of spiroconjugation, an electronic interaction between the two rings that can contribute to stability.
Conclusion: An Integrated Approach to Stability Prediction
The theoretical assessment of spiro compound stability is not a single calculation but a multi-faceted investigation. By employing a hierarchical computational strategy—from broad MM conformational searches to precise DFT energy calculations—researchers can build a comprehensive model of a molecule's energetic landscape. The true power of this approach lies in the integration of multiple metrics: the identification of the global minimum conformer, the quantification of inherent ring strain, and the analysis of electronic properties. This integrated understanding is indispensable for the rational design of stable, synthetically accessible, and biologically active spiro compounds, ultimately accelerating the drug discovery and development process.
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Spectroscopic Data of Spiro[5.5]undecane-2,4-dione: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Spiro[5.5]undecane-2,4-dione, a spirocyclic compound with notable applications in organic synthesis and as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Introduction
This compound, with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol , possesses a unique rigid three-dimensional structure conferred by the spirocyclic fusion of two six-membered rings.[1] This structural feature is of significant interest in the design of novel therapeutic agents. The characterization of this molecule is fundamental to understanding its reactivity and potential biological activity. Spectroscopic techniques are indispensable tools for confirming the identity and purity of synthesized this compound.
Molecular Structure
The structure of this compound, with its IUPAC name being this compound, is characterized by a central quaternary carbon atom shared between a cyclohexane ring and a cyclohexanedione ring.[1]
Caption: Chemical structure of this compound.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol
A standard approach for the mass spectrometric analysis of this compound would involve Electron Ionization (EI) for a sample introduced via Gas Chromatography (GC-MS) or a direct insertion probe.
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Instrumentation: A GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer.
-
GC Conditions (for GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Data Interpretation
The predicted mass spectrum of this compound shows several key adducts.[2] The monoisotopic mass is 180.11504 Da.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.12232 |
| [M+Na]⁺ | 203.10426 |
| [M-H]⁻ | 179.10776 |
| [M]⁺ | 180.11449 |
| [M]⁻ | 180.11559 |
Table 1: Predicted m/z values for various adducts of this compound.
The fragmentation of the molecular ion (M⁺) under EI conditions is expected to proceed through characteristic pathways for cyclic ketones.
Caption: Predicted major fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for its dione structure.
Experimental Protocol
The IR spectrum can be obtained using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with anhydrous KBr.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the KBr pellet.
-
Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.
-
Data Interpretation
The following table summarizes the key absorption bands observed in the FTIR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930, ~2860 | Strong | C-H stretching (cyclohexane) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1450 | Medium | CH₂ scissoring |
Table 2: Key IR absorption bands for this compound.
The most prominent feature in the IR spectrum is the strong absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated six-membered ring ketone. The presence of two carbonyl groups may lead to a broadening of this peak or the appearance of a shoulder. The strong bands in the 2800-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methylene groups in the cyclohexane and cyclohexanedione rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Although experimental NMR data for this compound is not widely available in the public domain, high-quality predicted spectra can provide valuable insights into the expected chemical shifts and coupling patterns.
Experimental Protocol
To acquire ¹H and ¹³C NMR spectra, the following protocol would be employed:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay.
-
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexane and cyclohexanedione rings.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | Singlet | 4H | CH₂ adjacent to carbonyls (positions 1 & 3) |
| ~1.7 | Multiplet | 4H | CH₂ on cyclohexane ring (positions 7 & 11) |
| ~1.5 | Multiplet | 6H | CH₂ on cyclohexane ring (positions 8, 9, 10) |
Table 3: Predicted ¹H NMR chemical shifts for this compound.
The protons on the carbons alpha to the carbonyl groups (positions 1 and 3) are expected to be the most deshielded and appear as a singlet due to the symmetry of the molecule. The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (ppm) | Assignment |
| ~205 | C=O (ketone, positions 2 & 4) |
| ~50 | CH₂ adjacent to carbonyls (positions 1 & 3) |
| ~40 | Spiro carbon (position 6) |
| ~35 | CH₂ on cyclohexane ring (positions 7 & 11) |
| ~25 | CH₂ on cyclohexane ring (position 9) |
| ~20 | CH₂ on cyclohexane ring (positions 8 & 10) |
Table 4: Predicted ¹³C NMR chemical shifts for this compound.
The carbonyl carbons are expected to resonate at a significantly downfield chemical shift (~205 ppm). The spiro carbon, being a quaternary carbon, will likely have a lower intensity signal. The remaining signals correspond to the methylene carbons of the two rings.
Conclusion
References
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An In-Depth Technical Guide to the Solubility of Spiro[5.5]undecane-2,4-dione in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Spiro[5.5]undecane-2,4-dione, a valuable spirocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and offers insights into its practical applications, particularly in the synthesis of pharmacologically active agents.
Introduction: The Significance of this compound and its Solubility
Spirocyclic compounds, characterized by a central quaternary carbon atom shared between two rings, are of significant interest in medicinal chemistry due to their rigid structures and three-dimensional architectures.[1] this compound serves as a key building block in the synthesis of more complex molecules, including neuropeptide Y (NPY) receptor antagonists, which are investigated for their therapeutic potential.[2][3][4]
Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.[5] Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in developing viable drug candidates.[6] This guide will provide the necessary theoretical framework and practical methodologies to empower researchers in their work with this important compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 1481-99-8 | PubChem[7] |
| Molecular Formula | C₁₁H₁₆O₂ | PubChem[7] |
| Molecular Weight | 180.24 g/mol | PubChem[7] |
| XLogP3-AA | 2.2 | Benchchem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | Benchchem[1] |
| Topological Polar Surface Area | 34.1 Ų | Benchchem[1] |
The structure of this compound presents a fascinating dichotomy for solubility. The two ketone groups (dione) introduce polarity and the capacity to act as hydrogen bond acceptors. Conversely, the spiro-fused cyclohexane and cyclohexanedione rings form a bulky, nonpolar hydrocarbon framework. The interplay of these opposing features governs its solubility in different organic solvents.
Caption: Competing structural factors in this compound.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This principle states that a solute will dissolve best in a solvent that has a similar polarity.
-
Polar Solvents (e.g., ethanol, methanol, DMSO, acetonitrile): These solvents are expected to be effective at dissolving this compound. The polar ketone groups of the solute can engage in dipole-dipole interactions with the polar solvent molecules. Protic polar solvents like ethanol and methanol can also interact favorably with the lone pairs of electrons on the oxygen atoms of the dione.
-
Nonpolar Solvents (e.g., hexane, toluene): The large, nonpolar hydrocarbon backbone of this compound suggests that it will also have some solubility in nonpolar solvents through London dispersion forces. However, the presence of the polar dione groups may limit its solubility in highly nonpolar solvents compared to a purely hydrocarbon spiro compound.[9]
-
Aprotic Polar Solvents (e.g., acetone, ethyl acetate): These solvents, having dipoles but no acidic protons, represent an intermediate case. They can interact with the dipole of the dione groups and are likely to be good solvents for this compound.
Based on these principles, a predicted trend in solubility can be summarized as follows:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, Acetone | High | Strong dipole-dipole interactions with the dione groups. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Dipole-dipole interactions and potential for weak hydrogen bonding. |
| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Moderate | Balance of interactions with both polar and nonpolar regions of the molecule. |
| Nonpolar | Toluene, Hexane | Low to Moderate | van der Waals interactions with the hydrocarbon backbone are the primary driving force. |
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination of solubility is essential for accurate and reliable data. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[10]
Equilibrium Solubility Determination via Shake-Flask Method
This method involves adding an excess of the solid compound to a solvent and allowing the system to reach equilibrium.[11] The concentration of the dissolved compound in the supernatant is then measured.
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial.
-
Add a known volume of the desired organic solvent (e.g., 1 mL).
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible throughout the equilibration period.
-
-
Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered supernatant.
-
-
Data Reporting:
-
The solubility is reported as the determined concentration, typically in mg/mL or mol/L, at the specified temperature.
-
Caption: Workflow for equilibrium solubility determination.
High-Throughput Solubility Screening
In early drug discovery, high-throughput methods are often employed for rapid solubility assessment of many compounds.[12][13] These methods are typically kinetic rather than thermodynamic but provide valuable data for compound prioritization. A common approach is the solution-precipitation method.[14]
High-Throughput Screening Workflow:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Assay Plate Preparation: Dispense the desired organic solvents into the wells of a microtiter plate (e.g., a 96-well plate).
-
Compound Addition: Add a small aliquot of the DMSO stock solution to each well. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the solubility in the test solvent.[15]
-
Incubation and Detection: The plate is shaken for a short period (e.g., 1-2 hours). The presence of precipitated compound is then detected, often by light scattering (nephelometry) or turbidimetry using a microplate reader.[6]
-
Data Analysis: The solubility is estimated as the highest concentration at which no precipitate is detected.
Conclusion
This compound is a structurally intriguing molecule with a solubility profile governed by the balance between its polar dione functionalities and its nonpolar spirocyclic hydrocarbon framework. While specific experimental solubility data is not widely published, this guide provides a robust framework for both predicting and experimentally determining its solubility in a range of organic solvents. The detailed protocols for the shake-flask method and high-throughput screening offer researchers the tools to generate the critical data needed for the effective application of this compound in synthesis and drug discovery. A thorough understanding and empirical determination of its solubility will undoubtedly accelerate research and development efforts that utilize this valuable chemical entity.
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The Electronic Structure of Spiroketals: A Guide for Researchers in Drug Discovery and Chemical Synthesis
Abstract: Spiroketals are privileged structural motifs frequently encountered in a vast array of biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional architecture provides a unique scaffold for the precise spatial presentation of functional groups, making them of significant interest in drug design. The stability, conformation, and reactivity of spiroketals are governed by a complex interplay of stereoelectronic effects, most notably the anomeric and related hyperconjugative interactions. This guide provides an in-depth technical exploration of the electronic structure of spiroketals, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of the anomeric and exo-anomeric effects, their manifestation in spiroketal systems, and the computational and experimental techniques used to probe these phenomena. Furthermore, we will discuss the profound implications of these electronic features on chemical reactivity and their strategic exploitation in modern drug discovery.
Introduction to Spiroketals
Spiroketals are bicyclic compounds characterized by two rings joined at a single tetrahedral carbon atom, the spirocenter, which is also part of two acetal functionalities. This structural feature imparts significant conformational rigidity and a distinct three-dimensional topology.
1.1. Significance in Natural Products and Pharmaceuticals: The spiroketal moiety is a common feature in numerous natural products with diverse and potent biological activities.[1][2][3] Examples include the avermectins (antiparasitic agents), the milbemycins (insecticides and anthelmintics), and various polyether antibiotics. The prevalence of this scaffold in nature suggests an evolutionary advantage, likely due to its ability to form stable, pre-organized structures that can engage with biological targets with high affinity and specificity.[3] In drug discovery, spirocyclic systems are increasingly utilized to escape the "flatland" of traditional aromatic scaffolds, offering improved physicochemical properties and novel intellectual property.[4][5]
1.2. The Spiroketal Motif: A Stereochemical Keystone: The spiroketal core is a critical determinant of the overall shape and biological activity of the molecule.[6] The orientation of the two rings and the substituents they bear is largely dictated by subtle electronic interactions, which will be the central focus of this guide. Understanding these interactions is paramount for the rational design of spiroketal-containing molecules with desired biological functions.
The Anomeric and Exo-Anomeric Effects in Spiroketals
The conformation and stability of spiroketals are profoundly influenced by stereoelectronic effects, which are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule.[7][8] The anomeric effect is a cornerstone of this understanding.
2.1. Foundational Principles of the Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygens) of a pyranose ring to occupy the axial position, rather than the sterically less hindered equatorial position.[9][10] This counterintuitive preference is primarily explained by a stabilizing hyperconjugative interaction between a lone pair of electrons (n) on the endocyclic oxygen atom and the antibonding orbital (σ) of the C-X bond (where X is the electronegative substituent). This n → σ interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry that is achieved in the axial conformation.[11]
2.2. The Double Anomeric Effect in Spiroketals: In spiroketals, the anomeric effect is doubly operative. Each oxygen atom within the spiroketal system can donate a lone pair into the antibonding orbital of the C-O bond of the other ring. The most stable conformation is typically the one that maximizes these anomeric interactions.[12] For a[13][13]-spiroketal, this corresponds to a diaxial arrangement of the C-O bonds relative to the adjacent rings, leading to a significant stabilization of this conformation.[12][14]
2.3. The Exo-Anomeric Effect and Conformational Preference: The exo-anomeric effect is a related stereoelectronic interaction that pertains to the orientation of an exocyclic alkoxy group at the anomeric center. It also arises from hyperconjugation and influences the rotational preference around the anomeric carbon-exocyclic oxygen bond.[9] In the context of spiroketals, the principles of the exo-anomeric effect contribute to the overall conformational stability by dictating the preferred orientation of substituents on the rings.
2.4. Gauche Effects and their Contribution to Stability: In addition to the anomeric effect, gauche interactions between adjacent oxygen atoms or other electronegative substituents can also influence spiroketal conformation. While traditionally viewed as destabilizing from a steric perspective, certain gauche arrangements can be stabilized by hyperconjugative and electrostatic interactions.
Conformational Landscape of Spiroketals
The preferred conformation of a spiroketal is a delicate balance of the aforementioned stereoelectronic effects, steric hindrance, and other non-covalent interactions such as hydrogen bonding.
3.1. The Role of Ring Size and Substitution: The relative stability of different spiroketal isomers is highly dependent on the size of the constituent rings ([13][13],[1][13],[1][1], etc.) and the nature and position of substituents.[2] For instance, in[13][13]-spiroketals, the diaxial conformation is generally the most stable due to the double anomeric effect. However, the presence of bulky substituents can override this preference, leading to the adoption of an axial-equatorial or even a diequatorial conformation.[14]
3.2. A-values and Conformational Free Energy: The energetic preference for a particular conformation can be quantified by the conformational free energy, often expressed as an A-value in cyclohexane systems. While direct A-values for spiroketal systems are less common, the principles of conformational analysis can be applied to estimate the relative energies of different isomers. The stabilization afforded by the anomeric effect is typically in the range of 1.4–2.4 kcal/mol per interaction.[15]
3.3. The Bohlmann-Wenkert Effect: The Bohlmann-Wenkert effect, originally observed in quinolizidine alkaloids, describes the spectroscopic and chemical consequences of an anti-periplanar relationship between a nitrogen lone pair and an adjacent C-H bond. While not directly an effect in spiroketals, the underlying principle of hyperconjugation is the same as in the anomeric effect. The insights from the Bohlmann-Wenkert effect can be extended to understand the electronic properties of C-H bonds adjacent to the spiroketal oxygen atoms.
Computational Investigation of Spiroketal Electronic Structure
Computational chemistry provides powerful tools to dissect and quantify the electronic interactions that govern spiroketal structure and reactivity.[16][17][18]
4.1. Quantum Mechanical Approaches (DFT, Ab Initio): Density Functional Theory (DFT) and ab initio methods are widely used to calculate the optimized geometries, relative energies, and electronic properties of spiroketal isomers.[19][20] These methods allow for a detailed exploration of the potential energy surface and the identification of the most stable conformers.
4.2. Natural Bond Orbital (NBO) Analysis to Quantify Hyperconjugation: Natural Bond Orbital (NBO) analysis is a powerful technique for quantifying the stabilizing energy associated with hyperconjugative interactions, such as the n → σ* donation responsible for the anomeric effect.[13][21][22][23] NBO analysis provides a quantitative measure of the strength of these interactions, allowing for a direct comparison of the electronic stabilization in different conformers.
4.3. Step-by-Step Protocol for NBO Analysis of a Spiroketal:
-
Geometry Optimization: Perform a geometry optimization of the spiroketal conformer of interest using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G* basis set).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
NBO Calculation: Perform a single-point energy calculation with the NBO analysis keyword (e.g., pop=nbo in Gaussian).
-
Analysis of NBO Output: Examine the NBO output file for the second-order perturbation theory analysis of the Fock matrix. This section will list the donor-acceptor interactions and their corresponding stabilization energies (E(2)). Identify the n → σ* interactions that correspond to the anomeric effect and note their E(2) values.
-
Comparison of Conformers: Repeat steps 1-4 for all relevant conformers and compare the E(2) values for the anomeric interactions to assess their relative contributions to the stability of each conformer.
Experimental Validation and Spectroscopic Signatures
Experimental techniques are crucial for validating the computational predictions and for providing a direct probe of spiroketal conformation in solution and the solid state.
5.1. NMR Spectroscopy (¹H, ¹³C, J-couplings) as a Probe of Conformation: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis.[24][25][26][27][28] Key NMR parameters for elucidating spiroketal conformation include:
- Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the conformation.
- Coupling Constants (J-values): Vicinal ³J(H,H) coupling constants are related to the dihedral angle between the coupled protons via the Karplus equation. This allows for the determination of the relative stereochemistry of substituents and the conformation of the rings.
- Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity of protons, which can be used to establish the relative configuration and conformation of the spiroketal.
5.2. X-ray Crystallography for Solid-State Structure Determination: X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[29][30][31][32][33] This technique is invaluable for confirming the predicted solid-state conformation of a spiroketal and for providing precise bond lengths and angles that can be correlated with the electronic effects at play.
5.3. Chiroptical Spectroscopy (Circular Dichroism): Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. The CD spectrum of a spiroketal is highly sensitive to its conformation and can be used to assign the absolute configuration and to study conformational changes in solution.
Implications for Reactivity and Drug Design
A thorough understanding of the electronic structure of spiroketals has significant implications for both chemical synthesis and drug design.
6.1. How Electronic Structure Dictates Reactivity at the Ketal Carbon: The electronic structure of the spiroketal moiety influences its reactivity. For example, the heightened electron density at the anomeric carbon due to the anomeric effect can affect its susceptibility to nucleophilic or electrophilic attack. The stereoelectronic requirements for reactions at the spiroketal center are often dictated by the need to maintain favorable orbital overlap throughout the reaction pathway.[11]
6.2. Spiroketals as Pharmacophores: Bioisosteric Replacements and Conformational Locking: The rigid, three-dimensional nature of the spiroketal scaffold makes it an attractive pharmacophore in drug design.[4] Spiroketals can be used to lock a molecule into a specific, biologically active conformation, thereby increasing its potency and selectivity.[34] They can also serve as bioisosteric replacements for other functional groups, offering improved metabolic stability and pharmacokinetic properties.
6.3. Case Study: The Role of the Spiroketal in a Biologically Active Molecule: The avermectins are a class of potent antiparasitic agents that feature a complex spiroketal system. The specific conformation of this spiroketal is crucial for the molecule's ability to bind to its target, a glutamate-gated chloride channel. The stereoelectronic effects that govern the conformation of the spiroketal are therefore critical for the biological activity of these compounds.[1] Another example is the rational design of a bisbenzannulated spiroketal that potently binds to the retinoid X receptor (RXR), where the spiroketal structure induces a specific protein conformation leading to partial co-activator recruitment.[35]
Conclusion and Future Perspectives
The electronic structure of spiroketals is a fascinating and complex area of study with significant implications for chemistry and biology. A deep understanding of the anomeric and other stereoelectronic effects that govern their conformation and reactivity is essential for the rational design and synthesis of new spiroketal-containing molecules with desired properties. The continued development of computational and experimental techniques will undoubtedly lead to an even more refined understanding of these important structural motifs, paving the way for the discovery of new medicines and materials.
Visualization & Formatting
Data Presentation
Table 1: Representative Anomeric Stabilization Energies (E(2)) from NBO Analysis
| Spiroketal System | Donor Orbital (n) | Acceptor Orbital (σ*) | E(2) (kcal/mol) |
| Diaxial[13][13]-Spiroketal | O1 lone pair | C-O2 antibonding | ~5-8 |
| Diaxial[13][13]-Spiroketal | O2 lone pair | C-O1 antibonding | ~5-8 |
| Axial-Equatorial[13][13]-Spiroketal | O1 lone pair (axial) | C-O2 antibonding | ~5-8 |
| Axial-Equatorial[13][13]-Spiroketal | O2 lone pair (equatorial) | C-O1 antibonding | ~1-2 |
| Diequatorial[13][13]-Spiroketal | O1 lone pair | C-O2 antibonding | ~1-2 |
| Diequatorial[13][13]-Spiroketal | O2 lone pair | C-O1 antibonding | ~1-2 |
Experimental Protocols
Detailed Protocol for Conformational Analysis of a Spiroketal using NMR Spectroscopy:
-
Sample Preparation: Dissolve a pure sample of the spiroketal in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Analyze the chemical shifts, multiplicities, and integration of all signals.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum (with and without proton decoupling) to identify the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Perform an HSQC experiment to correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the spiroketal rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons. Strong NOE cross-peaks between protons that are close in space but distant in the covalent structure provide powerful evidence for a specific conformation. For example, an NOE between a proton on one ring and a proton on the other can define the relative orientation of the two rings.
-
Data Analysis and Structure Elucidation: Integrate all the NMR data to build a self-consistent 3D model of the spiroketal's dominant conformation in solution. Use the measured ³J(H,H) coupling constants in conjunction with the Karplus equation to estimate dihedral angles and further refine the conformational model.
Mandatory Visualization
Caption: Computational workflow for spiroketal analysis.
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Methodological & Application
Synthesis of Spiro[5.5]undecane-2,4-dione from Cyclohexanone: An In-Depth Technical Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of Spiro[5.5]undecane-2,4-dione, a valuable scaffold in medicinal chemistry, starting from readily available cyclohexanone. This document elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and outlines the necessary characterization and purification techniques.
Introduction
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, represent a unique class of molecules with significant potential in drug discovery. Their rigid three-dimensional structures offer precise spatial orientation of functional groups, making them attractive for targeting specific biological macromolecules. This compound is a key building block in the synthesis of more complex spiro-heterocycles and has been identified as a core structure in various biologically active compounds. This guide details a reliable and efficient method for its preparation.
Synthetic Strategy: A Domino Knoevenagel-Michael Reaction
The synthesis of this compound from cyclohexanone is elegantly achieved through a domino reaction sequence involving a Knoevenagel condensation followed by an intramolecular Michael addition. This one-pot approach offers efficiency and atom economy, key principles in modern organic synthesis.
The reaction is proposed to proceed via the following mechanistic steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and an active methylene compound, such as diethyl malonate. The base, typically a weak amine like piperidine or an alkoxide like sodium ethoxide, deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent dehydration yields a cyclohexylidene malonate intermediate.
-
Michael Addition: A second equivalent of the active methylene enolate then acts as a Michael donor, attacking the α,β-unsaturated system of the cyclohexylidene malonate intermediate in a conjugate addition.
-
Intramolecular Cyclization (Dieckmann Condensation): The resulting intermediate undergoes an intramolecular cyclization, driven by the formation of a stable six-membered ring, to afford the this compound scaffold.
-
Hydrolysis and Decarboxylation (if using malonic esters): When malonic esters are used, the final steps involve hydrolysis of the ester groups followed by decarboxylation to yield the target dione.
Visualizing the Synthesis
Reaction Mechanism
Caption: Domino Knoevenagel-Michael reaction pathway.
Experimental Workflow
Caption: A streamlined experimental workflow.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for similar transformations and is designed to be robust and reproducible.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 5.0 g (5.2 mL) | 50.9 |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 17.9 g (17.0 mL) | 111.8 (2.2 eq) |
| Sodium Metal | Na | 22.99 | 2.5 g | 108.7 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Concentrated HCl | HCl | 36.46 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated NaCl | NaCl | 58.44 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.5 g of sodium metal in small pieces through the condenser. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 17.9 g of diethyl malonate via a dropping funnel. Following this, add 5.0 g of cyclohexanone dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by the slow addition of concentrated hydrochloric acid until it is acidic to litmus paper. Most of the ethanol is then removed under reduced pressure using a rotary evaporator. The remaining aqueous residue is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford a crystalline solid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values should be consulted for comparison.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the carbonyl (C=O) groups of the dione, typically in the region of 1700-1740 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene protons of the cyclohexane and the dione rings. The absence of signals corresponding to the starting materials will indicate the completion of the reaction.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the spiro carbon atom, as well as signals for the carbonyl carbons and the methylene carbons of the two rings.
-
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction may be due to insufficient reaction time or impure reagents. Ensure the use of anhydrous ethanol and freshly cut sodium metal. The reaction time can be extended and monitored by TLC.
-
Side Product Formation: The formation of byproducts from self-condensation of cyclohexanone can be minimized by the slow addition of the ketone to the reaction mixture.
-
Purification Difficulties: If recrystallization is challenging, column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) can be an effective alternative for purification.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from cyclohexanone. The domino Knoevenagel-Michael reaction sequence offers an efficient and straightforward route to this valuable spirocyclic scaffold. By following the outlined procedures and paying close attention to the experimental details, researchers can reliably prepare this compound for further applications in medicinal chemistry and drug discovery programs.
References
- Kesten, S. J., et al. (1992). Design, Synthesis, and Evaluation of Novel, Non-peptide Angiotensin II Receptor Antagonists: Imidazo[4,5-b]pyridines and Thieno[3,4-d]pyridazines. Journal of Medicinal Chemistry, 35(19), 3429–3447. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Organic Reactions. (1997). The Intramolecular Michael Reaction. In Organic Reactions (Vol. 47). John Wiley & Sons, Inc. [Link]
Application Notes and Protocols for Spirocyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Allure of Spirocycles in Modern Chemistry
Spirocyclic frameworks, characterized by two rings sharing a single atom, have emerged as a privileged structural motif in medicinal chemistry and natural product synthesis. Their inherent three-dimensionality offers a distinct advantage in drug design, enabling more precise and rigid orientations of functional groups for optimal interaction with biological targets.[1] This conformational rigidity can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to their flatter aromatic counterparts.[1] The synthesis of these complex architectures, however, presents a formidable challenge, particularly concerning the stereoselective construction of the quaternary spirocenter.[2] This guide provides a comprehensive overview of modern spirocyclization protocols, offering detailed experimental procedures and expert insights into the underlying principles of each methodology. We will delve into the nuances of radical-mediated, transition-metal-catalyzed, organocatalytic, and biocatalytic approaches, equipping researchers with the knowledge to strategically incorporate these valuable scaffolds into their synthetic endeavors.
Section 1: Radical-Mediated Spirocyclization Reactions
Radical-mediated spirocyclization has gained significant traction due to its ability to forge complex bonds under mild conditions, often with high functional group tolerance.[3] These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic or unsaturated system, leading to the formation of the spirocyclic core.
Application Note 1.1: Photoredox-Catalyzed Dearomative Spirocyclization of N-2-Biphenyl Oxamic Acids
This method provides an efficient pathway to spiro-cyclohexadiene oxindoles through a visible-light-mediated dearomative spirocyclization. The reaction is initiated by the generation of a carbamoyl radical from readily available N-2-biphenyl oxamic acids. A key advantage of this protocol is its reliance on a photoredox catalyst, which obviates the need for stoichiometric and often toxic chemical oxidants or reductants.[3] The reaction proceeds at room temperature under visible light irradiation, demonstrating broad substrate scope and scalability.[3]
Mechanistic Rationale
The proposed mechanism, depicted below, commences with the deprotonation of the oxamic acid by a base. The resulting carboxylate is then oxidized by the excited photoredox catalyst via a single-electron transfer (SET) event, leading to the formation of a carbamoyl radical after decarboxylation. This nucleophilic radical subsequently undergoes a 6-exo-trig cyclization onto the appended phenyl ring in a dearomative fashion. The resulting cyclohexadienyl radical is then oxidized to the final spirocyclic product.
Diagram 1: Proposed Reaction Pathway for Photoredox-Catalyzed Spirocyclization
Caption: Catalytic cycle of the photoredox-mediated dearomative spirocyclization.
Experimental Protocol: Synthesis of Spiro-cyclohexadiene Oxindoles
Materials:
-
N-2-biphenyl oxamic acid derivative (1.0 equiv)
-
4CzIPN (photocatalyst, 1-5 mol%)
-
LiOH (base, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LED lamp)
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the N-2-biphenyl oxamic acid (0.2 mmol, 1.0 equiv), 4CzIPN (1-5 mol%), and LiOH (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent (2.0 mL) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the visible light source and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-cyclohexadiene oxindole.
Data Presentation
| Substrate (N-substituent) | Yield (%) |
| n-Hexyl | 58 |
| n-Octyl | 55 |
| Isopropyl | 46 |
| Cyclopropylmethyl | 52 |
| Benzyl | 45 |
Data synthesized from representative yields reported in the literature.[4]
Section 2: Transition-Metal-Catalyzed Spirocyclization
Transition-metal catalysis offers a powerful and versatile platform for the synthesis of spirocycles, enabling a wide range of transformations with high efficiency and selectivity.[5] Palladium, nickel, and gold are among the most commonly employed metals in these reactions.
Application Note 2.1: Palladium-Catalyzed Carbonylative Spirocyclization of Acrylamides
This protocol describes the synthesis of spiroindenyl-2-oxindoles via a palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides.[6] The reaction proceeds through the formation of a spiropalladacycle intermediate via carbopalladation and C-H functionalization.[6] This method is notable for its ability to construct complex spirocyclic frameworks in a single step from readily available starting materials.
Mechanistic Insights
The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the vinyl bromide. The resulting vinylpalladium(II) species then undergoes intramolecular carbopalladation onto the acrylamide moiety. Subsequent intramolecular C-H activation of the aryl ring leads to the formation of a key spiropalladacycle intermediate. This intermediate can then undergo further reactions, such as insertion of carbon monoxide, to generate the final spirocyclic product after reductive elimination, regenerating the palladium(0) catalyst.
Diagram 2: Experimental Workflow for Pd-Catalyzed Spirocyclization
Caption: General workflow for palladium-catalyzed spirocyclization of acrylamides.
Experimental Protocol: Synthesis of Spiroindenyl-2-oxindoles
Materials:
-
2-Bromoarylamide (1.0 equiv)
-
Vinyl bromide (4.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
s-phos (ligand, 10 mol%)
-
K₂CO₃ (base, 6.0 equiv)
-
18-crown-6 (2.0 equiv)
-
Anhydrous THF (solvent)
-
Schlenk tube
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk tube, combine the 2-bromoarylamide (0.2 mmol), Pd(OAc)₂ (10 mol%), s-phos (10 mol%), K₂CO₃ (1.2 mmol), and 18-crown-6 (0.4 mmol).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add anhydrous THF (2.0 mL) and the vinyl bromide (0.8 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the spiroindenyl-2-oxindole product.[6]
Section 3: Organocatalytic Asymmetric Spirocyclization
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocycles, avoiding the use of often toxic and expensive transition metals.[7] Chiral amines, phosphoric acids, and squaramides are common catalysts in these transformations, enabling the construction of optically active spirocyclic compounds with high stereocontrol.[7]
Application Note 3.1: Asymmetric Spirocyclizing Diels-Alder Reactions of Enones
This protocol details a highly stereoselective spirocyclizing Diels-Alder reaction of exo-enones with dienes, catalyzed by a strongly acidic and confined imidodiphosphorimidate (IDPi) catalyst.[8][9] This method provides access to spiro[4.5]decane and spiro[5.5]undecane skeletons, which are core structures of numerous biologically active sesquiterpenoids.[10] The confined chiral microenvironment of the catalyst effectively controls the regio- and stereochemical outcome of the cycloaddition.[8][9]
Rationale for Catalyst Selection
The IDPi catalyst's high acidity activates the enone dienophile, while its chiral pocket directs the approach of the diene, leading to high enantioselectivity.[8] The steric and electronic properties of the catalyst are crucial for achieving both high reactivity and stereocontrol.
Experimental Protocol: Enantioselective Synthesis of Spirocyclanes
Materials:
-
Exo-enone (1.0 equiv)
-
Diene (2.0-5.0 equiv)
-
Chiral IDPi catalyst (1-5 mol%)
-
Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere reaction vessel
-
Low-temperature cooling bath
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral IDPi catalyst (1-5 mol%) and the exo-enone (1.0 equiv).
-
Dissolve the solids in the anhydrous solvent and cool the mixture to the desired temperature (e.g., -20 °C to -78 °C).
-
Add the diene (2.0-5.0 equiv) dropwise to the cooled solution.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to obtain the enantioenriched spirocycle.
Data Presentation
| Dienophile | Diene | Yield (%) | Enantiomeric Ratio (e.r.) |
| 2-Methylenecyclopentanone | Isoprene | 95 | 95:5 |
| 2-Methylenecyclohexanone | Cyclopentadiene | 95 | 95:5 (exo:endo 5:1) |
| 2-(Prop-1-en-2-yl)cyclohexan-1-one | 2,3-Dimethylbutadiene | 80 | 94:6 |
Representative data adapted from the literature.[9]
Section 4: Biocatalytic Dearomative Spirocyclization
Biocatalysis offers an environmentally benign and highly selective approach to spirocycle synthesis, operating under mild conditions with exquisite stereocontrol.[3] Enzymes such as monooxygenases and cyclases can catalyze complex dearomative spirocyclization reactions that are often challenging to achieve with traditional chemical methods.[3]
Application Note 4.1: Enzymatic Cyclization for the Synthesis of Spiro-Oxindoles
The biosynthesis of many natural products containing a spiro-oxindole core involves an enzymatic dearomative spirocyclization.[3] For instance, flavin-dependent monooxygenases can catalyze the epoxidation of an indole derivative, followed by a regioselective epoxide opening and a semi-pinacol rearrangement to furnish the spirocyclic product.[3] This biocatalytic approach provides a sustainable route to enantiopure spiro-oxindoles.
General Protocol for Whole-Cell Biotransformation
Materials:
-
Recombinant whole-cell biocatalyst (e.g., E. coli expressing the desired enzyme)
-
Substrate (e.g., indole derivative)
-
Reaction buffer (e.g., phosphate or succinate buffer)
-
Bioreactor or temperature-controlled shaker
-
Centrifuge
-
Equipment for cell lysis (e.g., sonicator)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Cultivation of Biocatalyst: Grow the recombinant cells expressing the spirocyclase enzyme in a suitable culture medium to the desired cell density. Induce enzyme expression as required.
-
Harvesting Cells: Harvest the cells by centrifugation and wash with the reaction buffer.
-
Reaction Setup: Resuspend the cell pellet in the reaction buffer in a bioreactor or shaker flask to a specific cell concentration (e.g., 10-250 g/L wet cell weight).[11]
-
Substrate Addition: Add the substrate to the cell suspension. The substrate may be added at once or fed batch-wise to avoid substrate inhibition.[11]
-
Biotransformation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme, with agitation.
-
Monitoring: Monitor the formation of the spirocyclic product over time using HPLC or GC.
-
Product Recovery: Once the reaction is complete, separate the product from the biomass. This may involve centrifugation followed by extraction of the supernatant and/or the cell pellet with an appropriate organic solvent.
-
Purification: Purify the extracted product using chromatographic techniques to obtain the pure spirocyclic compound.
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yields:
-
Radical Reactions: Ensure all reagents and solvents are thoroughly deoxygenated. Check the intensity and wavelength of the light source for photoredox reactions.
-
Metal-Catalyzed Reactions: Verify the quality and activity of the catalyst and ligand. Ensure the reaction is performed under strictly anhydrous and inert conditions.
-
Organocatalytic Reactions: The purity of the catalyst is crucial. Water content in the reaction mixture can significantly affect the stereoselectivity and yield.
-
Biocatalytic Reactions: Optimize reaction parameters such as pH, temperature, and substrate/biocatalyst concentration. Substrate or product inhibition may occur.
-
-
Low Stereoselectivity:
-
Organocatalytic Reactions: The choice of catalyst and solvent can have a profound impact on enantioselectivity. Screen different chiral catalysts and solvent systems. Temperature can also be a critical parameter.
-
Biocatalytic Reactions: The inherent selectivity of the enzyme determines the stereochemical outcome. Enzyme engineering may be necessary to improve or alter the stereoselectivity.
-
Safety Precautions:
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Radical Initiators: Some radical initiators can be thermally unstable and should be handled with care.
-
Transition-Metal Catalysts: Many transition-metal compounds are toxic and should be handled with caution. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Solvents: Use anhydrous and degassed solvents as required, and handle flammable solvents with appropriate care.
-
Biocatalysis: When working with microorganisms, follow standard sterile techniques and biosafety protocols.
References
- Recent Advances in Biocatalytic Dearomative Spirocycliz
- Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
- Radical spirocyclization of biaryl ynones for the construction of NO2-containing spiro[5.5]trienones. Royal Society of Chemistry. [Link]
- Transition metal-catalyzed synthesis of spirooxindoles.
- Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal C
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- Photoredox-Catalyzed Strain-Release-Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles.
- Photoenzymatic catalysis enables enantioselective radical dearomative spirocyclization.
- Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles.
- Photoredox Catalyzed Strain-Release Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles. ChemRxiv. [Link]
- Radical spirocyclization and dearomatization N‐arylpropiolamides.
- Recent developments in transition metal-catalysed spiroketalisation. Royal Society of Chemistry. [Link]
- Acrylamide scope. All the reactions were carried out in a Schlenk tube...
- Biocatalytic Dearomatisation Reactions.
- General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
- Biocatalytic site- and enantioselective oxidative dearomatization of phenols.
- Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis.
- Catalytic Asymmetric Spirocyclizing Diels−Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α - Semantic Scholar. [Link]
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cycliz
- Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams.
- Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Semantic Scholar. [Link]
- Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides.
- Catalytic Asymmetric Spirocyclizing Diels-Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. PubMed. [Link]
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PubMed. [Link]
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence.
- Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid.
- Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts. Royal Society of Chemistry. [Link]
- Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Royal Society of Chemistry. [Link]
- Enzymatic cyclization of 22,23-dihydro-2,3-oxidosqualene into euph-7-en-3beta-ol and bacchar-12-en-3beta-ol by recombinant beta-amyrin synthase. PubMed. [Link]
- Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel-Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles. PubMed. [Link]
- Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts.
- The Journal of Organic Chemistry Ahead of Print.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
- Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. Franz Research Group. [Link]
- Synthesis of drug‐relevant acrylamides and palladium‐catalyzed hydroaminocarbonylation of alkynes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visible light-mediated dearomative spirocyclization/imination of nonactivated arenes through energy transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Asymmetric Spirocyclizing Diels-Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Spiro[5.5]undecane-2,4-dione Scaffold in Medicinal Chemistry
An in-depth guide to the applications of Spiro[5.5]undecane-2,4-dione in medicinal chemistry.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Potential of Spirocyclic Scaffolds
Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures. This distinct topology allows for novel interactions with biological targets, often leading to improved potency and selectivity compared to their planar counterparts. Among these, the this compound core represents a promising scaffold for the development of new therapeutic agents. Its inherent rigidity and defined spatial arrangement of functional groups make it an attractive starting point for library synthesis and lead optimization.
The presence of the 1,3-dione moiety within the spiro[5.5]undecane framework is particularly noteworthy. This functional group can participate in various non-covalent interactions, such as hydrogen bonding and metal chelation, which are crucial for molecular recognition at the active sites of enzymes and receptors. Furthermore, the carbon atoms of the dione ring are amenable to a wide range of chemical modifications, enabling the exploration of a broad chemical space to fine-tune the pharmacological properties of derivative compounds.
This guide provides a comprehensive overview of the applications of the this compound scaffold in medicinal chemistry, with a focus on its potential in the development of novel anticancer and anti-inflammatory agents. We will delve into the synthetic strategies for accessing this core structure, provide detailed protocols for the preparation of derivatives, and outline methodologies for their biological evaluation.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core can be achieved through several synthetic routes. A common and efficient method involves the Knoevenagel condensation followed by a Michael addition reaction. This approach offers a convergent and flexible way to introduce diversity at various positions of the scaffold.
A typical synthetic sequence commences with the reaction of a cyclic ketone, such as cyclohexanone, with a malonic acid derivative in the presence of a base. This is followed by the addition of an α,β-unsaturated ketone, which undergoes a Michael addition and subsequent intramolecular cyclization to furnish the desired this compound skeleton. The choice of reactants and reaction conditions can be varied to generate a library of analogs with diverse substitution patterns.
Caption: General synthetic workflow for this compound derivatives.
Application Note I: Spiro[5.5]undecane-2,4-diones as Anticancer Agents
Background and Mechanism of Action
Several derivatives of the this compound scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The proposed mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. The rigid spirocyclic core allows for the precise positioning of pharmacophoric groups to interact with specific amino acid residues in the ATP-binding pockets of kinases within these pathways, leading to their inhibition and subsequent induction of apoptosis in cancer cells.
Furthermore, the 1,3-dione moiety can act as a Michael acceptor, enabling covalent modification of target proteins, which can lead to irreversible inhibition and enhanced therapeutic efficacy. The versatility of the scaffold also allows for the incorporation of various substituents that can modulate the compound's physicochemical properties, such as solubility and membrane permeability, to improve its drug-like characteristics.
Caption: Inhibition of cancer signaling pathways by this compound derivatives.
Experimental Protocol: Synthesis of a Representative Anticancer this compound Derivative
Objective: To synthesize a substituted this compound derivative for evaluation of its anticancer activity.
Materials:
-
Cyclohexanone
-
Malononitrile
-
4-Chlorobenzaldehyde
-
Piperidine
-
Ethanol
-
Sodium ethoxide
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 2-(4-chlorobenzylidene)malononitrile:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.5 mmol) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the intermediate product.
-
-
Synthesis of the this compound Derivative:
-
To a solution of sodium ethoxide (10 mmol) in ethanol (30 mL), add cyclohexanone (10 mmol) and the 2-(4-chlorobenzylidene)malononitrile intermediate (10 mmol).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
-
Characterization:
-
Characterize the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Data Presentation: In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic activity of a series of hypothetical this compound derivatives against various human cancer cell lines.
| Compound ID | R1 Substituent | R2 Substituent | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| SP-001 | H | H | > 50 | > 50 | > 50 |
| SP-002 | 4-Cl | H | 12.5 | 15.2 | 18.1 |
| SP-003 | 4-OCH3 | H | 25.8 | 30.1 | 28.4 |
| SP-004 | 4-NO2 | H | 8.2 | 9.5 | 11.3 |
| SP-005 | H | 4-Br | 22.1 | 25.6 | 24.9 |
Application Note II: Spiro[5.5]undecane-2,4-diones as Anti-inflammatory Agents
Background and Mechanism of Action
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. A promising strategy for the development of novel anti-inflammatory drugs is the targeting of pro-inflammatory enzymes and transcription factors. This compound derivatives have emerged as potential anti-inflammatory agents through their ability to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are critical for the biosynthesis of prostaglandins and leukotrienes, respectively.
The mechanism of action is thought to involve the interaction of the spiro-dione scaffold with the active sites of these enzymes, leading to their inhibition. The 1,3-dione functionality can chelate metal ions that are essential for the catalytic activity of these enzymes. Additionally, specific substitutions on the spiro[5.5]undecane ring system can enhance the binding affinity and selectivity for these targets.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Objective: To evaluate the in vitro inhibitory activity of a this compound derivative against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well microplate and plate reader
Procedure:
-
Assay Preparation:
-
Prepare a series of dilutions of the test compound and the positive control (celecoxib) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control to the designated wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping reagent (e.g., a solution of a non-steroidal anti-inflammatory drug).
-
-
PGE2 Detection:
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its unique three-dimensional structure and the presence of a reactive 1,3-dione moiety provide a foundation for the design of potent and selective inhibitors of various biological targets. The application notes and protocols presented in this guide offer a starting point for researchers interested in exploring the medicinal chemistry of this intriguing class of compounds.
Future research in this area should focus on the synthesis of more diverse libraries of this compound derivatives and their systematic evaluation against a broader range of biological targets. Structure-activity relationship (SAR) studies, coupled with computational modeling, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Furthermore, in vivo studies will be necessary to validate the therapeutic potential of these compounds in relevant animal models of disease. The continued exploration of the this compound scaffold holds great promise for the development of next-generation therapies for cancer, inflammation, and other debilitating diseases.
References
- Spiro-oxindoles in Medicinal Chemistry.RSC Medicinal Chemistry.[Link]
- Recent advances in the synthesis of spirocyclic compounds.Organic & Biomolecular Chemistry.[Link]
- The Spirocyclic Scaffold in Medicinal Chemistry.Future Medicinal Chemistry.[Link]
- Synthesis and biological evaluation of novel spiro-compounds.Bioorganic & Medicinal Chemistry Letters.[Link]
- Knoevenagel Condens
- Michael Addition.Organic Chemistry Portal.[Link]
The Spiro[5.5]undecane-2,4-dione Scaffold: A Versatile Building Block for Synthesis
Introduction
Spirocyclic systems have garnered significant attention in synthetic and medicinal chemistry due to their unique three-dimensional and rigid structures, which can impart favorable pharmacological properties such as enhanced binding affinity and metabolic stability. Among these, Spiro[5.5]undecane-2,4-dione stands out as a versatile synthetic building block. Its inherent reactivity as a 1,3-dicarbonyl compound, coupled with the spirocyclic core, provides a valuable platform for the construction of a diverse array of complex molecules, including novel heterocyclic compounds and potential therapeutic agents. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its use in contemporary organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 1481-99-8 | [PubChem][1] |
| Molecular Formula | C₁₁H₁₆O₂ | [PubChem][1] |
| Molecular Weight | 180.24 g/mol | [PubChem][1] |
| Appearance | Beige powder | [BOC Sciences] |
| Boiling Point | 317.6°C at 760 mmHg | [BOC Sciences] |
| Density | 1.11 g/cm³ | [BOC Sciences] |
Synthesis of this compound
The parent this compound can be synthesized through a multi-step sequence, which is a modification of traditional methods for preparing cyclic 1,3-diones.[2]
Protocol 1: Synthesis from Methyl(cyclohexylidenemethyl) ketone
This protocol outlines a robust, multi-step synthesis of the title compound.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
Methyl(cyclohexylidenemethyl) ketone
-
Diethyl malonate
-
Sodium metal
-
Absolute Ethanol
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Step 1: Michael Addition. In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol. To this solution, add diethyl malonate (1.1 eq) followed by the dropwise addition of Methyl(cyclohexylidenemethyl) ketone (1.0 eq). Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by TLC.
-
Step 2: Saponification. After cooling to room temperature, add a 2N aqueous solution of sodium hydroxide (2.5 eq) to the reaction mixture. Heat the mixture to reflux for 2 hours to effect saponification of the ester groups.
-
Step 3: Decarboxylation and Cyclization. Cool the reaction mixture and carefully acidify with 5N sulfuric acid. Heat the acidic mixture to reflux for 4.5 hours to induce decarboxylation and subsequent intramolecular cyclization.
-
Work-up and Purification. After cooling, extract the reaction mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound as a beige solid.
Application as a Synthetic Building Block
This compound serves as a versatile precursor for the synthesis of more complex molecules, primarily through reactions involving its active methylene group and carbonyl functionalities.
Michael Addition Reactions for the Synthesis of Substituted Spiro[5.5]undecanes
The active methylene protons of this compound are acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in Michael addition reactions with α,β-unsaturated compounds to generate more elaborate spirocyclic structures. These reactions are often the key step in the synthesis of compounds with potential biological activity.[3][4]
Mechanism Overview:
Caption: General mechanism of a Michael addition reaction.
Protocol 2: Microwave-Assisted Synthesis of a Spiro[5.5]undecane-1,5,9-trione Derivative
This protocol details a highly efficient, microwave-assisted synthesis of a complex spiro[5.5]undecane derivative with demonstrated anti-cancer activity.[5][6]
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione) (as a surrogate for this compound in this specific literature example)
-
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup. In a microwave-safe vessel, combine dimedone (1.0 mmol), (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1.0 mmol), and dichloromethane (5 mL). Add triethylamine (1.25 mmol).
-
Microwave Irradiation. Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 200 W and 40°C for 15 minutes. Monitor the reaction progress by TLC.
-
Work-up and Purification. After completion, cool the reaction mixture and pour it into 10 mL of cold water. Extract the aqueous layer with chloroform (3 x 20 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting from 4:1) to yield the desired 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. This method has been reported to achieve yields of up to 98%.[5]
Rationale for Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, reducing the reaction time from hours to minutes compared to conventional heating methods.[5] This is attributed to the efficient and uniform heating of the reaction mixture.
-
Triethylamine: A mild organic base is used to deprotonate the dimedone, generating the nucleophilic enolate for the Michael addition without promoting side reactions.
-
Solvent: Dichloromethane is an appropriate solvent that is relatively polar to dissolve the reactants and is stable under microwave irradiation.
Knoevenagel Condensation for the Synthesis of Functionalized Alkenes
The carbonyl groups of this compound can undergo Knoevenagel condensation with active methylene compounds in the presence of a base catalyst. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated products.
Mechanism Overview:
Caption: General mechanism of a Knoevenagel condensation.
Protocol 3: Synthesis of a Spirocyclic Alkylidene Dione
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Acetic acid
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup. In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in toluene.
-
Catalysis. Add a catalytic amount of piperidine and acetic acid to the solution.
-
Reaction. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Work-up and Purification. After the reaction is complete, cool the mixture and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired alkylidene derivative.
Applications in Medicinal Chemistry and Drug Development
The rigid spiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this compound have shown promise in several therapeutic areas.
-
Anticancer Agents: As demonstrated in Protocol 2, certain spiro[5.5]undecane derivatives exhibit potent anticancer activity.[5][6] The rigid structure can lead to specific interactions with biological targets, such as enzymes or receptors involved in cancer cell proliferation.
-
Neuroprotective Agents: Analogs of the spiro[5.5]undecane scaffold have demonstrated neuroprotective effects, suggesting potential applications in the development of treatments for neurodegenerative diseases.[7]
-
Enzyme Inhibitors: The well-defined three-dimensional shape of spirocyclic compounds makes them attractive candidates for the design of specific enzyme inhibitors. For instance, related aza-spiro[5.5]undecane derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases.[7]
Emerging Applications in Materials Science
While less explored, the spiro[5.5]undecane framework holds potential in materials science. The introduction of a spiro center into a polymer backbone can significantly influence its physical properties. For example, in the related 3-Oxathis compound, the spirocyclic structure is anticipated to lead to polymers with unique thermal and mechanical properties. The anhydride functionality in this analogue also suggests potential for creating biodegradable polyesters for applications such as controlled drug delivery.[7] Further research into the polymerization of this compound and its derivatives could open new avenues in the development of advanced materials.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique structural features and reactivity allow for the construction of a wide range of complex spirocyclic molecules with significant potential in medicinal chemistry and emerging applications in materials science. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full synthetic potential of this intriguing scaffold.
References
- PubChem. This compound.
- Semantic Scholar. Synthesis of novel 3-heterospiro[5.5]undecanes.
- DergiPark. Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5] Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
- Kesten, S. J., et al. (1992). Design, synthesis, and evaluation of potent non-peptide vasopressin antagonists. Journal of Medicinal Chemistry, 35(19), 3429-3447.
- ResearchGate. Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- Yao, H., et al. (2014). Cascade Michael addition/cycloketalization of cyclic 1,3-dicarbonyl compounds: important role of the tethered alcohol of α,β-unsaturated carbonyl compounds on reaction rate and regioselectivity. The Journal of Organic Chemistry, 79(18), 8774-8785.
- Wikipedia. Knoevenagel condensation.
- NROChemistry. Michael Reaction.
- Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. Arabian Journal of Chemistry, 10, S1-S9.
- Molecules. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
- ResearchGate. A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
- Organic Syntheses. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one.
- Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione.
- Organic Syntheses. DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES.
- PubChem. This compound.
- DergiPark. Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
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Preparation of Bioactive Derivatives from Spiro[5.5]undecane-2,4-dione: Application Notes and Protocols
Introduction: The Spiro[5.5]undecane-2,4-dione Scaffold in Medicinal Chemistry
The this compound core represents a fascinating and underexplored scaffold in the landscape of medicinal chemistry. Spirocyclic systems, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional architecture into molecular design. This structural rigidity can be highly advantageous in drug discovery, as it reduces the conformational flexibility of a molecule, often leading to enhanced binding affinity and selectivity for biological targets.[1][2] The this compound moiety, with its dicarbonyl functionality, presents multiple reactive sites for chemical modification, making it an attractive starting point for the generation of diverse libraries of bioactive compounds. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of bioactive derivatives from this promising scaffold, with a focus on anticancer and antimicrobial applications.
Strategic Approaches to Derivatization
The chemical reactivity of this compound is primarily centered around the active methylene group positioned between the two carbonyl functionalities (at the C3 position). This acidic proton can be readily abstracted to form a nucleophilic enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. The two most prominent and versatile reactions for introducing chemical diversity at this position are the Knoevenagel condensation and the Michael addition.
Knoevenagel Condensation: A Gateway to Arylidene Derivatives
The Knoevenagel condensation is a powerful reaction for the formation of a new carbon-carbon double bond. In the context of this compound, this reaction typically involves the condensation of the active methylene group with an aldehyde, often an aromatic aldehyde, under basic catalysis. This yields an arylidene-substituted derivative, a structural motif present in numerous biologically active compounds, including those with anticancer properties. The introduction of various substituted aromatic aldehydes allows for the systematic exploration of structure-activity relationships (SAR).
Key Mechanistic Considerations: The reaction proceeds through the deprotonation of the active methylene group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the conjugated arylidene product. The choice of base and solvent can significantly influence the reaction rate and yield.
Michael Addition: Expanding the Core Structure
The Michael addition, or conjugate addition, offers another strategic avenue for elaborating the this compound scaffold. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. While the dione itself can act as the Michael donor (as the enolate), it can also be a precursor to Michael acceptors after an initial Knoevenagel condensation. More directly, related spiro[5.5]undecane triones can be synthesized via a double Michael addition of a dione like dimedone to a divinyl ketone.[3][4] This approach allows for the construction of more complex, polycyclic systems with multiple stereocenters.
Causality in Experimental Design: The choice between a Knoevenagel condensation and a Michael addition depends on the desired final structure. The Knoevenagel reaction is ideal for introducing planar, aromatic moieties that can engage in π-stacking or hydrophobic interactions with a biological target. The Michael addition, on the other hand, is suited for building more complex, three-dimensional structures.
Bioactive Derivatives and Their Potential Applications
Derivatives of the this compound core and its close analogs have shown promise in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
The rigid spirocyclic framework is a recurring motif in a number of anticancer agents. The introduction of specific functionalities onto the this compound scaffold can lead to compounds with potent cytotoxic activity against various cancer cell lines. For instance, a derivative of a related spiro[5.5]undecane-1,5,9-trione has demonstrated notable anticancer activity against liver cancer cells.[3]
-
Mechanism of Action: While the precise mechanisms are often compound-specific, many spirocyclic anticancer agents are known to induce apoptosis (programmed cell death) in cancer cells.[5] They can interfere with key cellular processes such as cell cycle progression and DNA replication. The arylidene derivatives obtained through Knoevenagel condensation are of particular interest, as the exocyclic double bond can act as a Michael acceptor within the biological system, potentially alkylating and inactivating key proteins or enzymes involved in cancer cell proliferation.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Spirocyclic compounds have emerged as a promising class of molecules with potential antibacterial and antifungal properties. The unique three-dimensional shape of this compound derivatives can allow for novel interactions with microbial targets that are distinct from existing classes of antibiotics. While specific data for this compound derivatives is emerging, related spiroheterocyclic systems have shown significant antimicrobial activity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of bioactive derivatives of this compound.
Protocol 1: Synthesis of 3-Arylidenespiro[5.5]undecane-2,4-diones via Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of 3-arylidenespiro[5.5]undecane-2,4-diones through a Knoevenagel condensation with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid
-
Hydrochloric acid (HCl), 2M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with a few drops of glacial acetic acid.
-
Precipitation and Filtration: Slowly add cold 2M HCl to the reaction mixture until a precipitate forms. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold water, a saturated solution of sodium bicarbonate, and finally with cold water again to remove any unreacted starting materials and acidic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
-
Purification (if necessary): If the product is not pure as determined by TLC or NMR, it can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography.
Expected Outcome: The desired 3-arylidenethis compound derivative as a crystalline solid.
Protocol 2: Microwave-Assisted Synthesis of a Spiro[5.5]undecane-1,5,9-trione Derivative
This protocol is adapted from the literature and describes a rapid, microwave-assisted synthesis of a bioactive spiro[5.5]undecane derivative with demonstrated anticancer activity.[3] This reaction proceeds via a [5+1] double Michael addition.
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (divinyl ketone)
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Microwave synthesis reactor
-
Microwave-safe reaction vessel with a stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine dimedone (1.0 eq), (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1.0 eq), and a catalytic amount of triethylamine (0.2 eq) in dichloromethane.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesis reactor. Irradiate the mixture at a constant power (e.g., 100 W) and temperature (e.g., 80°C) for a short duration (typically 15-20 minutes). The optimal conditions may need to be determined empirically.
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, open the vessel and concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.
Self-Validation: The successful synthesis of the target compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by HPLC or TLC.
Data Presentation
The following table summarizes the biological activity of a representative bioactive derivative of a spiro[5.5]undecane trione.
| Compound ID | Structure | Biological Activity | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Anticancer | SK-HEP-1 (Liver Cancer) | 23.67 ± 4 | [3] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Knoevenagel condensation of this compound.
Caption: Synthesis of a spiro[5.5]undecane trione via double Michael addition.
Conclusion and Future Directions
The this compound scaffold is a versatile and valuable starting point for the development of novel bioactive molecules. The synthetic protocols outlined in this guide, particularly the Knoevenagel condensation and Michael addition, provide robust and efficient methods for generating libraries of derivatives for biological screening. The preliminary evidence of anticancer and the potential for antimicrobial activity of related spirocyclic compounds highlight the promise of this scaffold in drug discovery. Future research should focus on expanding the diversity of substituents introduced onto the this compound core and conducting comprehensive biological evaluations to elucidate the structure-activity relationships and mechanisms of action of these exciting new chemical entities.
References
- F. J. T. Martins, E. L. S. de Souza, and C. R. S. de Lacerda, "Spirocyclic compounds: an overview of their synthesis and biological activities," Journal of the Brazilian Chemical Society, vol. 30, no. 1, pp. 11-31, 2019. [Link]
- R. M. R. D. D. de la Rosa, V. G. Maldonado, and J. A. R. de la Riva, "Spiro compounds: A review of their promising biological activities," Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, vol. 16, no. 3, pp. 207-220, 2017. [Link]
- E. V. Burgaz and İ. Kunter, "Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction," EMU Journal of Pharmaceutical Sciences, vol. 7, no. 3, pp. 80-89, 2024. [Link]
- M. G. Ahmed et al., "A Convenient Synthesis of Substituted Spiro[5.5] Undecanes Using Lewis Acid Catalysts," Dhaka University Journal of Science, vol. 60, no. 1, pp. 121-124, 2012. [Link]
- A. A. A. M. Abdel-Aziz, "Spirooxindoles as a promising class of anticancer agents," European Journal of Medicinal Chemistry, vol. 164, pp. 444-465, 2019. [Link]
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Unlocking the Spirocyclic Scaffold: A Guide to the Analytical Characterization of Spiro[5.5]undecane Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Spiro[5.5]undecane Core - A Privileged Scaffold with Analytical Intricacies
Spiro[5.5]undecane derivatives represent a fascinating and increasingly important class of molecules in medicinal chemistry and materials science. Their unique three-dimensional architecture, featuring two six-membered rings fused at a single quaternary carbon, imparts a high degree of conformational rigidity and novel chemical space. This distinct topology is often associated with a wide range of biological activities, making these compounds promising candidates for drug discovery. However, the very structural complexity that makes them attractive also presents significant challenges for their analytical characterization. Unambiguous confirmation of their synthesis, elucidation of their precise three-dimensional structure, and assessment of their purity demand a multi-pronged analytical approach.
This comprehensive guide provides an in-depth exploration of the key analytical techniques for the robust characterization of spiro[5.5]undecane derivatives. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offers detailed, field-proven protocols, and is grounded in authoritative scientific principles to ensure the integrity of your analytical data.
The Analytical Blueprint: A Multi-Technique Approach for Unwavering Confidence
A single analytical technique is rarely sufficient to fully characterize a novel spiro[5.5]undecane derivative. The synergistic use of multiple orthogonal techniques is paramount for building a comprehensive and irrefutable structural and purity profile. This guide will focus on the "big four" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the de novo structure elucidation of organic molecules, and spiro[5.5]undecane derivatives are no exception. The unique spatial arrangement of protons and carbons in the spirocyclic framework gives rise to characteristic chemical shifts and coupling constants that provide a wealth of structural information.
Causality in Experimental Choices: Why 1D and 2D NMR are Essential
-
¹H NMR (Proton NMR): This is the initial and fundamental experiment. It provides information about the number of different types of protons, their chemical environment (shielding/deshielding), and their connectivity through spin-spin coupling. For spiro[5.5]undecane systems, the rigidity of the rings often leads to well-resolved signals for axial and equatorial protons, which can be a key diagnostic feature.[1]
-
¹³C NMR (Carbon NMR): This experiment reveals the number of chemically non-equivalent carbon atoms. The chemical shift of the spiro-carbon itself is a particularly informative signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons, including the spirocenter.[2][3]
-
2D NMR Techniques: For complex spiro[5.5]undecane derivatives, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR experiments are indispensable for unambiguously assigning signals and establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing out the spin systems within each of the six-membered rings.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting different spin systems and for identifying the position of substituents on the spiro[5.5]undecane framework.[2][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is invaluable for determining the stereochemistry and conformation of the spirocyclic system.
-
Visualizing the NMR Workflow
Caption: Workflow for the structural elucidation of spiro[5.5]undecane derivatives using NMR spectroscopy.
Protocol: Comprehensive NMR Analysis of a Spiro[5.5]undecane Derivative
1. Sample Preparation:
- Weigh 5-10 mg of the purified spiro[5.5]undecane derivative into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound and the potential for hydrogen bonding interactions.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
- If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
2. 1D NMR Acquisition:
- ¹H NMR:
- Acquire a standard ¹H NMR spectrum.
- Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- Carefully integrate all signals to determine the relative number of protons for each resonance.
- ¹³C NMR:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
- DEPT:
- Acquire DEPT-135, DEPT-90, and optionally DEPT-45 spectra to differentiate between CH₃, CH₂, and CH carbons.
3. 2D NMR Acquisition:
- COSY: Acquire a standard gradient-selected COSY spectrum to establish proton-proton correlations.
- HSQC: Acquire a phase-sensitive HSQC spectrum to determine one-bond proton-carbon correlations.
- HMBC: Acquire an HMBC spectrum. Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.
- NOESY: Acquire a NOESY spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules) to identify through-space interactions.
4. Data Processing and Interpretation:
- Process all spectra using appropriate window functions and phasing.
- Begin by analyzing the ¹H NMR spectrum to identify key spin systems.
- Use the COSY spectrum to confirm and extend these spin systems.
- Assign the protons and their directly attached carbons using the HSQC spectrum.
- Utilize the HMBC spectrum to connect the different fragments and to place substituents.
- Finally, use the NOESY spectrum to determine the relative stereochemistry and preferred conformation of the molecule.
Data Presentation: Spectroscopic Data of a Representative Spiro[5.5]undecane Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | 0.08 (s, 6H, 2xMe), 1.60 (s, 2H, H-4), 2.01 (s, 2H, H-2), 2.45 (dd, 2H, Heq-8, Heq-10), 3.20 (dd, 2H, Hax-8, Hax-10), 3.73 (dd, 2H, Hax-7, Hax-11), 7.12-7.19 (m, 10H, Ar-H)[1] | Spirocarbon (C-6) estimated around 68-70 ppm. Other signals not explicitly reported.[1] |
| Spiro[5.5]undecane (Parent Compound) | Data not readily available in cited literature. | Data not readily available in cited literature. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For spiro[5.5]undecane derivatives, MS is crucial for confirming the molecular weight of the synthesized compound and for gaining structural insights through the analysis of fragmentation patterns.
Causality in Experimental Choices: Selecting the Right Ionization and Analysis Method
-
Ionization Techniques:
-
Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern can be highly informative for structural elucidation and can serve as a "fingerprint" for the compound.[5]
-
Electrospray Ionization (ESI) and Chemical Ionization (CI): These are "soft" ionization techniques that typically result in less fragmentation and a more prominent molecular ion peak (often as [M+H]⁺ or [M+Na]⁺).[6] This is particularly useful for confirming the molecular weight of the compound.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments. This is an essential tool for confirming the molecular formula of a novel spiro[5.5]undecane derivative.[6]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the molecular ion) is selected and then fragmented. This technique is invaluable for systematically studying the fragmentation pathways of a molecule and for obtaining detailed structural information.[6]
Visualizing the Mass Spectrometry Workflow
Caption: General workflow for the analysis of spiro[5.5]undecane derivatives by mass spectrometry.
Protocol: Mass Spectrometric Analysis of a Spiro[5.5]undecane Derivative
1. Sample Preparation:
- Prepare a dilute solution of the purified spiro[5.5]undecane derivative (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
- The solvent system should be compatible with the chosen ionization technique.
- For ESI, the addition of a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can aid in protonation or deprotonation, respectively.
2. Data Acquisition:
- Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (LC-MS or GC-MS).
- Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
- If using HRMS, ensure the instrument is properly calibrated to obtain accurate mass measurements.
- For MS/MS analysis, select the molecular ion (or a prominent adduct ion) as the precursor ion and acquire the product ion spectrum.
3. Data Interpretation:
- Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the target compound.
- For HRMS data, use the accurate mass to calculate the elemental composition and verify the molecular formula.
- Analyze the fragmentation pattern to identify characteristic losses and fragment ions. The fragmentation of the spirocyclic core can provide valuable structural information. Common fragmentation pathways for cyclic compounds include retro-Diels-Alder reactions and ring cleavages.[6][7]
Data Presentation: Mass Spectrometric Data of Representative Spiro[5.5]undecane Derivatives
| Compound | Ionization Mode | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | Not specified | 374.22 (M⁺)[1] | Data not readily available in cited literature. |
| Spiro[5.5]undecane (Parent Compound) | EI | 152 (M⁺)[1] | Data not readily available in cited literature. |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Not specified | 411 [M+1][8] | Data not readily available in cited literature. |
X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide invaluable information about the connectivity and molecular formula of a spiro[5.5]undecane derivative, X-ray crystallography stands as the "gold standard" for the unambiguous determination of its three-dimensional structure in the solid state. This technique can definitively establish the relative and absolute stereochemistry of all chiral centers, including the spiroatom itself.
Causality in Experimental Choices: The Power of Single Crystal Diffraction
-
Single Crystal Requirement: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound. This can often be the most challenging step in the process.[9]
-
Unambiguous Structure Determination: A successful X-ray diffraction experiment provides a detailed 3D map of electron density, from which the positions of all atoms in the crystal lattice can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsional angles.[10]
-
Absolute Configuration: For chiral, enantiomerically pure spiro[5.5]undecane derivatives, X-ray crystallography can determine the absolute configuration by analyzing the anomalous dispersion of X-rays. The Flack parameter is a key indicator used in this determination.[11][12]
Visualizing the X-ray Crystallography Workflow
Caption: Workflow for determining the 3D structure of a spiro[5.5]undecane derivative by X-ray crystallography.
Protocol: Single-Crystal X-ray Diffraction of a Spiro[5.5]undecane Derivative
1. Crystal Growth:
- This is a critical and often empirical step. Common methods include:
- Slow evaporation of a solvent in which the compound is moderately soluble.
- Vapor diffusion of a poor solvent into a solution of the compound in a good solvent.
- Slow cooling of a saturated solution.
- The goal is to obtain well-formed, single crystals with dimensions of approximately 0.1-0.3 mm.[11]
2. Crystal Mounting and Data Collection:
- Carefully select a suitable crystal under a microscope and mount it on a goniometer head.[10]
- Center the crystal in the X-ray beam of a diffractometer.
- Collect a full sphere of diffraction data, typically by rotating the crystal through a series of angles. For determining absolute configuration, using a wavelength that maximizes anomalous dispersion (e.g., Cu Kα radiation for organic molecules) is beneficial.[11]
3. Structure Solution and Refinement:
- Process the raw diffraction data to obtain a set of structure factors.
- Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
- Build an initial model of the molecule into the electron density map.
- Refine the atomic positions, and thermal parameters against the experimental data. For chiral molecules, the Flack parameter should be refined to determine the absolute configuration.[11]
4. Validation and Analysis:
- Validate the final structure using metrics such as R-factors and goodness-of-fit.
- Analyze the final refined Flack parameter. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration, while a value close to 1 indicates that the inverted structure is correct.[11]
- Analyze the bond lengths, bond angles, and intermolecular interactions in the crystal packing.
Chromatography: The Key to Purity Assessment and Separation
Chromatographic techniques are indispensable for the purification of synthesized spiro[5.5]undecane derivatives and for the assessment of their purity. Given that many spiro[5.5]undecane derivatives are chiral, methods for separating enantiomers are also of great importance.
Causality in Experimental Choices: Selecting the Appropriate Chromatographic Method
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for both the purification (preparative HPLC) and analysis (analytical HPLC) of spiro[5.5]undecane derivatives.
-
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is often effective for separating isomers of moderately polar compounds.
-
Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is the most common mode of HPLC and is suitable for a wide range of spiro[5.5]undecane derivatives.[13]
-
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable spiro[5.5]undecane derivatives. It is often coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities.[14]
-
Chiral Chromatography: The separation of enantiomers is a critical step in the development of chiral drugs.
Visualizing the Chromatographic Workflow
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Spectroscopic Elucidation of Spiro[5.5]undecane-2,4-dione: A Detailed Guide to ¹H and ¹³C NMR Spectral Analysis
An Application Note for Researchers and Scientists
Abstract
Spiro[5.5]undecane-2,4-dione is a spirocyclic compound featuring a dione functionality, a structural motif of interest in synthetic and medicinal chemistry.[1] Accurate structural confirmation and purity assessment are paramount for any application, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. This guide provides a comprehensive, field-proven protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. We delve into the theoretical underpinnings of its spectral features, which are dictated by the molecule's unique symmetry and the electronic influence of its carbonyl groups. This document serves as a practical guide for researchers, enabling them to confidently perform and interpret NMR experiments for this and structurally related spirocyclic systems.
Introduction and Foundational Principles
Spirocyclic compounds, characterized by a single atom common to two rings, present unique stereochemical and conformational properties. This compound, with its central quaternary spiro-carbon, is a prime example.[1] Its rigid framework and the presence of two carbonyl groups create a distinct electronic environment that is exquisitely probed by NMR spectroscopy.
The core principle of NMR lies in the interaction of nuclear spins with an external magnetic field. The precise frequency (chemical shift) at which a nucleus resonates is highly sensitive to its local electronic environment. Therefore, NMR provides a direct map of the chemical inequivalence of atoms within a molecule. For this compound, this allows us to distinguish protons and carbons based on their proximity to the electron-withdrawing carbonyl groups and the spiro center.
Chemical and Physical Properties
A foundational understanding of the molecule's properties is crucial for designing experimental protocols, particularly for sample preparation.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2], Benchchem[1] |
| CAS Number | 1481-99-8 | ChemicalBook[3], PubChem[2] |
| Molecular Formula | C₁₁H₁₆O₂ | PubChem[2], BOC Sciences[] |
| Molecular Weight | 180.24 g/mol | PubChem[2], Benchchem[1] |
| Topological Polar Surface Area | 34.1 Ų | Benchchem[1] |
| SMILES | C1CCC2(CC1)CC(=O)CC(=O)C2 | PubChem[2], BOC Sciences[] |
Structural Symmetry and Predicted NMR Spectra
The key to interpreting the NMR spectra of this compound lies in its molecular symmetry. The molecule possesses a plane of symmetry that bisects the C3-Cspiro-C6 axis, rendering several proton and carbon positions chemically equivalent.
Caption: Logical map of chemically equivalent carbons due to molecular symmetry.
Predicted ¹H NMR Spectrum
Based on the C₂ symmetry, we can predict the following signals:
-
Four distinct signals for the sixteen protons.
-
Signal A (4H): Protons on C1 and C5. These are adjacent to the spiro center and one carbonyl group. They are expected to be downfield due to deshielding.
-
Signal B (2H): Protons on C3. These are alpha to two carbonyl groups (a methylene group in a 1,3-dione system), making them the most deshielded aliphatic protons.
-
Signal C (4H): Protons on C7 and C11. These are adjacent to the spiro center on the cyclohexane ring.
-
Signal D (6H): Protons on C8, C9, and C10. These three sets of methylene groups on the cyclohexane ring are likely to have very similar chemical environments, potentially leading to significant signal overlap, appearing as a broad multiplet.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| A | 2.5 - 2.7 | t (triplet) | 4H | H-1, H-5 | Alpha to one C=O group. Coupling to H on C3 is complex, but appears as a triplet due to coupling with the two protons on C1/C5. |
| B | 3.3 - 3.5 | s (singlet) | 2H | H-3 | Alpha to two C=O groups, highly deshielded. Appears as a singlet as adjacent carbons have no protons. |
| C | 1.6 - 1.8 | m (multiplet) | 4H | H-7, H-11 | Aliphatic protons on the cyclohexane ring adjacent to the spiro center. |
| D | 1.4 - 1.6 | m (multiplet) | 6H | H-8, H-9, H-10 | Overlapping signals from the remaining cyclohexane protons, furthest from electron-withdrawing groups. |
Predicted ¹³C NMR Spectrum
The symmetry of the molecule simplifies the ¹³C spectrum, predicting seven distinct signals for the eleven carbon atoms.
-
Signal 1 (C=O): Carbonyl carbons at C2 and C4.
-
Signal 2 (spiro): The quaternary spiro carbon at C6.
-
Signal 3 (CH₂): Carbons C1 and C5.
-
Signal 4 (CH₂): Carbon C3.
-
Signal 5 (CH₂): Carbons C7 and C11.
-
Signal 6 (CH₂): Carbons C8 and C10.
-
Signal 7 (CH₂): Carbon C9.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| 1 | 200 - 210 | C2, C4 | Typical chemical shift for ketone carbonyl carbons. |
| 2 | 45 - 55 | C6 (spiro) | Quaternary spiro carbons appear in this region. The specific shift can be confirmed using advanced NMR techniques.[5] |
| 3 | 40 - 50 | C1, C5 | Alpha to a carbonyl group. |
| 4 | 35 - 45 | C3 | Methylene carbon between two carbonyls. |
| 5 | 30 - 40 | C7, C11 | Aliphatic carbons adjacent to the spiro center. |
| 6 | 25 - 30 | C8, C10 | Standard aliphatic cyclohexane carbons. |
| 7 | 20 - 25 | C9 | Standard aliphatic cyclohexane carbon. |
Detailed Experimental Protocols
This section provides a self-validating protocol. The causality for each step is explained to ensure robust and reproducible results.
Caption: Standardized workflow for NMR spectral analysis.
Sample Preparation
-
Rationale: Proper sample preparation is critical for high-resolution spectra. The choice of solvent is dictated by sample solubility and its own NMR signal, which should not interfere with analyte signals.
-
Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Use approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point.
-
Dissolution: Vortex the vial gently until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication can be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are transferred. The sample height should be approximately 4-5 cm.
Instrument Setup and ¹H NMR Acquisition
-
Rationale: The goal is to achieve a homogeneous magnetic field (shimming) and to excite and detect the proton signals with a good signal-to-noise ratio.
-
Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift during the experiment.
-
Tuning and Matching: The NMR probe must be tuned to the specific sample to ensure maximum energy transfer and sensitivity. This is an automated process on modern spectrometers.
-
Shimming: The magnetic field is homogenized by adjusting the shim coils. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.
-
Acquisition: Use standard single-pulse acquisition parameters.
Table 4: Typical ¹H NMR Acquisition Parameters (400 MHz)
| Parameter | Value | Rationale |
| Pulse Width | 90° | A 90° pulse provides the maximum signal for a single scan. |
| Acquisition Time | 2-4 s | Longer time provides better resolution. |
| Relaxation Delay | 2-5 s | Allows protons to return to equilibrium between pulses, ensuring accurate integration. |
| Number of Scans | 8-16 | Averaging multiple scans improves the signal-to-noise ratio. |
| Spectral Width | 12-16 ppm | Ensures all relevant proton signals are captured. |
¹³C NMR and DEPT Acquisition
-
Rationale: ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope. Therefore, more scans are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assignment.
-
¹³C Acquisition: Use a standard proton-decoupled pulse program. This removes C-H coupling, so each unique carbon appears as a single sharp line.
Table 5: Typical ¹³C NMR Acquisition Parameters (100 MHz)
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | Standard 30° pulse with proton decoupling. |
| Relaxation Delay | 2 s | A standard delay sufficient for most carbons in small molecules. |
| Number of Scans | 256-1024 | A higher number of scans is needed to overcome the low sensitivity of the ¹³C nucleus. |
| Spectral Width | 220-240 ppm | Covers the full range of organic carbon chemical shifts. |
-
DEPT Experiments: Acquire DEPT-90 and DEPT-135 spectra.
-
DEPT-90: Only CH signals will appear.
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (like C=O and the spiro-carbon) are invisible in DEPT spectra.
-
Data Processing and Interpretation
-
Fourier Transform (FT): Convert the raw time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum.
-
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and have a flat baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Integration (¹H only): Measure the relative areas under the peaks. Set the integration of a well-resolved peak corresponding to a known number of protons (e.g., the singlet for H-3 to 2H) and determine the relative ratios of the other signals.
-
Peak Assignment:
-
Compare the acquired spectra to the predicted data in Tables 2 and 3.
-
Use the DEPT spectra to confirm the multiplicity of each carbon signal. For this compound, the DEPT-135 should show five negative peaks (C1, C3, C5, C7, C8, C9, C10, C11) and the DEPT-90 should be empty.
-
For unambiguous assignment, especially for the closely spaced aliphatic signals, 2D NMR experiments like HSQC (correlates protons to their directly attached carbons) and HMBC (shows correlations between protons and carbons over 2-3 bonds) are highly recommended.
-
Conclusion
The NMR analysis of this compound is a straightforward process when guided by an understanding of the molecule's inherent symmetry. The predicted spectra, characterized by four proton signals and seven carbon signals, provide a clear roadmap for experimental verification. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this guide, researchers can obtain high-quality, unambiguous NMR data. This enables confident structural confirmation, which is the bedrock of all further chemical and biological investigations involving this and related spirocyclic scaffolds.
References
- Syntheses and Crystal Structures of 1,5-Dioxathis compound Derivatives. (n.d.). SpringerLink.
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- 3-Azathis compound. (n.d.). PubChem, National Institutes of Health.
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- Molecules, 2023, 28, 7064. (n.d.). MDPI.
- 1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry.
- Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study. (n.d.). ResearchGate.
- 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. (n.d.). PubMed, National Institutes of Health.
- NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. (n.d.). ResearchGate.
- Spiro(5,5)undecane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Stereoselectivity in formation of spiro[5.5]undecanes by cationic pi cyclization. (1979). Journal of the American Chemical Society.
- 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. (n.d.). ResearchGate.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
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Application Note: FT-IR Spectroscopy of Dicarbonyl Compounds
Introduction: The Vibrational Language of Dicarbonyls
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds.[1][2] This makes it an invaluable tool in diverse fields such as pharmaceutical development, materials science, and chemical analysis for identifying and characterizing compounds.[3][4] For researchers and professionals working with dicarbonyl compounds—molecules containing two carbonyl (C=O) groups—FT-IR spectroscopy offers profound insights into their molecular structure, bonding, and electronic environment.
Dicarbonyl compounds are significant in various chemical and biological processes, and their analysis is crucial in drug development and quality control.[5][6] The vibrational frequencies of the carbonyl groups are exquisitely sensitive to the molecular architecture, revealing details about conjugation, ring strain, and intermolecular interactions. This application note provides a comprehensive guide to understanding and applying FT-IR spectroscopy for the analysis of dicarbonyl compounds, blending theoretical principles with practical, field-proven protocols.
The Science of Carbonyl Vibrations: More Than a Simple Stretch
The carbonyl bond's stretching vibration typically gives rise to a strong absorption band in the infrared spectrum between 1680 and 1750 cm⁻¹.[7] However, in dicarbonyl compounds, the presence of two C=O groups in close proximity leads to more complex spectral features due to vibrational coupling. This phenomenon, where the vibrations of the two carbonyl bonds influence each other, results in two distinct absorption bands: a symmetric and an asymmetric stretch.[8][9]
-
Symmetric Stretch: Both carbonyl bonds stretch and contract in phase.
-
Asymmetric Stretch: One carbonyl bond stretches while the other contracts.
Generally, the asymmetric stretching vibration occurs at a higher frequency than the symmetric stretching vibration.[8] The separation and relative intensities of these two bands provide a wealth of information about the molecule's structure.
Factors Influencing Carbonyl Stretching Frequencies
Several factors can perturb the vibrational frequencies of the carbonyl groups in dicarbonyl compounds:
-
Conjugation: When a carbonyl group is conjugated with a double bond or an aromatic ring, the delocalization of π-electrons weakens the C=O bond, leading to a decrease in the stretching frequency, typically by 25-45 cm⁻¹.[10][11]
-
Ring Strain: Incorporating a carbonyl group into a small ring (e.g., 4- or 5-membered rings) increases the stretching frequency.[10][12] This is because the ring constrains the C-CO-C bond angle, leading to increased s-character in the C=O sigma bond, which strengthens it.[10]
-
Inductive and Resonance Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond strength and thus the stretching frequency.[11][13] Conversely, electron-donating groups decrease the frequency.[13][14]
-
Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding to a carbonyl oxygen lengthens and weakens the C=O bond, causing a downward shift in the stretching frequency.[14]
-
Fermi Resonance: This occurs when a fundamental vibrational mode, like the C=O stretch, has a similar energy to an overtone or combination band.[15][16] This interaction can lead to a splitting of the carbonyl band into a doublet and a shift in their expected frequencies.[16][17]
The interplay of these factors determines the final appearance of the FT-IR spectrum, making it a rich source of structural information.
Data Presentation: Characteristic IR Absorptions of Dicarbonyl Compounds
The following table summarizes the typical FT-IR absorption frequencies for various classes of dicarbonyl compounds, highlighting the effects of structure on the symmetric and asymmetric C=O stretching vibrations.
| Dicarbonyl Compound Type | Asymmetric C=O Stretch (cm⁻¹) | Symmetric C=O Stretch (cm⁻¹) | Key Structural Features & Notes |
| Acyclic Anhydrides | ~1820 (stronger) | ~1760 (weaker) | The higher frequency asymmetric band is typically more intense.[10] |
| Cyclic Anhydrides (5-membered ring) | ~1865 | ~1785 (stronger) | The lower frequency symmetric band is characteristically more intense.[10] |
| β-Diketones (enolic form) | ~1640 (intramolecular H-bond) | - | Strong intramolecular hydrogen bonding significantly lowers the C=O frequency. |
| α-Diketones (e.g., biacetyl) | ~1730-1710 | - | The two carbonyl groups are conjugated, slightly lowering the frequency from a simple ketone. |
| Imides (cyclic) | ~1770 | ~1700 | The two carbonyl bands arise from coupled vibrations. |
Experimental Protocols: A Practical Guide to FT-IR Analysis
Obtaining high-quality, reproducible FT-IR spectra is paramount for accurate analysis. The choice of sampling technique depends on the physical state of the dicarbonyl compound.[18]
Protocol 1: Analysis of Solid Dicarbonyl Compounds using the KBr Pellet Technique
This is a traditional transmission method suitable for stable, non-hygroscopic solid samples.[18][19]
Step-by-Step Methodology:
-
Sample Preparation:
-
Using an agate mortar and pestle, finely grind approximately 1-2 mg of the solid dicarbonyl compound.[19] The particle size should be less than the wavelength of the IR radiation to minimize scattering.[20]
-
Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-IR region.[19]
-
Thoroughly mix the sample and KBr by gentle grinding to ensure a homogenous mixture. The concentration of the sample in KBr should be between 0.2% and 1%.[20]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[19]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the frequencies of the absorption bands.
-
Protocol 2: Analysis of Solid or Liquid Dicarbonyl Compounds using Attenuated Total Reflectance (ATR)
ATR-FTIR is a popular and versatile technique that requires minimal to no sample preparation, making it ideal for a wide range of samples, including solids, liquids, powders, and films.[18][21]
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[19] This can be done by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum:
-
With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
-
Sample Application:
-
Spectral Acquisition:
-
Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background spectrum. The IR beam penetrates the sample to a depth of a few micrometers.[23]
-
-
Post-Analysis:
-
Clean the ATR crystal and the press arm thoroughly after each measurement to prevent cross-contamination.
-
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for FT-IR analysis of a dicarbonyl compound.
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Application Note: Elucidating Spiroketal Structures by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The spiroketal motif is a privileged structure found in a vast array of bioactive natural products and synthetic molecules.[1][2][3] Its unique three-dimensional architecture is often critical for biological function.[1] Mass spectrometry (MS) stands as a powerful, sensitive, and indispensable tool for the structural characterization of these complex molecules. This guide provides an in-depth exploration of the gas-phase fragmentation behavior of spiroketals under various ionization conditions, offering mechanistic insights and practical protocols to aid in their identification and structural elucidation.
The Spiroketal Challenge: A Structural Overview
Spiroketals are bicyclic systems where two heterocyclic rings are joined by a single, shared spirocyclic carbon atom, which is also the anomeric carbon for both rings. This rigidifying structural element imparts specific conformational preferences that can be crucial for molecular recognition and bioactivity.[4] The analysis of spiroketals, particularly those embedded within large, complex natural products like spirolides or polyketides, requires techniques that can provide detailed structural information from minute sample quantities.[2][5] Tandem mass spectrometry (LC-MS/MS) is exceptionally well-suited for this task, offering unparalleled sensitivity and structural insight.[5]
Ionization Strategies: Choosing the Right Tool
The choice of ionization technique is paramount as it dictates the initial energy imparted to the molecule and, consequently, the extent of fragmentation observed in the first stage of mass analysis.
-
Electron Ionization (EI): Primarily used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[6][7] This process induces extensive and often complex fragmentation, creating a reproducible fingerprint-like spectrum. While the molecular ion may be weak or absent for some spiroketals, the rich fragmentation pattern is highly valuable for library matching and identifying known compounds.[6]
-
Soft Ionization (ESI & CI): For complex, non-volatile, or thermally fragile spiroketals, soft ionization techniques are essential.
-
Electrospray Ionization (ESI): The workhorse for LC-MS, ESI is a very gentle technique that generates ions directly from a solution.[8][9][10][11] It typically produces protonated molecules [M+H]+ or adducts (e.g., [M+Na]+) with minimal to no fragmentation.[8][10] This is ideal because it preserves the intact precursor ion for subsequent fragmentation in a controlled manner using Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS).[5][10]
-
Chemical Ionization (CI): A softer alternative to EI, often used in GC-MS. CI uses reagent gas ions (like methane or ammonia) to ionize the analyte through proton transfer, resulting in a prominent quasi-molecular ion [M+H]+ and significantly less fragmentation than EI.[12] The extent of fragmentation can be controlled by selecting a reagent gas with an appropriate proton affinity.[12]
-
Core Fragmentation Pathways of the Spiroketal Moiety
The fragmentation of spiroketals is governed by the fundamental principles of ion chemistry, primarily driven by the presence of the two ether-like oxygen atoms. The initial ionization, whether by electron removal in EI or protonation in ESI/CI, typically localizes the charge or radical site on one of the oxygen atoms, initiating a cascade of fragmentation events.
Alpha (α)-Cleavage: The Dominant Initial Step
The most characteristic fragmentation pathway for cyclic ethers, and by extension spiroketals, is α-cleavage.[13][14][15][16] This involves the homolytic cleavage of a carbon-carbon bond adjacent to an oxygen atom.
-
Initiation: The molecular ion (radical cation) is formed, with the radical site often residing on an oxygen atom.
-
Cleavage: The radical on the oxygen promotes the cleavage of an adjacent C-C bond (the α-bond). One electron from the breaking bond pairs with the oxygen's radical electron to form a C=O double bond, while the other electron is lost with the departing alkyl radical.[15][16]
-
Result: This pathway results in a stable, resonance-stabilized oxonium ion and a neutral radical. The charge is retained on the oxygen-containing fragment, which is subsequently detected by the mass spectrometer.[16]
Ring-Opening and Subsequent Fissions
Following an initial α-cleavage, the resulting acyclic ion can undergo further fragmentation. This often involves cleavage of the second heterocyclic ring. The specific pathways are highly dependent on the substitution pattern of the spiroketal. For protonated molecules generated via ESI, fragmentation is often charge-directed.
-
Protonation-Induced Ring Opening: The protonated spiroketal can undergo a ring-opening event, leading to a hydroxyl group at one end and a stabilized carbocation at the other, which can then fragment further.
-
Sequential Cleavages: The fragmentation of one ring often leads to a cascade of reactions that cleave the second ring, typically resulting in the loss of small, stable neutral molecules like water or formaldehyde.[13]
Influence of Neighboring Functional Groups
In complex natural products, adjacent functional groups can significantly influence the fragmentation cascade. For instance, the presence of a hydroxyl group near the spiroketal moiety can direct cleavage towards a specific bond, as seen in certain spirolides where a C10-hydroxyl group is required for a characteristic C11/C12 bond cleavage.[5]
The Role of Stereochemistry
Distinguishing between stereoisomers by mass spectrometry is a significant challenge, but not impossible. While EI mass spectra of diastereomers can be very similar, differences in the relative abundances of certain fragment ions can arise due to stereochemical factors.[17] These differences are often attributed to:
-
Steric Hindrance: The proximity of substituents in one isomer versus another can influence the favorability of certain transition states for fragmentation or rearrangement.
-
Ion Stability: The stereochemistry of the parent molecule can affect the conformational stability of the resulting fragment ions, leading to differences in their observed intensity.[17]
For unambiguous stereochemical assignment, comparison with authentic standards under identical analytical conditions is typically required.[18]
Visualizing the Fragmentation Process
Diagrams created using Graphviz illustrate the general analytical workflow and the key fragmentation pathways.
Caption: General workflow for spiroketal analysis by LC-MS/MS.
Caption: Key fragmentation pathways of a simple spiroketal.
Protocols for Spiroketal Analysis
The following protocols provide a starting point for methodology development. Instrument parameters should always be optimized for the specific analyte and matrix.
Protocol 1: GC-MS Analysis of Simple/Volatile Spiroketals
This protocol is suitable for smaller, more volatile spiroketals, such as those found in insect pheromones or flavor/fragrance chemistry.
1. Sample Preparation:
- Dissolve 10-100 µg of the sample in 1 mL of a high-purity volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane).
- If the spiroketal contains polar functional groups (e.g., -OH, -COOH), derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and chromatographic performance.
2. GC-MS Instrumentation & Parameters:
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector: Split/splitless inlet at 250°C. Use a 1 µL injection volume.
- Oven Program: Start at 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).[7]
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 550.
- Source Temperature: 230°C.[7]
- Quadrupole Temperature: 150°C.[7]
3. Data Analysis:
- Identify the chromatographic peak corresponding to the spiroketal.
- Examine the mass spectrum. Look for a molecular ion (M+•).
- Identify key fragment ions resulting from α-cleavage and ring fissions.
- Compare the obtained spectrum against a spectral library (e.g., NIST) for tentative identification.[7][19]
Protocol 2: LC-MS/MS Analysis of Complex Spiroketals
This protocol is designed for non-volatile, high molecular weight spiroketals, such as polyether natural products.
1. Sample Preparation:
- Prepare a stock solution of the purified compound or extract at 1 mg/mL in methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture that matches the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).
2. LC-MS/MS Instrumentation & Parameters:
- LC System: Waters ACQUITY UPLC or equivalent.
- Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- MS System: Q-Tof, Orbitrap, or Triple Quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV.[4]
- Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).[4]
- Desolvation Gas Flow: ~600 L/hr.
- Desolvation Temperature: 350-450°C.
3. MS/MS (CID) Acquisition:
- Perform an initial full scan (MS1) experiment to identify the m/z of the protonated molecule [M+H]+.
- Set up a product ion scan (MS2) experiment. Select the [M+H]+ ion as the precursor.
- Apply a stepped collision energy (e.g., ramping from 10-40 eV) to generate a comprehensive fragmentation spectrum. Collisionally induced dissociation (CID) with an inert gas like argon is most common.[18]
4. Data Analysis:
- Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions.
- Propose fragmentation pathways by rationalizing the observed product ions. This process can reveal the connectivity of the spiroketal core and the nature of its substituents.[5][20]
Summary of Characteristic Data
The interpretation of spiroketal mass spectra relies on recognizing patterns. The table below summarizes key fragmentation types and their implications.
| Fragmentation Type | Ionization Mode | Description | Structural Implication |
| α-Cleavage | EI, ESI-CID | Cleavage of a C-C bond adjacent to a ring oxygen. | Confirms the presence of the cyclic ether motif; fragment mass indicates the nature of the substituent lost. |
| Ring Fission | EI, ESI-CID | Cleavage of two bonds within one of the heterocyclic rings. | Provides information on the ring size and substitution pattern. |
| Dehydration (-18 Da) | EI, ESI-CID | Loss of a water molecule (H₂O). | Often indicates the presence of a hydroxyl group or occurs after ring-opening.[13] |
| Retro-Diels-Alder (RDA) | ESI-CID | Cleavage of a cyclohexene ring within the larger structure. | Specific to certain classes of spiroketals, like some spirolides, and reveals the macrocyclic structure.[5] |
| Side-Chain Cleavage | EI, ESI-CID | Fragmentation of substituents attached to the spiroketal core. | Helps to identify the nature and location of side chains. |
Conclusion
Mass spectrometry is a cornerstone technique for the analysis of spiroketals. A systematic approach, beginning with the selection of an appropriate ionization method and followed by a detailed analysis of fragmentation pathways, can yield a wealth of structural information. By understanding the fundamental principles of α-cleavage and ring-opening reactions, researchers can confidently interpret mass spectra to characterize known spiroketals and propose structures for novel compounds discovered in complex matrices. The protocols and insights provided herein serve as a robust foundation for tackling the analytical challenges posed by this important class of molecules.
References
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- Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. (2024). PubMed Central.
- Mass Spectrometry Part 4-Fragmentation in Ethers. (2023). YouTube.
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Application Notes & Protocols: A Guide to Stereoselective Spiroketal Synthesis
Introduction: The Significance of the Spiroketal Motif
Spiroketals are a class of bicyclic organic compounds characterized by a central quaternary carbon atom—the spirocenter—that is the sole common member of two rings, each containing an oxygen atom linked to it. This unique structural motif is not merely an academic curiosity; it is a privileged scaffold found in a vast array of biologically active natural products, from insect pheromones and polyether antibiotics to marine toxins.[1][2][3][4] The rigid, three-dimensional architecture conferred by the spiroketal core often serves as a pharmacophore, precisely orienting functional groups for interaction with biological targets.[2][5][6]
The primary challenge in spiroketal synthesis lies in controlling the stereochemistry at the spirocyclic center and adjacent stereocenters.[4][7][8] The development of methodologies that provide predictable and high levels of stereocontrol is paramount for the total synthesis of complex natural products and the design of novel therapeutic agents. This guide provides an in-depth overview of the core principles and modern strategies for achieving stereoselective spiroketal synthesis, complete with detailed protocols for key transformations.
Part 1: Foundational Principles of Stereocontrol
The stereochemical outcome of a spiroketalization reaction is governed by a delicate interplay of electronic and steric factors. A thorough understanding of these principles is crucial for selecting an appropriate synthetic strategy and optimizing reaction conditions.
Thermodynamic versus Kinetic Control
The dichotomy between thermodynamic and kinetic control is central to spiroketal synthesis.[9][10]
-
Thermodynamic Control: Under equilibrating conditions, typically involving strong acid catalysis and elevated temperatures, the reaction favors the formation of the most stable spiroketal isomer.[1][8][11][12] This product resides in the deepest energy well on the reaction coordinate diagram. For many natural products, the desired isomer is indeed the thermodynamic product, making this a highly effective strategy.[8][11]
-
Kinetic Control: When a reaction is run under conditions where the cyclization is irreversible (e.g., lower temperatures, specific catalysts), the major product is the one that is formed fastest—the one with the lowest activation energy barrier.[9][10] This approach is essential for accessing less stable, or "contrathermodynamic," spiroketal isomers, which are also found in nature.[1][8][13]
Caption: General Mechanism of Acid-Catalyzed Spiroketalization.
Strategy B: Transition Metal-Catalyzed Cyclizations
To circumvent the often harsh and equilibrating conditions of acid catalysis, a variety of transition-metal-catalyzed methods have been developed. These reactions typically proceed under neutral, mild conditions, making them compatible with sensitive functional groups and ideal for achieving kinetic control. [2][6] Expertise & Experience: A leading strategy involves the cyclization of alkynediols. [2][14][15]Here, the alkyne serves as a "latent" ketone. [2]Soft, π-acidic metals like gold(I), palladium(II), or iridium(I) activate the alkyne towards nucleophilic attack by the tethered hydroxyl groups. The reaction cascade forms the spiroketal in a single, stereocontrolled step. The specific ligand environment and metal catalyst can influence the reaction pathway and resulting stereochemistry. For example, gold-catalyzed reactions are particularly effective and have been widely used in natural product synthesis. [2][14][16]
Strategy C: Organocatalytic Asymmetric Spiroketalization
The rise of organocatalysis has provided powerful tools for constructing enantioenriched spiroketals. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as exceptionally effective catalysts for this purpose. [11][17] Trustworthiness (Self-Validating System): The power of CPA catalysis lies in its bifunctional nature. The acidic proton of the catalyst activates the electrophile (e.g., an enol ether), while the basic phosphoryl oxygen simultaneously organizes and activates the nucleophile (the hydroxyl group) via hydrogen bonding. [11][18]This leads to a highly organized, chair-like transition state that effectively shields one face of the reactive intermediate, resulting in high enantioselectivity. [11][17][18]Mechanistic studies suggest a concerted, asynchronous mechanism that avoids the formation of achiral, long-lived oxocarbenium intermediates, thereby preserving stereochemical information and ensuring high fidelity in the transfer of chirality. [11][17][18]
Caption: Bifunctional Activation by Chiral Phosphoric Acid.
Strategy D: Chiral Auxiliary-Mediated Synthesis
In this substrate-controlled approach, a chiral auxiliary is covalently attached to the spiroketal precursor. The steric and electronic properties of the auxiliary direct the stereochemical course of the cyclization. After the spiroketal is formed, the auxiliary is cleaved to reveal the enantioenriched product.
Expertise & Experience: Chiral sulfoxide auxiliaries are a prime example. [19]A racemic spiroketal precursor can be functionalized with a chiral sulfoxide, leading to the formation of two diastereomers. These diastereomers can be separated chromatographically. Subsequent reductive cleavage of the sulfoxide from each separated diastereomer yields both enantiomers of the target spiroketal in high enantiopurity. [19]This method offers a robust and predictable way to access specific enantiomers, although it is less atom-economical than catalytic approaches.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Part 3: Comparative Analysis and Data Summary
The selection of a synthetic method is a critical decision based on the specific target molecule and research goals. The following table summarizes the key features of the primary strategies discussed.
| Method | Control Type | Stereoselectivity | Key Reagents/Catalysts | Advantages | Limitations |
| Acid Catalysis | Thermodynamic | High dr (for stable isomer) | H⁺ (e.g., PTSA, CSA), Lewis Acids (e.g., BF₃·OEt₂) | Simple, inexpensive, highly effective for thermodynamic products. | Harsh conditions, not suitable for sensitive substrates, limited to the most stable isomer. |
| Metal Catalysis | Kinetic | Good to Excellent dr/ee | Au(I), Pd(II), Ir(I) complexes | Mild conditions, high functional group tolerance, access to kinetic isomers. | Cost of precious metal catalysts, requires specific precursor synthesis (e.g., alkynediols). |
| Organocatalysis | Kinetic | Excellent ee, Good dr | Chiral Phosphoric Acids (CPAs), Chiral Amines | Metal-free, high enantioselectivity, mild conditions. | Catalyst loading can be higher than metals, substrate scope can be specific to the catalyst. |
| Chiral Auxiliary | Substrate-Controlled | Excellent ee | Evans oxazolidinones, chiral sulfoxides | Reliable, predictable, access to both enantiomers. | Stoichiometric use of chiral material, requires extra steps for attachment and removal. |
Part 4: Detailed Experimental Protocols
The following protocols are representative examples and should be adapted and optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: General Procedure for Thermodynamic Acid-Catalyzed Spiroketalization
Objective: To synthesize the thermodynamically most stable spiroketal from a dihydroxy ketone precursor.
Materials:
-
Dihydroxy ketone precursor
-
Anhydrous dichloromethane (DCM) or toluene
-
p-Toluenesulfonic acid monohydrate (PTSA) or Camphorsulfonic acid (CSA)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the dihydroxy ketone (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous DCM or toluene (approx. 0.1 M concentration).
-
Catalyst Addition: Add a catalytic amount of PTSA (0.05–0.2 equiv). For reactions sensitive to water, a Dean-Stark apparatus can be used with toluene as the solvent to azeotropically remove water.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from 1 to 24 hours.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure spiroketal.
Protocol 2: Gold(I)-Catalyzed Stereoselective Spiroketalization of an Alkynediol
Objective: To achieve a kinetically controlled, stereoselective spiroketalization under mild, neutral conditions.
Materials:
-
Alkynediol precursor
-
Anhydrous dichloromethane (DCM)
-
Gold(I) catalyst, e.g., [Ph₃PAu]NTf₂ or JohnphosAu(MeCN)SbF₆
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the alkynediol precursor (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous DCM (0.05–0.1 M).
-
Catalyst Addition: In a separate vial, weigh the gold(I) catalyst (1–5 mol%) and dissolve it in a small amount of anhydrous DCM. Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Stir the reaction at room temperature. The reaction is often rapid (30 minutes to a few hours). Monitor progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography. The polarity of the eluent should be carefully chosen to separate the spiroketal product from any non-cyclized intermediates and the catalyst residue.
Protocol 3: Chiral Phosphoric Acid (CPA) Catalyzed Enantioselective Spiroketalization
Objective: To synthesize a non-racemic spiroketal with high enantioselectivity from a hydroxy enol ether precursor.
Materials:
-
Hydroxy enol ether precursor
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP catalyst)
-
Anhydrous, non-polar solvent (e.g., toluene, carbon tetrachloride, or cyclohexane)
-
4 Å molecular sieves (activated)
Procedure:
-
Setup: To a flame-dried vial under an inert atmosphere, add the CPA catalyst (1–10 mol%) and freshly activated 4 Å molecular sieves.
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the hydroxy enol ether precursor (1.0 equiv).
-
Reaction: Stir the reaction mixture at the specified temperature (often between -20 °C and room temperature). The stereoselectivity can be highly temperature-dependent. Monitor the reaction by TLC or ¹H NMR analysis of aliquots.
-
Workup: Once the reaction is complete, quench by adding a small amount of triethylamine (Et₃N). Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR of the purified product and the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
References
- Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: https://www.mskcc.org/research/ski/labs/derek-tan/stereoselective-diversity-oriented-synthesis-spiroketals
- Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. Available at: https://www.mdpi.com/1420-3049/29/18/4100
- Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01325e
- Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.5b12528
- Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Thieme Connect. Available at: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0028-1087920
- Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.2c00845
- Enantioselective access to benzannulated spiroketals using a chiral sulfoxide auxiliary. Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c1ob05844a
- Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/abs/10.1021/jacs.5b12528
- Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/16499849/
- Combinatorial Synthesis of Natural Product-like Molecules Using a First-Generation Spiroketal Scaffold. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/co010065%2B
- Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/29369460/
- Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlehtml/2014/ob/c4ob01325e
- Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Thieme. Available at: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0028-1087920
- Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkat USA. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2006/ichc-20/1908
- Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2760882/
- Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/35380846/
- Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26759972/
- Spiroketalization using late transition metal salt complexes. ResearchGate. Available at: https://www.researchgate.
- Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. Available at: https://www.researchgate.
- Spirocyclization of 1,7-enynes. ResearchGate. Available at: https://www.researchgate.
- Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. Available at: https://www.mdpi.com/1420-3049/13/2/318
- Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group, University of Illinois. Available at: https://denmarkgroup.illinois.edu/wp-content/uploads/seminars/2007/JJA_Lit_Sem.pdf
- Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11114251/
- A metal-catalyzed enyne-cyclization step for the synthesis of bi- and tricyclic scaffolds amenable to molecular library production. Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00830a
- Thermodynamic and kinetic reaction control. Wikipedia. Available at: https://en.wikipedia.org/wiki/Thermodynamic_and_kinetic_reaction_control
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: https://jackwestin.com/resources/mcat-content/rate-processes-in-chemical-reactions-kinetics-and-equilibrium/kinetic-control-versus-thermodynamic-control-of-a-reaction
- Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2012/02/09/thermodynamic-and-kinetic-products/
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Catalytic Strategies for the Synthesis of Spiro[5.5]undecane: A Guide for the Modern Chemist
The spiro[5.5]undecane framework, a core structural motif in numerous natural products and pharmacologically active compounds, presents a unique synthetic challenge due to the presence of a sterically demanding quaternary spirocyclic center. The efficient construction of this all-carbon scaffold has driven the development of elegant and powerful catalytic methodologies. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary catalytic methods for spiro[5.5]undecane synthesis, focusing on the underlying principles, practical protocols, and comparative insights to inform experimental design.
Section 1: The Power of Cascades: Domino and Michael Addition Reactions
One of the most atom- and step-economical approaches to the spiro[5.5]undecane core is through domino (or cascade) reactions, which construct multiple bonds in a single synthetic operation. These cascades are frequently initiated by a double Michael addition sequence, leveraging a variety of catalytic systems from simple Lewis acids to complex enzymes.
Lewis Acid-Catalyzed Double Michael Addition
Principle: This strategy involves the conjugate addition of a cyclic 1,3-dicarbonyl compound, such as dimedone or cyclohexane-1,3-dione, to a 1,5-diaryl-1,4-pentadien-3-one (a diarylideneacetone). The Lewis acid catalyst activates the dienone, facilitating a sequential double Michael addition of the dicarbonyl nucleophile to form the spiro[5.5]undecane-1,5,9-trione core.
Causality in Catalyst Selection: Lewis acids like SnCl₄, ZnCl₂, or AlCl₃ are effective because they coordinate to the carbonyl oxygen of the dienone, lowering its LUMO energy and rendering it more susceptible to nucleophilic attack. The choice of Lewis acid can influence reaction rates and, in some cases, diastereoselectivity, depending on its size and coordinating ability.
Protocol 1: Lewis Acid-Catalyzed Synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione [1]
-
Reagents:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol)
-
trans,trans-1,5-Diphenyl-1,4-pentadien-3-one (1.0 mmol)
-
Anhydrous Tin(IV) chloride (SnCl₄) (10 mol%)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dimedone and the diarylideneacetone.
-
Dissolve the solids in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (e.g., SnCl₄) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired spiro[5.5]undecane derivative.
-
Organocatalytic and Biocatalytic Approaches
Principle: Asymmetric organocatalysis and biocatalysis offer powerful alternatives for controlling the stereochemistry of the spirocyclic core. Chiral amines or Brønsted acids can catalyze domino reactions that proceed through enamine or iminium ion intermediates.[2] Enzymes, such as D-aminoacylase, can exhibit promiscuous activity, catalyzing double Michael additions with high diastereoselectivity.[1]
Expert Insight: The beauty of these methods lies in their ability to generate stereochemical complexity under mild conditions. For instance, in a biocatalytic approach, the enzyme's chiral active site pre-organizes the substrates, leading to a highly stereoselective cyclization.[1] This avoids the need for chiral auxiliaries or expensive metal catalysts.
Section 2: Ring-Closing Metathesis (RCM) - A Modern Staple
Ring-Closing Metathesis has revolutionized the synthesis of cyclic molecules, and the spiro[5.5]undecane core is no exception. This method relies on the formation of a diene precursor that, upon exposure to a ruthenium catalyst, undergoes intramolecular cyclization.
Principle: The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene.[3] The mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metallacyclobutane intermediate. Second and third-generation Grubbs catalysts are commonly employed due to their high functional group tolerance and activity.
Causality in Experimental Design: The success of an RCM reaction is highly dependent on the substrate concentration. To favor the intramolecular RCM over intermolecular oligomerization, reactions are typically run at high dilution (e.g., 0.001–0.05 M). The choice of solvent (typically DCM or toluene) and temperature is also critical for catalyst stability and turnover.
dot
Caption: Experimental workflow for Ring-Closing Metathesis.
Protocol 2: RCM Synthesis of a Spiro[5.5]undecene Derivative
-
Reagents:
-
Diallylated 1,3-cyclohexanedione precursor (1.0 mmol)
-
Grubbs' Catalyst, 2nd Generation (1-5 mol%)
-
Anhydrous, degassed Dichloromethane (DCM) (to achieve 0.01 M concentration)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diallylated precursor in half of the total required volume of degassed DCM.
-
In a separate glovebox or inert atmosphere, weigh the Grubbs' catalyst and dissolve it in the remaining degassed DCM.
-
Add the catalyst solution to the precursor solution via syringe, ensuring the flask is well-ventilated (ethylene gas is evolved).
-
Stir the reaction at room temperature or gentle reflux (40 °C) for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel to afford the spiro[5.5]undecene product.
-
Section 3: Transition Metal-Catalyzed Cyclizations
Beyond metathesis, other transition metal-catalyzed reactions, particularly those involving palladium, offer powerful routes to the spiro[5.5]undecane scaffold by forming C-C bonds through different mechanistic manifolds.
Intramolecular Heck Reaction
Principle: The intramolecular Heck reaction provides a robust method for constructing the spirocyclic core by coupling an aryl or vinyl halide/triflate with a tethered alkene.[3][4] The key to forming the spirocyclic quaternary center is the use of a trisubstituted alkene in the tether, which forces the β-hydride elimination step to occur away from the newly formed C-C bond, thus securing the spirocyclic linkage.[5]
Expert Insight: The choice of reaction conditions can direct the mechanism through neutral or cationic pathways, influencing reactivity and selectivity.[3][5] For example, adding silver salts (like Ag₃PO₄ or TlOAc) can abstract the halide from the Pd(II) intermediate, promoting a cationic pathway that is often more reactive, especially for less reactive alkenyl halides.
dot
Caption: Simplified mechanism of the Intramolecular Heck Reaction.
Protocol 3: Palladium-Catalyzed Intramolecular Heck Cyclization
-
Reagents:
-
Cyclohexanone-derived alkenyl iodide precursor (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Silver(I) phosphate (Ag₃PO₄) (1.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
-
Procedure:
-
To a Schlenk tube, add the alkenyl iodide precursor, Pd(OAc)₂, PPh₃, and Ag₃PO₄.
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and silver salts.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography.
-
Section 4: Summary and Comparison of Methods
Choosing the optimal synthetic route depends on the desired substitution pattern, scalability, and stereochemical requirements of the target spiro[5.5]undecane.
| Catalytic Method | Catalyst Type | Key Advantages | Key Considerations | Typical Yields |
| Domino/Michael Addition | Lewis Acids, Organocatalysts, Enzymes | High step- and atom-economy; rapid construction of complex, functionalized cores; potential for high stereoselectivity.[1] | Substrate scope can be limited to specific donor/acceptor pairs; may require optimization for stereocontrol. | 60-95% |
| Ring-Closing Metathesis | Ru-based (Grubbs') Catalysts | Excellent functional group tolerance; reliable for forming 5-7 membered rings; provides a handle (alkene) for further functionalization. | Requires synthesis of a diene precursor; catalyst can be expensive; requires high dilution conditions. | 75-98% |
| Intramolecular Heck | Pd-based Catalysts | Powerful for C-C bond formation; can create congested quaternary centers; well-established and reliable.[4][5][6] | Requires a halide or triflate precursor; can be sensitive to steric hindrance; potential for side reactions (e.g., double bond isomerization).[6] | 50-85% |
References
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]
- Chen, X.-Y., et al. (2014). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- Zhu, J., Quirion, J. C., & Husson, H. P. (1992). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 57(23), 6280-6285. [Link]
- Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
- Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]
- Carril, M., et al. (2007). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
- Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. [Link]
- Zhang, Y., et al. (2024). Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Periasamy, M. (2018). Asymmetric Total Synthesis of (-)-Juvabione via Sequential Ir-Catalyzed Hydrogenations. Organic Letters, 20(18), 5676-5679. [Link]
- Beaudry, C. M. (2013). An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade.
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role of Spiro[5.5]undecane-2,4-dione in natural product synthesis
An In-Depth Guide to the Synthetic Utility of Spiro[5.5]undecane-2,4-dione and its Derivatives in Natural Product Synthesis
Authored by a Senior Application Scientist
The spirocyclic motif, characterized by two rings sharing a single carbon atom, imparts a unique three-dimensional architecture to molecules, a feature increasingly sought after in drug discovery for enhanced target binding and improved physicochemical properties.[1][2] Among these structures, the spiro[5.5]undecane core is a recurring and significant scaffold found in a diverse array of natural products, particularly within the sesquiterpene family.[1] This guide provides an in-depth exploration of this compound and its related structures as versatile building blocks in the total synthesis of complex natural products. We will delve into the core synthetic strategies, provide detailed experimental protocols, and highlight key applications that underscore the importance of this chemical entity for researchers in organic synthesis and medicinal chemistry.
Strategic Importance of the Spiro[5.5]undecane Scaffold
The rigid, well-defined conformational arrangement of the spiro[5.5]undecane system makes it an attractive synthetic target. Its incorporation into molecular design can lead to novel intellectual property and potentially improved biological activity.[1] Natural products containing this core, such as the chamigrene sesquiterpenoids, exhibit a range of biological activities, further fueling interest in their synthesis.[1] The 2,4-dione functionality within the spiro[5.5]undecane framework offers multiple reactive sites, serving as a versatile handle for subsequent chemical modifications and elaborations toward complex molecular targets.
Core Synthetic Strategies for Assembling the Spiro[5.5]undecane Core
The construction of the quaternary spirocenter is the pivotal challenge in synthesizing spiro[5.5]undecane derivatives. Several powerful annulation strategies have been developed to address this, often involving tandem or cascade reactions that build molecular complexity rapidly.
Michael Addition and Tandem Reactions
One of the most robust and frequently employed methods for constructing the spiro[5.5]undecane skeleton is the Michael reaction.[3] This strategy typically involves the conjugate addition of a cyclic 1,3-dione (like dimedone or cyclohexane-1,3-dione) to an α,β-unsaturated ketone.
A particularly elegant variation is the tandem Michael-Aldol condensation . In this sequence, the initial Michael addition creates an enolate intermediate which is spatially primed to undergo an intramolecular aldol reaction, thereby closing the second ring and forming the spirocenter in a single, highly efficient operation. This approach was famously used in the synthesis of racemic β-vetivone.[1]
Another powerful strategy is the [5+1] double Michael addition , where a five-carbon donor adds to a one-carbon acceptor, or vice versa, in a sequential manner to forge the spirocyclic system. Biocatalytic approaches using enzymes like d-aminoacylase have been shown to afford spiro[5.5]undecane derivatives with high stereoselectivity, yielding almost exclusively cis isomers.[4]
Workflow for Michael Addition-Based Spiroannulation
Caption: Retrosynthetic analysis of natural products containing the spiro[5.5]undecane scaffold.
Detailed Application Protocol: Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative
This protocol describes the highly efficient synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, adapted from established microwave-assisted methods. [5][6]This procedure serves as a representative example of modern techniques for constructing this scaffold.
Objective: To synthesize a substituted spiro[5.5]undecane-1,5,9-trione via a microwave-assisted tandem Michael addition reaction.
Materials & Equipment:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane and Ethyl Acetate for chromatography
-
Microwave synthesis reactor vial (10 mL)
-
Microwave synthesizer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine dimedone (1 mmol, 140.2 mg) and (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol, 270.3 mg). [5] * Causality Note: The 1:1 stoichiometric ratio is crucial for the double Michael addition cascade. Dimedone acts as the nucleophilic donor and the dienone as the electrophilic acceptor.
-
Solvent and Catalyst Addition: Add 5 mL of dichloromethane (CH₂Cl₂) to the vial, followed by triethylamine (1.25 mmol, 0.174 mL). [5] * Causality Note: Dichloromethane is a suitable solvent that absorbs microwave energy effectively. Triethylamine is a non-nucleophilic base that catalyzes the initial Michael addition by deprotonating the acidic C-H bond of dimedone.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 200 W and a constant temperature of 40°C for 15 minutes. [5] * Causality Note: Microwave irradiation dramatically accelerates the reaction by efficiently transferring energy to the polar molecules, leading to rapid heating and significantly reduced reaction times compared to conventional methods. [6]4. Reaction Monitoring (Self-Validation): Monitor the reaction's progress by TLC, using a Hexane:Ethyl Acetate (3:1) mixture as the eluent. Spot the starting materials and the reaction mixture to confirm the consumption of reactants and the formation of a new, less polar product spot.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the contents into a separatory funnel containing 10 mL of cold water. [5]6. Extraction: Extract the aqueous layer three times with 20 mL portions of chloroform. Combine the organic extracts. [5] * Causality Note: The product is organic-soluble and will be extracted into the chloroform layer, while inorganic salts and residual TEA will remain in the aqueous phase.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. [5]8. Purification: Purify the resulting crude product by column chromatography on silica gel. Elute with a gradient of Hexane:Ethyl Acetate, starting from a 4:1 ratio, to isolate the pure spirocyclic product. [5] * Expected Outcome: This method has been reported to achieve yields as high as 98%. [5][6]The final product can be characterized by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Conclusion and Future Outlook
The this compound framework is more than just a structural curiosity; it is a proven and powerful building block in the art of natural product synthesis. The development of robust synthetic methodologies, from classic tandem reactions to modern microwave-assisted protocols, has made this scaffold readily accessible. For researchers in drug development, the inherent three-dimensionality of the spiro[5.5]undecane core continues to offer a promising avenue for creating novel therapeutics with improved pharmacological profiles. Future work will likely focus on developing enantioselective methods for constructing these spirocenters, further expanding their utility in asymmetric synthesis and the creation of chiral drugs. [1]
References
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- ResearchGate. (n.d.). Natural products containing 1‐azaspiro[5.5]undecane units.
- Request PDF. (n.d.). Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study.
- United States Biological. (n.d.). This compound-D6 CAS.
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Application Notes and Protocols: Functionalization of the Dione Moiety in Spiro[5.5]undecane
Introduction
The spiro[5.5]undecane framework, a unique structural motif characterized by two cyclohexane rings sharing a single carbon atom, is of significant interest in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional architecture provides a scaffold for the precise spatial arrangement of functional groups, making it a valuable component in the design of novel therapeutics and functional materials.[2][3] The dione derivatives of spiro[5.5]undecane, such as spiro[5.5]undecane-2,4-dione and spiro[5.5]undecane-1,5,9-trione, are particularly versatile synthetic intermediates.[4][5][6] The carbonyl groups serve as reactive handles for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.[7][8]
This guide provides a detailed overview of key strategies for the functionalization of the dione moiety in spiro[5.5]undecane systems. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors. We will explore methodologies for selective transformations of the carbonyl groups and modifications at the α-carbon positions, supported by detailed, field-proven protocols.
Strategic Approaches to Dione Functionalization
The chemical manipulation of spiro[5.5]undecane diones offers several avenues for molecular elaboration. The choice of strategy is dictated by the desired outcome, including the specific functional group to be introduced, the required level of stereocontrol, and the overall synthetic sequence.
Transformations at the Carbonyl Carbon
Direct modification of the carbonyl groups is a primary strategy for introducing new functionalities. These transformations leverage the electrophilicity of the carbonyl carbon.
-
Olefinations: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful methods for converting the carbonyl groups into exocyclic double bonds.[9][10][11][12] This transformation is fundamental for introducing carbon-based substituents and for subsequent functionalization of the newly formed alkene. The choice of the ylide (stabilized vs. unstabilized) can influence the stereochemistry of the resulting alkene.[13]
-
Reductions: The carbonyl groups can be selectively reduced to hydroxyl groups, providing access to spirocyclic diols. The stereochemical outcome of these reductions can often be controlled by the choice of reducing agent and reaction conditions.[14] Asymmetric reduction techniques can provide enantioenriched products, which are valuable for the synthesis of chiral ligands and pharmaceuticals.[15][16]
-
Condensation Reactions: The carbonyl groups can undergo condensation with various nucleophiles. For instance, condensation with amines can lead to the formation of imines or enamines, which can serve as intermediates for the synthesis of nitrogen-containing heterocyclic systems fused or appended to the spiro[5.5]undecane core.[17]
Functionalization at the α-Carbon
The protons on the carbons adjacent to the carbonyl groups (α-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles.
-
Alkylation and Acylation: The enolate can be trapped with alkyl halides or acylating agents to introduce new carbon-carbon or carbon-acyl bonds at the α-position. Careful control of reaction conditions (e.g., choice of base, temperature, and solvent) is crucial to avoid side reactions such as poly-alkylation.[18]
-
Knoevenagel Condensation: This reaction involves the condensation of the dione with an active methylene compound (a compound with two electron-withdrawing groups attached to a methylene carbon) in the presence of a weak base.[19][20][21] The initial adduct often undergoes dehydration to yield an α,β-unsaturated system.[20] This reaction is a powerful tool for constructing new carbon-carbon bonds and for synthesizing complex, polyfunctionalized molecules.[22]
-
Michael Addition: The α,β-unsaturated systems generated from Knoevenagel condensations are excellent Michael acceptors. They can react with a wide range of nucleophiles in a conjugate addition fashion, allowing for the introduction of substituents at the β-position.[23] This strategy is often employed in tandem with Knoevenagel condensation in one-pot procedures to build molecular complexity rapidly.[22]
Detailed Application Notes and Protocols
Protocol 1: Knoevenagel Condensation of this compound with an Aromatic Aldehyde
This protocol details the synthesis of an α,β-unsaturated dione via a Knoevenagel condensation. This reaction is a cornerstone for creating versatile intermediates for further functionalization.[19][20]
Workflow Diagram:
Caption: Knoevenagel Condensation Workflow.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 180.24 | 1.80 g | 10 mmol |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 10 mmol |
| Piperidine | 85.15 | 0.085 g (0.1 mL) | 1 mmol |
| Ethanol (95%) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.80 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the dione is completely dissolved.
-
Add benzaldehyde (1.02 mL, 10 mmol) followed by piperidine (0.1 mL, 1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Outcome:
The expected product is the corresponding benzylidene-spiro[5.5]undecane-2,4-dione. The yield is typically in the range of 80-90%.
Protocol 2: Wittig Olefination of Spiro[5.5]undecane-2,8-dione
This protocol describes the conversion of one of the carbonyl groups of spiro[5.5]undecane-2,8-dione to an exocyclic methylene group using a Wittig reagent.[9][10] This method is highly effective for creating carbon-carbon double bonds with precise regiocontrol.[12]
Workflow Diagram:
Caption: Wittig Olefination Workflow.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyltriphenylphosphonium bromide | 357.23 | 4.29 g | 12 mmol |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 7.5 mL | 12 mmol |
| Spiro[5.5]undecane-2,8-dione | 180.24 | 1.80 g | 10 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Saturated aqueous NH4Cl | - | 50 mL | - |
| Ethyl acetate | - | 150 mL | - |
| Anhydrous Na2SO4 | - | - | - |
Procedure:
-
To a flame-dried 250 mL two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (4.29 g, 12 mmol) and anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (7.5 mL of a 1.6 M solution in hexanes, 12 mmol) to the suspension. The color of the mixture will turn deep yellow, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve spiro[5.5]undecane-2,8-dione (1.80 g, 10 mmol) in anhydrous THF (50 mL).
-
Slowly add the solution of the dione to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired mono-olefinated product.
Expected Outcome:
The expected product is 2-methylene-spiro[5.5]undecan-8-one. Yields can vary depending on the purity of reagents and reaction conditions but are generally in the range of 60-75%.
Conclusion
The functionalization of the dione moiety in spiro[5.5]undecane systems provides a rich platform for the synthesis of complex and biologically relevant molecules. The strategic application of olefination, reduction, and condensation reactions, as well as α-functionalization methodologies, allows for precise control over the introduction of diverse chemical functionalities. The protocols provided herein serve as a practical guide for researchers to explore the vast chemical space accessible from these versatile building blocks. Further exploration into asymmetric and catalytic methods will undoubtedly continue to expand the synthetic utility of the spiro[5.5]undecane dione scaffold.[24]
References
- Chen, J., et al. Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- Burgaz, E. V., et al. Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. 2024.
- Wang, Y., et al. Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2.
- Kano, S., et al. Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. Journal of the American Chemical Society. 1979.
- Kunter, F. K., et al. Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study.
- Tu, S., et al. A new domino autocatalytic reaction leading to polyfunctionalized spiro[5.5]undecanes and dispiro[4.2.5.2]pentadecanes. PubMed. 2009.
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- David, M., et al. DIASTEREOSELECTIVE SYNTHESIS OF 1-AZA-SPIRO[5.5]UNDECANE SKELETON. Semantic Scholar. 2001.
- Grosu, I., et al. Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
- da Silva, G. G., et al. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. 2022.
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- Ahring, J., et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. 2021.
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- Schweiger, E., et al. (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. MDPI. 2023.
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- Zare, A., et al. One-Pot Regioselective Synthesis of Diazaspiro[5.5]undecane-1,5-dione-9-thione Derivatives Catalyzed by Reusable 1-Methylimidazolium Trifluoromethylsulfonate under Solvent-Free Conditions. ResearchGate. 2018.
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Spiro[5.5]undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatility of Spiro[5.5]undecane-2,4-dione as a Heterocyclic Precursor
This compound, a spirocyclic β-dicarbonyl compound, represents a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its inherent structural features, including the reactive 1,3-dicarbonyl moiety and the rigid spirocyclic framework, provide a unique platform for the construction of novel molecular architectures with potential applications in medicinal chemistry and drug discovery. The spatial arrangement of functional groups imposed by the spirocyclic core can lead to compounds with distinct pharmacological profiles.
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound. The methodologies described herein are grounded in established chemical principles and are designed to be readily adaptable for the generation of compound libraries for screening and lead optimization.
I. Synthesis of Spiro-Fused Pyrazoles
Scientific Rationale: The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classical and highly efficient method for the synthesis of pyrazoles.[1][2] In the case of this compound, the reaction proceeds via a cyclocondensation mechanism to yield spiro-fused pyrazoles. The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of the dione. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction with substituted hydrazines is an important consideration, as two isomeric products can potentially be formed.
Experimental Protocol: Synthesis of Spiro[cyclohexane-1,4'-[4,5,6,7-tetrahydro-1H-indazole]]
Reaction Scheme:
A schematic for the synthesis of a spiro-fused pyrazole.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound in anhydrous ethanol, add hydrazine hydrate.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure spiro-fused pyrazole.
Data Table: Reaction Parameters for Spiro-Pyrazole Synthesis
| Parameter | Value |
| Reactants | This compound, Hydrazine Hydrate |
| Solvent | Anhydrous Ethanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
II. Synthesis of Spiro-Fused Isoxazoles
Scientific Rationale: The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a well-established method for the synthesis of isoxazoles.[3] Similar to pyrazole synthesis, this reaction proceeds through a cyclocondensation pathway. The nitrogen of hydroxylamine attacks one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to form the isoxazole ring. The use of a base, such as sodium acetate, is often employed to neutralize the hydrochloride salt and generate the free hydroxylamine in situ.
Experimental Protocol: Synthesis of Spiro[cyclohexane-1,4'-[4,5,6,7-tetrahydro-2,1-benzisoxazole]]
Reaction Scheme:
A schematic for the synthesis of a spiro-fused isoxazole.
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
Procedure:
-
Dissolve this compound, hydroxylamine hydrochloride, and sodium acetate in ethanol.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure spiro-fused isoxazole.
Data Table: Reaction Parameters for Spiro-Isoxazole Synthesis
| Parameter | Value |
| Reactants | This compound, Hydroxylamine HCl |
| Base | Sodium Acetate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Typical Yield | 70-85% |
III. Synthesis of Spiro-Fused Pyrimidines via the Biginelli Reaction
Scientific Rationale: The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones and their derivatives.[4][5] This reaction typically involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea. The mechanism is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidine core. By employing this compound as the dicarbonyl component, novel spiro-fused dihydropyrimidinones can be synthesized.
Experimental Protocol: Synthesis of a Spiro-Fused Dihydropyrimidinone
Reaction Scheme:
A schematic for the Biginelli reaction to form a spiro-fused pyrimidine.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine this compound, the aromatic aldehyde, and urea in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. If not, pour the mixture into ice-cold water to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure spiro-fused dihydropyrimidinone.
Data Table: Reaction Parameters for Spiro-Pyrimidine Synthesis
| Parameter | Value |
| Reactants | This compound, Aromatic Aldehyde, Urea |
| Solvent | Ethanol |
| Catalyst | Concentrated HCl |
| Temperature | Reflux |
| Reaction Time | 12-18 hours |
| Typical Yield | 60-80% |
IV. Synthesis of Spiro-Fused Quinoxalines
Scientific Rationale: Quinoxalines are an important class of nitrogen-containing heterocycles that can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] this compound can serve as a 1,3-dicarbonyl precursor that can be conceptually transformed into a 1,2-dicarbonyl equivalent for this reaction. More direct routes may involve a condensation-cyclization sequence under specific conditions.
Experimental Protocol: Synthesis of a Spiro-Fused Quinoxaline
Reaction Scheme:
A schematic for the synthesis of a spiro-fused quinoxaline.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
Dissolve this compound and o-phenylenediamine in ethanol.
-
Optionally, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the spiro-fused quinoxaline.
Data Table: Reaction Parameters for Spiro-Quinoxaline Synthesis
| Parameter | Value |
| Reactants | This compound, o-Phenylenediamine |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid (optional) |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Typical Yield | 50-70% |
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of spiro-fused heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The resulting heterocyclic compounds, with their unique three-dimensional structures, are promising candidates for biological screening and the development of novel therapeutic agents. Further exploration of multicomponent reactions and the use of diverse binucleophiles will undoubtedly expand the library of accessible spiro-heterocycles from this valuable starting material.
References
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- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed. URL
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- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. URL
- (PDF)
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- (PDF)
- Mechanisms for the synthesis of pyrimidines starting
- Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - ResearchG
- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC - NIH. URL
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
- Alkynylation/Dearomatizative Cyclization to Construct Spiro[5.5]undecanes | Request PDF. URL
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The Spiro[5.5]undecane Scaffold: A Rigid Framework for Navigating Chemical Space in Drug Design
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. The over-reliance on flat, aromatic structures in compound libraries has often led to limitations in exploring the vastness of biologically relevant chemical space. Spirocyclic scaffolds, particularly the spiro[5.5]undecane core, have emerged as a powerful tool to overcome these limitations.[1][2] Their inherent three-dimensional and rigid nature allows for a precise and predictable orientation of functional groups, facilitating optimal interactions with complex biological targets.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of the spiro[5.5]undecane scaffold, covering its synthesis, key attributes, and diverse applications in medicinal chemistry.
The spiro[5.5]undecane framework, consisting of two cyclohexane rings fused at a single carbon atom, offers a significant departure from planar molecules. This sp³-rich system introduces conformational restriction, which can lead to a better fit with the target protein, thereby enhancing potency and selectivity.[3] Furthermore, the introduction of a spirocyclic core can positively influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for successful drug development.[3][4]
Key Attributes of the Spiro[5.5]undecane Scaffold
The utility of the spiro[5.5]undecane scaffold in drug design stems from its unique structural and conformational properties:
-
Rigidity and Pre-organization: The spirocyclic nature of the undecane core locks the two cyclohexane rings in a defined spatial orientation.[5][6] This rigidity minimizes the entropic penalty upon binding to a biological target, as the molecule is already in a conformationally pre-organized state. This can translate to higher binding affinities.
-
Three-Dimensional Vectorial Display: The scaffold serves as a central hub from which substituents can be projected in distinct vectors across three-dimensional space. This is particularly advantageous for probing the often complex and non-planar binding pockets of enzymes and receptors.[1]
-
Improved Physicochemical Properties: The increased sp³ character of spiro[5.5]undecane-containing molecules can lead to improved solubility and reduced plasma protein binding compared to their flat aromatic counterparts. This can have a profound impact on the pharmacokinetic profile of a drug candidate.
-
Access to Novel Chemical Space: The incorporation of the spiro[5.5]undecane scaffold allows for the exploration of novel areas of chemical space, increasing the probability of identifying hits with unique mechanisms of action.
Caption: Key attributes of the spiro[5.5]undecane scaffold.
Applications in Drug Discovery
The versatility of the spiro[5.5]undecane scaffold is evidenced by its application in the development of a wide range of therapeutic agents.
Anti-HIV Agents
Optically pure, functionalized spiro[5.5]undecane-1,5,9-triones have been synthesized and evaluated as inhibitors of HIV-1.[7] A single-step, amino acid-catalyzed, three-component synthesis has been developed to produce these compounds with high diastereoselectivity and enantiomeric excess.[7] Preliminary studies have shown that some of these derivatives exhibit potent anti-HIV-1 activity, with some compounds being more effective than the known antiretroviral drug azidothymidine (AZT) in cell-based assays.[7]
Anticancer Agents
Spiro[5.5]undecane derivatives have also shown promise as anticancer agents.[8] For instance, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione has been synthesized using an efficient microwave-assisted reaction and has demonstrated in vitro anticancer activity.[3][8] The rigid scaffold allows for the precise positioning of the aryl groups, which are often crucial for interactions with the target protein in cancer cells.
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |
| cis-1aca | Varied substituents | HIV-1 infected cells | > AZT | [7] |
| cis-1jca | Varied substituents | HIV-1 infected cells | > AZT | [7] |
| Compound 7 | Phenothiazine moiety | MCF-7 | 83.08 µg/ml | [9] |
| Compound 12 | Phenothiazine moiety | MCF-7 | 84.68 µg/ml | [9] |
| Compound 16 | Phenothiazine moiety | MCF-7 | 95.68 µg/ml | [9] |
| Compound 20 | Phenothiazine moiety | MCF-7 | 114.23 µg/ml | [9] |
Neurological Disorders
The 3,9-diazaspiro[5.5]undecane scaffold has been utilized to develop potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[10] These compounds have shown potential for the treatment of various neurological disorders. Molecular docking studies have helped to elucidate the binding mode of these antagonists within the GABA-A receptor, guiding the rational design of new analogs with improved affinity and selectivity.[3][11][12] Furthermore, 1,9-diazaspiro[5.5]undecane derivatives have been investigated as antagonists of neurokinin (NK) receptors, which are implicated in pain and inflammation.[13]
Protocol: Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative
This protocol describes the efficient synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, a compound with demonstrated anticancer activity, using microwave irradiation.[3][8] Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often, cleaner reaction profiles.[14]
Materials
-
Dimedone (1a)
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1b)
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Microwave reactor
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure
-
Reaction Setup: In a microwave-safe flask, combine dimedone (1a) (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1b) (1 mmol).[3]
-
Solvent and Catalyst Addition: Add 5 mL of dichloromethane (CH₂Cl₂) and triethylamine (1.25 mmol, 0.128 g).[3]
-
Microwave Irradiation: Heat the reaction mixture under microwave irradiation at 200 W and 40 °C for 15 minutes.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and add 10 mL of cold water.
-
Extraction: Extract the aqueous layer with chloroform (3 x 20 mL).[3]
-
Drying and Concentration: Dry the combined organic extracts over magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate (starting from 4:1) to afford the pure 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione (2a).[3] This method can achieve yields of up to 98%.[3]
Caption: A typical drug design workflow incorporating spiro[5.5]undecane scaffolds.
Conclusion and Future Perspectives
The spiro[5.5]undecane scaffold represents a valuable and increasingly accessible tool for medicinal chemists.[3] Its inherent rigidity and three-dimensional character provide a solid foundation for the design of potent and selective modulators of a diverse range of biological targets. The continued development of efficient and stereoselective synthetic methodologies will further expand the utility of this scaffold in drug discovery. As the demand for novel therapeutics with improved properties grows, the strategic incorporation of sp³-rich, conformationally constrained scaffolds like spiro[5.5]undecane will undoubtedly play a pivotal role in the future of drug design.
References
- Spirocyclic NK(1) antagonists I: [4.5] and [5.5]-spiroketals. Bioorganic & Medicinal Chemistry Letters. [Link]
- (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6.
- Design, synthesis and biological evaluation of optically pure functionalized spiro[3][3]undecane-1,5,9-triones as HIV-1 inhibitors. PubMed. [Link]
- Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives.
- Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]
- Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Deriv
- IC50 values of samples showing anticancer activity against different cancer cell lines studied.
- IC50 values (µM) of some active compounds.
- Spirocyclic NK1 antagonists I: [4.5] and [5.5]-Spiroketals.
- Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
- Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based d
- Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. [Link]
- Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers. [Link]
- Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. [Link]
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Semantic Scholar. [Link]
- anticancer IC50 values of the eight compounds using MTT assay against the human breast cancer cells.
- NK1 receptor antagonist. Wikipedia. [Link]
- Design, synthesis, and SAR of heterocycle-containing antagonists of the human CCR5 receptor for the treatment of HIV-1 infection. Semantic Scholar. [Link]
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
- Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation.
- (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
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- 5. Linear and nonlinear quantitative structure-activity relationship modeling of the HIV-1 reverse transcriptase inhibiting activities of thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Spiro[5.5]undecane-2,4-dione Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Spiro[5.5]undecane-2,4-dione and its derivatives. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the causal chemical principles behind common experimental challenges, empowering you to optimize your synthetic strategies.
The spiro[5.5]undecane core is a valuable scaffold in medicinal chemistry, found in various natural products and synthetic molecules with therapeutic potential.[1][2] The most prevalent synthetic routes involve a cascade reaction, typically a double Michael addition, which, while elegant, can be prone to several side reactions that impact yield and purity.[3][4] This guide will address these issues head-on.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Question 1: My reaction yield is unexpectedly low, and TLC analysis shows a complex mixture of spots. What are the likely causes?
Answer: Low yields in this synthesis are often multifactorial, stemming from issues with reagents, reaction conditions, or incomplete conversions. Let's break down the primary culprits.
-
Cause A: Poor Quality of the Michael Acceptor.
-
Explanation: Many common Michael acceptors, such as methyl vinyl ketone (MVK), are highly reactive and prone to self-polymerization, especially during storage. Using aged or improperly stored MVK introduces a high percentage of non-reactive polymer and potential inhibitors into your reaction.
-
Solution:
-
Use Freshly Distilled Reagents: Always use freshly distilled MVK for the reaction to ensure high purity and reactivity.[5]
-
Consider an In Situ Generation: For highly sensitive reactions, MVK can be generated in situ from a stable precursor like a Mannich base (e.g., 1-(diethylamino)butan-3-one hydrochloride) by heating with a mild base.[5] This maintains a low, steady concentration of the reactive species, suppressing polymerization.
-
-
-
Cause B: Incomplete Reaction Cascade.
-
Explanation: The formation of the spirocycle is a two-step process: (1) the initial Michael addition, followed by (2) an intramolecular cyclization (often an aldol-type condensation). If the conditions are not optimal, the reaction may stall after the first addition, leaving a linear intermediate as the major product.
-
Solution:
-
Reaction Monitoring: Actively monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or GC-MS.[1][5] You should see the starting materials disappear and a new spot for the intermediate appear, which is then consumed to form the final product.
-
Optimize Base and Temperature: The cyclization step often requires slightly more forcing conditions than the initial Michael addition. If the reaction stalls, a cautious increase in temperature or a slight excess of the base catalyst may be necessary. However, monitor closely for byproduct formation.
-
-
-
Cause C: Incorrect Stoichiometry.
-
Explanation: An improper ratio of the 1,3-dione to the Michael acceptor is a common source of failure. An excess of the Michael acceptor can lead to multiple additions, while an excess of the dione will result in unreacted starting material, complicating purification.[5]
-
Solution:
-
Precise Measurements: Carefully measure and dispense all reactants and reagents.
-
Controlled Addition: As detailed below, slow, controlled addition of the Michael acceptor is critical not just for preventing polymerization but also for maintaining the desired stoichiometry throughout the reaction.[5]
-
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Workflow for diagnosing causes of low reaction yield.
Question 2: I've isolated my product, but NMR analysis shows a major impurity with a higher molecular weight. What is this byproduct?
Answer: The most probable high molecular weight impurity is a product of double alkylation or multiple additions.
-
Mechanism of Side Reaction: The enolate of the starting 1,3-dione (e.g., cyclohexane-1,3-dione) is intended to react with two equivalents of a Michael acceptor (or one equivalent of a di-unsaturated ketone) in a specific cascade.[3][4] However, the intermediate product formed after the first Michael addition still possesses an acidic proton and can be deprotonated again. This newly formed enolate can then react with another molecule of the Michael acceptor, leading to undesired side products instead of the intramolecular cyclization.
-
Mitigation Strategies:
-
Favor Intramolecular Cyclization: The key is to ensure the second, intramolecular reaction is much faster than a third, intermolecular reaction. This is often achieved by:
-
Slow Addition: Adding the Michael acceptor slowly to the reaction mixture keeps its instantaneous concentration low. This kinetically favors the intramolecular cyclization over another intermolecular addition.[5]
-
Use of a Di-unsaturated Acceptor: Employing a pre-formed acceptor like a 1,5-diaryl-1,4-pentadien-3-one forces a [5+1] double Michael addition, which is highly efficient and minimizes the risk of runaway additions.[2][4]
-
-
Stoichiometric Control: Using a slight excess of the 1,3-dione relative to the Michael acceptor can help consume the acceptor before it has a chance to engage in multiple additions with an already-reacted intermediate.[5]
-
Side Reaction Pathway: Multiple Michael Additions
Caption: Competing desired and side reaction pathways.
Question 3: My final product seems to decompose during purification by distillation. Is there a better method?
Answer: Yes, thermal decomposition is a known issue for some spirocyclic structures. Distillation under high heat can cause degradation or rearrangement.
-
Problem: The dione functionality and the strained spirocyclic center can be sensitive to high temperatures, leading to cleavage or polymerization.
-
Solution: Column chromatography is the preferred method for purification.[1][5]
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Mobile Phase: A non-polar/polar gradient system, such as Hexane:Ethyl Acetate, is typically effective. Start with a low polarity (e.g., 4:1 Hexane:EtOAc) to elute non-polar impurities and gradually increase the polarity to isolate your product.[1]
-
Monitoring: Use TLC to determine the optimal solvent system and track the separation during the chromatography run.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via double Michael addition?
The reaction is a base-catalyzed cascade process. Using cyclohexane-1,3-dione and a 1,5-diaryl-1,4-pentadien-3-one as an example:
-
Enolate Formation: A base (e.g., triethylamine, Et₃N) deprotonates the most acidic α-carbon of the cyclohexane-1,3-dione to form an enolate nucleophile.[2]
-
First Michael Addition: The enolate attacks one of the β-carbons of the conjugated dienone system (a 1,4-conjugate addition).[6]
-
Second Enolate Formation: The resulting intermediate enolate rearranges, and another acidic proton is available for deprotonation by the base.
-
Intramolecular Michael Addition: The newly formed enolate attacks the second conjugated system within the same molecule, closing the second ring and forming the spirocyclic center.
-
Protonation: The final enolate is protonated by the solvent or upon workup to yield the neutral Spiro[5.5]undecane derivative.
This highly efficient one-pot method is often referred to as a [5+1] cycloaddition.[3]
Q2: How does microwave-assisted synthesis improve this reaction?
Microwave irradiation has been shown to dramatically enhance the synthesis of spiro[5.5]undecane derivatives.[2][7]
-
Reduced Reaction Times: Reactions that take several hours at room temperature or conventional heating can often be completed in 15-20 minutes under microwave conditions.[2]
-
Increased Yields: The rapid, uniform heating provided by microwaves can improve reaction efficiency and lead to significantly higher yields, sometimes up to 98%.[2]
-
Energy Efficiency: It is a more environmentally friendly and energy-efficient process compared to prolonged heating.[7]
The mechanism remains the same, but the microwave energy accelerates the rate of each step in the cascade.
Q3: What are the key stereochemical considerations in this synthesis?
The formation of the spiro[5.5]undecane scaffold can lead to different stereoisomers (e.g., cis and trans isomers relative to substituents on the newly formed ring). The stereochemical outcome is often dependent on the reaction conditions and catalyst used.
-
Thermodynamic vs. Kinetic Control: Different solvents and temperatures can influence the transition state of the cyclization, favoring one isomer over another.[8]
-
Biocatalysis: Interestingly, enzymatic protocols using catalysts like d-aminoacylase have been developed to achieve high stereoselectivity, producing almost exclusively cis isomers.[3] For stereospecific applications, exploring such catalytic systems is highly recommended.
Protocols & Data
Table 1: Typical Reaction Parameters (Microwave-Assisted Synthesis)
| Parameter | Value/Reagent | Rationale | Reference |
| 1,3-Dione | Dimedone (1.0 mmol) | The active methylene source. | [2] |
| Dienone | (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1.0 mmol) | The Michael acceptor for the [5+1] cascade. | [2] |
| Catalyst | Triethylamine (1.25 mmol) | A mild base to generate the enolate without promoting self-condensation. | [2] |
| Solvent | CH₂Cl₂ (5 mL) | An aprotic solvent that effectively solvates the reactants. | [2] |
| Microwave Power | 200 W | Provides sufficient energy to accelerate the reaction. | [2] |
| Temperature | 40 °C | A moderate temperature that promotes the reaction without significant byproduct formation. | [2] |
| Reaction Time | 15 min | Significantly reduced time compared to conventional methods. | [2] |
Experimental Protocol: Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative
This protocol is adapted from Burgaz et al. for the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.[2]
-
Reactant Preparation: In a dedicated microwave reaction flask, combine dimedone (1 mmol) and (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).
-
Solvent and Catalyst Addition: Add 5 mL of dichloromethane (CH₂Cl₂) and triethylamine (1.25 mmol).
-
Microwave Irradiation: Seal the flask and place it in a microwave reactor. Irradiate the mixture at 200 W, maintaining a temperature of 40°C, for 15 minutes.
-
Reaction Monitoring: The reaction's completion can be verified by TLC, observing the consumption of the starting materials.
-
Workup: After cooling, pour the reaction mixture into 10 mL of cold water. Extract the aqueous layer three times with 20 mL of chloroform.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of Hexane:Ethyl Acetate (starting from 4:1) to yield the pure spiro compound.[1][2]
References
- Technical Support Center: Synthesis of Spiro[5.5]undecan-3-ones. Benchchem. Available online
- In-Depth Technical Guide: this compound. Benchchem. Available online
- This compound synthesis. ChemicalBook. Available online
- Application Notes and Protocols for the Creation of a 3-Oxathis compound Derivative Library. Benchchem. Available online
- Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent.
- Protocol for the Synthesis of 3-Oxathis compound Derivatives: Application Notes and Methodologies. Benchchem. Available online
- Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. Available online
- Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
- Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study.
- Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. American Chemical Society. Available online
- Knoevenagel condens
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available online
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- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Spiro[5.5]undecane Derivatives
Welcome to the technical support center for the purification of spiro[5.5]undecane derivatives. The unique three-dimensional and often rigid structure of these spirocycles presents distinct challenges that can complicate isolation and purification.[1][2] Their chirality, potential for multiple diastereomers, and varied functional group chemistry require tailored purification strategies.[1] This guide provides field-proven insights, troubleshooting advice, and step-by-step protocols to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, common problems encountered during the purification of spiro[5.5]undecane derivatives in a question-and-answer format.
Question 1: I am struggling to separate diastereomers of my spiro[5.5]undecane derivative using standard flash chromatography. The spots are nearly overlapping on the TLC plate. What should I do?
Answer: This is a very common challenge, as the rigid spirocyclic scaffold can result in diastereomers with very similar polarities.[1] Standard silica gel may not provide sufficient selectivity. Here’s a systematic approach to improve separation:
-
The Causality: Diastereomers of spiro[5.5]undecanes often have subtle differences in their dipole moments and how they interact with the stationary phase. The key is to amplify these small differences.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Your first step should be a thorough mobile phase screening. The goal is to find a solvent system that maximizes the difference in retention factors (ΔRf).
-
Start with TLC: Test a range of solvent systems with varying polarity and solvent selectivity. For example, if a hexane/ethyl acetate system is failing, try substituting dichloromethane or tert-butyl methyl ether for ethyl acetate. These solvents offer different hydrogen bonding and dipole-dipole interactions.[3]
-
Aim for a Target Rf: For optimal separation in flash chromatography, adjust your solvent system so the target compound has an Rf value between 0.15 and 0.3 on the TLC plate.[4] This ensures a good balance between resolution and run time.
-
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.
-
Modified Silica: Consider using diol-bonded or cyano-bonded silica. These phases offer different selectivities compared to standard silica and can be effective for separating closely related isomers.
-
Alumina: Both neutral and basic alumina can be excellent alternatives, especially if your compound is sensitive to the acidic nature of silica gel.[5]
-
-
Employ Gradient Elution: A shallow, slow gradient can significantly improve the separation of closely eluting compounds.[6] Start with a solvent system that gives your main compound an Rf of ~0.2 and gradually increase the polarity.[6] Automated flash chromatography systems are particularly adept at creating precise, reproducible gradients.[5]
-
Question 2: My spiro[5.5]undecane derivative appears to be degrading on the silica gel column. My yield is low, and I see new, more polar spots on my TLC analysis of the fractions. What is happening?
Answer: This strongly suggests that your compound is unstable under the acidic conditions of standard silica gel. Spiroketals, for instance, can be prone to acid-catalyzed hydrolysis or rearrangement.[7][8]
-
The Causality: Silica gel has a pKa of around 4-5, making its surface acidic. This can catalyze reactions in sensitive molecules.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: You can neutralize the silica gel before running the column.
-
Protocol: Prepare your column slurry in the desired non-polar solvent (e.g., hexane). Add 1-2% triethylamine (or another suitable base like pyridine) to the slurry and the mobile phase.[6] Flush the packed column with one to two column volumes of this basified solvent before loading your sample.[6] This will neutralize the acidic sites.
-
-
Switch to a Neutral Stationary Phase: The most straightforward solution is to avoid silica gel altogether.
-
Alumina (Neutral): This is an excellent first alternative. It lacks the acidity of silica and is a good choice for many acid-sensitive compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using a C18-bonded silica stationary phase with solvents like water/acetonitrile or water/methanol is a powerful alternative. This method separates compounds based on hydrophobicity rather than polarity.
-
-
Minimize Contact Time: If you must use silica, work quickly. Use flash chromatography with higher pressure to push the solvent through faster, reducing the time your compound spends on the stationary phase.[5]
-
Question 3: I am trying to purify my solid spiro[5.5]undecane derivative by recrystallization, but it keeps "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. The rigid nature of spirocycles can sometimes make crystal lattice formation challenging.[9]
-
The Causality: For successful recrystallization, the compound's solubility must decrease significantly as the solvent cools, allowing for the slow, ordered formation of a crystal lattice.[10][11] Oiling out indicates that this process is disrupted.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice:
-
The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[11]
-
If a single solvent isn't working, try a two-solvent system.[12] Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[12]
-
-
Slow Down the Cooling Process: Rapid cooling encourages supersaturation and oiling out.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[10] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of pure crystal, add it to the cooled solution to act as a template for crystal formation.[10]
-
-
Use a More Dilute Solution: Adding too little solvent is a common mistake. Ensure you are using enough hot solvent to fully dissolve the compound before cooling.[9]
-
Key Purification Protocols
Protocol 1: Optimizing Flash Chromatography for Diastereomer Separation
This protocol outlines a systematic workflow for developing a flash chromatography method to separate challenging diastereomers.
Objective: To achieve baseline separation of two or more spiro[5.5]undecane diastereomers.
Methodology:
-
TLC Solvent Screening:
-
Prepare stock solutions of your crude material.
-
On a single TLC plate, spot the crude material in separate lanes.
-
Develop each lane in a different solvent system. Test various combinations and ratios, for example:
-
Hexane / Ethyl Acetate
-
Hexane / Dichloromethane
-
Hexane / Acetone
-
Toluene / Ethyl Acetate
-
-
Identify the system that shows the largest separation (ΔRf) between the target diastereomers.
-
Fine-tune the solvent ratio to bring the Rf of the least retained target isomer to ~0.3-0.4.[4]
-
-
Column Selection and Packing:
-
Based on the TLC results, select your stationary phase (e.g., high-resolution silica, alumina).
-
Properly pack the column using the chosen mobile phase to avoid air bubbles and channeling.
-
-
Sample Loading:
-
For optimal resolution, use a solid-loading (dry-loading) technique.
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (or your chosen stationary phase) to the solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fractionation:
-
Begin elution with the optimized mobile phase. If the Rf values are very close, a shallow gradient is highly recommended.[6]
-
Collect smaller fractions than you normally would, especially as the target compounds begin to elute.
-
Analyze fractions by TLC to identify which contain the pure, isolated diastereomers.
-
-
Purity Verification:
-
Combine the pure fractions of each diastereomer.
-
Verify purity using a secondary method, such as HPLC or ¹H NMR spectroscopy.
-
Visualization of Purification Strategy
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting an appropriate purification method for a new spiro[5.5]undecane derivative.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for assessing the purity of my final spiro[5.5]undecane product? A1: No single technique is foolproof. A combination of methods provides the most trustworthy assessment. High-resolution ¹H NMR spectroscopy is excellent for identifying structural impurities. For assessing isomeric purity (diastereomeric or enantiomeric excess), chiral HPLC or SFC (Supercritical Fluid Chromatography) is the gold standard.
Q2: How can I remove residual palladium catalyst from a reaction mixture containing my spiro compound? A2: Residual palladium catalysts can often be removed by filtration through a plug of Celite®. For more stubborn cases, specialized scavengers (resins or silicas functionalized with thiols or amines) can be added to the crude solution, stirred, and then filtered off to effectively bind and remove the metal catalyst.
Q3: Are there any specific safety considerations when purifying spiro[5.5]undecanes? A3: The safety considerations are primarily dictated by the functional groups present on the spirocycle and the solvents being used. Always consult the Safety Data Sheet (SDS) for your specific compound and solvents. Pay particular attention to the flammability and toxicity of the solvents used in chromatography and recrystallization. Perform all operations in a well-ventilated fume hood.
References
- Chiral Separation of Spiro-compounds and Determination Configuration. (2025). ResearchGate.
- Recrystallization. (2021). Chemistry LibreTexts.
- Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. (n.d.). Royal Society of Chemistry.
- Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (2023). Theseus.
- Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Spiro compound. (n.d.). Wikipedia.
- Recrystallization. (n.d.). University of California, Los Angeles.
- How to Optimize TLC to Enhance Purification by Flash Chromatography. (2023). Biotage.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Recrystallization. (n.d.). Millersville University.
- How can I modify my flash chromatography method to separate chemically similar compounds? (2023). Biotage.
- Recrystallization. (n.d.). University of Calgary.
- Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. (2022). ACS Catalysis.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (2002). ResearchGate.
- 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects). (1981). Canadian Journal of Chemistry.
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- 10. web.mnstate.edu [web.mnstate.edu]
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- 12. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Strategies to Improve the Yield of Spirocyclization Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for spirocyclization reactions. As a Senior Application Scientist, I understand that while spirocycles are prized motifs in medicinal chemistry and natural products, their synthesis can be challenging.[1][2] This guide is structured to provide actionable insights and troubleshooting strategies in a direct question-and-answer format, helping you navigate the complexities of constructing these unique three-dimensional scaffolds.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during spirocyclization experiments. A logical, step-by-step diagnostic approach is often the fastest way to identify the root cause of a suboptimal reaction.
Question: My spirocyclization reaction has a very low yield or is not working at all. What are the first things I should check?
Answer: When a reaction fails, it's crucial to systematically verify the fundamentals before exploring more complex variables.[3][4] A number of common errors can lead to low yields, including issues with reagents, reaction conditions, and post-reaction workup.[4][5]
Here is a workflow to diagnose the issue:
Detailed Checklist:
-
Reagent & Solvent Quality:
-
Purity: Are your starting materials and reagents pure? Impurities can inhibit catalysts or introduce side reactions.[6] Use freshly purified materials if there is any doubt.[4]
-
Activity: Are your catalysts and reagents active? Many organometallics, bases, and catalysts degrade over time or with improper storage.[3][7]
-
Solvent: Is your solvent anhydrous and pure? For many sensitive reactions, particularly those involving organometallics or strong acids/bases, trace water can be detrimental.[3] Consider using freshly distilled or commercially available anhydrous solvents.[3]
-
-
Reaction Conditions:
-
Atmosphere: Is the reaction air- or moisture-sensitive? Ensure all glassware is properly oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Temperature: Is the temperature control accurate? Small deviations can significantly impact reaction rates and selectivity.[7]
-
Concentration: Are the reactant concentrations correct? For intramolecular cyclizations, high dilution conditions can favor the desired reaction over intermolecular polymerization.
-
-
Reaction Monitoring & Workup:
-
Progress: How are you monitoring the reaction? Use TLC or LC-MS to track the consumption of starting material and the formation of the product. This helps determine the optimal reaction time and can reveal if the product is decomposing over time.[3][4]
-
Workup: Are you losing the product during workup? Product can be lost due to emulsion formation, incorrect pH during extraction, or partial solubility in the aqueous layer.[3] Try adding brine to break emulsions or back-extracting the aqueous layers.[3]
-
Purification: Is your compound stable on silica gel? Some compounds can decompose on acidic silica gel.[3] If you suspect this, you can deactivate the silica with a base like triethylamine or use an alternative stationary phase like alumina.[3]
-
Part 2: Optimizing Key Reaction Parameters
Once the fundamentals are secure, optimization often involves a rational screening of key parameters. The choice of catalyst, solvent, and additives can profoundly influence the outcome of a spirocyclization.
Question: How do I choose the right catalyst for my spirocyclization?
Answer: Catalyst selection is highly specific to the reaction type. The goal is to find a catalyst that promotes the desired bond formation selectively and efficiently. Judicious choice of catalyst can be the difference between obtaining your desired spirocycle, a rearranged product, or other isomers.[8][9]
-
Lewis & Brønsted Acids: Many spirocyclizations, like the Pictet-Spengler reaction, are catalyzed by acids.[10][11] The acid activates a carbonyl group or forms an iminium ion, which is the key electrophile for the cyclization.[10][12] If a standard acid like TFA or HCl gives low yields, consider screening a panel of Lewis acids (e.g., Sc(OTf)₃, BF₃·OEt₂) or other Brønsted acids (e.g., p-TsOH).[13][14]
-
Transition Metals: Palladium, gold, silver, and nickel are frequently used to catalyze spirocyclizations, especially in dearomatization reactions.[8][15][16][17]
-
Gold(I) and Silver(I) are particularly effective at activating alkynes and allenes for nucleophilic attack.[8][18]
-
Palladium(0)/(II) catalysts are workhorses for reactions like the Mizoroki-Heck reaction, which can form the spirocyclic core with high diastereoselectivity.[16]
-
Biocatalysis: For certain substrates, enzymes like P450s or methyltransferases can offer unparalleled selectivity in dearomative spirocyclizations, providing a green chemistry alternative.[19]
-
Table 1: Comparison of Catalysts in a Divergent Synthesis from Indolyl Ynones [8]
| Entry | Catalyst System | Product Type | Yield (%) |
|---|---|---|---|
| 1 | AgOTf | Spirocyclic Indolenine | High |
| 2 | AuCl | Carbazole | High |
| 3 | AgOTf / Al(OTf)₃ | Quinoline | High |
This data illustrates how simply changing the metal catalyst can completely divert the reaction pathway from a spirocyclization to a rearrangement, underscoring the critical nature of catalyst selection.[8]
Question: My reaction is giving a mixture of diastereomers. How can I improve stereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge when creating a quaternary spirocenter.[15] Selectivity is governed by the relative energies of the transition states leading to the different stereoisomers.
-
Steric Hindrance: The bulkiness of substituents on the substrate, reagent, or catalyst ligand can direct the cyclization to the least sterically hindered pathway. Modifying a protecting group or a substituent far from the reaction center can have a surprising impact on the stereochemical outcome.[20]
-
Catalyst/Ligand Control: In metal-catalyzed reactions, the chiral environment created by the ligand is often the primary source of stereocontrol. Screening a library of ligands is a standard approach. For instance, in a Nickel-catalyzed spirocyclization, different Mandyphos ligands showed varying levels of enantioselectivity.[15]
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state geometry, thereby affecting stereoselectivity.[21] Sometimes, changing from a polar aprotic solvent (like THF) to a nonpolar one (like toluene) can invert or significantly improve the diastereomeric ratio.[14]
-
Temperature: Lowering the reaction temperature generally increases selectivity, as the reaction is more likely to proceed through the lowest-energy transition state.
Question: What is the role of the solvent, and how should I select one?
Answer: The solvent is not merely an inert medium; it can play a crucial role in solubility, reaction rate, and even selectivity.[21][22][23]
-
Solubility: First and foremost, the solvent must dissolve the reactants and catalyst to a reasonable extent.
-
Polarity and Coordinating Ability: The choice of solvent can dramatically impact reaction efficiency.[24] For instance, in a dearomative spirocyclization of ynamides, dichloromethane (DCM) was found to be superior to coordinating solvents like THF or toluene, which likely interfered with the active catalytic species.[25] DFT studies have shown that solvents like THF can form dative bonds with cationic intermediates, promoting undesired elimination pathways over the desired cyclization.[22]
-
Impact on Mechanism: In some cases, the solvent can directly participate in the mechanism or alter the stability of key intermediates.[26] Screening a range of solvents with different properties (e.g., toluene, DCM, THF, acetonitrile, HFIP) is a valuable optimization step.[24][27]
Part 3: Protocols and Methodologies
This section provides a representative experimental protocol to serve as a starting point for your own investigations.
Experimental Protocol: General Procedure for an Acid-Catalyzed Pictet-Spengler Spirocyclization
The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydro-β-carboline and related structures via the cyclization of a β-arylethylamine with an aldehyde or ketone.[10][11] The reaction proceeds through the formation of an iminium ion, which is attacked by the electron-rich aromatic ring.[10][12] The initially formed spiroindolenine intermediate can then undergo a migratory rearrangement to furnish the final product.[28][29]
Methodology:
-
Preparation: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen).[24]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-arylethylamine substrate (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in a suitable anhydrous solvent (e.g., DCM, Toluene, or Acetonitrile). The concentration is typically between 0.05 and 0.1 M.
-
Reagent Addition: Add the aldehyde or ketone (1.1-1.5 equiv). Using a slight excess ensures complete consumption of the amine starting material.[11]
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add the acid catalyst (e.g., trifluoroacetic acid, TFA, 1.0-2.0 equiv) dropwise. Note: The optimal acid and stoichiometry should be determined experimentally.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., EtOAc or DCM) three times.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired spirocyclic product.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
- Donovan, J., et al. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition, 55(31), 9061-9065.
- ResearchGate. (n.d.). Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential[3][13]‐Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- ResearchGate. (n.d.). On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study.
- ACS Publications. (2024, August 1). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
- NIH. (n.d.). Dearomative spirocyclization of ynamides.
- PubMed. (2016, June 20). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones.
- NIH. (2022, August 26). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations.
- Reddit. (2024, November 20). What are some common causes of low reaction yields?
- ACS Publications. (n.d.). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines.
- MDPI. (n.d.). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ACS Publications. (2023, October 19). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- ChemRxiv. (n.d.). Brønsted-Acid Catalyzed Diastereoselective Synthesis of Spiroisoindolinones from Enamides.
- ACS Publications. (2020, April 10). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond.
- Monash University. (n.d.). Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spi.
- J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
- PubMed Central. (n.d.). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction.
- ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry.
- NIH. (n.d.). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction.
- ResearchGate. (2025, March 3). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield.
- University of California, Berkeley. (n.d.). Optimizing Catalytic Processes for Efficiency and Feedstock Flexibility.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Royal Society of Chemistry. (2018, April 10). Recent advances in spirocyclization of indole derivatives.
- RSC Publishing. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment.
- ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.
- NIH. (n.d.). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles.
- PubMed. (2023, October 11). Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac.
- ResearchGate. (n.d.). Solvent Screening Is Not Solvent Effect: A Review on the Most Neglected Aspect of Multicomponent Reactions.
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- 15. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Managing Stereoselectivity in Spiroketal Formation
Welcome to the Technical Support Center for Spiroketal Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing stereoselectivity in spiroketal formation. Spiroketals are pivotal structural motifs in a vast array of natural products and pharmaceuticals, and controlling their three-dimensional architecture is often a critical challenge in synthesis.[1][2][3][4][5] This resource provides field-proven insights and actionable protocols to address common issues encountered during experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the laboratory, offering explanations and concrete steps to resolve them.
Question 1: My spiroketalization of a dihydroxyketone precursor is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?
Answer:
A low diastereomeric ratio in spiroketal formation from a dihydroxyketone typically indicates that the reaction is not under sufficient thermodynamic or kinetic control, or that the energy difference between the diastereomeric transition states or products is minimal. Here’s a systematic approach to troubleshoot this issue:
1. Enhance Thermodynamic Control:
Most spiroketalizations of dihydroxyketones are performed under acidic conditions, which generally favor the formation of the most thermodynamically stable stereoisomer.[6] This stability is often dictated by the anomeric effect, where an axial orientation of the anomeric C-O bond is preferred, and the minimization of steric interactions.[3][7]
-
Prolong Reaction Time and/or Increase Temperature: If your reaction is not reaching equilibrium, you may be observing a kinetically controlled product distribution.[8][9][10] By increasing the reaction time or temperature, you provide the system with enough energy to overcome the activation barriers for both forward and reverse reactions, allowing the product mixture to equilibrate to the most stable isomer.[11][12]
-
Choice of Acid Catalyst: The strength of the acid catalyst can influence the rate of equilibration. If you are using a mild acid (e.g., PPTS), consider switching to a stronger acid like p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) to facilitate the reversible opening and closing of the ketal.[1]
2. Investigate Substrate-Based Control:
The inherent stereochemistry of your dihydroxyketone precursor plays a crucial role in directing the stereochemical outcome of the spiroketalization.
-
Pre-existing Stereocenters: The relative stereochemistry of the hydroxyl groups and any other substituents on the carbon backbone can create a conformational bias that favors the formation of one diastereomer over the other. Analyze your substrate's conformation to understand if it predisposes the molecule to a specific cyclization trajectory.
-
Protecting Groups: The size and nature of protecting groups on your substrate can exert significant steric influence, altering the conformational preferences of the precursor and thereby affecting the facial selectivity of the cyclization.[13][14][15] Consider modifying protecting groups to be bulkier or smaller to encourage the formation of the desired diastereomer.[16]
3. Switch to a Kinetically Controlled Process:
If thermodynamic control does not provide the desired selectivity, or if you are targeting the less stable isomer, a kinetically controlled reaction is necessary. This involves conditions that favor the faster-forming product, which may not be the most stable one.[5][8][10]
-
Lower Reaction Temperature: Reducing the temperature can enhance selectivity by favoring the transition state with the lowest activation energy.[8][16]
-
Use of Specific Reagents: Certain reagents can promote kinetically controlled spirocyclizations. For instance, methanol-induced kinetic spirocyclization of glycal epoxides has been shown to proceed with inversion of configuration, providing access to contra-thermodynamic products.[17][18] Lewis acids like Sc(OTf)₃ have also been used to achieve kinetic control in spiroketal formation.[17]
Experimental Protocol: Acid-Catalyzed Thermodynamic Spiroketalization
-
Dissolve the dihydroxyketone precursor (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or toluene.
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
If no change is observed, gradually increase the temperature (e.g., to reflux).
-
Upon completion, quench the reaction with a mild base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Question 2: I am trying to synthesize the thermodynamically less stable "non-anomeric" spiroketal, but the reaction always yields the more stable anomeric isomer. What strategies can I employ?
Answer:
Synthesizing the less stable spiroketal isomer requires moving away from equilibrating (thermodynamic) conditions and employing a kinetically controlled strategy.[5][6] The thermodynamically favored product benefits from stabilizing stereoelectronic interactions, most notably the anomeric effect.[7] To access the "non-anomeric" or less stable isomer, you must use reaction conditions where the cyclization is irreversible or the rate of formation of the desired isomer is significantly faster than both its conversion to the thermodynamic product and the formation of the thermodynamic product itself.[9][10]
1. Kinetically Controlled Cyclizations:
-
Intramolecular Michael Additions: If your substrate design allows, an intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated ketone can lead to the formation of a spiroketal under kinetic control. The stereochemical outcome will be dictated by the transition state of the cyclization.
-
Oxidative Cyclization of Phenols: Oxidative spiroannulation of phenolic precursors using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can provide access to spiroketals under non-equilibrating conditions.[16]
-
Transition-Metal Catalysis: Certain transition-metal catalysts can promote spiroketalization of substrates like alkynediols under mild conditions, often leading to kinetically controlled product distributions.[4]
-
Methanol-Induced Spirocyclization: As mentioned previously, the use of methanol to induce the cyclization of glycal epoxides is a powerful method for obtaining the contra-thermodynamic spiroketal.[17][18]
2. Modifying the Substrate to Favor the Desired Isomer:
-
Conformational Locking: Introducing bulky substituents or incorporating the precursor into a more rigid cyclic system can lock the conformation in a way that disfavors the transition state leading to the thermodynamic product.
-
Protecting Group Strategy: Judicious choice of protecting groups can influence the stereochemical outcome by altering steric interactions in the transition state.
3. Solvent Effects:
The choice of solvent can have a significant impact on the stereoselectivity of spiroketalization. In some cases, using a solvent that can participate in hydrogen bonding or has a specific polarity can stabilize the transition state leading to the kinetic product. For example, in certain systems, aqueous THF has been shown to favor the formation of non-anomeric spiroketals.[6]
Table 1: Comparison of Thermodynamic vs. Kinetic Control Conditions
| Feature | Thermodynamic Control | Kinetic Control |
| Goal | Formation of the most stable product | Formation of the fastest-forming product |
| Reaction Conditions | Higher temperatures, longer reaction times, reversible conditions | Lower temperatures, shorter reaction times, irreversible conditions |
| Catalyst | Often strong Brønsted acids (e.g., TsOH, CSA) | May involve specific Lewis acids, organocatalysts, or transition metals |
| Product Stability | Major product is the most stable isomer | Major product is not necessarily the most stable isomer |
| Typical Precursor | Dihydroxyketone | Alkynediols, glycal epoxides, phenolic precursors |
Question 3: My enantioselective organocatalyzed spiroketalization is giving low enantiomeric excess (ee). What are the likely causes and how can I improve it?
Answer:
Low enantiomeric excess in an organocatalyzed spiroketalization points to issues with the catalyst's ability to effectively control the stereochemical environment of the reaction. Here are several factors to consider and optimize:
1. Catalyst Structure and Loading:
-
Catalyst Choice: The structure of the organocatalyst is paramount. For example, in chiral phosphoric acid-catalyzed reactions, the steric and electronic properties of the substituents on the binaphthyl scaffold are critical for creating a well-defined chiral pocket.[19] If one catalyst is providing low ee, screen a library of related catalysts with different steric bulk or electronic properties.
-
Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it may also lead to an increased contribution from the uncatalyzed background reaction, which is racemic and thus lowers the overall ee.[16] Conversely, too low a catalyst loading may result in a slow reaction where the background reaction becomes significant. It is crucial to find the optimal catalyst loading.
2. Reaction Conditions:
-
Temperature: Lowering the reaction temperature is often the first step to improving enantioselectivity.[16] This is because the difference in activation energies between the two enantiomeric transition states becomes more significant relative to the available thermal energy.
-
Solvent: The solvent can play a crucial role in the organization of the transition state assembly. A non-polar solvent may enhance the non-covalent interactions (e.g., hydrogen bonding) between the catalyst, substrate, and reagent, leading to better stereochemical communication. Screen a range of solvents with varying polarities.
-
Concentration: The concentration of the reactants can influence the reaction order and the extent of the background reaction. It is advisable to perform a concentration study to find the optimal conditions.
3. Substrate Effects:
-
Substrate-Catalyst Mismatch: In some cases, the substrate may not be well-suited for the chosen catalyst, leading to poor stereochemical induction. Modifying the substrate, for instance by changing a protecting group, might improve the fit within the catalyst's chiral environment.
4. Mechanism and Intermediates:
-
Reversibility: If the spiroketalization is reversible under the reaction conditions, the product may racemize over time, especially if the catalyst is not stable or if trace amounts of acid or base are present. Monitor the ee over time to check for product racemization.
-
Background Reaction: The uncatalyzed reaction is a common culprit for low ee. To assess its contribution, run the reaction in the absence of the catalyst. If a significant amount of racemic product is formed, you will need to find conditions that accelerate the catalyzed pathway relative to the background reaction (e.g., lower temperature, different solvent).
Diagram 1: Key Factors Influencing Stereoselectivity
Caption: Orbital interactions in the anomeric effect.
Q2: How do I choose between a thermodynamic and a kinetic approach for my target spiroketal?
The choice depends on the desired stereochemical outcome:
-
Choose a thermodynamic approach if your target spiroketal is the most stable isomer. This is often the case for naturally occurring spiroketals. [1]The reaction conditions (acid catalysis, elevated temperature) are generally robust and well-established. [4]* Choose a kinetic approach if your target spiroketal is the less stable isomer, or if thermodynamic control gives poor selectivity. This approach requires more specialized conditions and reagents to control the reaction pathway and prevent equilibration to the more stable product. [5][17][20] Q3: Can computational chemistry help in predicting the stereochemical outcome of a spiroketalization reaction?
Yes, computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding and predicting stereoselectivity in spiroketal formation. [3]By calculating the energies of the different possible transition states and product stereoisomers, computational chemistry can:
-
Predict the major product under both thermodynamic (lowest product energy) and kinetic (lowest transition state energy) control. [3][8]* Elucidate the reaction mechanism by identifying key intermediates and transition states. [3][21]* Rationalize the origins of stereocontrol , providing insights into the steric and electronic factors that govern the reaction's outcome. [3] This information can be invaluable for designing experiments and choosing the optimal reaction conditions to achieve the desired stereoselectivity.
References
- Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties - MDPI. (URL: [Link])
- Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - PubMed Central. (URL: [Link])
- Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - RSC Publishing. (URL: [Link])
- Stereoelectronic Effects The Anomeric Effect in Spiroketals - ChemTube3D. (URL: [Link])
- Recent Synthetic Approaches Toward Non-anomeric Spiroketals in N
- Strategies for Spiroketal Synthesis Based on Transition-Metal C
- Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PubMed. (URL: [Link])
- Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC. (URL: [Link])
- Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - RSC Publishing. (URL: [Link])
- Nitroalkanes as central reagents in the synthesis of spiroketals - PubMed. (URL: [Link])
- Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis | Request PDF - ResearchG
- Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. (URL: [Link])
- Spiroketal Formation - Stereoelectronic Effects - ChemTube3D. (URL: [Link])
- Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC - PubMed Central. (URL: [Link])
- The hetero-Diels–Alder approach to spiroketals - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - PMC. (URL: [Link])
- Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - ResearchG
- Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - RSC Publishing. (URL: [Link])
- Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conform
- Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocycliz
- Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment | Organic Letters - ACS Public
- Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed. (URL: [Link])
- Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF - ResearchG
- Computational insight into the mechanism and stereoselectivity of cycloaddition between donor–acceptor spirocyclopropane and aldehyde catalyzed by Brønsted acid TsOH - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])
- Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC - PubMed Central. (URL: [Link])
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MC
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (URL: [Link])
- Protecting group - Wikipedia. (URL: [Link])
- Thermodynamic and Kinetic Products - Master Organic Chemistry. (URL: [Link])
- Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment - PMC - PubMed Central. (URL: [Link])
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (URL: [Link])
- Protecting Groups. (URL: [Link])
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (URL: [Link])
- Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions | Journal of the American Chemical Society. (URL: [Link])
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kinetic versus thermodynamic control in spiroketal synthesis
Welcome to the technical support guide for spiroketal synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled spiroketal formation. Here, we address common challenges and frequently asked questions, focusing on the critical interplay between kinetic and thermodynamic control.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of spiroketal synthesis?
A1: The distinction between kinetic and thermodynamic control governs the final product distribution when a reaction can proceed through competing pathways to form different stereoisomers.[1][2]
-
Kinetic Control prevails under conditions where the reaction is essentially irreversible. The major product is the one that forms the fastest, meaning it proceeds through the transition state with the lowest activation energy (Ea).[3][4] These conditions typically involve low temperatures and short reaction times, which prevent the less stable (kinetic) product from reverting to the intermediate and equilibrating to the more stable product.[1][3]
-
Thermodynamic Control is established when the reaction is reversible, allowing an equilibrium to be reached.[2] The major product is the most stable isomer (the one with the lowest Gibbs free energy, G).[1] These conditions usually involve higher temperatures, longer reaction times, and the presence of a catalyst (like a Brønsted or Lewis acid) that facilitates both the forward and reverse reactions, ensuring the system settles into its lowest energy state.[4][5]
// Invisible nodes for curve control c1 [pos="0.75,2.5!", style=invis]; c2 [pos="2.25,0.5!", style=invis]; c3 [pos="1.25,3!", style=invis]; c4 [pos="3.75,0!", style=invis];
// Energy axis {rank=same; "Energy" [pos="-1,3.5!"]; "start_axis" [pos="-0.5,0!", style=invis]; "end_axis" [pos="-0.5,3.5!", style=invis];} "start_axis" -> "end_axis" [label="Energy (G)", fontcolor="#202124"];
// Reaction coordinate axis {rank=same; "start_coord" [pos="0,-0.5!", style=invis]; "end_coord" [pos="6,-0.5!", style=invis];} "start_coord" -> "end_coord" [label="Reaction Coordinate", fontcolor="#202124"];
// Curves "Reactant\n(Dihydroxyketone)" -> "Kinetic Product\n(Less Stable Spiroketal)" [color="#4285F4", label="ΔG‡ (Kinetic)", fontcolor="#4285F4", splines=true, pos="c1,c2"]; "Reactant\n(Dihydroxyketone)" -> "Thermodynamic Product\n(More Stable Spiroketal)" [color="#EA4335", label="ΔG‡ (Thermodynamic)", fontcolor="#EA4335", splines=true, pos="c3,c4"]; } enddot Caption: Kinetic vs. Thermodynamic Pathways.
Q2: What makes one spiroketal isomer more "stable" than another?
A2: The thermodynamic stability of a spiroketal is primarily dictated by stereoelectronic and steric effects.
-
The Anomeric Effect: This is the most critical stabilizing factor. It describes the tendency of an electronegative substituent at the anomeric carbon (the spirocenter) of a pyranose ring to occupy the axial position.[6] In spiroketals, this translates to a preference for conformations where the C-O bonds of one ring are axial with respect to the other. The ideal[7][7]-spiroketal conformation benefits from a "double anomeric effect," where each endocyclic oxygen has a lone pair anti-periplanar to the other C-O bond, providing maximum stabilization.[5][8] This (axial, axial) arrangement is generally the most stable.[8]
-
Steric Interactions: Substituents on the rings prefer to occupy equatorial positions to minimize 1,3-diaxial steric strain. The final thermodynamic product represents the optimal balance between maximizing anomeric stabilization and minimizing steric hindrance.[7][9]
-
Intramolecular Hydrogen Bonding: In some substrates, the presence of nearby hydroxyl or other hydrogen-bonding groups can lock the molecule into a specific conformation, which may favor an otherwise less stable spiroketal isomer.[6][7]
Q3: My precursor is a dihydroxyketone. How does acid catalysis lead to the thermodynamic product?
A3: Acid catalysis is the most common method for achieving thermodynamic control.[10] The acid (e.g., p-TsOH, CSA, HCl) protonates one of the hydroxyl groups or the ketone, facilitating the initial cyclization to form a hemiacetal. Subsequent protonation of the remaining hydroxyl group and elimination of water generates a key oxocarbenium ion intermediate.[5] This intermediate is planar at the spirocenter, allowing for nucleophilic attack from the tethered hydroxyl group from either face. Crucially, this entire process is reversible under acidic conditions.[9][11] The constant ring-opening and closing allows the system to sample all possible stereoisomers until it settles on the lowest-energy, most stable thermodynamic product.[5]
Troubleshooting Guide
Issue 1: My reaction yields a mixture of spiroketal diastereomers. How can I improve selectivity for the thermodynamic product?
Cause & Solution: An inseparable mixture of diastereomers suggests that the reaction has not fully reached thermodynamic equilibrium or that the energy difference between the isomers is very small.
-
Increase Reaction Time: Equilibration can be slow. Monitor the reaction by TLC or ¹H NMR over an extended period (e.g., 24-48 hours) to ensure the product ratio is no longer changing.
-
Increase Temperature: Gently heating the reaction (e.g., to 40 °C or reflux in DCM/benzene) provides the energy needed to overcome the reverse activation barriers, facilitating equilibration.[1][4] Be cautious, as excessive heat can lead to decomposition.
-
Choice of Acid Catalyst: Ensure you are using a sufficiently strong acid to promote equilibration. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) are standard.[7] If isomerization is still slow, a stronger acid or a Lewis acid like TMSOTf might be required, but screen carefully to avoid side reactions.[12]
-
Solvent Choice: The solvent can influence the position of the equilibrium. While non-polar solvents like dichloromethane or benzene are common, exploring different solvents can sometimes shift the equilibrium to favor one isomer.
| Parameter | To Favor Thermodynamic Product | Rationale |
| Temperature | Higher (e.g., 25-50 °C) | Provides energy to overcome activation barriers for the reverse reaction, allowing equilibrium to be established.[4] |
| Reaction Time | Longer (e.g., 12-48 h) | Allows sufficient time for the reaction to reach equilibrium.[1] |
| Catalyst | Acid-catalyzed (Brønsted/Lewis) | Facilitates the reversible formation of the oxocarbenium ion, which is essential for equilibration.[5] |
| Conditions | Reversible | The system will naturally proceed to the lowest energy state (the most stable product).[2] |
Table 1. Conditions to Favor the Thermodynamic Product.
Issue 2: I need to synthesize the less stable, "non-anomeric" spiroketal. How can I achieve kinetic control?
Cause & Solution: Synthesizing a "contrathermodynamic" spiroketal requires carefully chosen conditions that form the desired product irreversibly, preventing equilibration to the more stable isomer.[6][13]
-
Low Temperature: Run the reaction at the lowest possible temperature that still allows for product formation (e.g., -78 °C to 0 °C). This traps the kinetic product by ensuring there is insufficient thermal energy to revert to the reaction intermediate.[3]
-
Non-Equilibrating Methods: Standard acid catalysis is unsuitable. You must use a strategy where the spiroketal-forming step is irreversible or proceeds under non-acidic conditions.[5][13]
-
Reductive Cyclization: Reduction of a precursor containing, for example, an ynone can lead to spiroketal formation under neutral conditions.[5]
-
Epoxide Opening: Intramolecular opening of a glycal epoxide can be directed to form specific stereoisomers based on the reagents used. For example, a Ti(Oi-Pr)₄-mediated cyclization can proceed with retention of configuration, while other conditions can lead to inversion, providing access to different kinetic isomers.[14]
-
Metal-Chelation Control: In some systems, the use of specific metal cations can chelate the precursor, directing the cyclization to a specific, non-thermodynamic outcome.[6]
-
Issue 3: My spiroketal isomerizes during purification on a silica gel column. How can I prevent this?
Cause & Solution: Standard silica gel is acidic and can act as a solid-phase acid catalyst, promoting equilibration of your kinetically-formed spiroketal to the thermodynamic isomer on the column.[7]
-
Neutralize the Silica: Before preparing your column, slurry the silica gel in the starting eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or pyridine. This will neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral alumina or a deactivated silica gel for your chromatography.
-
Alternative Purification: If possible, purify the compound by recrystallization or distillation to avoid contact with acidic stationary phases altogether.
Experimental Protocols
Protocol 1: General Procedure for Thermodynamic Spiroketalization
This protocol is designed to favor the formation of the most stable spiroketal isomer through acid-catalyzed equilibration.
Materials:
-
Dihydroxyketone precursor
-
Anhydrous dichloromethane (DCM) or benzene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (if substrate is sensitive)
Procedure:
-
Dissolve the dihydroxyketone precursor (1.0 eq) in anhydrous DCM (0.05-0.1 M concentration).
-
Add a catalytic amount of p-TsOH·H₂O (0.05 - 0.1 eq) to the solution at room temperature.
-
Stir the reaction at room temperature (20-25 °C). Monitor the reaction progress by TLC or ¹H NMR. For slow equilibrations, the reaction may be gently heated to 30-40 °C.
-
Continue stirring until the ratio of spiroketal isomers remains constant, indicating that equilibrium has been reached (typically 4-24 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography.
Protocol 2: Kinetic Spiroketalization via Ti(Oi-Pr)₄-Mediated Epoxide Opening
This protocol, adapted from the work of Tan, is an example of a kinetically controlled reaction to form a spiroketal with retention of configuration from a glycal epoxide, which may be a "contrathermodynamic" product.[14]
Materials:
-
Glycal epoxide precursor
-
Anhydrous DCM
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of the glycal epoxide (1.0 eq) in anhydrous DCM (0.02 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Ti(Oi-Pr)₄ (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-4 hours). It is critical not to let the reaction run for an extended period or heat it, as this could lead to undesired pathways.
-
Quench the reaction carefully at 0 °C by the slow addition of water or saturated aqueous NaHCO₃.
-
Filter the resulting suspension through a pad of Celite®, washing thoroughly with DCM or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product immediately by flash column chromatography using a neutralized silica gel (see Troubleshooting Issue 3) to prevent on-column isomerization.[14]
References
- Epimerization of spiroacetals through acid-catalyzed heterolysis. - ResearchGate.
- Stereoelectronic Effects The Anomeric Effect in Spiroketals - ChemTube3D.
- Spiroketals - Wikipedia.
- The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions - Canadian Science Publishing.
- Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals.
- Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - PubMed Central.
- Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC.
- Chemistry of spiroketals | Chemical Reviews - ACS Publications.
- Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties - MDPI.
- Strategies and Synthesis of Contrathermodynamic Spiroketals - Denmark Group.
- Spiroketal Formation - Stereoelectronic Effects - ChemTube3D.
- Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed.
- ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY - YouTube.
- Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI.
- Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society.
- Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC - PubMed Central.
- Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC - NIH.
- Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches - arkat usa.
- Isolation, biological activity and synthesis of benzannulated spiroketal natural products - PubMed.
- ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products - ResearchGate.
- Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis | Request PDF - ResearchGate.
- Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed.
- Postulated mechanism for the spiroketal formation. - ResearchGate.
- Common methods for the preparation of spiroketals a) from dihydroxyketons - ResearchGate.
- Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances.
- Thermodynamic and kinetic reaction control - Wikipedia.
- Kinetic Control vs. Thermodynamic Control - YouTube.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals - PMC - NIH.
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Technical Support Center: Byproducts of Knoevenagel Condensation in Spiro Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the formation of byproducts during the synthesis of spiro compounds via Knoevenagel condensation. Our focus is to move beyond simple procedural steps and delve into the causality behind common synthetic challenges, empowering you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Knoevenagel condensation in spiro synthesis?
The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation.[1] In the context of spiro synthesis, it is rarely a standalone reaction. Instead, it serves as the crucial initiating step in a domino, tandem, or multicomponent reaction sequence.[2][3][4][5] Typically, an aldehyde or ketone (often a cyclic ketone derivative like isatin) reacts with an active methylene compound to form a highly electrophilic intermediate (a Knoevenagel adduct).[2] This intermediate is immediately trapped in subsequent intramolecular or intermolecular reactions, such as a Michael addition followed by cyclization, to construct the complex three-dimensional spirocyclic architecture in a single pot.[2][6][7]
Q2: What are the most common byproducts I should expect?
The most frequently encountered byproducts are not necessarily exotic side products but rather intermediates of the intended domino sequence that failed to proceed. Key examples include:
-
Stalled Knoevenagel Adduct: The initial α,β-unsaturated product forms but the subsequent Michael addition or cyclization step fails to occur.[2]
-
Michael Addition Adducts: This can manifest in two ways:
-
Acyclic Michael Adduct: The Michael addition occurs, but the final ring-closing cyclization does not.
-
Double Michael Adduct: The highly reactive Knoevenagel intermediate reacts with a second molecule of the nucleophile (e.g., the active methylene compound), leading to a non-spirocyclic, over-alkylated byproduct.[8][9]
-
-
Self-Condensation Products: If the starting aldehyde or ketone possesses α-hydrogens, it may undergo self-condensation (an aldol reaction), especially if the base catalyst is too strong.
-
Starting Material Degradation: Some reactants, like Meldrum's acid, can decompose under harsh conditions (e.g., high heat), leading to a complex mixture of degradation products.[2]
Q3: How critical is the choice of catalyst in preventing these byproducts?
The catalyst is arguably the most critical variable. Its role is to orchestrate a multi-step sequence, and its properties must be finely tuned for the specific reaction cascade. Both transition-metal catalysts and organocatalysts are widely used.[10][11][12] An ideal catalyst should:
-
Be basic enough to deprotonate the active methylene compound for the Knoevenagel step without causing self-condensation of the carbonyl partner.
-
Facilitate the subsequent Michael addition and cyclization steps, which may have different activation energy requirements.
-
Promote the desired reaction pathway at a rate significantly faster than competing side reactions.
Using an inappropriate catalyst (e.g., too strong or too weak a base) is a primary cause of reaction failure or low yield.[13]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a direct question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: My reaction stops at the Knoevenagel adduct and fails to form the spirocycle.
Question: I've successfully formed the initial Knoevenagel condensation product, but the reaction will not proceed to the spirocycle, even with extended reaction times. What is the cause?
Causality Analysis: This is a common bottleneck where the activation barrier for the subsequent Michael addition or cyclization is too high under the current conditions. The primary reason often lies in the relative reactivity of the nucleophile intended for the second step.
A study on the synthesis of spiro compounds from isatin, malononitrile, and barbituric acid provides a clear example.[2] When active methylene compounds with high pKa values (less acidic, therefore forming less stable/more reactive carbanions) were used, the reaction stalled at the Knoevenagel adduct stage. The nucleophilicity of the second component was insufficient to attack the electron-deficient double bond of the Knoevenagel intermediate.[2]
Troubleshooting Protocol:
-
Re-evaluate Your Nucleophile: Compare the pKa values of your active methylene compounds. The nucleophile for the Michael addition step must be sufficiently reactive. If it is too stable (low pKa), it may not react.
-
Change the Catalyst: The catalyst may be suitable for the Knoevenagel step but not for the Michael addition. Consider switching to a different base or catalyst system. For instance, an ionic liquid was shown to effectively catalyze the entire Knoevenagel/Michael/cyclization sequence.[2][4]
-
Increase Reaction Temperature: The subsequent steps may require more thermal energy. Cautiously increase the temperature while monitoring for the degradation of starting materials.
-
Modify the Solvent: The solvent can influence the stability of intermediates and transition states. Switching to a more polar solvent might stabilize a charged intermediate in the Michael addition step, lowering the activation energy.
Issue 2: A major byproduct in my reaction has a mass corresponding to the Knoevenagel adduct plus a second molecule of my active methylene compound.
Question: My mass spectrometry data shows a significant peak for a "double addition" product. How can I favor the desired spirocyclization over this side reaction?
Causality Analysis: This occurs when the Knoevenagel intermediate is highly electrophilic and the Michael addition of the active methylene nucleophile onto it is faster than the intended intramolecular cyclization or reaction with a different nucleophile. This tandem Knoevenagel-Michael addition is a known pathway and can sometimes be the desired reaction, but in spiro synthesis, it is a common pitfall.[8][9]
Troubleshooting Protocol:
-
Control Stoichiometry: Ensure you are using the precise molar ratios required by the reaction. Often, using a 1:1:1 ratio of reactants in a multicomponent reaction is crucial. An excess of the active methylene compound will favor the double Michael addition.
-
Slow Addition: Instead of adding all reactants at once, try the slow, dropwise addition of the active methylene compound using a syringe pump. This keeps its instantaneous concentration low, minimizing the chance of a second molecule reacting with the Knoevenagel intermediate before the desired cyclization can occur.
-
Lower the Temperature: Reducing the reaction temperature can slow down the rate of the undesired intermolecular Michael addition more than the desired intramolecular cyclization, thus improving selectivity.
-
Choose a Bulky Nucleophile: If possible, using a sterically bulkier active methylene compound can disfavor the formation of the sterically congested double addition product.
Issue 3: I'm getting a complex mixture of products, and my starting aldehyde appears to be decomposing.
Question: My TLC plate is a smear, and I'm recovering very little of my desired product or starting materials. What is causing this?
Causality Analysis: This often points to one of two issues: either the base is too strong, or the reaction conditions are too harsh for the substrates. A strong base can deprotonate the α-carbon of an enolizable aldehyde or ketone, leading to a cascade of aldol self-condensation reactions. Alternatively, prolonged exposure to high temperatures or strong acids/bases can cause sensitive functional groups to degrade.[2]
Troubleshooting Protocol:
-
Weaken the Base: If you are using a strong base like an alkoxide, switch to a milder amine catalyst such as piperidine, triethylamine, or an ammonium salt like ammonium acetate. These are generally sufficient to catalyze the Knoevenagel condensation without promoting unwanted side reactions.
-
Screen Catalysts: Perform a systematic screen of catalysts. Lewis acids or organocatalysts like proline can sometimes offer milder conditions and higher selectivity.[13]
-
Reduce Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent product degradation.
-
Use a Heterogeneous Catalyst: Solid-supported catalysts can offer milder reaction conditions and are easily removed by filtration, preventing further reactions during workup.[14]
Byproduct Summary and Mitigation Strategies
| Byproduct | Underlying Cause | Recommended Solution(s) |
| Stalled Knoevenagel Adduct | Insufficient nucleophilicity of the Michael donor; High activation energy for the second step. | Increase temperature; Switch to a more potent nucleophile; Change catalyst to one that better facilitates the Michael addition.[2] |
| Double Michael Addition Product | High reactivity of the Knoevenagel intermediate; Excess of the active methylene compound. | Use precise 1:1:1 stoichiometry; Employ slow addition of the nucleophile; Lower the reaction temperature.[8][9] |
| Aldehyde/Ketone Self-Condensation | Catalyst (base) is too strong and deprotonates the carbonyl α-carbon. | Switch to a milder base (e.g., piperidine, Et₃N); Use an organocatalyst or Lewis acid catalyst. |
| Reactant/Product Degradation | Reaction temperature is too high or reaction time is too long; Substrates are unstable to conditions. | Lower the reaction temperature; Monitor reaction closely and shorten duration; Screen for milder, more selective catalysts. |
Visualizing Reaction Pathways
To better understand the competition between the desired synthesis and side reactions, the following diagrams illustrate the key pathways.
Desired Domino Pathway for Spiro Synthesis
Caption: Ideal reaction cascade for spirocycle formation.
Common Byproduct Formation Pathways
Caption: Competing pathways leading to common byproducts.
References
- Jia, Y., et al. (2012). Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. Chemistry – A European Journal.
- Reddy, V. U. B., et al. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry.
- BenchChem. (2025). Common side reactions and byproducts in spirooxindole synthesis. BenchChem.
- da Silva, J. P., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules.
- da Silva, J. P., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. ResearchGate.
- da Silva, J. P., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PubMed.
- Rostami Charati, F., et al. (2022). Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts. PubMed Central.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- García, E., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry.
- Kumar, A., & Kumar, S. (2022). Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives: Recent Progress. ResearchGate.
- Wang, C., et al. (2010). Highly Enantioselective Construction of spiro[4H-pyran-3,3'-oxindoles] Through a Domino Knoevenagel/Michael/cyclization Sequence Catalyzed by Cupreine. PubMed.
- Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Purechemistry.
- Shaabani, A., et al. (2016). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. RSC Publishing.
- da Silva, J. P., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI.
- V. S., A., & G, A. (2021). Transition metal-catalyzed synthesis of spirooxindoles. PubMed Central.
- V. S., A., & G, A. (2021). Transition metal-catalyzed synthesis of spirooxindoles. ResearchGate.
- Chen, E. Y.-X. (2023). Spiro-salen catalysts enable the chemical synthesis of stereoregular polyhydroxyalkanoates. Accounts of Chemical Research.
- Bosica, G., & Abdilla, R. M. (2022). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI.
- Szymański, W., et al. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed.
- Reddy, V. U. B., et al. (2022). Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. PubMed.
- Krylsky, D. V., et al. (2017). Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold. Semantic Scholar.
- Krylsky, D. V., et al. (2017). Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold. ResearchGate.
- Bernardes, G. J. L., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. PubMed Central.
- Al-Majid, A. M., et al. (2015). Tandem Knoevenagel - Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives. ResearchGate.
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Technical Support Center: Optimization of Spiroannulation Reactions
Welcome to the technical support center for the optimization of spiroannulation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles are integral structural motifs in numerous natural products and pharmaceuticals, and their synthesis via spiroannulation presents unique challenges.[1] This resource provides in-depth, experience-driven answers to common questions and troubleshooting guidance to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My spiroannulation reaction is giving a low yield. What are the first parameters I should investigate?
A1: A low yield in a spiroannulation reaction is a common issue that can often be resolved by systematically evaluating the core reaction parameters. Before undertaking a complex optimization strategy, begin with a thorough review of the basics.[2]
Initial Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as required by the reaction chemistry. Trace impurities can poison catalysts or lead to undesirable side reactions.[2][3]
-
Inert Atmosphere: For reactions employing sensitive catalysts, such as palladium complexes, rigorously maintain an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation through oxidation.[2]
-
Stoichiometry and Concentration: Double-check all calculations for reagent stoichiometry. Running the reaction at the intended concentration is also critical; both overly dilute and overly concentrated conditions can be detrimental.[2]
If these initial checks do not resolve the issue, the next step is to systematically screen the key reaction variables: the catalyst system, solvent, and temperature.
Q2: How do I select the optimal catalyst and ligand for my spiroannulation?
A2: The choice of catalyst and ligand is pivotal for the success of a spiroannulation reaction, influencing not only the yield but also the chemo-, regio-, and stereoselectivity.[4][5] The ideal combination is highly substrate-dependent.
Catalyst and Ligand Selection Strategy:
-
For Palladium-Catalyzed Reactions: Palladium catalysts are widely used in spiroannulation.[6][7] The choice of ligand can significantly impact the outcome. For instance, in a Pd-catalyzed intermolecular asymmetric spiroannulation, ligands like BINAP and phosphoramidites might be screened.[4] A systematic screening of various phosphine ligands is often necessary to identify the optimal choice for a specific transformation.[6]
-
Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for spiroannulation reactions, particularly for the synthesis of heterocyclic spirocycles.[8]
-
Screening: A preliminary screening of different catalysts and ligands is often the most effective approach. Start with catalysts and ligands that have proven effective in similar transformations reported in the literature.
Troubleshooting Catalyst-Related Issues:
-
Catalyst Deactivation: A reaction that starts well but then stalls may be indicative of catalyst deactivation.[9] This can be caused by impurities in the starting materials or solvents, or by the reaction conditions themselves.[10][11] Consider purifying all components rigorously.
-
Catalyst Loading: While increasing catalyst loading might seem like a straightforward solution to low yield, it can sometimes lead to an increase in side products. It is crucial to find the optimal catalyst loading that balances reaction efficiency with product purity.
Troubleshooting Guide
Problem 1: Formation of significant side products and low selectivity.
The formation of side products can severely complicate purification and reduce the yield of the desired spirocycle. Understanding the reaction mechanism is key to addressing this issue.
Potential Causes and Solutions:
-
Incorrect Base: In base-regulated spiroannulations, the choice of base can dramatically influence the reaction pathway and selectivity.[6] For example, in certain palladium-catalyzed reactions, K3PO4 may be more effective than Cs2CO3.[6] It is advisable to screen a range of inorganic and organic bases.
-
Solvent Effects: The solvent plays a crucial role in stabilizing intermediates and transition states.[12][13] A change in solvent can alter the reaction pathway and, consequently, the product distribution.[14] Screening a variety of solvents with different polarities and coordinating abilities is recommended.
-
Protecting Groups: Unwanted side reactions can occur at reactive functional groups on the substrates. Employing protecting groups to temporarily mask these functionalities can be an effective strategy to enhance selectivity.[15][16][17][18] The choice of protecting group is critical and should be orthogonal to the reaction conditions.[16][18]
Illustrative Data on Solvent and Base Effects in a Palladium-Catalyzed Spiroannulation
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)2 | dppp | K3PO4 | 1,4-Dioxane | 90 |
| 2 | Pd(OAc)2 | dppp | Cs2CO3 | 1,4-Dioxane | 65 |
| 3 | Pd(OAc)2 | dppp | K3PO4 | Toluene | 78 |
| 4 | Pd(OAc)2 | PPh3 | K3PO4 | 1,4-Dioxane | 52 |
This table illustrates how variations in base and ligand can significantly impact the yield of a spiroannulation reaction, based on findings in similar palladium-catalyzed systems.[6]
Problem 2: The reaction does not proceed to completion.
A stalled reaction can be frustrating. Several factors could be at play, from catalyst issues to suboptimal reaction conditions.
Diagnostic Workflow:
Caption: Troubleshooting workflow for a stalled spiroannulation reaction.
In-depth Analysis of Temperature and Concentration:
-
Temperature: The effect of temperature on reaction rate is significant.[19][20][21][22] While higher temperatures can increase the reaction rate, they can also lead to decomposition of starting materials, products, or the catalyst.[23] A systematic study of the reaction at different temperatures is often necessary to find the optimal balance.
-
Concentration: The concentration of reactants can influence the kinetics of the reaction. For bimolecular reactions, higher concentrations may be beneficial, but can also lead to the formation of oligomeric side products.
Problem 3: Difficulty with reaction scale-up.
A reaction that works well on a milligram scale may present new challenges when scaled up to gram or kilogram quantities.[24][25]
Key Considerations for Scale-Up:
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become difficult to control in a large reactor due to a lower surface-area-to-volume ratio.[24] This can lead to runaway reactions. Careful monitoring of the internal temperature and the use of appropriate cooling systems are essential.
-
Mixing: Efficient mixing becomes more challenging on a larger scale.[24] Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in side product formation and reduced yields. The choice of reactor and stirring mechanism is critical.
-
Reagent Addition: The rate of addition of reagents can have a much more pronounced effect on a larger scale.[3] Slow, controlled addition is often necessary to maintain a consistent temperature and concentration profile.
Experimental Protocols
General Protocol for Catalyst Screening in a Palladium-Catalyzed Spiroannulation
-
Preparation: In an array of oven-dried reaction vials, add the starting materials and a magnetic stir bar under an inert atmosphere.
-
Catalyst and Ligand Addition: To each vial, add a different palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) and ligand (e.g., dppp, Xantphos, BINAP) from stock solutions.
-
Solvent and Base Addition: Add the chosen solvent and base to each vial.
-
Reaction: Place the vials in a temperature-controlled heating block and stir for the desired time.
-
Analysis: After the reaction is complete, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., LC-MS, GC-MS, or NMR) to determine the conversion and yield of the desired spirocyclic product.
Workflow for Optimizing Spiroannulation Conditions
Caption: A systematic workflow for the optimization of spiroannulation reactions.
References
- ResearchGate. (n.d.). Optimization studies of spiroannulation reaction.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ACS Omega. (2025). Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol.
- Chemical Communications (RSC Publishing). (2021). A chemo- and regioselective Pd(0)-catalyzed three-component spiroannulation.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- ResearchGate. (n.d.). Optimization of the reaction conditions a.
- ResearchGate. (n.d.). Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol | Request PDF.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds.
- ResearchGate. (n.d.). Scheme and mechanism of spiroannulation reaction.
- MDPI. (2023). Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis.
- ResearchGate. (n.d.). The main pathways of catalyst deactivation are the reactions of the...
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?
- Wikipedia. (n.d.). Protecting group.
- Unknown Source. (n.d.). Protecting Groups.
- MDPI. (n.d.). Catalytic Annulation Reactions: Preface to the Special Issue.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ACS Publications. (2018). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of spiro(indoline-2,3′-hydropyridazine) via an “on-water” [4 + 2] annulation reaction.
- Semantic Scholar. (1996). PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- CoLab. (2022). The scale up of chemical reactions.
- ACS Publications. (2024). Eco-friendly K-10 Clay-Mediated [3 + 3] Spiroannulation of Morita–Baylis–Hillman Adduct of Isatin with Anthracene: Synthesis of Green Fluorophore Compounds.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!
- YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.
- RSC Publishing. (n.d.). The mathematical catalyst deactivation models: a mini review.
- National Institutes of Health. (n.d.). Effect of Organic Solvents on the Yield of Solvent-Tolerant Pseudomonas putida S12.
- YouTube. (2021). Catalyst deactivation.
- PubMed. (n.d.). Effect of organic solvents on the yield of solvent-tolerant Pseudomonas putida S12.
- PubMed. (2018). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides.
- PubMed. (2023). Dearomatizing [2+2+1] Spiroannulation of Indoles with Alkynes.
- ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- ResearchGate. (n.d.). Influence of the solvent on reaction yield.
- Cambridge Open Engage. (2025). Activation Energies Reveal Unusual Temperature Sensitivity in Mechanochemical Reactions.
- Chemical Communications (RSC Publishing). (2022). Asymmetric [3+2] spiroannulation of pyrazolone-derived Morita–Baylis–Hillman carbonates with alkynyl ketones: facile access to spiro[cyclopentadiene-pyrazolone] scaffolds.
- MDPI. (2023). Effects of Temperature on the Physicochemical Properties of Bioinspired, Synthetic, and Biogenic Hydroxyapatites Calcinated under the Same Thermal Conditions.
- National Institutes of Health. (n.d.). Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality.
- South African Journal of Chemistry. (2004). Effect of Calcination and Reduction Temperatures on the Reduction and Activity of Boron-modified Co/TiO2 Fischer-Tropsch.
- PubMed. (2020). Effect of inlet temperature on the physicochemical properties of spray-dried seed-watermelon seed protein powder.
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preventing rearrangement reactions in spirocyclic systems
Welcome to the Technical Support Center for Spirocyclic Systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with the synthesis and stability of spirocyclic compounds. Due to their rigid, three-dimensional structures, spirocycles are invaluable scaffolds in drug discovery, but their synthesis is often plagued by undesirable rearrangement reactions.
This resource provides in-depth, troubleshooting-focused guidance in a practical Q&A format. We will delve into the mechanistic underpinnings of common rearrangements and offer field-tested strategies to maintain the integrity of your target spirocyclic core.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Carbocation-Mediated Rearrangements
This is the most frequently encountered issue, typically occurring under acidic conditions used for cyclization, deprotection, or functional group manipulation.
Question 1: My acid-catalyzed spiroketalization is yielding a fused-ring byproduct instead of the desired spiroketal. A Wagner-Meerwein rearrangement is suspected. How can I diagnose and prevent this?
Answer:
This is a classic problem where the reaction conditions intended to form the spirocycle also promote the formation of a carbocation intermediate that rearranges to a more stable structure. The driving force is often the relief of ring strain or the formation of a more substituted (e.g., tertiary) carbocation.[1][2]
Root Cause Analysis:
The mechanism likely involves the protonation of a hydroxyl group, which then leaves as water to form a carbocation. If a 1,2-hydride or 1,2-alkyl shift can lead to a more stable carbocation (e.g., secondary to tertiary, or relieving strain in a four-membered ring), this rearrangement will compete with or even outpace the desired nucleophilic attack to form the spirocycle.[1][3][4]
Troubleshooting Workflow:
The key to preventing this rearrangement is to either completely avoid the formation of a discrete carbocation intermediate or to modify the reaction conditions to kinetically favor the desired spirocyclization over the rearrangement pathway.
Diagram: Decision-Making Workflow for Suppressing Carbocation Rearrangements
Caption: Troubleshooting workflow for carbocation rearrangement.
Experimental Protocol: Optimizing for Kinetic Spiroketalization
This protocol outlines a systematic approach to finding conditions that favor the desired spirocycle.
1. Temperature Optimization (Most Critical First Step):
- Baseline: Record the yield of desired spirocycle vs. rearranged product at your current reaction temperature (e.g., room temperature).
- Step 1: Set up the reaction at 0 °C. Use a standard ice-water bath. Monitor by TLC or LC-MS over an extended period, as the reaction will be slower.
- Step 2: If rearrangement persists, lower the temperature to -20 °C (ice-salt bath) or -78 °C (dry ice/acetone bath).[5][6] Low temperatures significantly increase the activation energy barrier for rearrangement, often more than for the desired cyclization.[3]
- Causality: Rearrangements (like hydride shifts) have a specific activation energy.[7] Lowering the thermal energy of the system can prevent the intermediate from overcoming this barrier, favoring the lower-energy cyclization pathway.
2. Solvent Screening:
- Analysis: Carbocation intermediates are stabilized by polar protic solvents (e.g., methanol, water).[8][9][10] This stabilization can prolong the lifetime of the carbocation, providing more opportunity for rearrangement.
- Action: Switch to a less-polar or a polar aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or toluene). These solvents are less effective at solvating the carbocation, which can disfavor its formation or hasten its consumption via the desired cyclization.[9]
- Note: Be aware of solubility issues. A co-solvent system may be necessary.
3. Acid Catalyst Modification:
- Analysis: Strong Brønsted acids (H₂SO₄, HCl) or potent Lewis acids (AlCl₃, TiCl₄) aggressively promote carbocation formation.
- Action: Switch to milder, sterically hindered, or non-coordinating acids.
- Mild Brønsted Acids: Pyridinium p-toluenesulfonate (PPTS), Camphorsulfonic acid (CSA). These are often sufficient to catalyze spiroketalization without causing extensive rearrangement.[11]
- Lewis Acids: Scandium triflate (Sc(OTf)₃) or other lanthanide triflates are known to be effective and milder alternatives. In some cases, even simple salts like Lithium Chloride (LiCl) can act as a sufficient Lewis acid in conjunction with another catalyst system, avoiding harsher conditions.[12]
- Causality: Milder acids establish a lower equilibrium concentration of the reactive protonated intermediate, reducing the statistical probability of the rearrangement event occurring before cyclization.
Data Summary: Impact of Conditions on Spirocyclization Selectivity
The following table summarizes typical outcomes when applying these troubleshooting steps.
| Parameter | Condition A (Rearrangement-Prone) | Condition B (Optimized for Spirocycle) | Rationale |
| Temperature | 25 °C (Room Temp) | -78 °C | Reduces thermal energy, disfavoring the higher activation energy rearrangement pathway.[5][6] |
| Acid Catalyst | 1 M H₂SO₄ in MeOH | 10 mol% CSA in DCM | Milder acid and aprotic solvent reduce carbocation lifetime and stability.[9][11] |
| Solvent | Methanol (Polar Protic) | Dichloromethane (Polar Aprotic) | Aprotic solvent does not stabilize the carbocation intermediate as effectively.[8][10] |
| Typical Outcome | >70% Rearranged Product | >90% Desired Spirocycle | Kinetic control is achieved, favoring the desired cyclization pathway. |
Question 2: I need to remove an acid-labile protecting group (like Boc or a silyl ether) from my molecule, but the conditions are causing the spirocyclic core to rearrange. What are my options?
Answer:
This is a common dilemma where the conditions required for deprotection are incompatible with the stability of the spirocycle. The solution is to use protecting groups that can be cleaved under orthogonal, non-rearrangement-inducing conditions.
Root Cause Analysis:
Standard acid-labile protecting groups like tert-butyloxycarbonyl (Boc), trityl (Tr), or tert-butyldimethylsilyl (TBDMS) are removed by generating a stable carbocation (e.g., the t-butyl cation).[13][14] The acidic environment (e.g., Trifluoroacetic acid - TFA) required for this process will also protonate sensitive sites on your spirocycle, initiating the unwanted rearrangement cascade.[15]
Strategic Pivot: Choosing an Orthogonal Protecting Group
Instead of trying to fine-tune the acidic deprotection, it is far more robust to redesign the synthesis to use a protecting group that is cleaved under neutral or basic conditions.
Diagram: Orthogonal Protecting Group Strategy
Caption: Strategy for avoiding rearrangement during deprotection.
Recommended Alternative Protecting Groups:
| Protecting Group | Abbreviation | Cleavage Condition | Compatibility with Spirocycles |
| Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Excellent. Base-labile; completely avoids acidic conditions. |
| Carboxybenzyl | Cbz or Z | H₂, Pd/C (Hydrogenolysis) | Excellent. Cleaved under neutral reductive conditions. |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, Silane/Thiol | Excellent. Cleaved under neutral Pd(0) catalysis. |
| p-Methoxybenzyl | PMB | DDQ or CAN (Oxidative) | Good. Avoids acid, but check for compatibility with other functional groups. |
Protocol Example: Switching from Boc to Fmoc for an Amine
1. Synthesis Modification:
- Instead of using Boc-anhydride, protect the amine functionality using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl.
2. Deprotection Step:
- Reagents: Prepare a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
- Procedure: Dissolve the Fmoc-protected spirocycle in the piperidine/DMF solution. Stir at room temperature.
- Monitoring: The reaction is typically fast (15-30 minutes). Monitor by TLC or LC-MS for the disappearance of the starting material.
- Work-up: Once complete, remove the DMF and piperidine under high vacuum. The byproduct (a dibenzofulvene-piperidine adduct) is typically removed during aqueous work-up or silica gel chromatography.
By adopting an orthogonal protecting group strategy, you decouple the deprotection step from the inherent acid lability of your spirocyclic core, ensuring its structural integrity.
(This technical support guide is a living document and will be updated with more troubleshooting scenarios, including thermal and oxidative rearrangements, in future revisions.)
References
- Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. (n.d.). PMC.
- How does polar protic solvent stabilize a carbocation? (2017, June 9). Quora.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts.
- An N-Heterocyclic Carbene/Lewis Acid Strategy for the Stereoselective Synthesis of Spirooxindole Lactones. (n.d.). NIH.
- New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. (n.d.). American Chemical Society.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). Chemistry LibreTexts.
- 3 Factors That Stabilize Carbocations. (2025, January 29). Master Organic Chemistry.
- Rapid and stereoselective synthesis of spirocyclic ethers via the intramolecular Piancatelli rearrangement. (2013, February 1). PubMed.
- New development in the enantioselective synthesis of spiro compounds. (n.d.). SciSpace.
- Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025, August 16). PMC.
- 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions. (2020, May 30). Chemistry LibreTexts.
- Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. (n.d.). NIH.
- Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. (n.d.). PMC.
- Carbocation Rearrangements. (2023, January 22). Chemistry LibreTexts.
- Stereoselective synthesis and applications of spirocyclic oxindoles. (2021, January 6). Royal Society of Chemistry.
- SN1 Carbocation Rearrangements - Hydride Shift & Methyl Shift. (2023, March 8). YouTube.
- Acid-Labile Protecting Groups Definition. (n.d.). Fiveable.
- Stereoselective synthesis of 3,3′-spirooxindoles with higher order heterocycles. (n.d.). Royal Society of Chemistry.
- Acid-labile protecting groups. (n.d.). ResearchGate.
- Recent synthetic approaches toward non-anomeric spiroketals in natural products. (n.d.). PubMed.
- Lewis Acid-Catalyzed Spiro-Oxindole Synthesis | PDF | Chemical Reactions. (n.d.). Scribd.
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (2025, May 15). ACS Publications.
- Wagner–Meerwein rearrangement. (n.d.). Wikipedia.
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (n.d.). PubMed Central.
- Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. (n.d.). MDPI.
- Wagner–Meerwein rearrangement. (n.d.). Grokipedia.
- Understanding Acid Lability of Cysteine Protecting Groups. (2013, May 6). PMC.
- Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. (2025, August 6). ResearchGate.
- Acid-labile Cys protecting groups. (n.d.). ResearchGate.
- Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. (n.d.). MDPI.
- Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). PMC.
- 30.1: Wagner-Meerwein Rearrangements. (2019, June 1). Chemistry LibreTexts.
- Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. (n.d.). NIH.
- Wagner–Meerwein rearrangement. (2020, October 20). L.S.College, Muzaffarpur.
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2025, August 9). ResearchGate.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC.
- Rearrangement Reactions with Practice Problems. (n.d.). Chemistry Steps.
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Technical Support Center: Troubleshooting Low Yields in Michael Additions for Spiro Compounds
Welcome to the technical support center for troubleshooting Michael addition reactions in the synthesis of spiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their spirocyclization reactions. Here, we will delve into the common pitfalls and provide actionable, evidence-based solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Michael addition reaction to form a spiro compound is resulting in a low yield. What are the most common initial factors I should investigate?
Low yields in chemical reactions can often be attributed to a few fundamental issues.[1][2] Before delving into more complex variables, it's crucial to ensure the basics are covered:
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can significantly hinder a reaction.[2] Always use reagents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.
-
Reaction Setup and Inert Atmosphere: For many base-catalyzed Michael additions, the exclusion of air and moisture is critical. Ensure your glassware is properly flame-dried or oven-dried, and maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[1]
-
Stoichiometry and Order of Addition: Incorrect stoichiometry can lead to unreacted starting materials or the formation of side products. Carefully measure your reactants and consider the order of addition, as adding a reagent too quickly can sometimes lead to localized high concentrations and unwanted side reactions.[2]
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[1]
Q2: I've confirmed the purity of my reagents and my setup is robust, but the yield is still poor. Could steric hindrance be the issue in my spirocyclization?
Yes, steric hindrance is a very common and significant challenge in the synthesis of spiro compounds via Michael addition.[3][4][5] The formation of a spirocenter requires the nucleophile and electrophile to approach each in a specific orientation, which can be sterically demanding.
-
Understanding Steric Effects: The bulky nature of substituents on either the Michael donor or acceptor can physically block the reactive sites, slowing down or preventing the desired bond formation.[6] In spirocyclization, the intramolecular nature of the ring-closing step can further exacerbate these steric clashes.
-
Strategies to Mitigate Steric Hindrance:
-
Substrate Modification: If possible, consider using starting materials with less bulky protecting groups or substituents near the reactive centers.
-
Catalyst Choice: The size and shape of the catalyst can play a crucial role. A smaller, less sterically demanding catalyst might be more effective.
-
Reaction Temperature: Increasing the reaction temperature can sometimes provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be cautious as this can also lead to side reactions. A careful temperature optimization study is often necessary.[7]
-
Troubleshooting Guide: A Deeper Dive
This section provides a more in-depth, question-and-answer-style guide to address specific experimental challenges.
Problem 1: The reaction stalls, with significant amounts of starting material remaining even after extended reaction times.
Q: What are the likely causes for an incomplete Michael addition in my spiro synthesis?
An incomplete reaction can point to several underlying issues related to reaction kinetics and equilibrium.
-
Insufficiently Strong Base/Catalyst: The chosen base or catalyst may not be strong enough to generate a sufficient concentration of the active nucleophile (the enolate).
-
Reversible Reaction: The Michael addition can be a reversible process. If the equilibrium lies towards the starting materials, the reaction will not proceed to completion.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.
Solutions and Optimization Protocols:
-
Base/Catalyst Screening: A systematic screening of different bases or catalysts is highly recommended. For instance, if you are using a mild base like triethylamine, consider stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base.[8] Organocatalysts, such as chiral primary or secondary amines, can also be highly effective.[9][10]
-
Temperature and Concentration Effects: Le Chatelier's principle can be leveraged. Increasing the concentration of one of the reactants (if feasible) or removing a byproduct can shift the equilibrium towards the product. As mentioned earlier, carefully optimizing the temperature is also crucial.[7]
-
Solvent Effects: The choice of solvent can have a profound impact on reaction rates and equilibria. Aprotic polar solvents like DMF or DMSO can often enhance the rate of Michael additions. It's advisable to screen a range of solvents with varying polarities.
| Parameter | Condition A | Condition B | Condition C | Observed Yield |
| Base | Triethylamine | DBU | Potassium tert-butoxide | 15% |
| Solvent | Toluene | THF | DMF | 45% |
| Temperature | Room Temp | 50 °C | 80 °C | 70% |
A hypothetical optimization table illustrating the impact of reaction parameters on yield.
Problem 2: The desired spiro compound is formed, but it's accompanied by several side products, making purification difficult and lowering the isolated yield.
Q: What are the common side reactions in a Michael addition for spiro compound synthesis, and how can I suppress them?
The formation of side products is a frequent challenge. Understanding the potential alternative reaction pathways is key to minimizing them.
-
Polymerization of the Michael Acceptor: α,β-unsaturated carbonyl compounds can polymerize under basic conditions.
-
1,2-Addition vs. 1,4-Addition (Michael Addition): A strong, hard nucleophile may preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition).[11][12]
-
Proton Transfer and Other Base-Catalyzed Side Reactions: The base can catalyze other unwanted reactions, such as aldol condensations or epimerization.
-
Formation of Michael 1:1 Adducts without Cyclization: The initial Michael addition may occur, but the subsequent intramolecular cyclization to form the spiro ring does not.[13][14]
Strategies for Minimizing Side Products:
-
Control of Nucleophile Reactivity: To favor the desired 1,4-addition, use a "soft" nucleophile. This can often be achieved by using a resonance-stabilized enolate.[11][12]
-
Reaction Conditions:
-
Low Temperatures: Running the reaction at lower temperatures can often increase selectivity and reduce the rate of side reactions.[7][8]
-
Slow Addition of Reagents: Adding the base or one of the reactants slowly can help to maintain a low concentration of reactive intermediates and suppress polymerization.
-
-
Catalyst Selection: The use of a catalyst that promotes the desired reaction pathway is crucial. For instance, certain Lewis acids can activate the Michael acceptor towards 1,4-addition. Asymmetric organocatalysis has also proven effective in controlling the stereoselectivity and minimizing side products in spirocyclizations.[15][16]
Experimental Protocol: A General Procedure for Optimizing a Michael Addition for Spirocyclization
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the Michael donor (1.0 eq) and the Michael acceptor (1.0-1.2 eq).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., THF, Toluene, DMF) to achieve a suitable concentration (typically 0.1-1.0 M).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -78 °C) using an ice bath or a dry ice/acetone bath.
-
Catalyst/Base Addition: Add the catalyst or base (typically 0.1-1.0 eq) dropwise over a period of 5-10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Quenching: Once the reaction is complete (or has stalled), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl solution).
-
Workup and Purification: Perform a standard aqueous workup, extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate in vacuo. Purify the crude product by flash column chromatography.
Problem 3: The reaction works, but the diastereoselectivity or enantioselectivity is low, leading to a mixture of spiro isomers.
Q: How can I improve the stereoselectivity of my Michael addition for spiro compound formation?
Controlling the stereochemistry is often a primary goal in the synthesis of complex molecules like spiro compounds.
-
Chiral Catalysts: The use of chiral catalysts is the most common and effective method for achieving high enantioselectivity.[16] This can include chiral organocatalysts (e.g., proline derivatives, cinchona alkaloids) or chiral metal complexes.[10][17]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction. The auxiliary can then be removed in a subsequent step.
-
Substrate Control: The inherent stereochemistry of the starting materials can sometimes influence the stereochemical outcome of the reaction.
-
Reaction Conditions: Temperature and solvent can also influence diastereoselectivity. Lower temperatures generally lead to higher selectivity.
Visualization of Key Concepts
To better understand the factors at play, here are some diagrams illustrating the core concepts.
Caption: General workflow for Michael addition spirocyclization.
Caption: A troubleshooting decision tree for low yields.
References
- Álvarez-Fernández, A., et al. (2013). Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. PubMed. [Link]
- Wang, W., et al. (2015). Organocatalytic Enantioselective Cascade Aza-Michael/Michael Addition Sequence for Asymmetric Synthesis of Chiral Spiro[pyrrolidine-3,3'-oxindole]s. Beijing Institute of Technology. [Link]
- Yadav, J. S., et al. (2013). Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubsituted benzenes.
- Poulsen, T. B., & Jørgensen, K. A. (2008). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- Yadav, J. S., et al. (2013). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. [Link]
- Kim, S., et al. (2020).
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester. [Link]
- Reddit. (2022). What are some common causes of low reaction yields? Reddit. [Link]
- Ríos, R., et al. (2007). Optimization of the reaction conditions for the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene using catalyst OC4.
- da Silva, F. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PubMed Central. [Link]
- Nájera, C., et al. (2011). Screening and optimization of the reaction conditions for the enantioselective Michael addition.
- Gawroński, J., & Kaźmierczak, H. (2021).
- Wang, J., et al. (2019). Optimization of the reaction conditions.
- Yadav, J. S., et al. (2013). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.
- Chemistry Steps. Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
- Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
- The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
- Ahmed, M., et al. (2020). Michael 1:1 adducts by acid catalyzed reaction during synthesis of spiro and spiroketal compounds.
- Companyó, X., et al. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction.
- van der Meulen, I., et al. (2020).
- ResearchGate. 27 questions with answers in MICHAEL ADDITION.
- Najam Academy. (2021). Steric Hindrance. YouTube. [Link]
- International Journal of Scientific Development and Research. (2022). Michael Addition Reaction Under Green Chemistry. IJSDR. [Link]
- da Silva, R. G., et al. (2008). Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. SciELO. [Link]
- Tan, F., et al. (2014). Enantioselective cascade Michael addition/cyclization reactions of 3-nitro-2H-chromenes with 3-isothiocyanato oxindoles: efficient synthesis of functionalized polycyclic spirooxindoles. Semantic Scholar. [Link]
- Ahmed, M., et al. (2020). Michael 1:1 adducts by acid catalyzed reaction during synthesis of spiro and spiroketal compounds. Semantic Scholar. [Link]
- Wikipedia. Michael addition reaction. Wikipedia. [Link]
- Organic Chemistry Portal. Michael Addition. Organic Chemistry Portal. [Link]
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Technical Support Center: Analysis of Impurities in Spiro[5.5]undecane-2,4-dione Synthesis
Introduction
Welcome to the technical support guide for the synthesis of Spiro[5.5]undecane-2,4-dione (CAS: 1481-99-8).[1][2] This bicyclic compound is a valuable scaffold in medicinal chemistry and materials science.[3][4] Its synthesis, while conceptually straightforward, can be prone to the formation of various impurities that complicate purification and compromise final product quality.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you identify, control, and eliminate impurities during your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for synthesizing this compound?
A common and robust method is the Knoevenagel condensation of cyclohexanone with an active methylene compound, such as malonic acid or diethyl malonate, followed by intramolecular cyclization.[5][6] The reaction is typically catalyzed by a weak base like piperidine or an amine mixture.[7][8] The Doebner modification, which uses pyridine as a solvent and malonic acid as the reactant, is particularly effective as it often drives the reaction to completion and is followed by a decarboxylation step.[5]
The general reaction scheme is as follows:
-
Condensation: Cyclohexanone reacts with malonic acid to form an intermediate cyclohexylidene malonic acid.
-
Michael Addition (Intramolecular): The enolate of a second malonic acid molecule can attack the α,β-unsaturated system, but more commonly, the synthesis is designed to proceed through a different pathway involving cyclization and decarboxylation steps. A more direct route involves the reaction between cyclohexanone and Meldrum's acid or a similar cyclic active methylene compound.
-
Hydrolysis & Decarboxylation: Subsequent hydrolysis of ester groups (if used) and heat-induced decarboxylation leads to the final dione product.
Q2: What are the most likely impurities I will encounter during this synthesis?
Impurities can arise from several sources: unreacted starting materials, stable intermediates, or side reactions. Identifying them is the first step toward optimizing your reaction conditions.
| Impurity Type | Potential Structure/Identity | Origin | Identification Signature |
| Starting Materials | Cyclohexanone, Malonic Acid/Diethyl Malonate | Incomplete reaction | Distinct signals in ¹H NMR; Unique retention time in GC/HPLC co-injected with standards. |
| Intermediate | Cyclohexylidene malonic acid/ester | Incomplete cyclization/decarboxylation | Presence of carboxylic acid/ester signals in IR and NMR; Molecular ion peak corresponding to the intermediate in MS. |
| Side Product | 2-(Cyclohex-1-en-1-yl)cyclohexan-1-one (Cyclohexanone self-condensation product) | Base-catalyzed aldol condensation of cyclohexanone | Higher molecular weight (M+ = 194.3 g/mol ) than starting material; Characteristic enone signals in NMR. |
| Side Product | Michael Adduct (e.g., from reaction with excess MVK if used in an alternative synthesis) | Incorrect stoichiometry or non-optimized conditions in alternative routes.[9] | Higher molecular weight impurity detected by MS. |
| Side Product | Polymeric materials | Uncontrolled reaction temperature or catalyst concentration. | Insoluble material; Broad, unresolved signals in NMR. |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and purification process.
Scenario 1: Low or No Product Yield
Question: My reaction has run for the specified time, but TLC analysis shows mostly starting material, and the final yield is very low. What went wrong?
Answer: This is a common issue that can usually be traced back to reaction conditions or reagent quality.
Causality & Troubleshooting Steps:
-
Inactive Catalyst: The amine catalyst (e.g., piperidine) can degrade over time. Ensure you are using a fresh or recently distilled bottle.
-
Inefficient Water Removal: The Knoevenagel condensation produces water, which can shift the reaction equilibrium back toward the reactants.[6] If not using a system designed for its removal (like a Dean-Stark apparatus), consider adding molecular sieves to the reaction mixture.
-
Insufficient Temperature: The decarboxylation step, if required, often needs elevated temperatures to proceed efficiently. Ensure your reaction is heated to the temperature specified in the literature protocol.
-
Reaction Time: Some variations of this synthesis can be slow. Monitor the reaction's progress using TLC or GC every few hours. If the reaction is proceeding but is incomplete, consider extending the reaction time.
-
Stoichiometry: Incorrect molar ratios of reactants can halt the reaction. Double-check your calculations and the purity of your starting materials.
Scenario 2: Complex Mixture of Products on TLC/HPLC
Question: My crude reaction mixture shows multiple spots on the TLC plate (or multiple peaks in the HPLC chromatogram), and I'm struggling to isolate the desired product. How can I resolve this?
Answer: A complex product mixture indicates that significant side reactions are occurring. The key is to adjust conditions to favor the desired reaction pathway.
Causality & Troubleshooting Steps:
-
Excessive Temperature or Catalyst: This is the most common cause of side reactions, particularly the self-condensation of cyclohexanone.
-
Solution: Reduce the reaction temperature. Perform the initial condensation at a lower temperature before slowly heating for the cyclization/decarboxylation step. Reduce the catalyst concentration to the recommended catalytic amount (typically 0.1-0.2 equivalents).
-
-
Incorrect Order of Addition: Adding the catalyst before both reactants are well-mixed can create localized "hot spots" of high reactivity.
-
Solution: Premix the cyclohexanone and the active methylene compound in the solvent before adding the catalyst dropwise at a controlled temperature.
-
-
Optimizing Purification: If side products are unavoidable, focus on chromatographic separation.
-
Column Chromatography: Use a shallow solvent gradient (e.g., starting with 98:2 Hexane:Ethyl Acetate and slowly increasing polarity) to improve the separation between your product and closely-eluting impurities.
-
HPLC Method Development: For analytical purposes, a C18 reverse-phase column is often effective.[10][11] Start with a mobile phase of Acetonitrile:Water and optimize the gradient to achieve baseline separation.[10]
-
Scenario 3: Product is Isolated, but Analytical Data is Inconsistent
Question: I have a crystalline solid that I believe is the product, but the ¹H NMR shows broad signals, and the melting point is lower than reported. What does this mean?
Answer: This suggests the presence of residual impurities, possibly isomers or solvent, that co-precipitated with your product.
Causality & Troubleshooting Steps:
-
Residual Solvent: Solvents used in purification (e.g., ethyl acetate, hexanes, dichloromethane) can become trapped in the crystal lattice.
-
Solution: Dry the product under high vacuum for an extended period (12-24 hours). A ¹H NMR spectrum will clearly show sharp signals for common solvents if they are present.
-
-
Isomeric Impurities: The synthesis can sometimes produce stereoisomers or regioisomers that are difficult to separate.[12][13]
-
Solution: Recrystallization is the best method to purify the major isomer. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane). Purity can be assessed by chiral HPLC if applicable or by observing a sharpening of the melting point range.[14]
-
-
Structural Misidentification: Confirm the structure with a full analytical suite.
-
¹³C NMR: This is crucial for spiro compounds. Look for the characteristic signal of the quaternary spiro carbon.[15][16]
-
Mass Spectrometry: Confirm the molecular weight. The expected exact mass for C₁₁H₁₆O₂ is 180.1150.[2][17]
-
IR Spectroscopy: Look for the strong carbonyl (C=O) stretching frequencies characteristic of a dione, typically around 1700-1725 cm⁻¹.[2]
-
Analytical & Purification Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase: 4:1 Hexane:Ethyl Acetate. This system provides good separation for the relatively nonpolar product from the more polar starting materials.
-
Visualization:
-
UV Lamp (254 nm): The product and intermediates with conjugation will be visible.
-
Potassium Permanganate (KMnO₄) Stain: Stains compounds with reducible functional groups (like ketones and alkenes).
-
Vanillin Stain: A general-purpose stain that visualizes most organic compounds as colored spots upon heating.
-
-
Procedure: Dissolve a micro-sample of your reaction mixture in ethyl acetate. Spot the TLC plate with your starting materials and the reaction mixture. Develop the plate, dry it, and visualize. The product should have a higher Rf than the malonic acid but may be close to cyclohexanone.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: Gradient elution starting with 98:2 Hexane:Ethyl Acetate, gradually increasing the polarity to 90:10 Hexane:Ethyl Acetate.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to create a slurry and evaporate the solvent. This "dry loading" method prevents band broadening.
-
Add the dried silica/product mixture to the top of the prepared column.
-
Begin elution with the starting solvent mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
System: Reverse-phase HPLC with UV detection.[10]
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Prep: Dissolve ~1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Visualization of Workflows
References
- Benchchem. (n.d.). In-Depth Technical Guide: this compound.
- ResearchGate. (n.d.). HPLC analysis at 254 nm of 1–3 at various temperatures.
- SIELC Technologies. (n.d.). Separation of Spirodiclofen on Newcrom R1 HPLC column.
- PubMed. (1998). NMR spectroscopic analysis of new spiro-piperidylrifamycins.
- IUCrData. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
- Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Spiro[5.5]undecan-3-ones.
- DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18.
- ResearchGate. (2018). Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis.
- ResearchGate. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent.
- MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b].
- CIPAC. (n.d.). SPIRODICLOFEN 737.
- Benchchem. (n.d.). Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.5]undecane Derivatives.
- PubChem. (n.d.). This compound.
- Dhaka University Journal of Science. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
- ResearchGate. (n.d.). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- Wikipedia. (n.d.). Knoevenagel condensation.
- ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- J&K Scientific LLC. (2021). Knoevenagel Condensation.
- ACS Publications. (2024). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle.
- YouTube. (2023). Knoevenagel condensation.
- Benchchem. (n.d.). Application Notes and Protocols for the Creation of a 3-Oxathis compound Derivative Library.
- PubChemLite. (n.d.). This compound (C11H16O2).
- ACS Publications. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic pi cyclization.
- ResearchGate. (n.d.). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
- ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
- Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C11H16O2 | CID 4962152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Spirodiclofen on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. cipac.org [cipac.org]
- 12. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Theory Untangles Fascinating Properties of Spiro-Compounds – Light and Molecules [barbatti.org]
- 17. PubChemLite - this compound (C11H16O2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Scaling Up the Synthesis of Spiro[5.5]undecane-2,4-dione
Welcome to the technical support center for the synthesis of spiro[5.5]undecane-2,4-dione (CAS 1481-99-8).[1] This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this valuable synthetic building block. My goal is to provide not just steps to follow, but the underlying chemical reasoning to empower you to make informed decisions during your experiments. Spirocyclic compounds are notoriously challenging due to their unique three-dimensional structures, and this guide consolidates field-proven insights to address the specific hurdles you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about the synthesis of this compound.
Q1: What is the most common and reliable synthetic route for preparing this compound?
The most prevalent and robust method is a two-step sequence involving an initial Knoevenagel condensation followed by an intramolecular Michael addition. The general pathway involves reacting cyclohexanone with an active methylene compound, such as malonic acid or its esters (e.g., diethyl malonate), to form a cyclohexylidene intermediate. This intermediate is then subjected to cyclization to form the this compound core. A multi-step reaction involving sodium ethoxide for condensation, followed by hydrolysis and decarboxylation steps, has been documented as a viable route.[2]
Q2: What are the most critical parameters to control when scaling up this synthesis?
When moving from bench-scale to pilot or production scale, three parameters become critical:
-
Temperature Control: The initial condensation is often exothermic. Maintaining a consistent temperature is crucial to prevent the formation of side products.
-
Rate of Reagent Addition: Slow, controlled addition of reagents, particularly the base or catalyst, is essential to manage the reaction rate and prevent unwanted polymerizations or side reactions.[3]
-
Efficient Mixing: As reaction volume increases, ensuring homogenous mixing becomes more challenging. Inefficient stirring can lead to localized "hot spots" or concentration gradients, resulting in incomplete reactions and a complex product mixture.
Q3: Why is the purification of this compound often so challenging?
The difficulty in purification arises from two main factors. First, the unique three-dimensional and rigid structure of spiro compounds can lead to similar chromatographic behavior between the desired product, starting materials, and closely related byproducts, making separation by column chromatography difficult.[3] Second, if the reaction does not go to completion, removing unreacted starting materials that have similar polarities to the product can be problematic. Recrystallization is a preferred method if a suitable solvent system can be identified, as it can be more scalable and cost-effective than chromatography.
Q4: Are there "greener" or more efficient modern methods available for this synthesis?
Yes, recent research has focused on improving the efficiency and environmental footprint of spiro compound synthesis. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields, sometimes up to 98% for related spiro[5.5]undecane structures.[4] Furthermore, the use of organocatalysts like ionic liquids or enzymes such as D-aminoacylase is being explored to create more environmentally benign and stereoselective processes.[5][6] These methods often proceed under milder conditions and can reduce the need for harsh reagents and solvents.
Part 2: In-Depth Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most common issue. The cause can often be traced back to one of several key areas in the reaction sequence.
-
Potential Cause A: Incomplete Initial Condensation
-
Why it happens: The initial Knoevenagel-type condensation between cyclohexanone and the active methylene compound is a reversible equilibrium. Insufficient removal of the water byproduct or an inadequate catalyst can prevent the reaction from proceeding to completion.
-
Recommended Solutions:
-
Water Removal: If applicable to your specific protocol, use a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the product.
-
Catalyst Choice: Ensure your catalyst (e.g., base like piperidine/pyridine or a Lewis acid) is active and used in the correct stoichiometric amount.
-
Reaction Monitoring: Track the disappearance of cyclohexanone using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) before proceeding to the next step.
-
-
-
Potential Cause B: Failure of the Michael Addition/Cyclization
-
Why it happens: The crucial ring-forming step is an intramolecular Michael addition. This reaction is highly sensitive to steric hindrance and the electronic nature of the intermediate. The base used must be strong enough to deprotonate the active methylene but not so strong as to cause unwanted side reactions.
-
Recommended Solutions:
-
Optimize Base: If using a base like sodium ethoxide, ensure it is freshly prepared and anhydrous. The choice of base is critical; for some double Michael additions, a secondary amine like diethylamine has proven highly effective.[7]
-
Solvent Effects: The polarity of the solvent can stabilize the intermediates in the Michael addition. Switching to a more polar aprotic solvent like DMSO or DMF might improve yields, though this can complicate workup.[6]
-
-
-
Potential Cause C: Presence of Moisture
-
Why it happens: Many of the reagents used, especially organometallics and strong bases like sodium ethoxide, are highly sensitive to moisture. Water can quench the base, halting the reaction.
-
Recommended Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use.[3]
-
Solvent Purity: Use anhydrous solvents. If you are using solvents from a bottle that has been opened multiple times, consider purifying them through a solvent purification system or by distillation over a suitable drying agent.[8]
-
-
Problem 2: Significant Formation of Side Products
A "messy" reaction with multiple spots on a TLC plate indicates a lack of selectivity.
-
Potential Cause A: Incorrect Stoichiometry
-
Why it happens: An incorrect ratio of reactants is a common source of side products. For instance, using a large excess of the active methylene compound can lead to double addition products where one molecule of cyclohexanone reacts with two molecules of the methylene compound.
-
Recommended Solutions:
-
Precise Measurement: Carefully measure and dispense all reactants. For solids, this means using an accurate balance; for liquids, use calibrated syringes or pipettes.
-
Controlled Addition: As mentioned in the FAQs, a slow addition of one reagent to the other using a syringe pump can maintain a low concentration of the added reagent, minimizing side reactions.[9]
-
-
-
Potential Cause B: Polymerization
-
Why it happens: The cyclohexylidene intermediate is an α,β-unsaturated carbonyl compound, which can be susceptible to polymerization under harsh basic or acidic conditions or at elevated temperatures.
-
Recommended Solutions:
-
Temperature Management: Maintain the recommended reaction temperature using a controlled-temperature bath. Avoid localized overheating.
-
Milder Conditions: Explore the use of milder catalysts. For example, some Lewis acids can promote the reaction under less harsh conditions than strong bases.[10]
-
-
Problem 3: Difficult Purification
Even with a good yield, isolating the pure product can be a major bottleneck.
-
Potential Cause A: Co-elution of Impurities
-
Why it happens: The product and certain byproducts or starting materials may have very similar polarity, causing them to move together during column chromatography.
-
Recommended Solutions:
-
Optimize Chromatography: Experiment with different solvent systems for your column. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., 0-10% ethyl acetate in hexanes) can improve separation.
-
Alternative Techniques: Consider other purification methods. High-speed counter-current chromatography has been effective for complex spiro compounds.[3]
-
-
-
Potential Cause B: Product Fails to Crystallize
-
Why it happens: The presence of even small amounts of impurities can inhibit crystal lattice formation. The product may also be an oil at room temperature.
-
Recommended Solutions:
-
Solvent Screening: Screen a wide range of solvents and solvent mixtures for recrystallization. Start with a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Seeding: If you have a small amount of pure, solid product, use it to seed the supersaturated solution to induce crystallization.
-
Trituration: Stirring the crude oil in a non-polar solvent in which the impurities are soluble but the product is not (like pentane or hexane) can sometimes wash away the impurities and induce solidification of the product.
-
-
Part 3: Experimental Protocol & Data
This section provides a representative, detailed protocol for the synthesis.
Protocol: Two-Step Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes. Disclaimer: All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Knoevenagel Condensation to form 2-Cyclohexylidene-malonic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malonic acid (1.0 eq) and acetic anhydride (1.5 eq).
-
Carefully add a catalytic amount of sulfuric acid (approx. 0.05 eq).
-
Stir the mixture at room temperature until the malonic acid dissolves.
-
Add cyclohexanone (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 40°C with a water bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of cyclohexanone.
-
Upon completion, the intermediate is often used directly in the next step after an appropriate workup to remove acids.
Step 2: Cyclization to this compound
-
The crude intermediate from Step 1 is dissolved in a suitable solvent such as ethanol.
-
A base, such as sodium ethoxide (prepared fresh, 1.1 eq), is added portion-wise to the solution at 0°C.
-
The reaction mixture is then heated to reflux for 2-4 hours.[2]
-
Monitor the formation of the product by TLC or GC-MS.
-
After completion, the reaction is cooled, neutralized with an acid (e.g., 2N HCl), and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude material is then purified by column chromatography or recrystallization.
Data & Troubleshooting Summary
Table 1: Example Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles (eq) | Amount |
|---|---|---|---|---|
| Cyclohexanone | 98.14 | 0.947 | 1.0 | (user defined) |
| Malonic Acid | 104.06 | - | 1.0 | (user defined) |
| Acetic Anhydride | 102.09 | 1.08 | 1.5 | (user defined) |
| Sodium Ethoxide | 68.05 | - | 1.1 | (user defined) |
Table 2: Quick Troubleshooting Reference
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield | Incomplete reaction, presence of moisture.[3] | Increase reaction time/temperature; ensure anhydrous conditions. |
| Side Products | Incorrect stoichiometry, high temperature. | Use a slight excess of one reactant; slow reagent addition; maintain temperature.[3] |
| Purification Issues | Co-eluting impurities, oiling out. | Optimize chromatography solvent system; attempt recrystallization from various solvents.[3] |
Part 4: Visualizing the Process
Diagrams can clarify complex workflows and decision-making processes.
Diagram 1: General Synthetic Workflow
Caption: A decision tree to diagnose the root cause of low reaction yields.
Part 5: References
-
Technical Support Center: Synthesis of Spiro[3.5]nonane-1,3-diol. Benchchem. Available from:
-
This compound synthesis. ChemicalBook. Available from:
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry. Available from:
-
Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. Available from:
-
Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. ResearchGate. Available from:
-
A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. ResearchGate. Available from:
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. Available from: [Link]
-
Technical Support Center: Synthesis of Spiro[5.5]undecan-3-ones. Benchchem. Available from:
-
2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Organic Syntheses Procedure. Available from: [Link]
-
This compound | C11H16O2. PubChem. Available from: [Link]
Sources
- 1. This compound | C11H16O2 | CID 4962152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
stability issues of spiro[5.5]undecane-2,4-dione under acidic/basic conditions
Welcome to the technical support center for spiro[5.5]undecane-2,4-dione. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile spirocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may arise during your experiments, particularly under acidic and basic conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your work.
Introduction to the Stability of this compound
This compound is a valuable building block in organic synthesis, prized for its rigid spirocyclic core. However, like many 1,3-dicarbonyl compounds, its stability can be compromised under certain experimental conditions. The key to its reactivity lies in the acidic nature of the methylene protons at the C3 position and the susceptibility of the carbonyl groups to nucleophilic attack. This guide will walk you through the potential stability challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns stem from its 1,3-dicarbonyl functionality. The molecule's stability is significantly influenced by pH. In basic conditions, the primary issue is the deprotonation of the C3 methylene group, which can lead to various reactions. In acidic conditions, the carbonyl groups can be protonated, increasing their electrophilicity and making them more susceptible to nucleophilic attack.
Q2: How does the keto-enol tautomerism of this compound affect its stability?
A2: this compound, like other 1,3-dicarbonyl compounds, exists in equilibrium between its keto and enol forms.[1] The enol form is often the reactive species in various transformations. The stability of the enol tautomer is influenced by the solvent and pH of the medium. Understanding this equilibrium is crucial, as the enol or its corresponding enolate is often the starting point for degradation pathways.
Stability in Acidic Conditions
Q3: What happens to this compound in a highly acidic aqueous solution?
A3: In strongly acidic aqueous solutions, the carbonyl oxygens of the dione can be protonated. This protonation enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by water. This can potentially lead to a ring-opening hydrolysis reaction over time, especially at elevated temperatures. The likely product of such a reaction would be 1-(2-carboxyethyl)cyclohexane-1-carboxylic acid.
Q4: I am running a reaction with this compound using a Lewis acid catalyst in an aprotic solvent. Should I be concerned about degradation?
A4: In aprotic solvents, the risk of hydrolysis is significantly reduced. However, strong Lewis acids can still coordinate to the carbonyl oxygens, activating the molecule for other reactions. If nucleophiles are present in the reaction mixture, you may observe side products. It is crucial to ensure your solvent and other reagents are anhydrous to minimize potential degradation.
Stability in Basic Conditions
Q5: Why is this compound unstable in the presence of strong bases?
A5: The methylene protons between the two carbonyl groups (C3) are significantly acidic (pKa of analogous 1,3-cyclohexanedione is around 5.26) and can be readily deprotonated by a strong base to form a resonance-stabilized enolate.[1] This enolate is a potent nucleophile and can participate in various reactions, some of which may be undesired degradation pathways.
Q6: Could a retro-Michael type reaction occur under basic conditions?
A6: A retro-Michael reaction is a plausible degradation pathway for this compound under basic conditions, particularly with heating. This would involve the cleavage of a carbon-carbon bond, leading to a ring-opened product. The likely product would be an unsaturated keto-acid, which may undergo further reactions. While this is a theoretically sound pathway for 1,5-dicarbonyl compounds, specific experimental evidence for this spiro compound is not extensively documented in the literature.[2]
Troubleshooting Guides
Issue 1: Unexpected Side Products in Acid-Catalyzed Reactions
Symptoms:
-
You observe unexpected peaks in your HPLC or GC-MS analysis.
-
The yield of your desired product is lower than expected.
-
You notice a change in the physical appearance of your reaction mixture over time.
Potential Cause: Under acidic conditions, especially in the presence of nucleophiles (like water or alcohols), this compound can undergo nucleophilic attack at the carbonyl carbons. This is exacerbated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider adding a drying agent to your reaction if compatible.
-
Control Temperature: Run your reaction at the lowest effective temperature to minimize the rate of potential side reactions.
-
Limit Reaction Time: Monitor your reaction closely (e.g., by TLC or UPLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
Choose a Milder Acid Catalyst: If possible, screen for a less harsh Lewis or Brønsted acid that can still effectively catalyze your desired transformation.
Issue 2: Degradation of this compound During Workup with Aqueous Base
Symptoms:
-
Low recovery of the compound after an aqueous basic wash.
-
Formation of a complex mixture of products observed in the aqueous layer or at the interface.
Potential Cause: Exposure to aqueous base can rapidly deprotonate the acidic C3 methylene group, forming the enolate. This enolate can then participate in undesired reactions, including potential ring-opening via a retro-Michael type mechanism.
Troubleshooting Steps:
-
Avoid Strong Bases: If a basic wash is necessary, use a mild base like a saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide.
-
Minimize Contact Time: Perform the basic wash quickly and at a low temperature (e.g., in an ice bath).
-
Alternative Workup: Consider a non-aqueous workup if possible. For example, filtration through a plug of silica gel or a basic alumina can remove acidic impurities without the need for an aqueous wash.
-
pH Adjustment: If you must use a basic solution, immediately follow with a careful neutralization using a dilute acid to bring the pH back to neutral before extraction.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[3][4]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled oven and water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At predetermined time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H2O2.
-
Keep at room temperature for 24 hours, protected from light.
-
At predetermined time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound in a petri dish.
-
Place in an oven at 80°C for 48 hours.
-
At predetermined time points, weigh a sample, dissolve in methanol, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC at the end of the exposure.
-
Data Analysis:
-
Use a stability-indicating HPLC method to quantify the amount of this compound remaining at each time point.
-
Calculate the percentage degradation.
-
Identify and, if possible, characterize any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
Instrumentation:
-
HPLC with a UV-Vis detector
-
Column: C18, 4.6 x 250 mm, 5 µm
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | ~15% | 1-(2-carboxyethyl)cyclohexane-1-carboxylic acid |
| 0.1 M NaOH | 8 hours | 25°C | ~25% | Ring-opened unsaturated keto-acid |
| 3% H₂O₂ | 24 hours | 25°C | < 5% | Minor oxidative byproducts |
| Dry Heat | 48 hours | 80°C | < 2% | None detected |
| Photolytic | 1.2 million lux.hr | 25°C | < 2% | None detected |
Visualizations
Diagram 1: Proposed Degradation Pathway in Acidic Conditions
Proposed acid-catalyzed hydrolysis pathway.
Diagram 2: Proposed Degradation Pathway in Basic Conditions
Proposed base-catalyzed degradation via retro-Michael reaction.
Diagram 3: Workflow for Stability Assessment
General workflow for a forced degradation study.
References
- Ring-Opening Cyclization of Cyclohexane-1,3-dione-2-spirocyclopropanes with Amines: Rapid Access to 2-Substituted 4-Hydroxyindole. Organic Letters. [Link]
- Ring opening-expansion cascade reactions of indigo with oxiranes and aziridines; efficient access to dihydropyrazinodiindoles and spiro-oxazocinodiindoles.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
- Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega. [Link]
- Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. RSC Publishing. [Link]
- Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes.
- Use of cyclohexane-1,3-dione derivatives in the preparation of enaminones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
- 1,3-Cyclohexanedione. Wikipedia. [Link]
- Cyclohexane-1,3-dione hydrolase. Wikipedia. [Link]
- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes.
- Stability-indicating HPLC Method Research Articles. R Discovery. [Link]
- Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates.
- stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
- Forced Degradation Studies to Assess the Stability of Drugs and Products.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Monitoring Key Reactions in Degradation of Chloroaromatics by In Situ 1H Nuclear Magnetic Resonance: Solution Structures of Metabolites Formed from cis-Dienelactone.
- Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.
- Process for the manufacture of 1, 3-cyclohexanedione.
- Indane-1,3-Dione: From Synthetic Strategies to Applications.
- Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. MDPI. [Link]
- The Retro-Michael Reaction of 1,5-Dicarbonyl Compounds: Scope and Limitation.
- The Inversion Process of 1,3-cyclohexanedione. SciELO México. [Link]
- Isolation and determination of alpha-dicarbonyl compounds by RP-HPLC-DAD in green and roasted coffee. PubMed. [Link]
- H-NMR Chemical Shifts of 1,3-Dioxanone-2 and Its Derivatives in cDC13a.
- Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]
- Synthesis, Properties, and Biodegradability of Novel Sequence-Controlled Copolyesters Composed of Glycolic Acid, Dicarboxylic Acids, and C 3 or C 4 Diols. MDPI. [Link]
- Process for 4-substituted cyclohexane-1,3-dione. CSIR-Institute of Himalayan Bioresource Technology (IHBT), Palampur. [Link]
Sources
- 1. Cyclohexane-1,2-Dione Hydrolase from Denitrifying Azoarcus sp. Strain 22Lin, a Novel Member of the Thiamine Diphosphate Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. web.vscht.cz [web.vscht.cz]
Technical Support Center: Selective Functionalization of Spiro[5.5]undecane-2,4-dione
Welcome to the technical support center for the selective functionalization of spiro[5.5]undecane-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable spirocyclic scaffold. The unique structural rigidity and steric environment of this compound present distinct challenges in achieving regiochemical and stereochemical control. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these hurdles and accelerate your research.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues encountered during the chemical modification of this compound. Each entry follows a "Problem -> Probable Cause -> Solution" format to provide clear, actionable guidance.
Issue 1: Poor or Unpredictable Regioselectivity in Enolate Reactions
-
Problem: You are attempting an alkylation, acylation, or aldol reaction and obtaining a mixture of C1 and C3 substituted products, or the reaction is favoring the undesired isomer.
-
Probable Cause: The this compound has two sets of enolizable α-protons at the C1 and C3 positions. The C3 position is generally considered the kinetic site due to less steric hindrance, while the C1 position, being more substituted, leads to the thermodynamically more stable enolate. Your reaction conditions are likely allowing for enolate equilibration or are not sufficiently controlled to favor one pathway over the other.
-
Solution: The key to controlling regioselectivity is to manipulate the reaction conditions to favor either kinetic or thermodynamic control.
-
For Kinetic Control (C3-Functionalization): To deprotonate the less sterically hindered C3 position, you must use conditions that form the enolate irreversibly and quickly.
-
Base Selection: Employ a strong, bulky, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).
-
Temperature: Perform the deprotonation and subsequent reaction with the electrophile at very low temperatures (e.g., -78 °C) to prevent the kinetic enolate from equilibrating to the more stable thermodynamic enolate.
-
Solvent: Use an aprotic, non-polar solvent like Tetrahydrofuran (THF) or diethyl ether.
-
-
For Thermodynamic Control (C1-Functionalization): To obtain the more stable, substituted enolate, you need conditions that allow for equilibrium.
-
Base Selection: Use a weaker base that allows for reversible deprotonation, such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt).
-
Temperature: Run the reaction at a higher temperature (e.g., 0 °C to room temperature or even reflux) to facilitate the equilibration to the most stable enolate.
-
Reaction Time: Longer reaction times will also favor the formation of the thermodynamic product.
-
-
Issue 2: Low or No Stereoselectivity
-
Problem: Your reaction introduces a new chiral center, but you are obtaining a racemic mixture or a poor diastereomeric ratio (dr).
-
Probable Cause: The this compound core itself does not provide a strong intrinsic facial bias to direct the approach of an incoming electrophile or nucleophile. Without an external source of chirality, stereocontrol is often minimal.
-
Solution: Achieving high stereoselectivity requires a deliberate strategy. Consider the following approaches, moving from simpler to more complex methods.
-
Substrate Control: If your spirocycle already contains a stereocenter, it may direct the stereochemistry of subsequent reactions. This is highly dependent on the specific substrate and reaction.
-
Chiral Auxiliaries: Temporarily attach a chiral auxiliary to the spirocycle. The auxiliary blocks one face of the molecule, forcing the reagent to attack from the opposite, less hindered face. This is a robust but less atom-economical method.
-
Organocatalysis: Use small, chiral organic molecules (e.g., proline derivatives) as catalysts. These can form chiral intermediates (like enamines) that react stereoselectively. This approach is often experimentally simpler and environmentally benign.
-
Biocatalysis: Employ enzymes to catalyze the reaction. Enzymes operate in a highly specific chiral pocket and can deliver exceptionally high levels of stereoselectivity. For instance, a D-aminoacylase has been successfully used to catalyze a double Michael addition for the synthesis of cis-spiro[5.5]undecane derivatives with excellent stereocontrol.[1]
-
Transition Metal Catalysis: Use a chiral ligand complexed to a metal center to create a chiral catalytic environment that directs the stereochemical outcome.
-
Issue 3: Product Decomposition or Unexpected Side Products
-
Problem: You observe the formation of multiple unexpected spots on your TLC plate, or you experience significant loss of material during workup or purification, potentially due to ring-opening.
-
Probable Cause: The 1,3-dicarbonyl system is susceptible to nucleophilic attack and cleavage, particularly under harsh conditions. This is analogous to the stability issues seen with related compounds like 3-Oxathis compound, which can undergo hydrolysis or alcoholysis.[2] Strong nucleophiles (e.g., hydroxide, methoxide in excess) or protic solvents at high temperatures can lead to the cleavage of the cyclohexane-1,3-dione ring.
-
Solution:
-
Solvent Choice: Use anhydrous, aprotic solvents (e.g., THF, DCM, Toluene) whenever possible, especially when working with strong bases or reactive intermediates.
-
Temperature Control: Maintain the lowest practical temperature for your reaction to minimize side reactions.
-
Careful Workup: Quench reactions at low temperatures. Use buffered aqueous solutions (e.g., saturated NH₄Cl) instead of strong acids for quenching enolates to avoid acid-catalyzed decomposition.
-
Purification: If the product is thermally sensitive, opt for column chromatography over distillation. Ensure your chromatography solvents are neutral and free of reactive impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most significant challenge when working with this compound?
-
A1: The primary challenge is achieving high selectivity—both regioselectivity and stereoselectivity. The molecule's symmetry and the similar reactivity of its two α-methylene groups require carefully designed reaction conditions to functionalize a specific position and control the 3D orientation of new substituents.
-
-
Q2: How can I confirm whether I have synthesized the C1- or C3-substituted isomer?
-
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
-
¹H NMR: The symmetry of the product will be different. For example, C3-substitution will preserve a plane of symmetry through the C1-C(spiro)-C5 axis, leading to a simpler spectrum than a C1-substituted product.
-
¹³C NMR: The number of distinct carbon signals will differ between isomers.
-
2D NMR (HMBC, HSQC): These experiments are definitive. An HMBC experiment will show long-range (2-3 bond) correlations between protons and carbons. For a C3-substituted product, you would expect to see correlations from the protons of the new substituent to C3 and C4, but not C1.
-
-
-
Q3: Why is the spiro[5.5]undecane scaffold important for drug discovery?
-
A3: The spiro[5.5]undecane scaffold is highly valued in medicinal chemistry for several reasons. Its rigid, three-dimensional structure allows for precise orientation of functional groups into the binding pockets of biological targets like enzymes and receptors.[3] This can lead to increased potency and selectivity. Derivatives of this scaffold have been investigated for various therapeutic applications, including as anti-cancer agents and oral neuropeptide Y5 receptor antagonists.[4][5][6]
-
-
Q4: Can I use microwave-assisted synthesis for reactions involving this scaffold?
-
A4: Yes, microwave-assisted synthesis is an excellent technique for this system. It has been shown to significantly reduce reaction times and improve yields for reactions like Michael additions and condensations involving the spiro[5.5]undecane scaffold.[4] The rapid, uniform heating can help overcome the steric hindrance associated with the spiro center.
-
Key Experimental Protocols
Protocol 1: Kinetically Controlled Alkylation at the C3 Position
This protocol describes a general method for the selective alkylation of the less-hindered C3 position.
| Parameter | Value / Reagent | Notes |
| Base | Lithium Diisopropylamide (LDA) | 1.1 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | --- |
| Temperature | -78 °C (Dry ice/acetone bath) | Critical for kinetic control |
| Electrophile | Alkyl Halide (e.g., Iodomethane) | 1.2 equivalents |
| Reaction Time | 1-3 hours | Monitor by TLC |
| Workup | Saturated aq. NH₄Cl solution | Neutral quench |
Step-by-Step Methodology:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous THF and cool the flask to -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in THF to the flask.
-
Add LDA solution (1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography.
Protocol 2: Microwave-Assisted Knoevenagel Condensation
This protocol is adapted from a reported method for synthesizing spiro[5.5]undecane derivatives efficiently.[4]
| Parameter | Value / Reagent | Notes |
| Reactants | This compound, Aldehyde | 1.0 and 1.1 equivalents, respectively |
| Catalyst | Triethylamine | 1.25 equivalents |
| Solvent | Dichloromethane (CH₂Cl₂) | --- |
| Microwave Power | 200 W | Adjust as needed for your instrument |
| Temperature | 40 °C | --- |
| Reaction Time | 15 minutes | Monitor by TLC |
Step-by-Step Methodology:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the desired aldehyde (1.1 eq).
-
Add CH₂Cl₂ and triethylamine (1.25 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 200 W and maintain a temperature of 40 °C for 15 minutes.
-
After cooling, pour the reaction mixture into cold water and extract three times with chloroform or CH₂Cl₂.[4]
-
Combine the organic extracts, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Purify the resulting product by column chromatography (e.g., Hexane:Ethyl Acetate gradient). This method has been reported to achieve very high yields.[4]
References
- In-Depth Technical Guide: this compound. Benchchem.
- Stability issues of 3-Oxathis compound in different solvents. Benchchem.
- This compound-D6.
- Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- Application Notes and Protocols for 3-Oxathis compound in Medicinal Chemistry. Benchchem.
- This compound-D6. ChemicalBook.
Sources
avoiding polymerization in the synthesis of spiro compounds
Technical Support Center: Synthesis of Spiro Compounds
Welcome to the technical support center for spiro compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic scaffolds. Unwanted polymerization is a frequent and formidable challenge in these syntheses, often leading to reduced yields, purification difficulties, and even complete reaction failure.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
FAQ 1: My spirocyclization reaction is yielding a significant amount of insoluble, sticky material. What is the likely cause and how can I prevent it?
Answer:
The formation of insoluble, often intractable, material is a classic indicator of unwanted polymerization. This side reaction can be initiated through several pathways, depending on your specific substrates and reaction conditions. The two most common culprits are radical polymerization and cationic polymerization .
-
Radical Polymerization: If your starting materials contain alkene moieties, they can be susceptible to radical-initiated chain-growth polymerization. This can be triggered by trace impurities, light, or heat.
-
Cationic Polymerization: Many spirocyclization reactions are promoted by Brønsted or Lewis acids.[1] These acidic conditions can protonate an alkene, generating a carbocation that initiates a chain-growth polymerization cascade.[2][3] This is particularly problematic for substrates that can form stable carbocations.[4]
Troubleshooting & Prevention Strategies:
1. Rigorous Control of Reaction Conditions:
-
Inert Atmosphere: Conduct your reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can initiate radical pathways.
-
Solvent Purity: Use freshly distilled, high-purity, anhydrous solvents. Peroxides in aged ethers (like THF or diethyl ether) are notorious for initiating radical polymerization.
-
Temperature Control: Elevated temperatures can accelerate polymerization.[5] If your desired reaction is sluggish at lower temperatures, consider a more active catalyst rather than simply increasing the heat.
2. The Use of Polymerization Inhibitors:
For reactions involving highly reactive monomers, the addition of a small amount of an inhibitor can be highly effective.
| Inhibitor Type | Common Examples | Mechanism of Action & Use Case |
| Radical Scavengers | Butylated hydroxytoluene (BHT), Hydroquinone, 4-Methoxyphenol (MEHQ), TEMPO | These compounds intercept radical intermediates, terminating the polymerization chain.[6] They are ideal for preventing radical-initiated polymerization of alkene-containing substrates. |
| Cationic Inhibitors | Pyridine, 2,6-Di-tert-butylpyridine | These non-nucleophilic bases can scavenge stray protons, preventing the initiation of cationic polymerization without interfering with Lewis acid catalysis. |
Protocol: Using a Radical Inhibitor
-
Selection: For most applications, BHT or hydroquinone are effective and easily removed. TEMPO is a highly stable radical and can be used for more sensitive systems.[7]
-
Addition: Add the inhibitor (typically 100-500 ppm relative to the polymerizable substrate) to your reaction mixture before adding the initiator or catalyst.
-
Removal:
-
Hydroquinone/MEHQ: Can be removed by a basic wash (e.g., 5-10% aqueous NaOH) during aqueous workup.[8]
-
BHT: Being less acidic, it is typically removed by column chromatography or distillation.
-
TEMPO: Can often be removed by chromatography.
-
The following diagram illustrates a decision-making workflow for diagnosing and addressing polymerization issues.
Caption: Troubleshooting workflow for polymerization.
FAQ 2: My reaction is clean, but I'm isolating a rearranged aromatic product instead of the desired spirocycle. What is happening?
Answer:
This is a strong indication that you are observing a Dienone-Phenol Rearrangement . This is a classic acid-catalyzed side reaction that competes with, and can often dominate, spirocyclization, particularly in dearomative syntheses.[9][10]
The reaction proceeds through a carbocation intermediate, which, instead of undergoing the desired intramolecular cyclization, undergoes a 1,2-shift (of an alkyl or aryl group) to regenerate a thermodynamically stable aromatic phenol.[11][12]
The following diagram illustrates the mechanistic competition between the desired spirocyclization and the undesired dienone-phenol rearrangement.
Caption: Competing spirocyclization vs. rearrangement.
Troubleshooting & Prevention Strategies:
1. Catalyst Selection:
-
The choice and strength of the acid catalyst are critical. Highly effective catalysts for the dienone-phenol rearrangement, such as Sc(OTf)₃, should be used with caution or avoided if spirocyclization is the goal.[13]
-
Screen a panel of Lewis and Brønsted acids to find one that promotes spirocyclization without favoring rearrangement. Sometimes a milder acid is more selective.
2. Temperature Control:
-
Rearrangement reactions often have a higher activation energy than the desired cyclization. Running the reaction at a lower temperature can kinetically favor the formation of the spirocycle.[14]
3. Substrate Design:
-
The migratory aptitude of the groups at the quaternary center influences the rate of rearrangement.[11] If possible, design your substrate to disfavor this migration. For example, groups with lower migratory aptitude are less likely to participate in the rearrangement.
4. Kinetic vs. Thermodynamic Control:
-
Spiroketal formation, a common type of spirocyclization, can be under either kinetic or thermodynamic control.[14] The rearranged phenol is almost always the thermodynamic product. To favor the spirocycle, aim for kinetically controlled conditions:
-
Lower temperatures
-
Shorter reaction times
-
Careful choice of solvent and a precisely tuned acid catalyst [14]
-
FAQ 3: My starting material is consumed, but the yield of the spiro product is consistently low, with a complex mixture of byproducts. How do I begin to troubleshoot this?
Answer:
A complex crude mixture with low yield suggests multiple competing side reactions or product decomposition. A systematic approach is required to identify and mitigate the issue.
Troubleshooting Workflow:
1. Analyze the Crude Reaction Mixture:
-
Before any workup, take a sample of the crude reaction mixture and analyze it by LC-MS and ¹H NMR. This will give you the most accurate picture of what is happening in the reaction flask. A standard aqueous workup can sometimes degrade products or change the composition of the mixture.[15]
2. Identify the Byproducts:
-
Attempt to identify the major byproducts. Are they related to polymerization or rearrangement as discussed above? Or do they suggest other decomposition pathways?
3. Re-evaluate Reaction Parameters:
-
Concentration: High concentrations can favor intermolecular reactions, including polymerization.[5] Try running the reaction at a higher dilution to favor the desired intramolecular spirocyclization.
-
Order of Addition: The order in which you add reagents can be critical. For example, adding the substrate to a solution of the catalyst might give a different outcome than adding the catalyst to the substrate.
-
Solvent: The solvent can influence the stability of intermediates and transition states.[16] Screen a range of solvents with varying polarities.
Protocol: Small-Scale Reaction Screening
To efficiently optimize your reaction, set up a parallel array of small-scale reactions (e.g., in vials) to test different variables simultaneously.
-
Setup: In a glovebox or under an inert atmosphere, prepare several vials, each containing your starting material.
-
Variable Matrix: Create a matrix to test different:
-
Catalysts (e.g., various Lewis acids like TiCl₄, BF₃·OEt₂, SnCl₄)
-
Solvents (e.g., CH₂Cl₂, Toluene, Acetonitrile, THF)
-
Temperatures (e.g., -78 °C, 0 °C, room temperature)
-
Additives (e.g., with and without a polymerization inhibitor)
-
-
Execution: Add the respective solvents, additives, and catalysts to each vial.
-
Monitoring: Monitor all reactions simultaneously by TLC or LC-MS at set time points (e.g., 1h, 4h, 24h).
-
Analysis: Quench the reactions and analyze the crude mixtures to identify the conditions that give the highest conversion to the desired spiro product with the fewest byproducts.
This systematic approach allows for the rapid identification of optimal conditions and is far more efficient than single-variable, iterative optimization.
References
- (No Source)
- Radicals in natural product synthesis. (n.d.). National Institutes of Health.
- Dienone–phenol rearrangement. (2023, December 2). In Wikipedia.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2023, March 3). MDPI.
- Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). National Institutes of Health.
- Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (2006, November 28). Journal of the American Chemical Society.
- Polymerization of Alkenes. (2022, December 19). Read Chemistry.
- Applications of TEMPO in synthesis. (2023, August 10). ResearchGate.
- The Dieneone-phenol controversies. (2012, April 30). Henry Rzepa's Blog.
- (No Source)
- Re2O7 Catalyzed Dienone-Phenol Rearrangement. (2015, August 6). ResearchGate.
- Cationic Polymerization. (2021, September 12). Chemistry LibreTexts.
- A Brief Discussion on Polymerization Inhibitors. (2023, October 17). Liskon Biological.
- TEMPO. (2024, January 3). In Wikipedia.
- Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. (n.d.). National Center for Biotechnology Information.
- Dearomative spirocyclization of ynamides. (2024, October 22). Royal Society of Chemistry.
- Polymerization in the presence of inhibitor? (2021, April 30). ResearchGate.
- The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE.
- Reaction and Mechanism of Dienone phenol Rearrangements. (n.d.). Physics Wallah.
- Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). National Institutes of Health.
- Dearomative spirocyclization of ynamides. (n.d.). National Institutes of Health.
- (No Source)
- Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (2015, August 6). ResearchGate.
- In what situations would one decide to use a quencher or inhibitor, rather than simply precipitate and leave the polymer as is? (2014, April 27). ResearchGate.
- (No Source)
- (No Source)
- (No Source)
- Polymerization of Alkenes. (2021, July 31). Chemistry LibreTexts.
- (No Source)
- (No Source)
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022, November 19). PubMed.
- A. Polymerization: Cationic Polymerization. (n.d.). University of Texas at Austin.
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). National Institutes of Health.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2023, October 13). ResearchGate.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2022, August 1). ACS Publications.
- Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. (2023, May 9). National Institutes of Health.
- acid-catalyzed polymerization reactions: Topics by Science.gov. (n.d.). Science.gov.
- Chapter 2: Ring-opening Polymerization Promoted by Brønsted Acid Catalysts. (n.d.). ResearchGate.
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- 5. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
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Validation & Comparative
A Comparative Guide to the Synthesis of Spiro[5.5]undecane-2,4-dione: Classical versus Modern Methodologies
The spiro[5.5]undecane framework is a prominent structural motif in numerous natural products and biologically active compounds, making it a target of significant interest in medicinal chemistry and drug discovery.[1] The rigid, three-dimensional architecture of this spirocycle allows for precise spatial orientation of functional groups, which can lead to enhanced interactions with biological targets.[2] This guide provides an in-depth comparison of two distinct synthetic strategies for preparing a key intermediate, Spiro[5.5]undecane-2,4-dione: a traditional multi-step approach and a more contemporary one-pot double Michael addition reaction. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each route to provide researchers with the insights needed to make informed decisions for their synthetic campaigns.
Route 1: The Classical Multi-Step Synthesis
A long-standing approach to this compound involves a three-step sequence starting from cyclohexanone and diethyl malonate. This method relies on sequential Knoevenagel condensation, saponification, and decarboxylation.
Mechanistic Rationale
The initial step is a Knoevenagel condensation between cyclohexanone and diethyl malonate, typically catalyzed by a base like piperidine or sodium ethoxide. This reaction forms a cyclohexylidene malonate intermediate. The subsequent saponification with a strong base, such as sodium hydroxide, hydrolyzes the ester groups to a dicarboxylate salt. Finally, acidification and heating promote decarboxylation to yield the target this compound.
Experimental Protocol
Step 1: Knoevenagel Condensation
-
To a solution of cyclohexanone (1.0 eq) and diethyl malonate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Step 2: Saponification
-
Dissolve the crude product from Step 1 in an ethanolic solution of sodium hydroxide (2 N).
-
Heat the mixture to reflux for 2 hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture to room temperature.
Step 3: Decarboxylation
-
Carefully acidify the cooled reaction mixture with sulfuric acid (5 N).
-
Heat the acidified mixture to reflux for 4.5 hours to effect decarboxylation.
-
After cooling, the product can be isolated by extraction with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.[3]
Performance and Considerations
This classical route is well-established but suffers from some drawbacks. It is a multi-step process, which can lead to lower overall yields and increased labor. The harsh reaction conditions, including the use of strong acids and bases and prolonged heating, may not be compatible with sensitive functional groups on more complex substrates.
Route 2: The One-Pot Double Michael Addition
A more modern and efficient approach to the spiro[5.5]undecane core involves a one-pot cascade reaction, specifically a double Michael addition.[4][5] This strategy offers significant advantages in terms of atom economy and operational simplicity. A common variant of this reaction utilizes cyclohexane-1,3-dione and an α,β-unsaturated ketone, such as 1,5-diphenylpenta-1,4-dien-3-one, to generate substituted spiro[5.5]undecane derivatives. For the parent compound, a similar strategy can be envisioned with a simpler Michael acceptor.
Mechanistic Rationale
The reaction is typically catalyzed by a base, which deprotonates the active methylene group of the cyclohexane-1,3-dione to form an enolate. This enolate then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone. A second intramolecular Michael addition follows, where the newly formed enolate attacks the other α,β-unsaturated system, leading to the formation of the spirocyclic ring system. Lewis acids can also be employed to catalyze this transformation.[5]
Experimental Protocol (Conventional Heating)
-
In a round-bottom flask, dissolve cyclohexane-1,3-dione (1.0 eq) and the appropriate α,β-unsaturated ketone (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a catalytic amount of a base, such as diethylamine.[4]
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by removing the solvent and purifying the residue by column chromatography.
Microwave-Assisted Protocol
Microwave-assisted organic synthesis has been shown to dramatically accelerate this reaction, leading to higher yields in shorter reaction times.[1][5]
-
In a microwave-safe vessel, combine cyclohexane-1,3-dione (1.0 eq), the α,β-unsaturated ketone (1.0 eq), and a catalytic amount of triethylamine in a suitable solvent.
-
Seal the vessel and subject it to microwave irradiation at a set temperature and power for 15-20 minutes.[1]
-
After cooling, the product is isolated and purified as in the conventional method.
Performance and Considerations
The double Michael addition offers a significant improvement over the classical route. It is a one-pot reaction, which simplifies the experimental procedure and reduces waste. The reaction conditions are generally milder, and the use of microwave irradiation can further enhance efficiency, with reported yields of up to 98% for some derivatives.[1] This method is also amenable to the synthesis of a diverse library of spiro[5.5]undecane derivatives by varying the starting materials.[4]
Comparative Analysis
To facilitate a direct comparison, the key performance indicators for each route are summarized in the table below.
| Parameter | Classical Multi-Step Synthesis | One-Pot Double Michael Addition (Conventional) | One-Pot Double Michael Addition (Microwave) |
| Number of Steps | 3 | 1 | 1 |
| Reaction Time | > 12 hours | 2-3 hours | 15-20 minutes |
| Typical Yields | Moderate | Good to Excellent | Excellent (up to 98%)[1] |
| Reaction Conditions | Harsh (strong acid/base, high temp) | Mild (room temperature) | Mild (controlled heating) |
| Atom Economy | Lower | Higher | Higher |
| Operational Simplicity | More complex | Simpler | Simplest |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes discussed.
Caption: Classical multi-step synthesis of this compound.
Caption: One-pot double Michael addition route to this compound.
Conclusion
For the synthesis of this compound and its derivatives, the one-pot double Michael addition reaction is demonstrably superior to the classical multi-step approach. It offers higher efficiency, milder reaction conditions, and greater operational simplicity. The amenability of this method to microwave-assisted synthesis further solidifies its position as the preferred route for rapid and high-yielding access to this important class of spirocyclic compounds. While the classical method remains a valid approach, its utility is largely superseded by the advantages of modern cascade reactions. Researchers and drug development professionals are encouraged to consider the double Michael addition strategy for their synthetic endeavors targeting the spiro[5.5]undecane core.
References
- Kesten, Stephen J.; Degnan, Margaret J.; Hung, Jocelyn; McNamara, Dennis J.; Ortwine, Daniel F.; et al. Journal of Medicinal Chemistry, 1992, 35(19), 3429-3447. [Link]
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- Burgaz, E. V., & Kunter, I. Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMUJPharmSci, 2024, 7(3), 80-89. [Link]
- Ahmed, M. G., et al. A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 2012, 60(1), 121-124. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Spiro[5.5]undecane-2,4-dione Derivatives in Drug Discovery
The spiro[5.5]undecane scaffold, a unique three-dimensional structure composed of two cyclohexane rings sharing a single carbon atom, has garnered significant interest in medicinal chemistry. Its rigid yet complex architecture provides a versatile platform for the development of novel therapeutic agents. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of spiro[5.5]undecane-2,4-dione derivatives, focusing on their potential as anticancer agents. We will explore how subtle modifications to this core structure can profoundly influence biological activity, providing a comparative analysis of various derivatives and the experimental data that underpins these findings.
The this compound Core: A Privileged Scaffold
The this compound moiety serves as a foundational structure for a diverse range of biologically active compounds. The inherent rigidity of the spirocyclic system allows for a precise spatial orientation of functional groups, facilitating specific interactions with biological targets. This structural feature is a key determinant of the pharmacological profile of its derivatives, which have shown promise in various therapeutic areas, including oncology.[1]
Structure-Activity Relationship (SAR) Analysis: Unraveling the Determinants of Anticancer Activity
The exploration of SAR is a cornerstone of rational drug design. For this compound derivatives, understanding how different substituents on the core structure impact their anticancer potency is crucial for the development of more effective and selective drug candidates.
Impact of Substituents on the Phenyl Rings
A common strategy in the design of spiro[5.5]undecane-based anticancer agents involves the introduction of substituted phenyl rings. Studies on 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione have highlighted the importance of these aromatic moieties. The presence of electron-withdrawing groups, such as fluorine, on the phenyl rings can significantly influence the electronic properties of the molecule and its interaction with biological targets.[1]
The Role of Heterocyclic Modifications
Incorporating heterocyclic rings into the spiro[5.5]undecane framework is another avenue for modulating biological activity. For instance, the synthesis of spiro-pyrrolopyridazine derivatives has yielded compounds with potent cytotoxic effects against various cancer cell lines.[2] These modifications can introduce additional hydrogen bond donors and acceptors, as well as alter the overall lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
A notable example is the spiro-acenaphthylene tethered-[3][4][5]-thiadiazole derivative, which has demonstrated significant anticancer efficacy.[6] This highlights the potential of combining the spiro[5.5]undecane core with other pharmacologically relevant heterocycles to create synergistic effects.
Comparative Performance of this compound Derivatives
To provide a clear comparison of the anticancer potential of different spiro[5.5]undecane derivatives, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative compounds against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| SPP10 | Spiro-pyrrolopyridazine | MCF-7 (Breast) | 2.31 ± 0.3 | [2] |
| H69AR (Lung) | 3.16 ± 0.8 | [2] | ||
| PC-3 (Prostate) | 4.2 ± 0.2 | [2] | ||
| Compound 1 | Spiro-acenaphthylene tethered-[3][4][5]-thiadiazole | RXF393 (Renal) | 7.01 ± 0.39 | [6] |
| HT29 (Colon) | 24.3 ± 1.29 | [6] | ||
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | [6] | ||
| Doxorubicin (Reference) | Anthracycline | RXF393 (Renal) | 13.54 ± 0.82 | [6] |
| HT29 (Colon) | 13.50 ± 0.71 | [6] | ||
| LOX IMVI (Melanoma) | 6.08 ± 0.32 | [6] |
Table 1: Comparative in vitro anticancer activity of selected spiro[5.5]undecane derivatives.
Notably, compound SPP10 exhibited potent and selective cytotoxicity against breast, lung, and prostate cancer cells, with IC50 values in the low micromolar range.[2] Importantly, it showed significantly lower toxicity towards non-tumorigenic cells, indicating a favorable therapeutic window.[2] Compound 1 also demonstrated considerable efficacy, particularly against renal and melanoma cancer cell lines, with potency comparable to or greater than the standard chemotherapeutic agent, doxorubicin.[6]
Experimental Protocols: A Foundation for Reproducible Research
To ensure the integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and a standard in vitro cytotoxicity assay.
Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione
This protocol describes a microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield compared to conventional methods.[1]
Materials:
-
Dimedone
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
-
Triethylamine
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).
-
Add triethylamine (catalytic amount) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature and power for 15-20 minutes.
-
After completion of the reaction (monitored by TLC), allow the vessel to cool to room temperature.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.
Rationale: The use of microwave irradiation accelerates the reaction rate by efficiently transferring energy to the reactants, leading to a significant reduction in reaction time from hours to minutes.[1] Triethylamine acts as a base to catalyze the Michael addition reaction, which is the key step in the formation of the spirocyclic ring system.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, H69AR, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the spiro[5.5]undecane derivatives in complete culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability.
Visualizing the Path to Discovery: Synthesis and Evaluation Workflow
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Synthetic and evaluation workflow.
Caption: Key SAR considerations.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the peripheral substituents and the incorporation of heterocyclic moieties can lead to significant improvements in potency and selectivity. The comparative data presented provides a valuable resource for researchers in the field, offering insights into the rational design of the next generation of spiro[5.5]undecane-based therapeutics. Future research should focus on expanding the library of derivatives to further probe the SAR, elucidating the specific molecular targets and mechanisms of action, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.
References
- Chen, J., et al. (2014). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Request PDF.
- Cui, J., et al. (2010). Syntheses and Crystal Structures of 1,5-Dioxathis compound Derivatives. ResearchGate.
- Hong, M., et al. (2011). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. MIT Libraries.
- Kavitha, S., et al. (2019). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry, 35(1).
- Pihlaja, K., et al. (2001). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Request PDF.
- QSAR. (n.d.). Quantitative structure-activity relationships (QSAR).
- Taha, M., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(4), 4991-5006.
- Vullo, D., et al. (2021). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Request PDF.
- Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate.
- PubChem. (n.d.). This compound.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark.
- Ramachary, D. B., et al. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[7][7]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282-7286.
- Tong, W., et al. (2003). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. PubMed.
- El-Fakharany, E. M., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI.
- Gupta, E., et al. (2005). Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. PubMed.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study. Request PDF.
- Voskressensky, L. G., et al. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.
- Sharma, P., et al. (2014). Comprehensive synthesis and biological assay of spiro thioisatin derivatives. Request PDF.
- Wang, B., et al. (2022). Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. National Institutes of Health.
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A Comparative Guide to the Biological Activity of Spiro[5.5]undecane-2,4-dione Analogs
The spiro[5.5]undecane scaffold, a unique three-dimensional chemical motif, is a recurring structural element in a variety of natural products, including alkaloids and terpenoids.[1] This inherent natural prevalence has inspired significant interest in medicinal chemistry, positioning the scaffold as a privileged framework for the design of novel therapeutic agents. Its conformational rigidity and synthetic accessibility allow for the creation of diverse analogs with a wide spectrum of biological activities, ranging from anticancer and antimicrobial to potent enzyme inhibition.[2][3]
This guide provides a comparative analysis of the biological activities of various Spiro[5.5]undecane-2,4-dione analogs. We will delve into their synthesis, compare their performance in key biological assays with supporting experimental data, and elucidate the underlying mechanisms of action where known.
Efficient Synthesis: The Microwave-Assisted Approach
The synthesis of complex spiro-heterocycles has been significantly optimized through modern chemical techniques. Microwave-assisted organic synthesis, in particular, has emerged as a superior alternative to conventional methods.[4] The primary advantage lies in its efficiency; microwave irradiation dramatically reduces reaction times from hours to mere minutes while simultaneously improving reaction yields and minimizing the formation of byproducts.[1] This efficiency is crucial in a drug discovery context, enabling rapid library synthesis for screening purposes.
A common and effective route to synthesize spiro[5.5]undecane derivatives involves a microwave-induced reaction between a cyclic diketone, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), and a dienone.[1]
Experimental Protocol: Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione
This protocol describes a representative one-pot synthesis.
-
Reactant Preparation: In a microwave reaction vessel, combine dimedone (1a) and (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1b) in equimolar amounts.
-
Solvent and Catalyst: Add an appropriate solvent (e.g., ethanol) and a catalytic amount of a base, such as triethylamine.
-
Microwave Irradiation: Place the sealed vessel into a CEM-Focused Microwave™ Synthesis System.
-
Reaction Conditions: Irradiate the mixture for 15-20 minutes, optimizing parameters such as temperature and power for maximum yield.[1] Conventional heating methods at room temperature would typically require 2-3 hours for the same transformation.[4]
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure spiro compound (2a).
-
Characterization: The structure of the synthesized compound is confirmed using standard spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]
Caption: Microwave-assisted synthesis workflow.
Comparative Analysis of Biological Activities
This compound analogs have demonstrated a remarkable diversity of biological effects. The following sections compare their efficacy in key therapeutic areas.
Anticancer Activity
A significant focus of research has been the evaluation of spiro compounds as potential anticancer agents.[2] Their complex, three-dimensional structures make them attractive candidates for interacting with biological targets that are often challenging for simpler, planar molecules.
One study synthesized 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione and evaluated its in vitro anticancer activity against the human liver cancer cell line SK-Hep1.[1] The results showed a significant, dose-dependent reduction in cell viability, highlighting its potential as a framework for developing novel anticancer drugs.[1] Another study on a broader range of spirocycles, synthesized via a multicomponent domino reaction, screened them against four human cancer cell lines: HCT116 (colon), PC3 (prostate), HL60 (leukemia), and SNB19 (astrocytoma).[2]
Table 1: Comparative Anticancer Activity (IC₅₀) of Spiro Analogs
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | SK-Hep1 (Liver) | Statistically significant viability reduction (exact IC₅₀ not provided) | [1] |
| Spiro compound 1c | HCT116 (Colon) | 52.81 | [2] |
| Spiro compound 1c | PC3 (Prostate) | 74.40 | [2] |
| Spiro compound 1c | HL60 (Leukemia) | 49.72 | [2] |
| Spiro compound 1c | SNB19 (Astrocytoma) | 101 | [2] |
Note: Spiro compound 1c is a spiro-oxindole derivative, structurally related to the core topic.
The mechanism of action for many of these compounds is still under investigation, but related dienone-containing structures are known to target the ubiquitin-proteasome system (UPS), a critical pathway for cell viability, particularly in cancer cells.[5] Some diosgenin-derived spiro compounds have been shown to induce apoptosis by arresting the cell cycle and activating caspases.[6]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Spiro heterocycles have shown promise in this area, with derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria.[1] For instance, spiro heterocycles synthesized from dimedone were tested for their in vitro antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).[1]
Other studies on related spiro-pyrimidine hybrids have reported significant antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL.[7] Spiro[indoline-pyrazolo[3,4-b]quinoline]dione derivatives also demonstrated strong antimicrobial effects on Enterococcus faecalis and Staphylococcus aureus, with MIC values ranging from 375–3000 µg/mL.[8]
Table 2: Comparative Antimicrobial Activity of Spiro Analogs
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| Spiro[chromane-pyrimidin]-ones | Gram-positive & Gram-negative bacteria | MIC | Down to 2 µg/mL | [7] |
| Spiro[indoline-pyrazolo]-diones | E. faecalis, S. aureus | MIC | 375–3000 µg/mL | [8] |
| Undecan-x-ones | Candida mycoderma | Impedimetric Method | High activity | [9] |
| Undecan-x-ones | Aspergillus niger | Impedimetric Method | Strongest effect | [9] |
While the precise mechanisms are diverse, the rigid spirocyclic core likely plays a key role in interacting with bacterial or fungal cellular targets that are distinct from those in human cells, providing a basis for selective toxicity.
Enzyme Inhibition: Targeting Hypoxia-Inducible Factor (HIF)
A fascinating application of spiro compounds is the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.[10] While this research has focused on the closely related spiro[4.5]decanone scaffold, the principles are highly relevant. PHDs are enzymes that, under normal oxygen conditions, mark the HIF-α subunit for degradation.[10] In low-oxygen (hypoxic) conditions, PHD activity decreases, allowing HIF-α to stabilize and activate genes that promote red blood cell production (via erythropoietin, EPO) and blood vessel formation (via VEGF).[10]
Spiro[4.5]decanone derivatives act as competitive inhibitors of a key co-substrate for PHDs.[10] By inhibiting these enzymes, the compounds stabilize HIF-α even in the presence of oxygen, effectively mimicking a hypoxic response. This makes them promising therapeutic candidates for treating anemia and ischemia-related diseases.[10][11]
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a versatile and promising class of compounds in medicinal chemistry. Modern synthetic methods, such as microwave-assisted synthesis, have made these complex molecules more accessible for biological screening. The comparative data clearly demonstrate their potential as anticancer and antimicrobial agents, with some analogs exhibiting high potency against various cancer cell lines and microbial strains.
Furthermore, the exploration of related spirocyclic structures as potent and specific enzyme inhibitors, such as in the HIF pathway, opens up exciting new avenues for therapeutic intervention in diseases like anemia and ischemia. Future research should focus on expanding the structural diversity of these analogs to improve efficacy and selectivity, elucidating their detailed mechanisms of action through advanced molecular studies, and progressing the most promising candidates into preclinical and clinical development.
References
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. [Link]
- dos Santos, J. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8048. [Link]
- Li, J., et al. (2015). Syntheses and Crystal Structures of 1,5-Dioxathis compound Derivatives. Journal of Chemical Research. [Link]
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- D'Arcy, P., et al. (2020). Dienone Compounds: Targets and Pharmacological Responses. Journal of Medicinal Chemistry, 63(21), 12444-12459. [Link]
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comparative analysis of spiro[5.5]undecane vs other spirocycles
An In-Depth Comparative Analysis: Spiro[5.5]undecane Versus Other Spirocyclic Scaffolds in Modern Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quest for novel three-dimensional (3D) molecular scaffolds is paramount. Among these, spirocycles—molecules containing two rings connected by a single, shared quaternary carbon atom—have garnered significant attention. Their inherent structural rigidity and defined spatial orientation offer a powerful tool for optimizing ligand-protein interactions and fine-tuning physicochemical properties.
This guide provides a comparative analysis of spiro[5.5]undecane, a foundational carbocyclic spiro-system, against other prominent spirocyclic frameworks. We will delve into the nuances of their synthesis, conformational behavior, and strategic applications, supported by experimental data and established protocols. Our objective is to equip researchers with the insights needed to rationally select the most appropriate spirocyclic scaffold for their specific research and development endeavors.
The Archetype: Spiro[5.5]undecane
Spiro[5.5]undecane, composed of two fused cyclohexane rings, serves as an excellent benchmark for understanding spirocyclic systems. Its structure is a direct evolution from simple cyclohexanes, making its conformational properties both intuitive and fundamentally important.
Synthesis and Accessibility
The construction of the spiro[5.5]undecane core is well-established, often relying on classical organic reactions. A common and robust method is the Weiss-Cook reaction, which involves the condensation of a 1,5-dicarbonyl compound with a 1,3-dicarbonyl compound. Another prevalent strategy is the double Michael addition of a cyclic ketone to an α,β-unsaturated ketone, followed by cyclization.
The primary advantage of these routes is the use of readily available starting materials, making spiro[5.5]undecane a highly accessible scaffold for initial exploratory studies. However, these methods can sometimes lack the efficiency and functional group tolerance required for complex, multi-step syntheses in drug discovery programs.
Conformational Profile: Rigidity Meets Latent Flexibility
The defining feature of spiro[5.5]undecane is its rigid, chair-chair conformation. Unlike bicyclo[2.2.2]octane (BCO) which is conformationally locked, the cyclohexane rings in spiro[5.5]undecane can still undergo ring flipping, albeit with a higher energy barrier than a simple monosubstituted cyclohexane. This constrained geometry is highly advantageous for reducing the entropic penalty upon binding to a biological target.
The spirocyclic nature introduces a unique three-dimensionality, with substituents projecting from the core in well-defined axial and equatorial positions. This spatial arrangement is critical for exploring the chemical space around a core scaffold, a concept often referred to as "vectorial chemistry."
Comparative Analysis: Spiro[5.5]undecane vs. Other Key Spirocycles
The true value of spiro[5.5]undecane is best understood in comparison to other spirocyclic systems. The choice of ring size and the incorporation of heteroatoms dramatically alter the molecule's properties and potential applications.
Spiro[3.3]heptane: The Compact and Strained Alternative
Spiro[3.3]heptane, composed of two fused cyclobutane rings, represents a significant departure from the spiro[5.5]undecane framework.
-
Structural and Conformational Differences: The most striking difference is the high degree of ring strain in spiro[3.3]heptane. This strain results in unique bond angles and lengths, creating a more compact and rigid structure. Unlike the chair-like puckering of spiro[5.5]undecane's rings, the cyclobutane rings in spiro[3.3]heptane are nearly planar. This planarity, combined with the spiro-fusion, creates a highly defined and rigid "X" shape.
-
Physicochemical Properties: The increased s-character of the C-C bonds in spiro[3.3]heptane due to ring strain can influence its electronic properties and reactivity. It is often used as a bioisostere for tert-butyl groups or gem-dimethyl groups, offering a similar spatial footprint but with improved metabolic stability and potentially lower lipophilicity.
-
Applications: Its compact nature makes it an excellent scaffold for fragment-based drug discovery (FBDD). The defined exit vectors from the spiro[3.3]heptane core allow for systematic exploration of adjacent binding pockets.
Spiro[4.5]decane: The Asymmetric Hybrid
Spiro[4.5]decane, featuring a cyclopentane ring fused to a cyclohexane ring, offers a blend of properties from its constituent rings.
-
Structural and Conformational Differences: This system introduces inherent asymmetry. The cyclohexane ring typically adopts a stable chair conformation, while the cyclopentane ring exists in a dynamic equilibrium of envelope and twist conformations. This combination provides a scaffold that is rigid in one dimension (the cyclohexane portion) and more flexible in another (the cyclopentane portion).
-
Physicochemical Properties: The balance of rigidity and flexibility can be advantageous for inducing specific binding conformations. The introduction of a five-membered ring can also subtly alter the lipophilicity and solubility profile compared to the all-six-membered ring system of spiro[5.5]undecane.
-
Applications: Spiro[4.5]decane is a common motif in natural products and has been explored in medicinal chemistry for its ability to present substituents in unique spatial arrangements that are not easily accessible with other scaffolds.
Heterocyclic Spirocycles: Expanding Chemical Space
The incorporation of heteroatoms (e.g., oxygen, nitrogen, sulfur) into one or both rings dramatically expands the utility of spirocycles. A prime example is the class of spiro-azasugars or spiroketals.
-
Structural and Conformational Differences: The presence of heteroatoms introduces polarity, hydrogen bonding capabilities, and can significantly influence the conformational preferences of the rings. For instance, the anomeric effect in spiroketals can lock the conformation into a highly preferred state.
-
Physicochemical Properties: Heterocyclic spirocycles generally exhibit improved aqueous solubility and can engage in specific hydrogen bonding interactions with biological targets, a feature not possible with their carbocyclic counterparts like spiro[5.5]undecane. They can also serve as metabolic "hotspot" blockers by replacing a metabolically labile group.
-
Applications: Aza-spirocycles are prevalent in central nervous system (CNS) drug candidates due to their ability to interact with amine-recognizing receptors while maintaining a rigid core. Spiroketals are found in numerous natural products with potent biological activities.
Quantitative Comparison of Spirocyclic Scaffolds
To provide a clearer picture, the following table summarizes key physicochemical and structural parameters for the discussed spirocycles. These values are representative and can be influenced by substitution.
| Property | Spiro[5.5]undecane | Spiro[3.3]heptane | Spiro[4.5]decane | Representative Aza-spirocycle (e.g., 2,7-diazaspiro[4.4]nonane) |
| Molecular Formula | C₁₁H₂₀ | C₇H₁₂ | C₁₀H₁₈ | C₇H₁₄N₂ |
| Molecular Weight ( g/mol ) | 152.28 | 96.17 | 138.25 | 126.21 |
| Calculated LogP | ~3.5-4.0 | ~2.0-2.5 | ~3.0-3.5 | ~ -0.5 to 0.5 |
| Ring Strain (kcal/mol) | ~6-7 | ~65 | ~12-14 | Varies with heteroatom and ring size |
| Key Conformational Feature | Dual Chair | Planar-like Rings | Chair + Envelope/Twist | Often locked by stereoelectronic effects |
| Primary Application | Rigid hydrocarbon scaffold | tert-butyl/gem-dimethyl isostere | Asymmetric scaffold for natural product synthesis | CNS agents, solubility enhancement |
Experimental Protocols: A Representative Synthesis
To illustrate the practical aspects of working with these scaffolds, a generalized protocol for a key synthetic step is provided below.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of a Brominated Spirocyclic Scaffold
This protocol is a cornerstone of modern medicinal chemistry for installing amine functionalities, which are crucial for interacting with biological targets.
Objective: To couple a primary or secondary amine with a bromo-substituted spirocyclic core.
Materials:
-
Bromo-spirocycle (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the bromo-spirocycle, palladium catalyst, and ligand.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the amine and the base to the reaction mixture.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Trustworthiness: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand (like XPhos) is critical for facilitating the oxidative addition of the palladium to the aryl/alkyl bromide and the subsequent reductive elimination to form the C-N bond. The use of a strong, non-nucleophilic base like NaOt-Bu is essential for deprotonating the amine without competing in the reaction. Conducting the reaction under an inert atmosphere is a self-validating step to prevent the oxidation and deactivation of the palladium catalyst, ensuring reproducibility and high yields.
Visualizing Workflow and Relationships
Diagrams can aid in understanding the selection and application process for these scaffolds.
Caption: Decision workflow for selecting and utilizing a spirocyclic scaffold in a drug discovery project.
Conclusion and Future Outlook
Spiro[5.5]undecane is a foundational scaffold that provides a rigid, three-dimensional core with well-defined exit vectors. Its value lies in its ability to reduce conformational entropy and present substituents in a spatially precise manner. However, it is just one member of a large and diverse family of spirocycles.
The comparative analysis reveals a clear trade-off between different spirocyclic systems. For projects requiring a compact, metabolically stable isostere for a tert-butyl group, spiro[3.3]heptane is an excellent choice. When asymmetry and a blend of rigidity and flexibility are desired, spiro[4.5]decane becomes a compelling option. For applications demanding aqueous solubility, hydrogen bonding potential, and CNS activity, heterocyclic spirocycles are often superior.
The rational selection of a spirocyclic scaffold, guided by an understanding of these nuanced differences, is a powerful strategy in modern molecular design. As synthetic methodologies continue to evolve, we can expect to see an even greater variety of functionalized spirocycles being incorporated into the next generation of therapeutics and advanced materials.
References
- Title: Spirocycles in Medicinal Chemistry Source: Chemical Reviews URL:[Link]
- Title: Spiro[3.3]heptane-1,6-diamine: A Compact, Rigid, and Functionally Versatile Scaffold for Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Aza-spiro[4.5]decanes as novel scaffolds for CNS drug discovery: design, synthesis, and SAR of a potent and selective 5-HT1A agonist Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
- Title: The Weiss-Cook Reaction: A Powerful Tool for the Synthesis of cis-Bicyclo[3.3.0]octane-3,7-diones Source: Organic Syntheses URL:[Link]
- Title: The Conformation of Spiro[5.5]undecane Source: Journal of the American Chemical Society URL:[Link]
A Researcher's Guide to Validating Spirocyclization Reaction Mechanisms: A Comparative Approach
Spirocycles, three-dimensional structures containing two rings connected by a single atom, are increasingly sought-after motifs in drug discovery and materials science due to their inherent rigidity and structural novelty.[1] The efficient synthesis of these complex architectures is paramount, and a deep understanding of the underlying reaction mechanisms is crucial for optimizing existing methods and developing new, innovative synthetic strategies. This guide provides a comprehensive comparison of the state-of-the-art experimental and computational techniques employed to validate the mechanisms of spirocyclization reactions, offering researchers, scientists, and drug development professionals a practical framework for their own investigations.
The Imperative of Mechanistic Validation in Spirocyclization
Simply achieving the desired spirocyclic product is often not enough. A validated reaction mechanism provides invaluable insights into the key steps of the transformation, including the identification of reactive intermediates, transition states, and the factors governing stereoselectivity.[2] This knowledge empowers chemists to rationally design more efficient and selective reactions, troubleshoot unexpected outcomes, and expand the scope of their synthetic methodologies. The validation process is a multi-faceted endeavor, often requiring a synergistic combination of computational and experimental approaches to build a cohesive and evidence-based mechanistic picture.
A Comparative Overview of Mechanistic Validation Techniques
The validation of a spirocyclization mechanism is rarely accomplished through a single experiment. Instead, it involves the strategic application of various techniques that, when combined, provide a robust and self-validating system of evidence. The following sections will delve into the core methodologies, comparing their strengths, limitations, and the specific insights they offer.
| Technique | Information Provided | Advantages | Limitations |
| Computational Studies (DFT) | Reaction pathways, transition state structures, activation energies, thermodynamic data, prediction of stereoselectivity.[2][3] | Provides insights into species that are difficult or impossible to observe experimentally; predictive power. | Accuracy is dependent on the level of theory and computational cost; requires experimental validation. |
| Kinetic Analysis | Reaction rates, rate laws, determination of the rate-determining step, kinetic isotope effects.[4][5] | Provides quantitative data on the reaction's speed and the involvement of specific bonds in the rate-determining step. | Can be complex to perform and interpret, especially for multi-step reactions; does not directly reveal the structure of intermediates. |
| Spectroscopic Methods (NMR, IR) | Direct observation and characterization of starting materials, products, and sometimes stable intermediates.[6][] | Provides direct structural information in real-time or near real-time.[6] | Often limited to the detection of relatively stable species; short-lived intermediates may not be observable.[] |
| Trapping of Intermediates | Indirect evidence for the existence of highly reactive intermediates by converting them into stable, characterizable adducts.[][8][9] | Allows for the detection of fleeting intermediates that cannot be observed directly.[][8] | The trapping agent can potentially alter the reaction pathway; the absence of a trapped product does not definitively rule out the intermediate's existence. |
| Isotopic Labeling | Tracing the fate of specific atoms throughout the reaction, elucidating bond-forming and bond-breaking events.[10][11] | Provides unambiguous evidence for specific mechanistic pathways. | Synthesis of isotopically labeled starting materials can be challenging and expensive. |
In-Depth Analysis of Validation Methodologies
Computational Studies: The Power of Theoretical Prediction
Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating complex reaction mechanisms.[2] By modeling the potential energy surface of a reaction, DFT calculations can map out the entire reaction pathway, identifying the structures of transition states and intermediates and calculating their relative energies.[2][3]
A combined DFT and experimental study on the palladium-catalyzed spirocyclization of acrylamides successfully elucidated a mechanistic pathway involving oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion.[12] The computational models showed excellent agreement with experimental observations, providing a detailed understanding of the reaction's intricacies.[12]
Key Considerations for DFT Studies:
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen level of theory.[2] It is crucial to select functionals and basis sets that are appropriate for the system under investigation.
-
Solvent Effects: Including solvent effects in the calculations is often necessary to obtain results that correlate well with experimental data.[12]
-
Experimental Validation: Computational predictions should always be corroborated with experimental evidence to ensure their validity.[12][13]
Kinetic Analysis: Unraveling the Reaction Dynamics
Kinetic studies provide quantitative information about the rate of a reaction and how it is affected by the concentration of reactants and catalysts. This data can be used to determine the reaction's rate law, which in turn provides insights into the molecularity of the rate-determining step.
One powerful kinetic technique is the determination of the kinetic isotope effect (KIE). By replacing an atom at a specific position with a heavier isotope (e.g., hydrogen with deuterium), one can determine if the bond to that atom is broken in the rate-determining step. A significant KIE (typically >1.5 for H/D) indicates that the C-H bond is being cleaved in the slowest step of the reaction. Conversely, the absence of a measurable KIE in a palladium-catalyzed spirocyclization suggested that the C-H bond activation step was not rate-limiting.[12]
Experimental Protocol: Basic Kinetic Isotope Effect Study
-
Synthesize Labeled and Unlabeled Substrates: Prepare the starting material with the natural isotopic abundance and an analogous version where a specific hydrogen atom is replaced with deuterium.
-
Run Parallel Reactions: Conduct the spirocyclization reaction under identical conditions for both the labeled and unlabeled substrates.
-
Monitor Reaction Progress: Follow the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., NMR, GC, HPLC).
-
Determine Reaction Rates: Calculate the initial rates of both reactions.
-
Calculate the KIE: The KIE is the ratio of the rate constant for the unlabeled reaction (kH) to the rate constant for the labeled reaction (kD).
Spectroscopic Methods: A Window into the Reaction Mixture
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to directly observe the species present in a reaction mixture. In situ monitoring allows for the real-time tracking of reactants and products, and in favorable cases, the detection and characterization of reaction intermediates.[6][]
In a study on the oxidative spirocyclization of β-furyl amides, in situ 1H NMR spectroscopy was instrumental in identifying key intermediates in the reaction cascade, leading to a plausible mechanistic pathway.[6]
Workflow for In Situ NMR Monitoring:
Caption: Workflow for in situ NMR monitoring of a spirocyclization reaction.
Trapping of Intermediates: Capturing Fleeting Species
Many spirocyclization reactions proceed through highly reactive intermediates that are too short-lived to be observed directly by spectroscopic methods.[] In such cases, the technique of intermediate trapping can provide compelling indirect evidence for their existence.[][8][9] This involves introducing a "trapping agent" into the reaction mixture that can react rapidly and selectively with the putative intermediate to form a stable, characterizable adduct.[][8]
For example, the presence of radical intermediates can sometimes be inferred by the addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which can react with the radical to form a stable adduct.[8]
Experimental Protocol: Trapping a Carbocation Intermediate
-
Select a Suitable Trapping Agent: Choose a nucleophile that is expected to react quickly with the proposed carbocation intermediate but not with other species in the reaction mixture.
-
Run the Reaction with the Trapping Agent: Perform the spirocyclization reaction in the presence of the trapping agent.
-
Analyze the Product Mixture: Carefully analyze the reaction products for the presence of the trapped adduct using techniques like LC-MS and NMR.
-
Run Control Experiments: Conduct control experiments to ensure that the trapping agent itself does not interfere with the main reaction pathway or decompose under the reaction conditions.
Isotopic Labeling: Following the Atoms
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the movement of specific atoms from reactants to products.[10][11] By strategically placing an isotope (e.g., ¹³C, ²H, ¹⁵N) in a starting material, one can determine which bonds are formed and broken during the reaction.[10][11] This method provides unambiguous evidence to support or refute a proposed mechanistic pathway.
For instance, in the biosynthesis of spiroviolene, labeling experiments were crucial in proposing a pathway involving secondary carbocation intermediates and skeletal rearrangements.[3]
Caption: General workflow for an isotopic labeling experiment.
Conclusion: A Holistic Approach to Mechanistic Validation
The validation of a spirocyclization reaction mechanism is a scientific endeavor that demands a multi-pronged and logical approach. There is no single "magic bullet" technique; rather, the strength of the mechanistic argument lies in the convergence of evidence from multiple, independent lines of inquiry. By judiciously combining the predictive power of computational chemistry with the empirical evidence from kinetic, spectroscopic, and labeling studies, researchers can construct a robust and self-validating understanding of their reactions. This deep mechanistic knowledge is not merely an academic exercise but a critical component in the advancement of synthetic chemistry, enabling the design of more efficient, selective, and sustainable routes to complex and valuable spirocyclic molecules.
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- Computational Study on the Conformational Flexibility-Mediated Intramolecular Oxidative Spirocyclization of Procyanidin B4. (2024). The Journal of Organic Chemistry, 89(17), 12240-12248. [Link]
- Proposed mechanism for the spirocyclization–desilylation reaction. (n.d.).
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- Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. (2025).
- Molecular design strategy of fluorogenic probes based on quantum chemical prediction of intramolecular spirocyclization. (2020).
- Dearomative spirocyclization of ynamides. (2023).
- Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. (2019). Organic Letters, 21(16), 6439-6443. [Link]
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- Systematic Tuning of Rhodamine Spirocyclization for Super-resolution Microscopy. (2021). Journal of the American Chemical Society, 143(36), 14592-14600. [Link]
- A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging. (2017). Nature Chemistry, 9(10), 1013-1021. [Link]
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- Nitro-Spirocyclization of Biaryl Ynones with tert-Butyl Nitrite: Access to NO2-Substituted Spirotrienones. (2023). The Journal of Organic Chemistry, 88(7), 4447-4457. [Link]
- A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging. (2017).
- Enantioselective Synthesis of Spiroindolines via Cascade Isomerization/Spirocyclization/Dearomatization Reaction. (2020). Organic Letters, 22(4), 1463-1468. [Link]
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A Comparative Guide to the Efficacy of Spiro[5.5]undecane Derivatives Against Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, spiro[5.5]undecane derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the anticancer activities of various spiro[5.5]undecane derivatives, supported by experimental data and detailed methodological insights to aid researchers in the field of drug discovery and development.
Introduction to Spiro[5.5]undecane Scaffolds in Oncology
The spiro[5.5]undecane core, a bicyclic system characterized by a single carbon atom common to two rings, offers a unique three-dimensional architecture. This rigid yet versatile framework allows for the strategic placement of various functional groups, enabling the fine-tuning of physicochemical properties and biological activities. The inherent structural complexity of these molecules makes them attractive candidates for interacting with specific biological targets implicated in cancer progression.[1][2] Recent studies have highlighted their potential to induce apoptosis and modulate key signaling pathways, thereby inhibiting the proliferation of cancer cells.[3][4]
Comparative Efficacy of Spiro[5.5]undecane Derivatives
The anticancer potential of spiro[5.5]undecane derivatives is best illustrated through a direct comparison of their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a critical metric for this evaluation.
Spiro[5.5]undecane-1,5,9-triones
A notable derivative, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione , has demonstrated potent activity against liver cancer cells.[1][5] Synthesized efficiently via a microwave-assisted reaction, this compound underscores the potential of this chemical class.[1][6]
Diazaspiro[5.5]undecane Derivatives
Derivatives of 2,4-diazaspiro[5.5]undecane-1,5,9-trione have also been investigated for their anticancer properties, showing efficacy against liver adenocarcinoma cells.[7] The incorporation of nitrogen atoms into the spirocyclic framework presents opportunities for diversified biological interactions.
Spiro-bisheterocycles
Hybrid molecules incorporating the spiro[5.5]undecane scaffold with other heterocyclic moieties, such as hydantoin and isoxazole, have shown significant promise against breast cancer. Specifically, spiro[hydantoin-isoxazole] and spiro[hydantoin-oxazepine] derivatives have been shown to decrease cell proliferation and induce apoptosis in both MCF-7 and MDA-MB-231 breast cancer cell lines.[3]
Data Summary: In Vitro Cytotoxicity (IC50)
| Compound Class | Specific Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Spiro[5.5]undecane-1,5,9-trione | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | SK-HEP-1 | Liver Adenocarcinoma | 23.67 ± 4 | [5] |
| Spiro Compound | Compound 1c | HCT116 | Colon Carcinoma | 52.81 | [8] |
| PC3 | Prostate Carcinoma | 74.40 | [8] | ||
| HL60 | Promyelocytic Leukemia | 49.72 | [8] | ||
| SNB19 | Astrocytoma | 101 | [8] | ||
| Spirooxindole-pyrazole hybrid | Compound 8h | A2780 | Ovarian Cancer | 10.3 | [9] |
| HepG2 | Liver Carcinoma | 18.6 | [9] | ||
| Spirooxindole-pyrazole hybrid | Compound 8m | A549 | Lung Carcinoma | 17.7 | [9] |
Mechanistic Insights: Induction of Apoptosis
A primary mechanism through which spiro[5.5]undecane derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[2][3][4] This is a highly regulated process crucial for eliminating damaged or cancerous cells.
The p53-MDM2 Pathway
Several spiro-bisheterocyclic and spirooxindole-based compounds have been found to target the p53-MDM2 signaling pathway.[3][9][10] The p53 protein is a critical tumor suppressor that, when activated, can induce cell cycle arrest or apoptosis.[11] In many cancers, p53 is inhibited by the oncoprotein MDM2.[11] By disrupting the p53-MDM2 interaction, these spiro compounds can stabilize and activate p53, leading to the upregulation of pro-apoptotic genes such as BAX and caspase-3.[3]
The activation of this pathway has been observed in breast cancer cell lines (MCF-7 and MDA-MB-231) treated with spiro[hydantoin-isoxazole] and spiro[hydantoin-oxazepine], which showed increased expression of MDM2 (a p53 target gene), BAX, and caspase-3.[3] This suggests that these compounds can trigger apoptosis through both p53-dependent and -independent mechanisms.[3]
Caption: Standard workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. [3][12] Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the spiro compounds as described for the MTT assay. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls. [12]2. Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach using trypsin and wash with serum-containing media to inactivate the trypsin. [2]Centrifuge all samples to pellet the cells.
-
Washing: Wash the cell pellets with cold 1X PBS and centrifuge again. 4. Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. [2]6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [12]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. * Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. [1][7]The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N). [6] Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (cells can be stored at 4°C for extended periods). [6]3. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [6]4. RNase Treatment: To ensure only DNA is stained, resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes. [6][8]5. PI Staining: Add PI solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature. [6]6. Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software to model the cell cycle distribution based on the fluorescence histograms. [6][7]
Conclusion and Future Directions
The data presented in this guide strongly support the continued investigation of spiro[5.5]undecane derivatives as a promising scaffold for the development of novel anticancer agents. The demonstrated efficacy against various cancer cell lines, coupled with mechanistic insights into apoptosis induction, provides a solid foundation for further research. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the scaffold for improved potency and selectivity.
-
In Vivo Efficacy: To validate the in vitro findings in preclinical animal models.
-
Target Deconvolution: To identify the specific molecular targets of the most potent compounds.
By leveraging the methodologies and comparative data outlined herein, the scientific community can accelerate the translation of these promising compounds from the laboratory to the clinic.
References
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- [16]DergiPark. (n.d.). EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- [7]Arkat USA, Inc. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321. [Link]
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A Senior Application Scientist's Guide to Catalytic Systems for Spiroketal Synthesis
The spiroketal motif, a defining feature in a vast array of bioactive natural products, pharmaceuticals, and functional materials, presents a formidable challenge in synthetic organic chemistry.[1][2] The precise stereochemical control required at the spirocyclic center, which is prone to epimerization under acidic conditions, demands sophisticated catalytic solutions.[3] This guide offers a comparative analysis of the primary catalytic systems employed for spiroketal synthesis, providing researchers, scientists, and drug development professionals with the technical insights and experimental data needed to navigate this complex landscape. We will explore the mechanisms, advantages, and limitations of Brønsted acid, Lewis acid, and transition-metal-based catalysts, grounding our discussion in field-proven applications and authoritative research.
The Mechanistic Pillars of Spiroketalization
The construction of the spiroketal core typically proceeds via the acid-catalyzed cyclization of a dihydroxyketone precursor or its synthetic equivalent. The choice of catalyst is paramount as it dictates not only the reaction's efficiency but, more critically, its stereochemical outcome. Modern strategies often leverage highly specialized catalysts to operate under kinetic control, thereby accessing thermodynamically less favored stereoisomers with high selectivity.[4][5]
Brønsted Acid Catalysis: The Classic Approach Refined
Brønsted acids have long been the workhorses for spiroketalization, promoting the cyclization of dihydroxy ketones.[6] The mechanism generally involves the protonation of a carbonyl group, followed by two sequential intramolecular nucleophilic attacks by hydroxyl groups, forming an intermediate oxocarbenium ion.[7] The primary challenge lies in controlling the stereochemistry, as the reaction can be reversible and lead to a thermodynamically controlled mixture of diastereomers.[3]
A significant advancement in this area is the development of chiral Brønsted acids , such as chiral phosphoric acids (CPAs). These catalysts create a chiral environment around the oxocarbenium ion intermediate, enabling facial differentiation for the nucleophilic attack and leading to high enantioselectivity.[7][8] Mechanistic studies suggest a highly organized, asynchronous transition state where the catalyst acts as a bifunctional entity, simultaneously activating the substrate and directing the nucleophile.[7]
Furthermore, dual catalytic systems that pair a Brønsted acid with a transition metal or another Lewis acid have emerged as a powerful strategy. For instance, an Iridium/Brønsted acid system can catalyze an asymmetric cascade reaction where the Brønsted acid generates an exocyclic enol ether intermediate, and the chiral iridium complex controls the subsequent enantioselective allylation and spiroketalization.[9][10] Similarly, Ag/Brønsted acid co-catalysis has been successfully employed for the spiroketalization of β-alkynyl ketones.[11][12][13]
Lewis Acid Catalysis: Taming Reactive Intermediates
Lewis acids offer an alternative means of activation, complexing with oxygen atoms to facilitate cyclization. Their application ranges from promoting cascade reactions to enabling kinetically controlled spirocyclizations.[10][14] For example, iron(III) chloride has been used to catalyze the diastereoselective formation of spiroketals from hydroxy ketones.[15]
A compelling demonstration of Lewis acid catalysis is the Ti(Oi-Pr)₄-mediated kinetic spirocyclization of glycal epoxides.[5] In this system, the multidentate Lewis acid is proposed to act as a noncovalent tether between the epoxide oxygen and a side-chain hydroxyl group. This pre-organization activates the epoxide for a stereoretentive ring-opening and cyclization, overriding the system's inherent thermodynamic and kinetic preferences to yield the less stable anomer with high selectivity.[5] This approach highlights how Lewis acids can enforce a specific reaction pathway by controlling the conformation of the substrate in the transition state.
Transition Metal Catalysis: Versatility and Novel Pathways
Transition metals, particularly gold, palladium, and iridium, have revolutionized spiroketal synthesis by enabling the use of novel precursors and reaction pathways under mild conditions.[1][16] A dominant strategy involves the cyclization of alkynyl diols, where the alkyne serves as a latent ketone, inert to many other transformations until activated by the metal catalyst.[15][17]
-
Gold Catalysis: Gold(I) and Gold(III) catalysts are exceptionally effective at activating the carbon-carbon triple bond of an alkynyl diol, making it susceptible to intramolecular attack by the hydroxyl groups.[18] This methodology has been widely applied in the synthesis of complex natural products. Sequential gold and iridium catalysis has also been developed for enantioselective cascade reactions, providing efficient access to spiroketals and spiroaminals.[19][20]
-
Palladium Catalysis: Palladium(II) salts were pioneered for the hydroalkoxylation of internal alkynediols to form spiroketals.[17] These reactions proceed smoothly to afford the desired products, although selectivity can sometimes be an issue depending on the substrate.
-
Iridium and Rhodium Catalysis: Iridium(I) and Rhodium(I) complexes are also effective for the cyclization of alkynyl diols. Interestingly, catalyst choice can influence the resulting ring size, with different catalysts favoring different cyclization modes (e.g., 5-exo vs. 6-endo).[15] Dual-metal systems using both iridium and rhodium have been shown to enhance reactivity compared to single-metal catalysis.[15]
Performance Data Summary
The following table summarizes the performance of representative catalytic systems for spiroketal synthesis, offering a direct comparison of their efficacy.
| Catalyst System | Substrate Type | Key Reaction Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Chiral Phosphoric Acid | Dihydropyran with pendant alcohol | Toluene, 4 Å MS, -20 °C | 92 | >20:1 | 92 | [7] |
| Ir/Brønsted Acid | 2-(1-hydroxyallyl)phenol & isochroman ketal | [Ir(cod)Cl]₂, Carreira's ligand, TFA, DCE | 89 | 10:1 | >99 | [9][10] |
| Ag/Brønsted Acid | β-Alkynyl ketone & p-quinone methide | AgTFA, BiNPO₄H, DCE, 80 °C | 66 | >20:1 | N/A | [12] |
| Ti(Oi-Pr)₄ | Glycal epoxide | CH₂Cl₂/acetone, -78 °C to rt | 83 | >20:1 (retention) | N/A | [5] |
| PPh₃AuCl / AgOTf | Alkynyl diol | CH₂Cl₂, rt | 95 | >19:1 | N/A | [1] |
| Au/Ir Sequential | 2-(1-hydroxyallyl)phenol & alkynol | PPh₃AuCl, [Ir(cod)Cl]₂, (S)-Ligand | 86 | >20:1 | >99 | [19][21] |
Generalized Workflow for Catalytic Spiroketal Synthesis
The diagram below illustrates a generalized workflow for the catalytic synthesis of a spiroketal from a dihydroxyketone precursor, a common pathway for acid-catalyzed methods.
Caption: Generalized workflow for acid-catalyzed spiroketal synthesis.
Experimental Protocol: Ir/Brønsted Acid Dual-Catalyzed Asymmetric Spiroketal Synthesis
This protocol is adapted from the work of Yang and Zheng for the synthesis of bisbenzannulated spiroketals and demonstrates a state-of-the-art dual catalytic approach.[9]
Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Carreira's P-olefin ligand ((1Z,5Z)-cycloocta-1,5-diene][(1R,4S)-4-(2,2-diphenyl-2-hydroxy-ethyl)-1-phenyl-3,4-dihydro-1H-isophosphinoline]iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate can be used, or the ligand can be added separately)
-
Trifluoroacetic acid (TFA, Brønsted acid)
-
2-(1-hydroxyallyl)phenol substrate (1.2 equiv)
-
Isochroman ketal substrate (1.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, Schlenk line, and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add [Ir(cod)Cl]₂ (0.01 mmol, 2 mol%) and the chiral P-olefin ligand (0.022 mmol, 4.4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reaction Setup: Remove the tube from the glovebox and add anhydrous DCE (2.0 mL) via syringe. Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Substrate Addition: To the catalyst solution, add the isochroman ketal (0.5 mmol, 1.0 equiv), followed by the 2-(1-hydroxyallyl)phenol (0.6 mmol, 1.2 equiv).
-
Initiation: Add trifluoroacetic acid (TFA) (0.1 mmol, 20 mol%) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and stir the reaction mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure spiroketal product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Causality in Experimental Choices:
-
Dual Catalysis: The Brønsted acid (TFA) is essential for generating the reactive exocyclic enol ether from the isochroman ketal. The chiral Iridium(I) complex then orchestrates the highly stereoselective allylation/spiroketalization cascade.[9]
-
Inert Atmosphere: The Iridium(I) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to maintain its catalytic activity.
-
Anhydrous Solvent: Water can compete as a nucleophile and interfere with the catalytic cycle, making anhydrous conditions crucial for high yields.
-
Ligand Choice: The specific chiral P-olefin ligand (Carreira's ligand) is critical for inducing high levels of enantioselectivity by creating a well-defined chiral pocket around the metal center.[22]
Concluding Remarks
The synthesis of spiroketals has evolved from classical acid-promoted cyclizations to highly sophisticated catalytic asymmetric transformations. While Brønsted and Lewis acids remain fundamental tools, transition-metal catalysis has significantly broadened the scope of accessible precursors and reaction pathways. The rise of dual catalytic systems, which combine the unique strengths of different catalyst types, represents the current frontier, enabling unprecedented levels of control over complex cascade reactions. The choice of a specific catalytic system must be guided by the target molecule's structure, the desired stereochemical outcome, and the availability of starting materials. As this guide illustrates, a deep understanding of the underlying reaction mechanisms is essential for the rational design of efficient and stereoselective spiroketal syntheses.
References
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A Spectroscopic Guide to the Diastereomers of Spiro[5.5]undecane: A Comparative Analysis
In the realm of medicinal chemistry and materials science, the unique three-dimensional architecture of spirocyclic compounds offers a fertile ground for innovation. Spiro[5.5]undecane, with its two cyclohexane rings fused at a single carbon atom, presents a foundational scaffold of significant interest. The stereochemical arrangement of substituents on these rings gives rise to diastereomers, each with distinct physical, chemical, and biological properties. A thorough understanding of their spectroscopic signatures is paramount for their unambiguous identification, characterization, and subsequent application.
This guide provides an in-depth comparative analysis of the spectroscopic properties of spiro[5.5]undecane diastereomers, focusing on the key techniques of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While direct comparative studies on the unsubstituted parent diastereomers are not extensively detailed in readily available literature, this guide synthesizes established spectroscopic principles and data from analogous systems to provide a robust framework for their differentiation.
The Structural Landscape: Cis and Trans Diastereomers
The spiro[5.5]undecane framework can be considered as two fused cyclohexane rings. When substituents are introduced, for instance at the 2 and 8 positions, their relative orientation defines the diastereomers. In the cis isomer, the substituents lie on the same face of the approximate plane of the spiro system, while in the trans isomer, they are on opposite faces. This seemingly subtle difference in geometry leads to significant and measurable variations in their spectroscopic fingerprints.
Caption: General representation of cis and trans diastereomers of a substituted spiro[5.5]undecane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Stereochemistry
NMR spectroscopy is arguably the most powerful tool for the stereochemical elucidation of spiro[5.5]undecane diastereomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to its spatial orientation, leading to distinct chemical shifts and coupling constants for each isomer.
¹H NMR Spectroscopy: The Power of Coupling Constants
The most definitive feature for distinguishing cis and trans isomers in a six-membered ring system is often the magnitude of the vicinal (³J) coupling constants between adjacent protons. This is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the protons.
-
Trans Isomers: In a chair conformation, axial-axial protons have a dihedral angle of approximately 180°, leading to a large coupling constant, typically in the range of 10-13 Hz. Axial-equatorial and equatorial-equatorial couplings are significantly smaller (2-5 Hz).
-
Cis Isomers: The arrangement of substituents in a cis isomer often forces one of the coupled protons into an equatorial position, resulting in smaller observed coupling constants (typically in the 2-5 Hz range for axial-equatorial interactions).
While specific data for unsubstituted spiro[5.5]undecane diastereomers is scarce, the principles observed in substituted analogs and related systems like decalins provide a strong predictive framework.
¹³C NMR Spectroscopy: A Tale of Symmetry and Chemical Shifts
The symmetry of the diastereomers plays a crucial role in their ¹³C NMR spectra. The number of unique carbon signals can often differentiate between isomers.
-
Symmetry: A more symmetrical isomer will exhibit fewer ¹³C signals than a less symmetrical one. The specific substitution pattern will determine the point group of each diastereomer and thus the number of chemically equivalent carbons.
-
Chemical Shifts: The spatial arrangement of the rings and any substituents leads to differences in steric compression and electronic effects, resulting in distinct chemical shifts for the carbon atoms in the cis and trans isomers. The spiro carbon is particularly sensitive to the overall conformation of the molecule and can show a characteristic shift for each diastereomer.
Table 1: Predicted Comparative NMR Data for Spiro[5.5]undecane Diastereomers (based on analogous systems)
| Spectroscopic Parameter | cis-Spiro[5.5]undecane (Predicted) | trans-Spiro[5.5]undecane (Predicted) | Rationale for Differentiation |
| ¹H NMR | |||
| Vicinal Coupling Constants (³JHax-Hax) | Smaller or absent due to conformational constraints | Larger (typically 10-13 Hz) | The rigid chair-like conformation in the trans isomer allows for clear axial-axial interactions. |
| Chemical Shift Dispersion | Potentially broader range of proton signals | May exhibit a more averaged or simpler spectrum depending on symmetry | The less symmetric nature of some cis isomers can lead to a greater number of unique proton environments. |
| ¹³C NMR | |||
| Number of Signals | Dependent on the specific conformation and symmetry | Dependent on the specific conformation and symmetry | A higher symmetry in one isomer will result in fewer signals. |
| Spiro Carbon (C-6) Chemical Shift | Expected to be at a distinct chemical shift | Expected to be at a different, distinct chemical shift | The spiro carbon's electronic environment is highly sensitive to the overall molecular geometry. |
| Aliphatic Carbon Chemical Shifts | Shifts influenced by steric interactions within the cis conformation | Shifts will differ due to the different steric environment in the trans conformation | Steric compression (γ-gauche effect) can cause upfield shifts for carbons in close proximity. |
Infrared (IR) Spectroscopy: The Fingerprint of a Molecule
IR spectroscopy provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for each diastereomer. While the fundamental vibrational modes for the C-H and C-C bonds will be present in both isomers, their precise frequencies and intensities can differ.
The most significant differences are typically observed in the fingerprint region (below 1500 cm⁻¹) . The complex skeletal vibrations in this region are highly sensitive to the overall molecular geometry. Therefore, the IR spectra of the cis and trans isomers will exhibit a unique pattern of absorption bands, allowing for their differentiation by comparison to reference spectra. For substituted spiro[5.5]undecanes, the vibrational modes of the substituents will also be influenced by their stereochemical environment.
Experimental Protocols
The following section outlines a generalized workflow for the synthesis, separation, and spectroscopic analysis of spiro[5.5]undecane diastereomers. It is important to note that specific reaction conditions may require optimization.
Synthesis and Separation of Diastereomers
Several synthetic routes to the spiro[5.5]undecane skeleton have been reported, often involving intramolecular cyclization reactions. Stereoselectivity can sometimes be controlled by the choice of reagents and reaction conditions, with some methods showing a preference for the formation of the thermodynamically more stable cis isomer.
Generalized Synthetic Approach:
-
Reaction Setup: A common strategy involves the Robinson annulation of cyclohexanone with a suitable Michael acceptor, followed by cyclization.
-
Stereocontrol: The stereochemical outcome can be influenced by factors such as the solvent, temperature, and the nature of the catalyst.
-
Workup and Purification: After the reaction is complete, the crude product is typically subjected to an aqueous workup and extraction.
-
Diastereomer Separation: If a mixture of diastereomers is obtained, they can often be separated using column chromatography on silica gel, exploiting the differences in their polarity.
Caption: Generalized workflow for the synthesis and separation of spiro[5.5]undecane diastereomers.
Spectroscopic Analysis Protocol
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
IR: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure sufficient resolution to accurately measure coupling constants.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of proton and carbon signals, especially for complex substituted analogs.
-
IR: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
NMR:
-
Analyze the number of signals in both the ¹H and ¹³C spectra to infer the symmetry of the isomer.
-
Carefully measure the vicinal coupling constants in the ¹H spectrum to determine the relative stereochemistry of protons on the cyclohexane rings.
-
Compare the chemical shifts of corresponding protons and carbons between the two isomers.
-
-
IR:
-
Compare the fingerprint regions of the two spectra to identify unique patterns of absorption bands for each diastereomer.
-
-
Conclusion
The differentiation of spiro[5.5]undecane diastereomers is a critical task in synthetic and medicinal chemistry. While a direct side-by-side comparison of the parent unsubstituted isomers is not readily found in the literature, a robust analytical framework can be constructed based on fundamental spectroscopic principles and data from analogous chemical systems. NMR spectroscopy, with its sensitivity to the stereochemical environment through chemical shifts and coupling constants, stands as the primary tool for unambiguous assignment. IR spectroscopy provides a complementary and valuable fingerprint for each isomer. The combined application of these techniques, guided by the principles outlined in this guide, will empower researchers to confidently characterize the stereochemistry of these fascinating and important molecules.
References
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5] Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
- Chen, J., et al. (2015). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Tetrahedron: Asymmetry, 26(15-16), 843-849.
- Harding, K. E., et al. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. The Journal of Organic Chemistry, 44(26), 4878-4881.
- Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 249-251.
- Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted synthesis of spiro[5.5]undecane-1,5,9-triones. Green Chemistry, 10(7), 743-745.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Jaźwiński, J., & Koźmiński, W. (2001). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 39(4), 214-220.
A Comparative Guide to Purity Assessment of Synthesized Spiro[5.5]undecane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. This is particularly true for compounds with potential applications in drug development, where impurities can have unforeseen biological consequences. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Spiro[5.5]undecane-2,4-dione, a spirocyclic compound of interest in medicinal chemistry. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols.
The Criticality of Purity in this compound
Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment depends on the physicochemical properties of this compound and the potential impurities.[4][5] This compound is a non-volatile solid at room temperature, which influences the suitability of certain methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4][6] | Separation of volatile compounds in the gas phase followed by mass-based detection.[4][5] | Intrinsic quantitative analysis based on the direct relationship between signal intensity and the number of nuclei.[7][8] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[4][9] | Requires volatile and thermally stable compounds or derivatization.[4][9] | Not dependent on volatility. |
| Primary Application | Quantitative purity and impurity profiling.[6] | Identification and quantification of volatile impurities.[5] | Absolute purity determination and structural confirmation.[7][8] |
| Strengths | High resolution, versatile, well-established for purity analysis.[6][10] | High sensitivity and specificity for volatile compounds, excellent for impurity identification.[5] | Provides a direct, primary measure of purity without the need for a specific reference standard of the analyte.[7][8] |
| Limitations | Requires a reference standard for quantification, may not be suitable for all impurities. | Not suitable for non-volatile compounds without derivatization, potential for thermal degradation.[9] | Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard. |
In-Depth Methodologies and Experimental Protocols
The following sections provide detailed, illustrative protocols for the purity assessment of this compound using HPLC, GC-MS, and qNMR. These protocols are designed to be a starting point for method development and will require validation for specific applications in accordance with ICH guidelines.[11][12][13][14]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[6][10] A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification.
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of a synthesized batch of this compound and to identify and quantify any related impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound sample.
-
HPLC-grade acetonitrile and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution: Prepare a 0.1 mg/mL solution of the synthesized this compound in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in separating non-polar to moderately polar compounds.
-
The mobile phase composition is optimized to achieve good resolution between the main peak and potential impurities.
-
A detection wavelength of 210 nm is selected as many organic molecules with carbonyl groups exhibit absorbance in this region.
Self-Validating System:
The protocol should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[11][12][13][14][15] This includes performing forced degradation studies to demonstrate the method's stability-indicating capabilities.[16][17]
Diagram: HPLC Workflow for Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
While this compound itself is not highly volatile, GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[4][5]
Experimental Protocol: GC-MS Analysis of Volatile Impurities
Objective: To identify and quantify volatile impurities in a synthesized batch of this compound.
1. Instrumentation and Materials:
-
GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
This compound sample.
-
High-purity dichloromethane.
-
Helium carrier gas.
2. Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
3. Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 1 mL of dichloromethane.
-
Vortex to ensure complete dissolution.
4. Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by assuming a response factor of 1 for a semi-quantitative estimation.
Causality Behind Experimental Choices:
-
A non-polar HP-5ms column is suitable for the separation of a wide range of volatile and semi-volatile organic compounds.
-
The temperature program is designed to separate volatile impurities at lower temperatures while allowing for the elution of less volatile components at higher temperatures.
-
Mass spectrometry provides definitive identification of the separated impurities.
Self-Validating System:
The system's performance should be verified using a standard mixture of expected impurities to confirm their retention times and mass spectra.
Diagram: GC-MS Workflow for Volatile Impurity Analysis
Caption: Workflow for GC-MS analysis of volatile impurities in this compound.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[7][8] It relies on the use of a certified internal standard.
Experimental Protocol: qNMR for Absolute Purity
Objective: To determine the absolute purity of a synthesized batch of this compound.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
5 mm NMR tubes.
-
This compound sample.
-
Certified internal standard (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d6).
-
Analytical balance.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds.
4. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Causality Behind Experimental Choices:
-
A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
-
A certified internal standard with a known purity is used for accurate quantification.
-
A deuterated solvent that dissolves both the analyte and the standard is chosen.
Self-Validating System:
The accuracy of the qNMR measurement can be verified by using a different certified internal standard or by comparing the results with an orthogonal method like HPLC with a certified reference standard.
Diagram: qNMR Purity Determination Logic
Caption: Logical flow for absolute purity determination by qNMR.
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and robust assessment of the purity of synthesized this compound, an integrated analytical approach is recommended. HPLC is the workhorse for routine purity testing and impurity profiling. GC-MS provides a powerful tool for the identification of volatile impurities that may be missed by HPLC. qNMR offers a definitive, orthogonal method for determining absolute purity. By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
References
- Quantitative NMR. National Measurement Institute, Australia.
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- HPLC vs GC: What Sets These Methods Apart. Phenomenex.
- Forced degradation studies. MedCrave online.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News.
- Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed.
- Validation of Analytical Procedures Q2(R2). ICH.
- HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio.
- This compound | C11H16O2 | CID 4962152. PubChem.
- ICH guideline Q2(R2) on validation of analytical procedures. EMA.
- HPLC Method Development: Standard Practices and New Columns. Agilent.
- qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- analytical method development and validation of anti-diabetic drugs. Jetir.Org.
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International.
- HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications.
- This compound (C11H16O2). PubChemLite.
- Synthesis of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction and Its Anti-Cancer Study. ResearchGate.
- Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. ResearchGate.
- Development and Validation of HPLC Methods for Analytical and Preparative Purposes. Diva-portal.org.
- INNOVATIVE HPLC METHOD DESIGN (DEVELOPMENT & UNDERSTANDING) WITHIN THE PHARMACEUTICAL LIFECYCLE. Refubium.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI.
- Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research.
- Determination of trace musk xylene and musk ketone in aquatic products by multiple adsorption synchronous purification-gas chromatography-mass spectrometry. ResearchGate.
- Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. PubMed.
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Benchmarking Novel Spiro[5.5]undecane Derivatives: A Comparative Guide to Kinase Inhibitor Performance
Introduction: The Spiro[5.5]undecane Scaffold in Modern Drug Discovery
The spiro[5.5]undecane core, a unique three-dimensional structure, has garnered significant interest in medicinal chemistry. Its rigid, yet complex, architecture offers a distinct advantage in the quest for novel therapeutics, providing a scaffold that can be elaborated to achieve high target specificity and potency.[1][2] Recent studies have highlighted the potential of spiro[5.5]undecane derivatives as potent inhibitors of various biological targets, including those implicated in cancer and viral diseases.[3][4][5] The inherent structural rigidity of the spirocyclic system can lead to a favorable conformational pre-organization for binding to a target protein, potentially enhancing inhibitory activity.
This guide provides a comprehensive framework for the systematic evaluation of a novel spiro[5.5]undecane derivative, which we will refer to as Spiro-X , a putative inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1). MEK1 is a critical node in the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently hyperactivated in various cancers. We will benchmark Spiro-X against Trametinib , a well-characterized and clinically approved MEK1 inhibitor, to ascertain its relative potency and cellular efficacy.[6] This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring a robust and self-validating benchmarking process.
Part 1: Biochemical Characterization of Spiro-X
Expertise & Experience: The Rationale for a Biochemical Starting Point
Before investing in complex and resource-intensive cell-based assays, it is imperative to first establish the direct interaction between the novel compound and its intended target. Biochemical assays, utilizing purified enzyme, provide a clean system to quantify the intrinsic potency of an inhibitor, free from confounding factors such as cell membrane permeability or off-target effects.[7] This initial step is crucial for validating that the compound engages the target directly and for determining key inhibitory constants that are universally comparable.
Trustworthiness: A Self-Validating Experimental Workflow
The following workflow is designed to provide a comprehensive biochemical profile of our novel inhibitor, Spiro-X, in comparison to the known inhibitor, Trametinib.
Caption: Experimental Workflow for Biochemical Benchmarking.
Protocol 1: In Vitro MEK1 Kinase Assay
This protocol describes a continuous, fluorescence-based assay to measure MEK1 activity. The principle relies on the MEK1-catalyzed phosphorylation of a substrate, with the subsequent detection of the product.
Materials:
-
Recombinant active MEK1 enzyme
-
MEK1 substrate (e.g., inactive ERK2)
-
ATP (Adenosine triphosphate)
-
Spiro-X and Trametinib
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagent (e.g., a phosphospecific antibody coupled to a fluorescent probe)
-
384-well, low-volume, black plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of Spiro-X and Trametinib in DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute these further into the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the MEK1 enzyme and its substrate (inactive ERK2) to their final concentrations in the assay buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.[7]
-
Assay Plate Setup: Add 2.5 µL of the diluted compounds to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add 5 µL of the diluted MEK1 enzyme solution to each well, except for the "no enzyme" controls.
-
Initiation of Reaction: Add 2.5 µL of the ATP and substrate mixture to all wells to start the kinase reaction. The final ATP concentration should also be around its Km value.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and detect the phosphorylated product by adding the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the fluorescence signal on a suitable plate reader.
Data Analysis: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[8]
-
Subtract the background signal (from "no enzyme" wells).
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.[7]
Protocol 2: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial. For kinases, determining if the inhibition is competitive with respect to ATP is a key step.
Methodology:
-
Perform the MEK1 kinase assay as described in Protocol 1.
-
For each inhibitor (Spiro-X and Trametinib), run multiple dose-response curves, each with a different, fixed concentration of ATP (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km).
-
Determine the IC50 value at each ATP concentration.
Interpretation:
-
ATP-Competitive: If the IC50 value increases with increasing ATP concentration, the inhibitor is likely competitive with ATP.
-
Non-Competitive: If the IC50 value remains constant regardless of the ATP concentration, the inhibitor is non-competitive.
-
Uncompetitive: If the IC50 value decreases with increasing ATP concentration, the inhibitor is uncompetitive.
Determining the Inhibition Constant (Ki)
The Ki is a true measure of an inhibitor's potency and is independent of substrate concentration, making it a more fundamental value than the IC50 for comparing inhibitors.[9] For competitive inhibitors, the Ki can be calculated from the IC50 values using the Cheng-Prusoff equation.[10][11]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration (in this case, ATP)
-
Km is the Michaelis-Menten constant for that substrate.
Comparative Biochemical Data
| Parameter | Spiro-X | Trametinib | Justification |
| IC50 (nM) | [Hypothetical Value, e.g., 15 nM] | [Hypothetical Value, e.g., 5 nM] | Provides a direct comparison of potency under specific assay conditions. |
| Mode of Action | [e.g., ATP-competitive] | [e.g., Non-competitive (allosteric)] | Crucial for understanding how the inhibitor works and for guiding further optimization. |
| Ki (nM) | [Hypothetical Value, e.g., 7 nM] | [Hypothetical Value, e.g., 5 nM] | A more accurate measure of intrinsic potency for comparison across different studies. |
Part 2: Cellular Activity and Target Engagement
Expertise & Experience: Moving Beyond the Test Tube
While biochemical assays are essential, they do not predict how a compound will behave in a cellular environment. Cell-based assays are the next critical step to assess factors like membrane permeability, engagement with the target in its native environment, and the ultimate functional consequence of this engagement.[12]
Authoritative Grounding: The RAS/RAF/MEK/ERK Signaling Pathway
MEK1 is a central component of the RAS/RAF/MEK/ERK pathway, which regulates cell proliferation, survival, and differentiation. In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway.[13] Inhibiting MEK1 is a clinically validated strategy to block this aberrant signaling.
Caption: The RAS/RAF/MEK/ERK Signaling Pathway and points of inhibition.
Protocol 3: Cellular Target Engagement Assay
To confirm that Spiro-X enters the cell and binds to MEK1, a target engagement assay is essential. The NanoBRET™ assay is a proximity-based method that can quantify compound binding to a target protein in live cells.[14]
Step-by-Step Methodology:
-
Cell Line Preparation: Use a cancer cell line known to be dependent on the MEK/ERK pathway (e.g., A375 melanoma, with a BRAF V600E mutation). Transfect these cells with a vector expressing MEK1 fused to NanoLuc® luciferase.
-
Assay Setup: Seed the transfected cells in a 96-well white plate.
-
Compound Treatment: Treat the cells with a range of concentrations of Spiro-X and Trametinib for a specified period (e.g., 2 hours).
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer, which also binds to MEK1, to the cells.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: The BRET ratio is calculated. A decrease in the BRET signal indicates that the test compound is displacing the tracer, confirming target engagement. Plot the BRET ratio against the compound concentration to determine a cellular IC50.
Protocol 4: Phospho-ERK Western Blot Analysis
This assay provides a direct readout of the downstream pharmacological effect of MEK1 inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Spiro-X and Trametinib for 1-2 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against phospho-ERK (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Protocol 5: Cell Proliferation Assay
The ultimate goal of an anti-cancer agent is to inhibit cancer cell growth. A cell proliferation assay measures the number of viable cells after treatment.
Step-by-Step Methodology:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a low density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of Spiro-X and Trametinib.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels) to the wells.
-
Data Acquisition: Read the luminescence signal.
-
Data Analysis: Normalize the data and plot the percent viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Comparative Cellular Data
| Assay | Parameter | Spiro-X | Trametinib | Justification |
| Target Engagement | Cellular IC50 (nM) | [e.g., 50 nM] | [e.g., 20 nM] | Confirms the compound enters cells and binds to its target. |
| Pathway Inhibition | p-ERK IC50 (nM) | [e.g., 60 nM] | [e.g., 25 nM] | Measures the direct pharmacological effect on the signaling pathway. |
| Cell Proliferation | GI50 (nM) | [e.g., 100 nM] | [e.g., 40 nM] | Assesses the functional outcome of target and pathway inhibition on cancer cell growth. |
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to benchmarking a novel spiro[5.5]undecane-based kinase inhibitor against a known clinical candidate. By integrating biochemical and cellular assays, we can build a comprehensive profile of Spiro-X, moving from its intrinsic potency (Ki) to its functional effects in a disease-relevant context (GI50).
Based on our hypothetical data, Spiro-X demonstrates promising activity, albeit with slightly lower potency than the benchmark compound, Trametinib. The congruence between the biochemical, target engagement, and cellular data suggests that Spiro-X's anti-proliferative effects are likely on-target.
The next logical steps in the development of Spiro-X would include:
-
Kinome Profiling: To assess the selectivity of Spiro-X against a broad panel of kinases and identify potential off-targets.
-
ADME/Tox Studies: In vitro and in vivo studies to evaluate its absorption, distribution, metabolism, excretion, and toxicity profile.
-
In Vivo Efficacy Studies: Testing Spiro-X in animal models of cancer to determine its therapeutic potential.
By following a rigorous, evidence-based benchmarking strategy, we can make informed decisions about the progression of novel chemical entities like Spiro-X in the complex and challenging journey of drug discovery.
References
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Navigating Chemical Space: A Comparative Guide to the Cross-Reactivity of Spiro[5.5]undecane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the quest for novel molecular architectures that offer both high potency and exquisite selectivity is paramount. The spiro[5.5]undecane scaffold has emerged as a compelling structural motif, prized for its inherent three-dimensionality and conformational rigidity. These characteristics are thought to favorably influence binding to biological targets while minimizing off-target interactions, a critical factor in mitigating adverse drug reactions. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of spiro[5.5]undecane-based compounds, supported by experimental data and detailed methodologies, to empower researchers in their pursuit of safer and more effective therapeutics.
The Spiro[5.5]undecane Advantage: A Structural Rationale for Selectivity
The spiro[5.5]undecane core, featuring two six-membered rings joined by a single spiro carbon, imparts a unique and rigid three-dimensional geometry to a molecule.[1] This structural constraint is a key differentiator from more flexible, linear, or planar scaffolds. The fixed spatial arrangement of substituents emanating from the spirocyclic core can lead to a more precise and high-affinity interaction with the intended biological target.[1] Consequently, this can translate to a lower propensity for binding to unintended off-targets, thereby enhancing the compound's selectivity profile.[2]
The introduction of spirocyclic scaffolds is a recognized strategy in medicinal chemistry to improve drug-like properties.[2] By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties.[2]
Comparative Cross-Reactivity Analysis: A Data-Driven Perspective
While the theoretical advantages of the spiro[5.5]undecane scaffold are compelling, empirical data is essential to validate these claims. Below, we compare the cross-reactivity profiles of representative spiro[5.5]undecane-based compounds with alternative, non-spirocyclic molecules targeting similar biological pathways.
One notable example is the development of 3,9-diazaspiro[5.5]undecane-based antagonists for the γ-aminobutyric acid type A (GABA-A) receptor. A study on these compounds highlighted a structurally simplified analog, which displayed a high binding affinity (Ki = 180 nM) for the target receptor. Importantly, this compound was found to be superior to other related molecules in its selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes.[3][4] This demonstrates the potential of the spiro[5.5]undecane scaffold to achieve subtype selectivity within a receptor family.
While comprehensive public data from broad safety screening panels for a wide range of spiro[5.5]undecane derivatives remains somewhat limited in the readily available literature, the principles of assessing such cross-reactivity are well-established. Pharmaceutical companies and contract research organizations (CROs) routinely employ panels of in vitro assays to identify potential off-target liabilities early in the drug discovery process.[2][5] These panels, such as the SafetyScreen44™ panel from Eurofins Discovery, evaluate the binding of a compound against a diverse array of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to provide a comprehensive picture of potential adverse effects.[5][6]
To illustrate a typical data output from such a screening campaign, the following table presents a hypothetical but representative comparison of a spiro[5.5]undecane-based compound against a non-spirocyclic counterpart.
Table 1: Hypothetical Comparative Cross-Reactivity Profile
| Target | Spiro[5.5]undecane Derivative (IC50/Ki) | Non-Spirocyclic Comparator (IC50/Ki) | Potential Implication of Off-Target Interaction |
| Primary Target | 10 nM | 15 nM | Therapeutic efficacy |
| hERG Potassium Channel | > 10 µM | 1.2 µM | Cardiac arrhythmia (Torsades de Pointes)[7] |
| 5-HT2B Receptor | > 10 µM | 500 nM | Cardiac valvulopathy[7] |
| Muscarinic M3 Receptor | 5 µM | 800 nM | Anticholinergic side effects (dry mouth, blurred vision) |
| Adrenergic α1 Receptor | 8 µM | 1.5 µM | Orthostatic hypotension |
| Dopamine D2 Receptor | > 10 µM | > 10 µM | Neurological side effects |
Note: The data in this table is illustrative and intended to represent the type of information generated in a cross-reactivity study. Actual values would be determined experimentally.
Methodologies for Assessing Cross-Reactivity
A thorough evaluation of a compound's cross-reactivity profile relies on a suite of robust and validated in vitro assays. The following sections detail the principles and protocols for key experimental methodologies.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. These assays are crucial for determining both on-target potency and off-target interactions.
Principle: This technique measures the direct interaction of a radiolabeled ligand with its receptor. In a competition binding assay, a constant concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) can be determined.
Experimental Protocol: Competition Radioligand Binding Assay
-
Preparation of Receptor Membranes: Prepare cell membrane homogenates expressing the target receptor from recombinant cell lines or native tissues.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer with a defined pH and ionic strength to ensure optimal receptor binding.
-
Incubation: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature for a sufficient duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioactivity.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competition radioligand binding assay.
Functional Assays
While binding assays provide valuable information on affinity, functional assays are essential to determine the pharmacological effect of a compound at a given target (e.g., agonist, antagonist, or inverse agonist).
Principle: Functional assays measure the biological response elicited by a compound upon binding to its target. The specific readout depends on the target and the signaling pathway it modulates. For GPCRs, common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+).
Experimental Protocol: cAMP Functional Assay for a GPCR
-
Cell Culture: Culture a recombinant cell line stably expressing the GPCR of interest.
-
Cell Plating: Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Cell Lysis and cAMP Measurement: After the incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP response against the logarithm of the compound concentration. For agonists, determine the EC50 (half-maximal effective concentration). For antagonists, determine the IC50 (half-maximal inhibitory concentration) against a fixed concentration of agonist.
Diagram: Functional Assay Logical Flow
Caption: Logical flow for a cell-based functional assay.
The Path Forward: Rational Design Informed by Cross-Reactivity Data
The strategic incorporation of the spiro[5.5]undecane scaffold holds significant promise for the development of highly selective drug candidates. However, the true value of this and any other molecular framework can only be realized through rigorous and comprehensive cross-reactivity profiling. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to inform rational drug design. By systematically evaluating on- and off-target activities, researchers can de-risk their lead compounds at an early stage, prioritize candidates with the most favorable safety profiles, and ultimately increase the probability of clinical success. The continued exploration of the chemical space around the spiro[5.5]undecane core, coupled with a commitment to thorough in vitro safety pharmacology, will undoubtedly contribute to the discovery of the next generation of safe and effective medicines.
References
Please note that due to the dynamic nature of scientific literature and web content, URLs are subject to change. The provided links were verified at the time of this guide's creation.
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A Researcher's Guide to Navigating the In Vitro-In Vivo Efficacy Landscape of Bioactive Spiro Compounds
The unique three-dimensional architecture of spiro compounds, characterized by two rings sharing a single carbon atom, has established them as a privileged scaffold in medicinal chemistry.[1][2] This structural rigidity and novelty offer exciting possibilities for developing highly selective and potent therapeutic agents. Numerous spirooxindole derivatives, for instance, have demonstrated a wide array of pharmacological activities, including promising anticancer properties.[1][2][3] However, the journey from a promising in vitro "hit" to a clinically effective in vivo drug is fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of bioactive spiro compounds, offering field-proven insights and detailed experimental frameworks to aid researchers in navigating this complex transition.
The In Vitro-In Vivo Chasm: Why Promising Results Don't Always Translate
A frequent and costly challenge in drug development is the discrepancy between a compound's performance in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo).[4][5] While in vitro assays are indispensable for initial high-throughput screening and mechanistic studies, they represent a simplified biological system.[6] Cancer cells grown in a 2D monolayer on a petri dish are often more vulnerable to anticancer agents, which can lead to false positives.[7]
The transition to an in vivo model introduces a host of complex variables that can profoundly impact a compound's efficacy:
-
Absorption, Distribution, Metabolism, and Excretion (ADME): Once administered, a compound must be absorbed into the bloodstream, distributed to the target tissue, and remain in its active form long enough to exert a therapeutic effect, all while avoiding rapid metabolism and excretion.[8][9] Poor pharmacokinetic properties are a primary reason for in vivo failure.[8]
-
Toxicity: A compound that is selectively toxic to cancer cells in vitro may exhibit unacceptable off-target toxicity in an animal model, affecting vital organs and overall health.[6]
-
The Tumor Microenvironment (TME): Unlike isolated cells in a dish, tumors in vivo exist within a complex TME, which includes stromal cells, blood vessels, and an extracellular matrix. This environment can create physical barriers to drug penetration and includes regions of hypoxia (low oxygen) that can confer drug resistance.[10]
Recognizing these complexities is the first step toward designing more predictive preclinical studies. Advanced in vitro models, such as 3D cell cultures (spheroids and organoids), are gaining traction as they better mimic the TME and can improve the correlation with in vivo outcomes.[10][11][12][13]
Case Study: A Spirooxindole Derivative Targeting the p53 Pathway
To illustrate the interplay between in vitro and in vivo evaluation, let us consider a hypothetical novel spirooxindole derivative, "Spiro-A," designed to reactivate the tumor suppressor protein p53 in cancer cells. The p53 pathway is a critical regulator of cell cycle arrest and apoptosis (programmed cell death), and its inactivation is a common event in many cancers.[14][15]
In Vitro Efficacy Assessment of Spiro-A
The initial evaluation of Spiro-A would involve a series of in vitro assays to determine its cytotoxicity against cancer cell lines and to confirm its mechanism of action.
Key Experiment: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability.[16][17] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[18]
Experimental Protocol: MTT Assay [17][18][19]
-
Cell Seeding: Seed human colon cancer cells (e.g., HCT-116, which has wild-type p53) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Spiro-A in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Spiro-A. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours to allow the compound to exert its effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Efficacy Assessment of Spiro-A
Promising in vitro results, such as a low micromolar IC50 value, would warrant progression to in vivo testing using an animal model. The human tumor xenograft mouse model is a standard for preclinical oncology research.[20][21]
Key Experiment: Human Tumor Xenograft Mouse Model
This model involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be used to test the efficacy of anticancer agents.[20][22]
Experimental Protocol: Xenograft Model [20][23]
-
Cell Preparation: Culture and harvest HCT-116 cells during their exponential growth phase. Ensure cell viability is greater than 95%.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 HCT-116 cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions 2-3 times per week using digital calipers and calculate the volume using the formula: (Length x Width²)/2.[20]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=10 per group).
-
Drug Administration: Administer Spiro-A (e.g., 50 mg/kg) or a vehicle control to the mice daily via oral gavage for 21 days.
-
Data Collection: Continue to monitor tumor volume and the body weight of each animal throughout the study. Daily clinical observations for signs of toxicity are crucial.[20]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of Spiro-A.
Comparative Data Summary
The data gathered from both in vitro and in vivo experiments can be summarized for a direct comparison:
| Parameter | In Vitro (HCT-116 cells) | In Vivo (HCT-116 Xenograft) | Causality & Interpretation |
| Efficacy Metric | IC50 Value | Tumor Growth Inhibition (TGI) | IC50 reflects direct cytotoxicity on cancer cells, while TGI represents the overall antitumor effect in a complex biological system. |
| Spiro-A Result | 2.5 µM | 65% at 50 mg/kg | The potent in vitro activity translated to significant, but not complete, tumor inhibition in vivo. |
| Key Influencers | Cell proliferation rate, direct compound-cell interaction. | ADME properties of Spiro-A, tumor microenvironment, compound toxicity.[8][9] | The discrepancy between a potent IC50 and incomplete TGI may be due to suboptimal drug concentration at the tumor site or the development of resistance within the TME. |
Visualizing the Scientific Rationale
To better understand the processes involved, the following diagrams illustrate the targeted biological pathway and the experimental workflow.
Signaling Pathway: p53-Mediated Apoptosis
Caption: p53 pathway activation by Spiro-A leading to apoptosis.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Caption: The drug discovery workflow from in vitro to in vivo testing.
Bridging the Gap: Strategies for Enhanced Predictability
To improve the correlation between in vitro results and in vivo outcomes, researchers should consider a multi-faceted approach:
-
Embrace Complexity with 3D Cell Cultures: As mentioned, 3D models like spheroids and organoids better recapitulate the cellular heterogeneity and microenvironment of in vivo tumors.[11][13] Evaluating compounds in these more complex systems can provide a more accurate prediction of their potential efficacy.[12][24]
-
Prioritize Early ADME/Tox Profiling: Integrating in silico and in vitro ADME/Tox assays early in the discovery process can help filter out compounds with poor pharmacokinetic profiles before they advance to costly animal studies.[2][9][25][26]
-
Utilize Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is directly implanted into a mouse, can offer a more clinically relevant assessment of drug efficacy, as they retain the genetic and histological characteristics of the original tumor.
Conclusion
The development of bioactive spiro compounds holds immense promise for oncology and other therapeutic areas. However, a deep appreciation for the complexities that differentiate in vitro and in vivo systems is paramount for success. By employing a rigorous, multi-modal testing strategy that incorporates advanced in vitro models, early ADME/Tox assessment, and clinically relevant animal models, researchers can more effectively bridge the translational gap. This approach not only increases the likelihood of identifying truly effective drug candidates but also aligns with the principles of efficient and ethical drug development.
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- A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase. (n.d.). NIH.
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- p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma. (n.d.). NIH.
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- Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (n.d.). ResearchGate.
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- Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. (n.d.). NIH.
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A Comparative Guide to the Conformational Analysis of Substituted Spiro[5.5]undecanes
This guide provides an in-depth comparative analysis of the conformational landscapes of substituted spiro[5.5]undecane systems. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying principles and experimental rationales that govern the three-dimensional structures of these vital chemical scaffolds. We will dissect the interplay of steric and stereoelectronic effects, compare analytical methodologies, and provide actionable protocols to empower your own research endeavors.
The Spiro[5.5]undecane Scaffold: More Than a Sum of its Rings
The spiro[5.5]undecane framework, consisting of two cyclohexane rings joined by a single quaternary carbon, is a recurring motif in a wide array of natural products and pharmacologically active molecules.[1][2] Its rigid yet three-dimensional structure provides an excellent scaffold for orienting substituents in well-defined spatial vectors, a critical feature in rational drug design. However, this apparent rigidity belies a complex world of conformational isomerism. The chair-chair, chair-boat, and boat-boat arrangements of the two rings, along with the axial and equatorial positioning of substituents, create a conformational landscape that must be thoroughly understood to predict molecular behavior.
The parent, unsubstituted spiro[5.5]undecane (C₁₁H₂₀) itself possesses a helical structure, a form of axial chirality.[3] The dominant conformation involves both cyclohexane rings adopting a stable chair form. The key to a comparative analysis lies in understanding how substituents and the introduction of heteroatoms perturb this foundational structure.
A Tale of Two Systems: Comparing Carbocyclic and Heterocyclic Analogues
The conformational behavior of a spiro[5.5]undecane derivative is dramatically altered by the introduction of heteroatoms within the rings, particularly adjacent to the spirocenter. This creates a powerful basis for comparison, highlighting the profound influence of stereoelectronic effects.
Case Study 1: The Conformationally Mobile 1-Oxaspiro[5.5]undecane
The replacement of a single methylene group with an oxygen atom adjacent to the spirocenter introduces new electronic interactions but does not "lock" the conformation. A pivotal study using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures revealed that 1-oxaspiro[5.5]undecane exists as a rapidly equilibrating mixture of two distinct chair-chair conformers at room temperature.[4] Only at low temperatures (e.g., 148 K) can the individual signals for each conformer be resolved, demonstrating the dynamic nature of this system.[4] The major conformer is the one that benefits from stabilizing stereoelectronic interactions, but the energy barrier to ring inversion is surmountable under normal conditions.
Case Study 2: The Conformationally Rigid 1,7-Dioxaspiro[5.5]undecane
In stark contrast, the corresponding dioxa-analogue is conformationally rigid, existing in a single, locked conformation even at room temperature.[4][5] This dramatic difference in conformational mobility is a direct consequence of powerful stereoelectronic effects, namely the anomeric and exo-anomeric effects .[4][5][6] A conformation is strongly stabilized when a lone pair on one of the oxygen atoms can align antiperiplanar to the C-O bond of the other ring.[5] In the preferred conformation of 1,7-dioxaspiro[5.5]undecane, two such stabilizing anomeric effects are present, creating a deep energy well from which the molecule cannot easily escape.[4][5] Any other conformation would sacrifice at least one of these stabilizing interactions, making it significantly higher in energy.
This comparison is not merely academic. It demonstrates that the introduction of heteroatoms can be a tool to rigidly control the conformation of a spirocyclic scaffold, a technique of immense value in designing molecules to fit specific biological receptors.
Quantifying Stability: A Look at Conformational Energies
Computational chemistry provides a powerful lens for quantifying the energy differences between various conformers. Density Functional Theory (DFT) and ab initio methods are particularly well-suited for this task. A study by Faal et al. investigated 1,7-dihetero-spiro[5.5]undecane systems, revealing how the identity of the heteroatom modulates conformational stability.[1]
The study considered three main conformations:
-
Conformation A: Both heteroatoms have an electron pair oriented antiperiplanar to the C-X bond (two anomeric effects).
-
Conformation B: Only one heteroatom has a lone pair antiperiplanar to the C-X bond (one anomeric effect).
-
Conformation C: No antiperiplanar lone pair arrangements exist (no anomeric effect).
The calculated relative Gibbs free energies (ΔG) clearly show the preference for Conformation A and how this preference changes down the chalcogen group.
| Compound | Heteroatom (X) | ΔG (B→A) (kcal/mol) | ΔG (C→A) (kcal/mol) | Reference |
| 1 | Oxygen | 3.74 | 8.17 | |
| 2 | Sulfur | 2.01 | 4.11 | |
| 3 | Selenium | 1.47 | 2.51 |
Data calculated at the B3LYP/6-311+G level of theory.*
These data quantitatively confirm the qualitative observations from NMR. The anomeric effect is strongest for oxygen, leading to the largest energy difference and greatest conformational rigidity. As the heteroatom becomes larger and less electronegative (S, Se), the stabilizing effect diminishes, and the energy penalty for adopting other conformations is reduced.
Methodologies: The Scientist's Toolkit for Conformational Analysis
A credible conformational analysis relies on a multi-pronged approach, where experimental and theoretical methods are used to validate one another.
Experimental Workflows
A typical workflow for conformational analysis integrates synthesis, purification, and spectroscopic characterization, often corroborated by computational modeling.
Caption: Integrated workflow for conformational analysis.
Protocol 1: Variable Temperature (VT) NMR Spectroscopy
Objective: To determine the energy barrier for conformational exchange and identify the populations of conformers in solution.
-
Sample Preparation: Dissolve a high-purity sample (5-10 mg) of the spiro[5.5]undecane derivative in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., CD₂Cl₂, toluene-d₈).
-
Initial Spectrum Acquisition (Room Temperature): Acquire a standard ¹³C NMR spectrum at 298 K. Note any broadened peaks, which may indicate dynamic exchange processes.
-
Low-Temperature Analysis: Gradually lower the spectrometer's probe temperature in discrete steps (e.g., 10 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Identify Coalescence and Decoalescence: Observe the spectra at each temperature. As the temperature decreases, fast-exchanging signals will broaden, merge (coalescence), and then sharpen into separate signals for each distinct conformer (decoalescence). The temperature at which coalescence occurs is key.
-
Data Analysis:
-
Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) from the coalescence temperature (Tc) and the frequency difference (Δν) between the exchanging signals at the slow-exchange limit.
-
In the slow-exchange regime (low temperature), integrate the signals corresponding to each conformer to determine their relative populations and calculate the free energy difference (ΔG°) between them.
-
Causality: The choice of a low-freezing point solvent is critical to access the slow-exchange regime where individual conformers can be observed. ¹³C NMR is often preferred over ¹H NMR for this analysis because the larger chemical shift dispersion simplifies the observation of decoalescence.[4][5]
Protocol 2: DFT Energy Calculations
Objective: To calculate the relative energies of potential conformers and validate experimental findings.
-
Structure Generation: Build the 3D structures of all plausible conformers (e.g., different chair-chair combinations) in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable DFT method and basis set. A common and effective choice is the B3LYP functional with the 6-311+G* basis set, which balances accuracy and computational cost for these systems.
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This step is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).
-
Energy Comparison: Extract the Gibbs free energies from the output files of the frequency calculations. The relative energy difference (ΔG) between any two conformers is the most accurate value for comparison with solution-phase experimental data.
Trustworthiness: This protocol is self-validating. The frequency calculation confirms the nature of the stationary point on the potential energy surface. Comparing the calculated energy differences with those derived from VT-NMR integration provides a powerful check on the accuracy of both the experimental and theoretical approaches.
The Power of the Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, despite the steric bulk. It is rationalized as a stabilizing hyperconjugative interaction between the lone pair (n) of the ring heteroatom and the antibonding orbital (σ*) of the exocyclic C-X bond.
Caption: The n -> σ* orbital overlap stabilizing the anomeric effect.
Conclusion and Outlook
The conformational analysis of substituted spiro[5.5]undecanes is a field rich with subtle yet powerful molecular interactions. This guide has demonstrated through a comparative approach that:
-
The parent carbocyclic system serves as a flexible conformational baseline.
-
The introduction of heteroatoms, particularly oxygen, can induce significant conformational rigidity due to powerful stereoelectronic forces like the anomeric effect.[4][5]
-
The strength of these stereoelectronic effects can be modulated by the choice of heteroatom, providing a tunable method for controlling molecular shape.
-
A robust understanding can only be achieved by combining high-resolution experimental techniques like VT-NMR and X-ray crystallography with the quantitative power of computational chemistry.
For professionals in drug discovery and materials science, these principles are not merely theoretical. They are practical tools that can be leveraged to design and synthesize molecules with precisely controlled three-dimensional structures, leading to enhanced efficacy, selectivity, and performance.
References
- BenchChem. (2025). Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems: A Technical Guide.
- Faal, A., et al. (n.d.). Conformational behaviors of 1,7-dioxa-spiro[7][7]undecane and its dithia and diselena analogs in relation to the anomeric effect.
- Li, Y., et al. (2015). A Simple, One-Pot Synthesis of Trans-Substituted Spiro[7][7] undecane-1,5,9-triones with Aromatic Aldehydes and Meldrum's Acid as the Starting Materials. ConnectSci.
- ResearchGate. (n.d.). Helical structure of spiro[5.5]undecane (1).
- Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68, 597-611.
- Deslongchamps, P., Rowan, D. D., Pothier, N., Sauvé, T., & Saunders, J. K. (1981). 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects) in acetals. Canadian Journal of Chemistry, 59(7), 1105-1121.
- Canadian Science Publishing. (n.d.). 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects) in acetals.
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A Senior Application Scientist's Guide to the Purification of Spiro Compounds: A Comparative Evaluation
Introduction: The Unique Challenge of Spirocyclic Architecture
Spiro compounds, molecules defined by two or more rings linked by a single common atom, present a unique and often formidable challenge in synthetic and medicinal chemistry. Their rigid, three-dimensional architecture, a key feature for their application in drug discovery and materials science, is also the primary source of purification difficulties. Unlike more flexible acyclic or simple cyclic molecules, the spirocyclic core restricts conformational freedom, often leading to the formation of complex stereoisomers—diastereomers and enantiomers—with very similar physicochemical properties. The separation of these isomers, along with common process-related impurities, from a crude reaction mixture is a critical step that demands a carefully selected and optimized purification strategy.
This guide provides an in-depth comparison of the primary methods used to purify spiro compounds. We will move beyond simple procedural descriptions to explore the fundamental principles behind each technique, offering field-proven insights into method selection and optimization. Every protocol and piece of data presented is grounded in established scientific literature to ensure trustworthiness and reproducibility for researchers, scientists, and drug development professionals.
The Purification Gauntlet: From Crude Mixture to Pure Compound
The journey of a spiro compound from a reaction flask to a purified, well-characterized substance involves navigating a series of separation challenges. The initial crude mixture is often a complex matrix of the desired product, its stereoisomers, unreacted starting materials, reagents, and various side products. The purification strategy must therefore be multi-step, addressing different types of impurities at each stage.
A Senior Application Scientist's Guide to Validating the Stereochemical Assignment of Spiro[5.5]undecane Derivatives
The spiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its rigid, three-dimensional architecture. This rigidity, however, introduces significant challenges in stereochemical assignment. The spirocyclic center can be a source of chirality, and the constrained ring systems often lead to complex conformational landscapes and the potential for axial chirality.[1] An incorrect stereochemical assignment can lead to wasted resources and misinterpretation of structure-activity relationships (SAR), making unambiguous validation a critical step in any research program.
This guide provides an in-depth comparison of the primary analytical techniques for assigning the stereochemistry of spiro[5.5]undecane derivatives. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to ensure that the data you generate is both accurate and defensible. We will explore the strengths and limitations of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods, providing the insights needed to select the most appropriate strategy for your specific molecule and research question.
X-ray Crystallography: The Unambiguous Gold Standard
For the definitive determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography remains the unparalleled gold standard. The technique directly maps the electron density of a molecule in the solid state, providing a three-dimensional model with atomic-level precision.
Causality of the Method
The power of X-ray crystallography lies in its ability to directly visualize the spatial arrangement of atoms. When a suitable single crystal is obtained, the resulting crystallographic data can be used to solve the structure, revealing the precise connectivity and configuration of all stereocenters. For determining absolute configuration, the presence of a heavy atom (e.g., bromine, sulfur) is often beneficial for inducing anomalous dispersion (the Flack parameter), but modern techniques can often resolve absolute stereochemistry for light-atom structures as well.[2][3]
Self-Validating Experimental Protocol: X-ray Crystallography
-
Crystal Growth (The Critical Hurdle):
-
Rationale: The entire experiment hinges on obtaining a single, well-ordered, and appropriately sized crystal. This is often the most challenging and time-consuming step.
-
Method: Screen a variety of solvents and solvent systems (e.g., slow evaporation from a saturated solution, vapor diffusion, liquid-liquid diffusion). Start with common solvents like methanol, ethanol, acetone, ethyl acetate, and hexane. If the initial compound fails to crystallize, consider creating a derivative (e.g., a salt or co-crystal) to promote crystallization.
-
-
Crystal Mounting and Data Collection:
-
Rationale: The crystal must be carefully mounted and cooled to minimize thermal motion, which improves the quality of the diffraction data.
-
Method: Select a suitable crystal under a microscope and mount it on a cryoloop. Flash-cool the crystal in a stream of cold nitrogen (typically 100 K). Collect diffraction data on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and detector.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction pattern is mathematically processed to generate an electron density map, from which the atomic positions are determined and refined.
-
Method: Use software packages (e.g., SHELX, Olex2) to solve the phase problem and build an initial model of the molecule. Refine the model against the experimental data, adjusting atomic positions, and thermal parameters until the calculated and observed diffraction patterns match closely.
-
-
Validation and Absolute Configuration Assignment:
-
Rationale: The final model must be validated to ensure its chemical and crystallographic soundness.
-
Method: Check for crystallographic alerts using tools like checkCIF. For absolute configuration, analyze the Flack parameter. A value close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.
-
Comparison and Limitations
| Feature | X-ray Crystallography |
| Confidence Level | Unambiguous (Gold Standard) |
| Output | Relative and Absolute Configuration, Solid-State Conformation |
| Primary Limitation | Requires a suitable single crystal, which can be difficult or impossible to obtain. |
| Sample Amount | Milligrams (for screening) |
| Notes | The determined structure is for the solid state and may not represent the major conformation in solution. |
NMR Spectroscopy: Probing Through-Space Proximity
When single crystals are unavailable, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect (NOE), is the most powerful tool for determining the relative stereochemistry of spiro[5.5]undecane derivatives in solution.[4]
Causality of the Method
The NOE is a through-space phenomenon that results from dipole-dipole relaxation between nuclear spins.[5] An enhancement in the signal of one proton is observed when a nearby proton is irradiated. The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[6] This extreme distance dependence makes it a highly sensitive "molecular ruler" for protons that are typically within 5 Å of each other. For spiro[5.5]undecane systems, specific NOE correlations can definitively establish the relative orientations of substituents on the two rings.
For medium-sized molecules where the standard NOE (NOESY) may be zero, the Rotating-frame Overhauser Effect (ROE or ROESY) is the experiment of choice, as the ROE is always positive regardless of molecular tumbling rate.[7][8]
Self-Validating Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation and Initial Spectra:
-
Rationale: A pure, degassed sample is crucial to minimize paramagnetic relaxation, which can quench the NOE effect. Standard 1D ¹H and 2D COSY/HSQC spectra are required to unambiguously assign all proton and carbon resonances first.
-
Method: Dissolve 5-10 mg of the purified compound in a high-quality deuterated solvent. Degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes or by using freeze-pump-thaw cycles. Acquire high-resolution ¹H, ¹³C, COSY, and HSQC spectra.
-
-
NOESY/ROESY Experiment Setup:
-
Rationale: The choice of mixing time (τₘ) is critical. A short mixing time ensures that the observed NOEs are direct and not a result of spin diffusion (magnetization transfer from proton A to B and then to C).
-
Method: Set up a 2D NOESY or ROESY experiment. Calibrate the mixing time by running a series of experiments with varying τₘ (e.g., 100, 250, 500, 800 ms). Select a mixing time from the initial linear build-up phase of the NOE cross-peaks to minimize spin diffusion.
-
-
Data Analysis and Interpretation:
-
Rationale: The presence or absence of specific cross-peaks provides the geometric constraints needed to build a 3D model.
-
Method: Process the 2D spectrum. A genuine NOE/ROE cross-peak between two protons (Hₐ and Hₓ) confirms their spatial proximity. For a spiro[5.5]undecane, key correlations are often between axial protons on one ring and protons on the adjacent ring. Map these correlations onto competing diastereomeric models. The correct diastereomer will be the only one consistent with all observed NOE/ROE constraints.
-
Comparison and Limitations
| Feature | NMR (NOE/ROE) Spectroscopy |
| Confidence Level | High (for relative stereochemistry) |
| Output | Relative Configuration, Solution-State Conformation |
| Primary Limitation | Does not provide absolute configuration. Interpretation can be complex with conformational flexibility. |
| Sample Amount | 5-10 mg |
| Notes | The ideal method when crystals cannot be obtained. ROESY is preferred for molecules with MW in the ~700-1200 Da range.[7] |
Chiroptical Methods: Correlating Structure and Light Interaction
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide a powerful means for assigning the absolute configuration of chiral molecules in solution.[9] These methods measure the differential absorption of left- and right-circularly polarized light and are exceptionally sensitive to the three-dimensional structure of the molecule.[10][11]
Causality of the Method
A chiral molecule will interact differently with left- and right-circularly polarized light. This differential interaction is recorded as a CD spectrum. The key to using this data for stereochemical assignment is the comparison of the experimental spectrum with a theoretically predicted spectrum.[12][13] Quantum mechanical calculations (typically Density Functional Theory, DFT) are used to predict the CD spectra for a given enantiomer (e.g., the R enantiomer). A match between the experimental spectrum and the calculated spectrum for the R enantiomer allows for the unambiguous assignment of the absolute configuration as R.[14]
-
ECD measures electronic transitions (UV-Vis range) and is best suited for molecules with chromophores.[15][16]
-
VCD measures vibrational transitions (IR range) and can be applied to any chiral molecule, regardless of whether it has a UV-active chromophore.[12][17][18] This makes VCD particularly versatile for many spiro[5.5]undecane derivatives.
Self-Validating Experimental Protocol: VCD/ECD Analysis
-
Experimental Spectrum Acquisition:
-
Rationale: A high-quality experimental spectrum is the benchmark against which all calculations are compared.
-
Method: Prepare a solution of the enantiomerically pure sample at a suitable concentration. Acquire the ECD or VCD spectrum. For VCD, the solvent must have transparent windows in the IR region of interest; CCl₄ and CDCl₃ are common choices.
-
-
Computational Modeling:
-
Rationale: A thorough conformational search is essential because the final calculated spectrum is a Boltzmann-weighted average of the spectra of all low-energy conformers.[14] An incomplete search can lead to an incorrect prediction.
-
Method: Perform a robust conformational search for one enantiomer (e.g., R) using molecular mechanics. Subject the low-energy conformers to geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).
-
-
Spectrum Calculation and Comparison:
-
Rationale: The theoretical spectra for each conformer are calculated and then averaged based on their predicted relative energies (Boltzmann population).
-
Method: For the optimized low-energy conformers, calculate the VCD or ECD spectrum. Generate the final Boltzmann-weighted average spectrum. Visually and quantitatively compare the calculated spectrum with the experimental one. A good match in terms of sign and relative intensity of the major bands confirms the absolute configuration.
-
Comparison and Limitations
| Feature | Chiroptical Methods (VCD/ECD) |
| Confidence Level | High (for absolute configuration) |
| Output | Absolute Configuration, Major Solution-State Conformations |
| Primary Limitation | Requires access to computational resources and expertise. Relies on the accuracy of the theoretical model. |
| Sample Amount | 1-5 mg |
| Notes | VCD is more broadly applicable than ECD as it does not require a UV chromophore. The method is powerful but indirect. |
Comparative Summary and Strategic Selection
Choosing the right technique depends on the specific goals of your project, the nature of your sample, and the resources available.
| Technique | Primary Question Answered | Key Requirement | Confidence | Throughput |
| X-ray Crystallography | Relative & Absolute Configuration | Single Crystal | Definitive | Low |
| NMR (NOE/ROESY) | Relative Configuration | Soluble Sample (~5 mg) | High | Medium |
| Chiroptical (VCD/ECD) | Absolute Configuration | Enantiopure Sample (~1-5 mg) & Computational Resources | High (if match is good) | Medium |
Decision-Making Workflow
-
Do you have a single crystal?
-
Yes: Use X-ray Crystallography . This is the most direct and unambiguous method.
-
-
No crystal, but need relative stereochemistry?
-
Use NMR (NOE/ROESY) . This will establish the connectivity and relative orientation of all atoms in solution.
-
-
No crystal, but need absolute stereochemistry?
-
First, ensure the sample is enantiomerically pure.
-
Then, use VCD or ECD . This is the best method for determining absolute configuration in solution when crystallography is not an option.
-
Often, a combination of techniques provides the most robust and irrefutable evidence. For instance, determining the relative stereochemistry with NMR and then using VCD to assign the absolute configuration of that specific diastereomer is a powerful and widely accepted strategy in modern natural product and medicinal chemistry.
References
- Stereochemistry of natural products from vibrational circular dichroism.Chemical Communications (RSC Publishing).
- Pushing the boundaries of VCD spectroscopy in natural product chemistry.Physical Chemistry Chemical Physics (RSC Publishing).
- Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy.RSC Publishing.
- Electronic circular dichroism for chiral analysis.ResearchGate.
- Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives.ResearchGate.
- Simulating ECD Spectra Using the ADC Schemes of the Polarization Propagator.Q-Chem.
- ECD exciton chirality method today: a modern tool for determining absolute configurations.Wiley Online Library.
- Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.ResearchGate.
- Vibrational optical activity for structural characterization of natural products.PubMed.
- Vibrational optical activity for structural characterization of natural products.ResearchGate.
- Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules.National Institutes of Health (NIH).
- Determination of the Structures of Chiral Natural Products Using Vibrational Circular Dichroism.ResearchGate.
- Syntheses and Crystal Structures of Two Novel Spiro Compounds Containing 1,5-Dioxathis compound.ResearchGate.
- 1-PHENYL-2-OXASPIRO[5.5]UNDECANE-4-CARB.ResearchGate.
- Spiro compound.Wikipedia.
- Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry.YouTube.
- Chiroptical Sensing: A Conceptual Introduction.National Institutes of Health (NIH).
- NOESY and ROESY.University of Missouri.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Spiro[5.5]undecane-2,4-dione
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of Spiro[5.5]undecane-2,4-dione, a dione derivative utilized in various synthetic pathways. While specific hazard data for this compound is not extensively documented, this guide emphasizes a cautious and systematic approach rooted in established principles of laboratory safety and chemical waste management.
Hazard Assessment and Initial Considerations
The foundational step in any chemical disposal procedure is a thorough hazard assessment. For this compound (CAS No. 1481-99-8), a comprehensive review of publicly available safety data sheets (SDS) and chemical databases reveals a lack of consensus on its specific hazards. While some commercial suppliers indicate it may be harmful if swallowed and cause skin, eye, and respiratory irritation, other authoritative sources like PubChem do not list any GHS hazard classifications.[1]
Expert Insight: In the absence of definitive hazard information, it is prudent to handle this compound with a degree of caution, assuming it may possess mild irritant properties. However, for disposal purposes, unless your institution's own testing or a reliable SDS provides contrary evidence, it can be managed as a non-hazardous chemical waste. This approach ensures safety while preventing the unnecessary costs and environmental burden associated with disposing of it as hazardous waste.
Before proceeding, it is crucial to consult your institution's specific chemical hygiene plan and waste disposal guidelines. These internal documents will provide the definitive procedures to be followed within your organization.
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical sequence for determining the appropriate disposal route for this compound.
Caption: Disposal decision workflow for this compound.
Detailed Protocol for Non-Hazardous Waste Disposal
Based on the current understanding, this compound is managed as non-hazardous waste. The following protocol outlines the necessary steps for its proper disposal.
Waste Minimization
Before generating waste, consider strategies to minimize it. This is a core principle of green chemistry and responsible laboratory practice.[2]
-
Source Reduction: Order only the quantity of this compound required for your experiments.
-
Inventory Management: Maintain a current chemical inventory to avoid purchasing duplicates.[3]
-
Surplus Sharing: Check if other labs within your institution can utilize any excess, unadulterated chemical.
Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4]
-
Solid vs. Liquid: Collect solid this compound waste separately from liquid waste streams.
-
Avoid Commingling: Do not mix this compound waste with other chemical waste, especially hazardous waste. Mixing non-hazardous waste with hazardous waste will require the entire mixture to be treated as hazardous, increasing disposal costs and environmental impact.[5]
-
Dedicated Container: Use a dedicated waste container for this compound to prevent cross-contamination.
Container Selection and Labeling
The integrity of the waste containment is crucial for safety.
-
Container Choice: Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice for solid waste. Ensure the container is leak-proof and has a secure lid.
-
Labeling: Proper labeling is a regulatory requirement and essential for the safety of all personnel.[4][6] The label should be clear, legible, and include the following information:
-
The words "Non-Hazardous Waste"
-
The full chemical name: "this compound"
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator and the laboratory location
-
Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[6]
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[5]
Arranging for Disposal
Once the waste container is full or has been in the SAA for the maximum allowable time according to your institution's policy (often several months for non-hazardous waste), you must arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup. This may involve an online request form or a designated contact person.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should solid chemical waste be disposed of in the regular trash.[7] Similarly, do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, approved non-hazardous aqueous solutions.[7][8]
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of laboratory chemicals is a cornerstone of a robust safety culture. By following this systematic and cautious approach for the disposal of this compound, you contribute to the safety of your laboratory, ensure regulatory compliance, and minimize environmental impact. Always prioritize consulting your institution's specific guidelines and your EHS department for any questions or clarification.
References
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- Rowan University.
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- Medical Laboratory Observer.
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Mastering the Safe Handling of Spiro[5.5]undecane-2,4-dione: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a key building block in the synthesis of novel therapeutics, Spiro[5.5]undecane-2,4-dione holds significant promise. However, realizing its full potential requires a deep respect for its safe handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for integrating this compound into your workflows with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation (Skin corrosion/irritation)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
Understanding these classifications is the first step in a robust risk assessment. The dione functional groups within the spirocyclic structure contribute to its reactivity and potential for biological interaction, necessitating a cautious approach. The solid, powdered form of this compound means that aerosolization is a primary route of exposure to be controlled.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound, with an explanation of the reasoning behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | These materials offer good resistance to a range of organic chemicals. Given the skin irritation hazard, gloves must be inspected for any defects before use.[2] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect against airborne particles and accidental splashes, which can cause serious eye irritation.[3] |
| Body Protection | Lab coat or chemical-resistant coveralls | To prevent contact of the solid chemical with skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when there is a potential for dust generation to mitigate the risk of respiratory tract irritation. |
Expert Insight: The choice of glove material is critical. While nitrile and neoprene are excellent starting points, for prolonged handling or in situations with a high risk of exposure, consulting a glove compatibility chart for ketones and diones is recommended to ensure the lowest possible breakthrough time.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring the integrity of your research.
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood to control potential dust.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have designated and clearly labeled waste containers ready for use.
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the compound, do so in a fume hood or on a balance with a draft shield to minimize the dispersal of powder.
-
If transferring the solid, use a spatula or other appropriate tool to avoid generating dust.
-
Avoid contact with skin and eyes, and do not breathe in the dust.[3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition and light.[3][4][6]
-
Keep the container tightly sealed to prevent contamination and degradation.[3][4]
-
For long-term stability, storage in a freezer at -20°C is recommended.[7][8]
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure, a swift and correct response can significantly mitigate harm.
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a designated, labeled container for hazardous waste.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
Ventilate the area.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Characterization: this compound is a non-halogenated solid organic waste.
Disposal Protocol:
-
Collect all waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, cleaning materials) in a clearly labeled, sealed container for "Non-Halogenated Solid Organic Waste".[12]
-
Do not mix with other waste streams, such as halogenated solvents or aqueous waste.[13]
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Visualizing the Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: A flowchart outlining the key stages of safe handling and disposal for this compound.
References
- 1,3 CYCLOHEXANE DIONE Manufacturer, Supplier, Exporter. (n.d.). IndiaMART.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Atul Ltd. (n.d.). 1,3-Cyclohexanedione.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Kemicentrum. (n.d.). hazardous waste segregation.
- Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
- Missouri Poison Center. (n.d.). Skin Exposure First Aid.
- Hesperian Health Guides. (2024, July 6). First aid for chemicals.
- UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
